molecular formula C12H17NO B041881 N,N-Diethyl-2-phenylacetamide CAS No. 2431-96-1

N,N-Diethyl-2-phenylacetamide

Cat. No.: B041881
CAS No.: 2431-96-1
M. Wt: 191.27 g/mol
InChI Key: UXDAWVUDZLBBAM-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-phenylacetamide is a synthetic organic compound of significant interest in chemical and biomedical research. Structurally, it is an amide derivative of phenylacetic acid, featuring diethylamino substituents on the nitrogen atom. This configuration is of particular note due to its structural analogy to established insect repellents, such as DEET (N,N-Diethyl-meta-toluamide), making it a valuable compound for structure-activity relationship (SAR) studies aimed at understanding and optimizing repellent efficacy and molecular interactions.

Properties

IUPAC Name

N,N-diethyl-2-phenylacetamide
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InChI

InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
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InChI Key

UXDAWVUDZLBBAM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC=C1
Source PubChem
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Molecular Formula

C12H17NO
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DSSTOX Substance ID

DTXSID00179048
Record name N,N-Diethylphenylacetamide
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Molecular Weight

191.27 g/mol
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Physical Description

Solid
Record name N,N-Diethylbenzeneacetamide
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719302
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2431-96-1
Record name N,N-Diethyl-2-phenylacetamide
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Record name N,N-Diethylphenylacetamide
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Record name N,N-Diethyl phenylacetamide
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Record name N,N-DIETHYLPHENYLACETAMIDE
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Record name N,N-Diethylbenzeneacetamide
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Melting Point

86 °C
Record name N,N-Diethylbenzeneacetamide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: Defining N,N-Diethyl-2-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-2-phenylacetamide

This compound, commonly referred to by the acronym DEPA, is a substituted amide with significant interest in the fields of chemical synthesis and drug development.[1] Identified by its CAS Registry Number 2431-96-1, this compound has garnered attention primarily as a broad-spectrum insect repellent, presenting a viable alternative to the more widely known N,N-Diethyl-meta-toluamide (DEET).[1][2][3] Its efficacy against a range of hematophagous arthropods, including mosquitoes, ticks, and flies, makes it a critical subject of study for personal protective measures against vector-borne diseases.[4][5][6]

This guide provides a comprehensive overview of the core chemical properties of DEPA, designed for researchers, chemists, and formulation scientists. We will delve into its synthesis, detailed physicochemical characteristics, spectroscopic signature, key applications, and essential safety protocols. The narrative is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deeper understanding of the compound's behavior and handling.

Physicochemical and Structural Characteristics

The fundamental identity of DEPA is established by its molecular structure and resulting physical properties. These constants are critical for its purification, formulation, and quality control.

Table 1: Core Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2431-96-1 [2][3]
Molecular Formula C₁₂H₁₇NO [2][3][7]
Molecular Weight 191.27 g/mol [2][7]
Appearance Colorless to Yellow Liquid, Semi-Solid, or Solid
Melting Point 57-59 °C / 84-86 °C [3][8]
Boiling Point 143 °C @ 8 Torr; 169-171 °C @ 18 mm Hg [3][8]
Density 0.992 - 1.014 g/cm³ at 25 °C [3][]
Refractive Index n20/D 1.522 (lit.) [5][8]
Water Solubility >28.7 µg/mL [7][10]

| Synonyms | DEPA, N,N-Diethylbenzeneacetamide, Phenyl-N,N-diethylacetamide |[2][3] |

Note on Melting Point Discrepancy: The variation in the reported melting point may be attributed to differences in purity or the presence of different polymorphic forms. The compound's tendency to exist as a semi-solid at ambient temperatures can also influence this measurement.

Synthesis of this compound: A Modern Approach

The synthesis of amides is a cornerstone of organic chemistry. While classical methods for preparing DEPA involve converting phenylacetic acid to its acid chloride using harsh reagents like thionyl chloride followed by amination, modern approaches offer higher yields and improved safety profiles.[11] A particularly efficient one-pot process avoids the isolation of reactive intermediates.[11]

Rationale for Method Selection

The chosen method, reacting phenylacetic acid directly with N,N-diethyl carbamoyl chloride, is advantageous for several reasons. It operates under mild conditions (room temperature), proceeds rapidly, and eliminates the need for hazardous chlorinating agents.[11] The use of 1-methylimidazole as an organic tertiary base catalyst is key to the reaction's efficiency, driving the formation of the amide bond with high purity and yield.[11]

Detailed Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: In a 1-liter two-necked round-bottom flask equipped with a magnetic stirrer and an air condenser, combine 136 g (1 Mole) of phenylacetic acid and 136 g (1 Mole) of N,N-diethyl carbamoyl chloride.[11]

  • Catalyst Addition: Using a pressure-equalizing funnel, add 98 g (1.2 Mole) of 1-methylimidazole to the reaction mixture at room temperature.[11]

  • Reaction: Stir the mixture constantly for 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

  • Workup: Upon completion, add 250 mL of water to the flask and transfer the contents to a separatory funnel. The organic and aqueous layers will separate.[11]

  • Purification: Isolate the organic layer. The final product, a pure and colorless this compound, is obtained via vacuum distillation.[11] This process typically yields the product in high purity (>99.5%) and with a yield of approximately 98%.[11]

G cluster_reactants Reactants cluster_process Process A Phenylacetic Acid D Mix & Stir (30 min) Room Temperature A->D B N,N-Diethyl Carbamoyl Chloride B->D C 1-Methylimidazole (Catalyst) C->D E Aqueous Workup (Water Quench) D->E F Phase Separation E->F G Vacuum Distillation F->G H This compound (>99.5% Purity) G->H

Caption: One-Pot Synthesis Workflow for DEPA.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating system to elucidate the molecular structure. While actual spectra are instrument-dependent, the expected data for DEPA are well-defined.

General Protocol for Spectroscopic Analysis

A standardized workflow ensures reliable and reproducible results. This process validates the outcome of the synthesis, confirming that the target molecule has been produced.

G cluster_analysis Instrumental Analysis A Synthesized Product (Crude DEPA) B Sample Preparation (Dissolution in Deuterated Solvent) A->B NMR NMR Spectroscopy (¹H, ¹³C) B->NMR MS Mass Spectrometry (EI or ESI) B->MS IR Infrared Spectroscopy (FTIR) B->IR D Data Processing & Interpretation NMR->D MS->D IR->D E Structural Confirmation & Purity Assessment D->E

Caption: General Workflow for Spectroscopic Validation.

Expected Spectroscopic Data

The structural features of DEPA give rise to a predictable spectroscopic signature.

  • ¹H NMR Spectroscopy: In a solvent like CDCl₃, the proton NMR spectrum is expected to show a triplet and a quartet corresponding to the two ethyl groups, a singlet for the benzylic methylene (CH₂) protons adjacent to the phenyl group, and a multiplet in the aromatic region for the five phenyl protons.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methyl and methylene carbons of the ethyl groups, the benzylic carbon, the carbonyl carbon (C=O), and the unique carbons of the phenyl ring.[7]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion [M⁺] peak corresponding to the molecular weight of 191.27.[7] Fragmentation patterns would include characteristic losses of ethyl and other fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1640-1650 cm⁻¹, which is characteristic of the C=O stretch in a tertiary amide. Other significant peaks will correspond to C-H bonds of the aromatic and aliphatic groups.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for DEPA

Moiety ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl -CH₃ ~1.1 (triplet) ~13-15
Ethyl -CH₂- ~3.3 (quartet) ~40-43
Benzylic -CH₂- ~3.6 (singlet) ~42
Aromatic C-H ~7.2-7.4 (multiplet) ~126-130
Aromatic C (quaternary) - ~135

| Amide C=O | - | ~171 |

Note: Predicted values are estimates. Actual shifts may vary based on solvent and instrument calibration.

Applications and Pharmacological Profile

DEPA's primary application is as an active ingredient in insect repellents.[10] Extensive studies have demonstrated its broad-spectrum efficacy, which is comparable to, and in some cases exceeds, that of other commercial repellents like Dimethylphthalate (DMP).[1]

  • Mechanism of Action: Like DEET, DEPA is believed to exert its repellent effects by interfering with the olfactory systems of insects. It interacts with odorant receptors (Ors) and gustatory receptors (GRs), effectively masking the chemical cues that insects use to locate a host.[4][5]

  • Comparative Efficacy: Field and laboratory tests have shown no significant difference in repellency between DEPA and DEET against various species of mosquitoes and black flies at similar concentrations.[1] This positions DEPA as a critical compound, especially in regions where the precursors for DEET synthesis may be unavailable.[1]

  • Industrial Use: Beyond its role as a repellent, DEPA has been utilized as a plasticizer in specific biotechnological applications, such as enhancing the enzymatic surface hydrolysis of poly(ethylene terephthalate) (PET) films by lipases and cutinases.[]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).[12]

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning / Danger[7]

  • Hazard Statements:

    • H302: Harmful if swallowed[7][12]

    • H312: Harmful in contact with skin[7][12]

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H330: Fatal if inhaled[7][12]

    • H335: May cause respiratory irritation

Handling and Storage Recommendations
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12][13] For procedures that may generate aerosols or vapors, respiratory protection may be necessary.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[13]

Toxicological Data

Toxicological studies are crucial for assessing the risk associated with exposure.

Table 3: Acute Toxicity Data for this compound

Test Type Route of Exposure Species Dose / Duration Source(s)
LD₅₀ Oral Rat 825 mg/kg [15]
LD₅₀ Oral Mouse 900 mg/kg [15]
LD₅₀ Dermal Rat 1749 mg/kg [15]

| LC₅₀ | Inhalation | Rat | 1375 mg/m³ / 4H |[15] |

These data indicate that DEPA has moderate acute toxicity if ingested or absorbed through the skin, and is highly toxic if inhaled.[12][15] Local application for repellent use is considered safe and does not cause significant toxic manifestation.[6]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its chemical properties, from its efficient synthesis to its well-defined spectroscopic profile, make it an accessible target for research and development. As a proven broad-spectrum insect repellent with efficacy comparable to DEET, DEPA represents a vital tool in the formulation of personal protective products. Adherence to established safety and handling protocols is essential for its responsible use in a professional research environment. This guide provides the foundational technical knowledge required to work with, understand, and innovate with this versatile molecule.

References

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  • This compound | C12H17NO | CID 17076. PubChem, National Center for Biotechnology Information. [Link]

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  • Process for preparation of n,n-di substituted carboxamides.
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Sources

N,N-Diethyl-2-phenylacetamide (DEPA): A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Versatile Amide

N,N-Diethyl-2-phenylacetamide, commonly referred to as DEPA, is a synthetic amide that has carved a significant niche in entomological and toxicological research. While structurally related to a broad class of biologically active phenylacetamides, DEPA's primary identity in the scientific literature is that of a broad-spectrum insect repellent.[1][2] Its development and study have often been in the context of finding effective and safe alternatives to N,N-Diethyl-m-toluamide (DEET), the long-standing gold standard in insect repellents.[3] This guide provides an in-depth technical overview of the research applications of DEPA, focusing on its established role as an insect repellent, its toxicological profile, and emerging areas of investigation.

Core Research Application: A Multi-faceted Insect Repellent

The most extensively researched application of DEPA is in the field of medical entomology as a repellent against a wide array of hematophagous arthropods.[1] Research has consistently demonstrated its efficacy against mosquitoes, black flies, ticks, and other biting insects, often showing comparable performance to DEET in laboratory and field studies.[1][3]

Mechanism of Action: An Ongoing Investigation

The precise molecular mechanism by which DEPA repels insects is a subject of ongoing research, though it is believed to share similarities with other repellents that interact with the insect's olfactory system. The current understanding suggests that DEPA likely exerts its effects through interactions with odorant receptors (ORs) and gustatory receptors (GRs) in mosquitoes.[2] This interaction disrupts the insect's ability to locate a host, effectively rendering the host's scent profile unattractive or confusing. While the detailed mechanism remains to be fully elucidated, the prevailing hypothesis is that DEPA, much like DEET, interferes with the normal functioning of insect chemosensors.

Experimental Workflow: Evaluating Repellent Efficacy

A common experimental workflow to assess the efficacy of topical repellents like DEPA involves the arm-in-cage test. This method provides a standardized measure of protection time against host-seeking mosquitoes.

G cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection human_volunteer Human Volunteer informed_consent Informed Consent & Ethical Approval human_volunteer->informed_consent repellent_application Application of DEPA (e.g., 0.5 mg/cm²) informed_consent->repellent_application arm_insertion Insertion of Treated Arm into Cage repellent_application->arm_insertion mosquito_cage Cage with Host-Seeking Female Mosquitoes (e.g., Aedes aegypti) mosquito_cage->arm_insertion first_bite_time Record Time to First Bite arm_insertion->first_bite_time protection_time Calculate Protection Time first_bite_time->protection_time statistical_analysis Statistical Analysis protection_time->statistical_analysis

Caption: Workflow for arm-in-cage repellent efficacy testing.

Comparative Efficacy with DEET

A significant body of research has been dedicated to comparing the repellent efficacy of DEPA with DEET. These studies are crucial for identifying alternative repellents, particularly in regions where the raw materials for DEET synthesis may be less accessible.[3] The findings from these comparative studies are summarized below.

Parameter This compound (DEPA) N,N-Diethyl-m-toluamide (DEET) Reference(s)
Protection Time (Mosquitoes) 6-8 hours at 1.0 mg/cm²Generally considered the gold standard with similar or slightly longer protection times[3]
Efficacy (Black Flies & Mosquitoes) No significant difference at 0.25 and 0.5 mg/cm²No significant difference at 0.25 and 0.5 mg/cm²[3]
Efficacy (Sand Flies) Equally effective at 0.1 mg/cm²Equally effective at 0.1 mg/cm²[3]
Broad-Spectrum Activity Effective against mosquitoes, flies, ticks, leeches, and cockroachesEffective against a wide range of biting arthropods[1]

Table 1: Comparative Repellent Efficacy of DEPA and DEET.

Toxicological Profile and Safety Assessment

A critical aspect of research into any compound intended for human use is a thorough evaluation of its toxicological profile. DEPA has been the subject of such studies to determine its safety for topical application.

Acute Toxicity

Toxicological studies have indicated that DEPA is generally safe for human use when applied topically.[1] However, like any chemical, it exhibits toxicity at high doses. One study reported a marked action on the central and peripheral nervous system in animal models following ingestion, leading to behavioral and psychic changes.[4] The lethal dose (LD50) was determined to be 806.9 mg/kg in one study, with mortalities attributed to direct action on the central nervous system resulting in respiratory failure and circulatory arrest.[4] It is important to note that local application on healthy skin did not show any toxic manifestations.[4]

Metabolism

Research into the metabolic fate of DEPA has shown that upon exposure, it can enter the systemic circulation and is subsequently biodegraded and excreted. The primary metabolic pathways involve dealkylation and hydrolysis, leading to the formation of ethylphenylacetamide (EPA), phenylacetamide (PA), and phenylacetic acid (PhAA), which are identifiable as urinary metabolites.[2]

Proposed Metabolic Pathway of DEPA

G DEPA This compound (DEPA) EPA Ethylphenylacetamide (EPA) DEPA->EPA Dealkylation PA Phenylacetamide (PA) DEPA->PA Dealkylation PhAA Phenylacetic acid (PhAA) DEPA->PhAA Hydrolysis Excretion Urinary Excretion EPA->Excretion PA->Excretion PhAA->Excretion

Caption: Simplified metabolic pathway of DEPA.

Emerging and Niche Research Applications

While the primary focus of DEPA research has been on its repellent properties, a few studies have explored its utility in other scientific domains.

Plasticizer in Enzymatic Hydrolysis

In a study investigating the enzymatic hydrolysis of poly(ethylene terephthalate) (PET), DEPA was used as a plasticizer.[5] The presence of DEPA was found to increase the hydrolysis rates of semi-crystalline PET films and fabrics by both lipase and cutinase.[5] This suggests a potential application for DEPA in research focused on bioremediation and enzymatic degradation of plastics.

Neuroscience and Phenylacetamide Derivatives

Although direct research on DEPA as a neurological tool is limited, the broader class of phenylacetamides has been investigated for various neuropharmacological activities. For instance, derivatives of phenylacetamide have been synthesized and evaluated as potential antidepressant agents.[6] Other studies have explored substituted phenylacetamide ligands for their binding affinity to dopamine receptors, which are crucial targets in the central nervous system.[7] These lines of research, while not directly involving DEPA, highlight the potential for its structural backbone to be a scaffold for developing novel neurologically active compounds.

Synthesis and Chemical Properties

The synthesis of DEPA is a subject of interest in organic chemistry research, with various methods being developed and optimized. A common laboratory-scale synthesis involves the reaction of phenylacetyl chloride with diethylamine.[8]

Key Chemical Properties of DEPA:

PropertyValueReference(s)
CAS Number 2431-96-1
Molecular Formula C12H17NO[]
Molecular Weight 191.27 g/mol []
Appearance Colorless to pale yellow liquid[8]
Boiling Point 169-171 °C at 18 mmHg[]

Table 2: Selected Chemical Properties of this compound (DEPA).

Conclusion and Future Directions

This compound (DEPA) stands as a well-researched and effective insect repellent, with a body of literature supporting its efficacy and relative safety for topical use. Its primary application in research has been within medical entomology, where it serves as a valuable compound for comparative studies and the development of new repellent formulations. While its use in other research fields, such as polymer science and neuropharmacology, is currently limited, the chemical properties of DEPA and the broader biological activities of phenylacetamides suggest potential for future exploration. Further research could delve deeper into its precise molecular interactions with insect sensory neurons, investigate its potential as a scaffold for drug discovery, and explore other industrial applications.

References

  • Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Kalyanasundaram, M., & Mathew, N. (n.d.). N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. PubMed. Retrieved January 8, 2026, from [Link]

  • Rao, S. S., & Rao, K. M. (1991). Insect Repellent N,N-diethylphenylacetamide: An Update. Journal of Medical Entomology, 28(3), 303–306. [Link]

  • This compound | C12H17NO. PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound - ChemBK. (2024, April 9). Retrieved January 8, 2026, from [Link]

  • Ronca, E., et al. (2009). Enzymatic surface hydrolysis of poly(ethylene terephthalate) and bis(benzoyloxyethyl) terephthalate by lipase and cutinase in the presence of surface active molecules. Journal of Biotechnology. [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • Li, T., et al. (n.d.). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv. [Link]

Sources

The Enigmatic Mechanism of N,N-Diethyl-2-phenylacetamide (DEPA): A Technical Guide to its Dual-Action Repellency and Neuroactive Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethyl-2-phenylacetamide (DEPA) is a broad-spectrum arthropod repellent with a long history of effective use. While its efficacy is well-documented, the precise molecular mechanisms underpinning its action have remained a subject of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of DEPA's mechanism of action, moving beyond a simplistic view of repellency to explore its dual role in interacting with both the peripheral sensory systems of insects and the central nervous system of mammals. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DEPA's pharmacology and the experimental approaches used to elucidate its biological activity.

Introduction: Beyond a Simple Repellent

First synthesized in the mid-20th century, this compound has proven to be a highly effective repellent against a wide range of hematophagous arthropods, including mosquitoes, flies, ticks, and leeches.[1][2] Its performance is often compared to the "gold standard" repellent, N,N-Diethyl-meta-toluamide (DEET).[3] However, the classification of DEPA as a mere "repellent" belies the complexity of its bioactivity. Emerging evidence points towards a multi-faceted mechanism of action, involving intricate interactions with specific chemosensory receptors in insects and discernible effects on the mammalian nervous system. This guide will dissect these mechanisms, presenting the current state of knowledge and highlighting areas for future investigation.

The Dual-Pronged Assault on Insects: A Sensory Overload

The prevailing hypothesis for DEPA's repellent action in insects is a dual mechanism that targets both the olfactory (sense of smell) and gustatory (sense of taste) systems. This two-pronged sensory assault effectively deters insects from landing and biting.

Olfactory Disruption: Jamming the Signal

Insects rely on a sophisticated olfactory system to locate hosts, food sources, and mates. This system is comprised of olfactory receptor neurons (ORNs) housed in sensilla on the antennae and maxillary palps. These neurons express odorant receptors (ORs) that bind to specific volatile chemical cues.

While the specific ORs that DEPA interacts with are not as extensively characterized as those for DEET, the general mechanism is believed to be similar. DEPA likely acts as a modulator of OR function, leading to aversive behavioral responses.[4] This can occur through several potential mechanisms:

  • Direct Activation of Aversive Receptors: DEPA may directly bind to and activate ORs that are hard-wired to elicit an avoidance response in the insect.

  • Inhibition of Attractant Receptors: DEPA could act as an antagonist, blocking the binding of host-emitted attractant molecules (e.g., lactic acid, carbon dioxide) to their specific ORs, effectively rendering the insect "blind" to the host's chemical signature.

  • Allosteric Modulation: DEPA might bind to a site on the OR complex distinct from the odorant binding site, altering the receptor's conformation and modulating its response to other odorants.

The following diagram illustrates the proposed interaction of DEPA with insect olfactory receptor neurons.

cluster_0 Insect Olfactory Sensillum Odorant Molecules Host Odorants OR Odorant Receptor (OR) Odorant Molecules->OR Binds to DEPA DEPA DEPA->OR Modulates ORN Olfactory Receptor Neuron (ORN) Brain Insect Brain ORN->Brain Signal Transduction OR->ORN Activates/Inhibits Behavior Repellent Behavior (Avoidance) Brain->Behavior Elicits

Caption: Proposed mechanism of DEPA's action on insect olfactory receptors.

Gustatory Aversion: A Bitter Taste

Beyond its effects on olfaction, DEPA also acts as a contact repellent, deterring insects upon landing through their gustatory system. Gustatory receptor neurons (GRNs) are located in sensilla on the insect's tarsi (feet) and labellum (mouthparts).

Studies on the well-characterized repellent DEET have shown that it directly activates bitter-sensing GRNs, leading to feeding aversion.[5][6] It is highly probable that DEPA functions through a similar pathway. When an insect lands on a DEPA-treated surface, the molecule interacts with specific gustatory receptors (GRs) on the GRNs, triggering a "bitter" taste signal that discourages biting.

The following diagram illustrates the proposed interaction of DEPA with insect gustatory receptor neurons.

cluster_1 Insect Gustatory Sensillum (Tarsi/Labellum) DEPA_Contact DEPA (Contact) GR Gustatory Receptor (GR) DEPA_Contact->GR Binds to GRN Gustatory Receptor Neuron (GRN) Brain_Gustatory Insect Brain GRN->Brain_Gustatory Signal Transduction GR->GRN Activates Behavior_Gustatory Aversive Behavior (No Biting) Brain_Gustatory->Behavior_Gustatory Elicits

Caption: Proposed mechanism of DEPA's action on insect gustatory receptors.

Mammalian Neuropharmacology: An Unexplored Frontier

While the primary application of DEPA is as an insect repellent, studies have indicated that it is not biologically inert in mammals. Research has shown that DEPA exhibits a "marked action on the central and peripheral nervous system, which induce behavioral and psychic changes."[7] This suggests that DEPA can cross the blood-brain barrier and interact with neuronal targets.

Central Nervous System Effects and Potential for Anticonvulsant Activity

The precise nature of the behavioral and psychic changes induced by DEPA in mammals is not well-defined in publicly available literature. However, the chemical structure of DEPA, a phenylacetamide derivative, is shared by a class of compounds known to possess anticonvulsant properties.[8][9] Studies on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated their efficacy in animal models of epilepsy.[9] This raises the intriguing possibility that DEPA itself may have anticonvulsant or other neuroactive properties that have yet to be fully explored.

The Question of GABA Receptor Modulation

Given the structural similarities to known central nervous system (CNS) active compounds, a key question is whether DEPA interacts with major neurotransmitter systems. The GABAA receptor, a ligand-gated ion channel, is a primary target for many anxiolytic, sedative, and anticonvulsant drugs, which act as positive allosteric modulators (PAMs).[10] PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased neuronal inhibition.

Currently, there is no direct evidence in the scientific literature to suggest that DEPA acts as a positive allosteric modulator of GABAA receptors. However, the observed CNS effects warrant investigation into its potential interactions with various neurotransmitter systems, including GABAergic, dopaminergic, and serotonergic pathways.

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of sophisticated experimental techniques are employed to investigate the multifaceted mechanism of action of compounds like DEPA.

Investigating Insect Sensory Responses

Electroantennography (EAG): This technique measures the summated electrical response of the entire antenna to an odorant stimulus. It is a valuable tool for screening compounds that elicit a response from olfactory sensory neurons.

  • Protocol Outline:

    • An insect antenna is excised and mounted between two electrodes.

    • A continuous stream of humidified air is passed over the antenna.

    • A pulse of air containing a specific concentration of DEPA is introduced into the airstream.

    • The change in the electrical potential between the base and the tip of the antenna is recorded as the EAG response.

Single-Sensillum Recording (SSR): This technique provides a more detailed view by recording the action potentials from individual olfactory or gustatory sensory neurons within a single sensillum.

  • Protocol Outline:

    • The insect is immobilized, and a recording electrode is carefully inserted into a single sensillum.

    • A reference electrode is placed elsewhere on the insect's body.

    • Odorant or tastant stimuli, including DEPA, are delivered to the sensillum.

    • The firing rate of the neuron(s) within the sensillum is recorded and analyzed.

The following diagram illustrates the experimental workflow for investigating DEPA's effect on insect sensory neurons.

cluster_2 Experimental Workflow: Insect Electrophysiology Insect Test Insect (e.g., Mosquito) EAG Electroantennography (EAG) - Gross antennal response Insect->EAG SSR Single-Sensillum Recording (SSR) - Individual neuron firing Insect->SSR Data_Analysis Data Analysis - Spike frequency - Dose-response curves EAG->Data_Analysis SSR->Data_Analysis Conclusion Conclusion on Olfactory/Gustatory Mechanism Data_Analysis->Conclusion Leads to

Caption: Workflow for electrophysiological investigation of DEPA's effects on insects.

Assessing Mammalian Neuropharmacology

Functional Observational Battery (FOB): The FOB is a series of standardized, non-invasive observational tests used to detect and characterize the neurobehavioral effects of a test substance in rodents.[7][11][12]

  • Key Parameters Observed:

    • Autonomic: Salivation, lacrimation, body temperature.

    • Neuromuscular: Gait, posture, grip strength, motor activity.

    • Sensorimotor: Response to stimuli (e.g., touch, sound).

    • Behavioral: Arousal, stereotypy, vocalizations.

Motor Activity Assessment: Spontaneous locomotor activity is a sensitive measure of CNS stimulant or depressant effects.

  • Protocol Outline:

    • Rodents are placed in a novel environment, typically an open field arena equipped with infrared beams.

    • Following administration of DEPA or a vehicle, locomotor activity (e.g., distance traveled, rearing frequency) is automatically recorded over a set period.

In Vitro Receptor Binding and Functional Assays: To investigate direct interactions with specific neuronal receptors, in vitro assays are essential.

  • Radioligand Binding Assays: These assays can determine if DEPA binds to specific receptor sites (e.g., on GABAA receptors) by measuring its ability to displace a known radioactive ligand.

  • Patch-Clamp Electrophysiology: This technique can be used on cultured neurons or cells expressing specific receptors to measure changes in ion flow across the cell membrane in response to DEPA application, providing direct evidence of receptor modulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of DEPA.

Table 1: Repellent Efficacy of DEPA

SpeciesConcentration/DoseProtection Time (hours)Reference
Aedes aegypti1.0 mg/cm²6 - 8[3]
Phlebotomine sand flies0.1 mg/cm²~4.4[3]
Aedes aegypti20% solution~5.3[13]

Table 2: Toxicological Data for DEPA

TestSpeciesRouteValueReference
LD50RatOral806.9 mg/kg[7]

Conclusion and Future Directions

This compound is a potent and broad-spectrum insect repellent whose mechanism of action is more complex than simple deterrence. The current body of evidence strongly supports a dual mode of action in insects, involving the disruption of both olfactory and gustatory sensory pathways. In mammals, DEPA exhibits clear CNS effects, and its structural similarity to known anticonvulsants suggests a potential for neuroactivity that warrants further investigation.

Key areas for future research include:

  • Identification of Specific Insect Receptors: Elucidating the specific olfactory and gustatory receptors that DEPA interacts with in key vector species.

  • Characterization of Mammalian Neuropharmacology: Detailed behavioral and neurochemical studies to define the "behavioral and psychic changes" observed in mammals and to investigate its potential anticonvulsant properties.

  • Investigation of Neurotransmitter System Interactions: In vitro and in vivo studies to determine if DEPA modulates the function of major neurotransmitter systems, including GABAergic, dopaminergic, and serotonergic pathways.

A deeper understanding of the multifaceted mechanism of action of DEPA will not only provide insights into the fundamental biology of chemosensation and neuropharmacology but also pave the way for the rational design of new and improved insect repellents and potentially novel neuroactive compounds.

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An In-Depth Technical Guide to the Biological Activity of N,N-Diethyl-2-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N,N-Diethyl-2-phenylacetamide (DEPA) is a versatile synthetic amide with significant, well-documented biological activities. Primarily recognized as a broad-spectrum insect repellent, its efficacy is comparable to the widely used N,N-Diethyl-meta-toluamide (DEET). DEPA's repellent action extends to a variety of hematophagous arthropods, including mosquitoes, ticks, and leeches. The mechanism, while not fully elucidated, is believed to involve interactions with insect odorant and gustatory receptors, disrupting host-seeking behavior. Beyond its application in vector control, DEPA exhibits notable effects on the central nervous system (CNS), demonstrating anticonvulsant properties in preclinical models. This guide provides a detailed examination of DEPA's dual biological activities, synthesizing mechanistic insights, field-proven data, and robust experimental protocols for its evaluation. It is intended for researchers, scientists, and professionals in drug development and vector control seeking a comprehensive understanding of DEPA's pharmacological and repellent profiles.

Introduction to this compound (DEPA)

This compound, commonly abbreviated as DEPA, is an organic compound belonging to the amide class.[1] It is characterized by a phenylacetamide core with two ethyl groups attached to the amide nitrogen. This structure is fundamental to its biological interactions.

1.1 Chemical and Physical Properties

DEPA is a clear, colorless to pale yellow oily liquid with a faint, pleasant smell.[2][3] Its physical properties make it suitable for formulation into various topical applications such as creams, lotions, and sprays.

PropertyValueSource
CAS Number 2431-96-1[2][4]
Molecular Formula C12H17NO[4][5]
Molecular Weight 191.27 g/mol [4]
Boiling Point 169-171 °C at 18 mm Hg[4][6]
Density 1.004 g/mL at 25 °C[4][6]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[6]

1.2 Historical Context

DEPA was developed as part of a broader effort to find effective and safe alternatives to existing insect repellents.[7][8] In India, its development was notably driven by the need for a repellent whose precursor chemicals were locally available, unlike those for DEET.[7][8] Subsequent research revealed its broad-spectrum repellency and led to investigations into its other pharmacological effects, particularly on the CNS.[3]

Primary Biological Activity: Arthropod Repellency

DEPA is a highly effective and safe broad-spectrum repellent used for personal protection against blood-feeding arthropods.[4][9] Its activity has been demonstrated against a wide range of pests.

2.1 Efficacy and Spectrum of Activity

Field and laboratory studies have confirmed DEPA's efficacy against numerous vectors:

  • Mosquitoes (Aedes, Anopheles, Culex)[3][7][8]

  • Black flies [4][7][9]

  • Ticks [3][4][9]

  • Land leeches [4][7][9]

  • Rat fleas [3][4][9]

Studies comparing DEPA to DEET have found its repellency to be comparable, with no significant difference in protection time at similar concentrations against mosquitoes and black flies.[7][8] For instance, at a concentration of 0.2 mg/cm², DEPA provided a protection time of 6.52 hours, while DEET provided 7.15 hours.[7][8] Both were significantly more effective than dimethylphthalate (DMP).[7][8]

2.2 Proposed Mechanism of Repellent Action

The precise mechanism of action for insect repellents like DEPA is complex and remains an active area of research.[4][9] The current understanding is that these compounds do not act as simple odor barriers but rather as behavioral modifiers that interact directly with the insect's sensory apparatus.

The proposed mechanism involves:

  • Disruption of Host Cues: Repellents are thought to jam the insect's olfactory system, making it difficult to detect the carbon dioxide and other volatile organic compounds that signal a host is nearby.

  • Receptor Interaction: DEPA likely interacts with multiple chemosensory receptors, including Odorant Receptors (ORs) and Gustatory Receptors (GRs) located in the mosquito's antennae and mouthparts.[4][9] This interaction is unpleasant for the insect and deters it from landing and biting.

Below is a conceptual diagram illustrating this proposed pathway.

G cluster_host Human Host cluster_insect Insect Sensory System cluster_cns Insect CNS Host Skin / Breath (CO2, Octenol, etc.) Antenna Antennae (Odorant Receptors) Host->Antenna Activates CNS Central Nervous System Antenna->CNS Signal Transduction Repulsion Aversive Behavior (Repulsion) Antenna->Repulsion Disrupts Signal Mouthparts Mouthparts (Gustatory Receptors) Mouthparts->Repulsion Behavior Host-Seeking Behavior (Attraction) CNS->Behavior Repulsion->Behavior Inhibits DEPA DEPA Molecule DEPA->Antenna Binds to / Modulates Receptors DEPA->Mouthparts Unpleasant Taste

Caption: Proposed mechanism of DEPA's insect repellent activity.

2.3 Experimental Protocol: Arm-in-Cage Assay for Repellent Efficacy

The causality behind this experimental choice is its status as the gold standard for evaluating topical repellents, directly measuring the crucial outcome: prevention of bites on human skin.[10] It provides a reliable and reproducible measure of Complete Protection Time (CPT), the most relevant metric for end-users.[11][12]

Objective: To determine the Complete Protection Time (CPT) of a DEPA formulation against host-seeking female mosquitoes.

Materials:

  • Test cage (e.g., 40x40x40 cm)[12]

  • 200-250 host-seeking female mosquitoes (e.g., Aedes aegypti)[12][13]

  • DEPA test formulation (e.g., 20% in ethanol)

  • Control (ethanol)

  • Human volunteers (screened and informed consent obtained)

  • Latex gloves

  • Timer

Methodology:

  • Volunteer Preparation: Volunteers should avoid using fragrances, soaps, or lotions on the day of the test. One forearm (wrist to elbow) serves as the test area. The hand is protected with a glove.

  • Repellent Application: Apply a standardized amount of the DEPA formulation (e.g., 1.0 mL) evenly over the exposed skin of the test forearm. The other arm can be used as an untreated control or for a reference standard like DEET.

  • Initial Exposure: Thirty minutes after application, the volunteer inserts the treated forearm into the cage of mosquitoes for a 3-minute exposure period.[13]

  • Observation: During the exposure, observe for mosquito landings and probes. The primary endpoint is the "first confirmed bite," defined as a bite followed by a second bite within the same or next exposure period.[12]

  • Subsequent Exposures: The treated arm is exposed to the mosquitoes every 30 minutes until the first confirmed bite occurs.[11][12]

  • Data Recording: The CPT is recorded as the time from application to the first confirmed bite.[11] Longer CPT indicates higher efficacy.

This protocol is self-validating through the use of a control arm and a large number of mosquitoes to ensure consistent host-seeking pressure, providing a clear and unambiguous endpoint.

Neuropharmacological Activity: Anticonvulsant Properties

Beyond its repellent effects, DEPA exhibits marked action on the central and peripheral nervous systems.[3] Toxicological studies have noted behavioral changes, convulsions, or effects on seizure thresholds at higher doses, indicating CNS activity.[3][14]

3.1 Evidence of Anticonvulsant Action

The structural class of N,N-disubstituted phenylacetamides, to which DEPA belongs, has been explored for anticonvulsant potential.[15][16] While direct, extensive studies on DEPA's anticonvulsant efficacy are less common than for its repellent properties, related compounds have shown significant activity in preclinical seizure models. This suggests DEPA may act on similar CNS targets. The observed effects in toxicity studies, such as alterations in motor activity and seizure thresholds, provide a strong rationale for investigating this activity further.[14]

3.2 Proposed Mechanism of CNS Action

The mechanisms underlying the anticonvulsant effects of phenylacetamide derivatives are often linked to the modulation of neuronal excitability. Potential targets include:

  • Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsants work by stabilizing the inactivated state of VGSCs, reducing the ability of neurons to fire at high frequencies. Phenylacetamide derivatives have been shown to bind to these channels.[15]

  • GABAergic System: Enhancement of GABA (gamma-aminobutyric acid) neurotransmission, the primary inhibitory system in the brain, is another common anticonvulsant mechanism. This could involve direct action on GABA receptors or effects on GABA metabolism.

  • Calcium Channels: Modulation of voltage-gated calcium channels could also play a role by reducing neurotransmitter release.

3.3 Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a cornerstone of anticonvulsant drug screening, chosen for its high predictive value for drugs effective against generalized tonic-clonic seizures in humans.[17][18] It provides a clear, all-or-nothing endpoint (presence or absence of hindlimb extension), making it a robust and reliable primary screen.

Objective: To assess the ability of DEPA to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal or ear clip electrodes

  • DEPA solution for administration (e.g., dissolved in a suitable vehicle)

  • Vehicle control

  • Standard anticonvulsant (e.g., Phenytoin)

Methodology:

  • Animal Dosing: Administer DEPA intraperitoneally (i.p.) or orally (p.o.) to a group of animals at various doses. A control group receives only the vehicle. A positive control group receives a standard drug like Phenytoin.

  • Pre-treatment Time: Allow for a specific pre-treatment time based on the route of administration (e.g., 30-60 minutes for i.p.) for the compound to be absorbed and distributed.

  • Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 sec duration) via corneal or ear clip electrodes.[17]

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure typically lasts for 10-20 seconds.

  • Endpoint: The endpoint is the abolition of the hindlimb extension phase. An animal is considered "protected" if it does not exhibit this response.

  • Data Analysis: Calculate the percentage of animals protected at each dose. This data can be used to determine an ED50 (the dose that protects 50% of the animals).

The workflow for this screening protocol is illustrated below.

G start Start: Select Animal Cohorts dosing Dosing Phase - Group 1: Vehicle Control - Group 2: DEPA (Dose X) - Group 3: Positive Control (Phenytoin) start->dosing wait Absorption Period (e.g., 30-60 min) dosing->wait mes Maximal Electroshock (MES) Stimulation wait->mes observe Observation of Seizure Phenotype mes->observe endpoint Endpoint Assessment: Presence or Absence of Tonic Hindlimb Extension? observe->endpoint protected Result: Protected endpoint->protected No not_protected Result: Not Protected endpoint->not_protected Yes analysis Data Analysis (Calculate % Protection, ED50) protected->analysis not_protected->analysis

Caption: Experimental workflow for anticonvulsant screening using the MES test.

Toxicology and Safety Profile

Toxicological studies indicate that DEPA is safe for human use when applied topically as a repellent.[3] Local application does not cause significant skin irritation.[3] However, like most biologically active compounds, it exhibits toxicity at high doses upon ingestion or systemic exposure.

4.1 Acute Toxicity Data

The lethal dose (LD50) provides a standardized measure of acute toxicity. Mortalities at lethal doses are typically attributed to direct action on the CNS, leading to respiratory failure or circulatory arrest.[3]

RouteSpeciesLD50 ValueSource
OralRat806.9 - 825 mg/kg[3][14]
OralMouse900 mg/kg[14]
DermalGuinea Pig7 g/kg[6]
DermalRat3-4 g/kg[6]
DermalRabbit3.5 g/kg[6]

GHS hazard classifications indicate that the compound is harmful if swallowed or in contact with skin and is fatal if inhaled in high concentrations.[5][19]

Conclusion and Future Directions

This compound (DEPA) is a molecule with a compelling dual-activity profile. Its role as a broad-spectrum insect repellent is well-established, offering an effective alternative to DEET with a comparable safety profile for topical use.[3][7][8] The evidence for its neuropharmacological activity, specifically as an anticonvulsant, is promising but requires more focused investigation.[3][14]

Future research should focus on:

  • Elucidating Repellent Mechanisms: Advanced techniques, such as single-sensillum recording and calcium imaging in insect sensory neurons, could pinpoint the specific receptors with which DEPA interacts.

  • Characterizing Anticonvulsant Activity: A systematic evaluation of DEPA in a battery of seizure models (e.g., MES, pentylenetetrazole, 6 Hz) is needed to define its anticonvulsant profile and determine its ED50 and therapeutic index.

  • Mechanism of CNS Action: In vitro studies, such as electrophysiological patch-clamp on neuronal ion channels and receptor binding assays, are essential to identify DEPA's molecular targets within the CNS.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DEPA could optimize its activity for either repellency or anticonvulsant effects, potentially leading to the development of new, more potent compounds for specific applications.

This guide provides a foundational understanding of DEPA's biological activities, offering both established knowledge and a framework for future scientific inquiry.

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N,N-Diethyl-2-phenylacetamide: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of N,N-Diethyl-2-phenylacetamide (DEPA). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into the compound's evolution from a chemical entity to a widely used active ingredient.

Introduction: An Alternative Emerges

This compound, commonly known as DEPA, is a synthetic amide that has carved a significant niche as a broad-spectrum insect repellent. Its history is intrinsically linked to the search for effective arthropod vector control, particularly as an alternative to the more widely known N,N-Diethyl-meta-toluamide (DEET). This guide will delve into the historical context of its development, its chemical and physical properties, detailed synthesis protocols, and its established role in personal protection against hematophagous insects. While the initial synthesis of this compound is not definitively documented in readily available literature, its prominence and development as a key insect repellent, particularly in India, are well-recorded.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and formulation. DEPA is a colorless to pale yellow liquid or semi-solid at room temperature.[1][2]

PropertyValueSource
CAS Number 2431-96-1[1]
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Density 1.004 g/mL at 25 °C[2]
Boiling Point 169-171 °C at 18 mmHg[2]
Refractive Index (n20/D) 1.522[2]
Solubility Soluble in most organic solvents such as alcohols, ethers, and aromatic hydrocarbons.[2]

The Genesis of DEPA as an Insect Repellent: A Strategic Imperative

Among numerous candidates, this compound emerged as a highly promising compound. Extensive testing revealed its potent and broad-spectrum repellent activity against a variety of hematophagous arthropods, including mosquitoes, black flies, horse flies, ticks, and land leeches.[3] This discovery was a significant milestone, providing a viable, indigenously developed solution for personal protection against vector-borne diseases.

Synthesis of this compound: From Laboratory to Industrial Scale

The synthesis of DEPA can be achieved through several routes, with the most common being the acylation of diethylamine with a derivative of phenylacetic acid. The choice of synthetic pathway is often dictated by factors such as precursor availability, desired purity, and scalability.

Common Synthetic Pathway

A widely employed method involves the reaction of phenylacetyl chloride with diethylamine.[2][4] This is a classic Schotten-Baumann type reaction, which is a robust and generally high-yielding method for amide formation.

Reaction:

C₆H₅CH₂COCl + 2(C₂H₅)₂NH → C₆H₅CH₂CON(C₂H₅)₂ + (C₂H₅)₂NH₂⁺Cl⁻

The reaction is typically carried out in an inert solvent, such as diethyl ether, to control the exothermic nature of the reaction and to facilitate product isolation.[4] The second equivalent of diethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound via Phenylacetyl Chloride [2][4]

  • Reaction Setup: A solution of phenylacetyl chloride in a suitable dry, inert solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a dropping funnel, a stirrer, and a means of temperature control (e.g., an ice bath).

  • Amine Addition: A solution of diethylamine (at least 2 equivalents) in the same solvent is added dropwise to the stirred solution of phenylacetyl chloride while maintaining a low temperature (typically 0-10 °C) to manage the exothermicity of the reaction.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-3 hours) to ensure complete conversion.

  • Workup: The reaction mixture is then washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess diethylamine and diethylamine hydrochloride, followed by a wash with a dilute base (e.g., 1N NaOH) to remove any unreacted phenylacetic acid, and finally with brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.[2][4]

Alternative Synthetic Routes

While the acid chloride route is common, other methods have been developed to improve efficiency, reduce hazardous byproducts, and utilize different starting materials. One such method involves the direct reaction of phenylacetic acid with diethylamine in the presence of a coupling agent or under high temperature and pressure.[5] Another patented process describes the reaction of phenylacetic acid with N,N-diethyl carbamoyl chloride in the presence of an organic tertiary base like 1-methylimidazole, offering a single-pot process.[5]

Synthesis_Pathways cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Phenylacetic Acid Phenylacetic Acid Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetic Acid->Phenylacetyl Chloride + Thionyl Chloride Thionyl Chloride Thionyl Chloride Diethylamine Diethylamine DEPA N,N-Diethyl-2- phenylacetamide Diethylamine->DEPA Phenylacetyl Chloride->DEPA + Diethylamine

Mechanism of Action as an Insect Repellent

The precise mechanism of action of insect repellents is a complex area of ongoing research. However, it is generally accepted that compounds like DEPA exert their effects by interfering with an insect's olfactory system.[3] They are believed to interact with odorant receptors (ORs) and gustatory receptors (GRs) in mosquitoes and other insects.[3] This interaction can either block the insect's ability to detect attractant cues from a host (such as carbon dioxide and lactic acid) or act as a spatial repellent that is inherently aversive to the insect, causing it to move away from the source.

Repellent_Mechanism cluster_host Host cluster_insect Insect Host Cues CO₂, Lactic Acid, etc. Olfactory Receptors Olfactory Receptors Host Cues->Olfactory Receptors Binds to Attraction Behavior Attraction Behavior Olfactory Receptors->Attraction Behavior Triggers Repulsion Behavior Repulsion Behavior DEPA DEPA DEPA->Olfactory Receptors Blocks/Interferes with DEPA->Repulsion Behavior May directly trigger

Safety and Toxicological Profile

Extensive toxicological studies have been conducted on DEPA to ensure its safety for human use. These studies have generally indicated that DEPA has low toxicity.[2] However, as with any chemical substance, it is important to handle it with appropriate safety precautions. It should be stored in a cool, dry place, and personal protective equipment such as gloves and safety glasses should be worn during handling.[2]

Conclusion

This compound stands as a testament to targeted chemical research and development in response to a specific public health need. While the details of its initial discovery remain to be fully elucidated, its history as a potent and safe insect repellent is well-established, particularly through the pioneering work of the Defence Research and Development Establishment in India. Its favorable physicochemical properties, coupled with effective and scalable synthesis routes, have solidified its place as a valuable tool in the prevention of insect-borne diseases. For researchers and professionals in drug development and public health, the story of DEPA underscores the importance of continued innovation in creating accessible and effective solutions for global health challenges.

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Introduction: Understanding the Core Attributes of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-2-phenylacetamide

This compound, commonly referred to as DEPA, is a substituted amide of significant interest in various scientific domains. While structurally related to the widely known insect repellent N,N-Diethyl-meta-toluamide (DEET), DEPA possesses its own unique profile of physicochemical properties that dictate its behavior, applications, and analytical characterization. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of these core attributes.

The rationale for focusing intently on physicochemical properties lies in their foundational importance. These parameters govern a molecule's solubility, stability, membrane permeability, and interaction with biological systems. For instance, understanding the lipophilicity (LogP) and solubility is paramount in designing effective formulations, whether for agricultural, pharmaceutical, or material science applications. Similarly, knowledge of its spectroscopic fingerprint is essential for quality control, metabolic studies, and synthesis verification. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and the methodologies used to determine them.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of any chemical investigation. This compound is registered under CAS Number 2431-96-1.[1][2][3][4] Its fundamental identifiers are summarized below.

IdentifierValueSource
CAS Number 2431-96-1[1][3][4]
Molecular Formula C₁₂H₁₇NO[1][3][]
Molecular Weight 191.27 g/mol [1][6]
IUPAC Name This compound[6]
Synonyms DEPA, Phenyl-N,N-diethylacetamide, N,N-Diethylbenzeneacetamide[1][2][3]
SMILES CCN(CC)C(=O)CC1=CC=CC=C1[1][6]
InChI Key UXDAWVUDZLBBAM-UHFFFAOYSA-N[3][]

The molecular structure, featuring a central acetamide group flanked by a phenyl ring and two ethyl substituents on the nitrogen, is the primary determinant of its chemical behavior.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The interaction of a molecule with its environment is dictated by its physical and chemical properties. The data presented below has been aggregated from multiple chemical databases and literature sources, providing a robust foundation for experimental design.

PropertyValueSignificance for Researchers
Physical Form Colorless to yellow liquid or semi-solid/solid Indicates that the compound's state at ambient temperature can vary, likely depending on purity. Researchers should be prepared for potential phase changes.
Melting Point 57-59 °C; 84-86 °C[3][4][7][8] The notable variance suggests polymorphism or sensitivity to impurities. Differential Scanning Calorimetry (DSC) is the recommended protocol to resolve this ambiguity and characterize the thermal behavior definitively.
Boiling Point 169-171 °C at 18 mmHg; 143 °C at 8 Torr[2][3][4][7][9] These values confirm the compound is distillable under vacuum, which is the preferred method for purification to avoid thermal degradation at atmospheric pressure.
Density 0.992 - 1.014 g/cm³ at 25 °C[2][3][4][7] This density, close to that of water, is a critical parameter for formulation calculations, solvent selection, and process engineering.
Water Solubility >28.7 µg/mL at pH 7.4[2][6] The low aqueous solubility classifies it as poorly water-soluble. This necessitates the use of organic solvents or formulation strategies like nanoemulsions for aqueous applications.[]
Solubility (Organic) Soluble in Chloroform, DMSO, Methanol (Slightly)[8][10] Good solubility in common organic solvents facilitates its use in synthesis, purification (e.g., chromatography), and analytical sample preparation.
LogP (Octanol-Water) 2.1 - 2.4[1][2][4][6] This value indicates moderate lipophilicity, suggesting the compound will readily partition into lipid environments. This is a key predictor for membrane permeability and potential bioaccumulation.
pKa (Predicted) -0.44 ± 0.70[8] The predicted pKa of the protonated amide is very low, indicating it is a very weak base and will be neutral under virtually all biological and environmental pH conditions.
Refractive Index (n20/D) 1.522[2][4][7][9] A useful parameter for rapid, non-destructive purity assessment of liquid samples using refractometry.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Fingerprint

Spectroscopic data provides an unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for confirming the carbon-hydrogen framework. The spectra would characteristically show signals for the aromatic protons of the phenyl group, the methylene protons of the benzyl and ethyl groups, and the methyl protons of the ethyl groups.[6]

  • Mass Spectrometry (MS): GC-MS analysis reveals a molecular ion peak corresponding to its molecular weight (191.27), along with a characteristic fragmentation pattern that can be used for identification in complex matrices.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching absorption for the amide group, typically found around 1650 cm⁻¹.[6]

Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard approach for assessing the purity of a synthesized or purchased batch of DEPA. The choice of GC-MS is based on the compound's volatility and thermal stability under vacuum distillation conditions.

Objective: To separate DEPA from volatile impurities and confirm its identity via mass spectrum.

Methodology:

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Instrument Setup (Typical Conditions):

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point due to the compound's moderate polarity.

    • Injection: 1 µL injection volume with a split ratio of 50:1 to avoid column overloading.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This gradient ensures separation of lower-boiling solvents and higher-boiling impurities.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 400 m/z.

  • Data Analysis:

    • Identify the peak corresponding to DEPA based on its retention time.

    • Integrate the peak area and calculate the purity as a percentage of the total integrated area of all peaks.

    • Confirm identity by comparing the acquired mass spectrum with a reference library spectrum.[6]

Caption: Workflow for purity analysis of DEPA by GC-MS.

Synthesis Pathways

This compound is typically synthesized via amidation of a phenylacetic acid derivative. Understanding the synthesis is crucial for identifying potential process-related impurities.

Method 1: From Phenylacetyl Chloride

A common laboratory-scale synthesis involves the reaction of phenylacetyl chloride with diethylamine.[7] This is a classic Schotten-Baumann type reaction.

Reaction: Phenylacetyl Chloride + Diethylamine → this compound + Diethylamine Hydrochloride

Protocol:

  • Dissolve diethylamine in an inert aprotic solvent (e.g., diethyl ether or dichloromethane). An excess of the amine is often used to act as a base to neutralize the HCl byproduct.

  • Cool the solution in an ice bath (0-10 °C) to control the exothermic reaction.

  • Add phenylacetyl chloride dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Perform an aqueous workup: wash the organic layer with dilute acid (e.g., 1N HCl) to remove excess amine, then with a base (e.g., 1N NaOH) to remove any unreacted acid chloride, and finally with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.

  • Purify the crude product by vacuum distillation.[11]

Method 2: One-Pot Synthesis from Phenylacetic Acid

More efficient industrial processes utilize a one-pot method to avoid isolating the reactive acid chloride. A patent describes reacting phenylacetic acid directly with N,N-diethyl carbamoyl chloride in the presence of a tertiary amine base like 1-methylimidazole.[11]

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification PAA Phenylacetic Acid Mix Mix & Stir (25-40 °C) PAA->Mix DECC N,N-diethyl carbamoyl chloride DECC->Mix Base 1-methylimidazole (Base) Base->Mix Wash Aqueous Wash Mix->Wash Reaction Mixture Distill Vacuum Distillation Wash->Distill Organic Layer Product Pure DEPA (>99.5%) Distill->Product

Caption: One-pot synthesis workflow for DEPA.[11]

Applications and Safety Considerations

Primary Applications
  • Insect Repellent: Like its analogue DEET, DEPA is used as an active ingredient in insect repellents.[2]

  • Plasticizer: It has been investigated as a plasticizer to increase the enzymatic hydrolysis rates of polymers like poly(ethylene terephthalate) (PET).[]

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[7]

Safety and Handling

This compound is associated with health warnings.

  • GHS Classification: It is classified as harmful if swallowed, in contact with skin, and fatal if inhaled (Acute Toxicity).[2][6]

  • Personal Protective Equipment (PPE): Due to its hazard profile, handling requires appropriate PPE, including gloves, safety goggles, and respiratory protection, especially when there is a risk of aerosol generation. All work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.[8]

This guide provides a foundational, technically-grounded overview of this compound. By understanding these core physicochemical properties and the methodologies for their analysis, researchers can better design experiments, interpret results, and innovate safely and effectively.

References

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An In-depth Technical Guide to N,N-Diethyl-2-phenylacetamide (DEPA): Synthesis, Efficacy, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Re-evaluating a Stalwart of Repellent Chemistry

In the landscape of arthropod repellents, N,N-Diethyl-meta-toluamide (DEET) has long been considered the gold standard, a benchmark against which all others are measured.[1] However, scientific inquiry demands a continuous exploration of alternatives that may offer comparable or superior efficacy, improved safety profiles, or more accessible manufacturing routes. This guide provides a comprehensive technical review of N,N-Diethyl-2-phenylacetamide (DEPA), a potent and versatile insect repellent with a rich history of scientific evaluation.

This document is intended for researchers, scientists, and professionals in the fields of drug development, entomology, and public health. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the intricate science that underpins the utility of DEPA as a personal protective agent against hematophagous arthropods.

Molecular Architecture and Physicochemical Profile

This compound, with the chemical formula C₁₂H₁₇NO, is a substituted amide that has garnered significant interest as a broad-spectrum insect repellent.[2][3][4] Its molecular structure is foundational to its repellent activity and physicochemical properties.

Chemical and Physical Properties

A thorough understanding of DEPA's physical and chemical characteristics is crucial for its formulation, application, and safe handling.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[2][3]
Molecular Weight 191.27 g/mol [2]
CAS Number 2431-96-1[2]
Appearance Colorless to yellow liquid or semi-solid[5]
Melting Point 84-86 °C[5]
Boiling Point 169-171 °C at 18 mm Hg[6]
Density 1.004 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.522[6]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[6]
LogP 2.40[5]

Synthesis and Manufacturing Considerations

The synthesis of DEPA is a critical aspect of its viability as a commercial repellent. The primary route involves the amidation of phenylacetic acid or its derivatives with diethylamine.

Common Synthetic Pathways

A prevalent method for synthesizing DEPA involves a two-step process:

  • Activation of Phenylacetic Acid: Phenylacetic acid is first converted to a more reactive acyl halide, typically phenylacetyl chloride, using a halogenating agent like thionyl chloride.[7]

  • Amidation: The resulting phenylacetyl chloride is then reacted with diethylamine to form this compound and a hydrochloride salt of diethylamine as a byproduct.[7]

Synthesis_Pathway cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation Phenylacetic_Acid Phenylacetic Acid Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetic_Acid->Phenylacetyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) DEPA This compound (DEPA) Phenylacetyl_Chloride->DEPA + Diethylamine Diethylamine Diethylamine

Caption: General two-step synthesis of DEPA.

Detailed Experimental Protocol: Silver(I) Acetate-Assisted Synthesis

A specific and efficient laboratory-scale synthesis of a similar amide, N,N-diethylbenzamide, which is representative for the preparation of DEPA, utilizes silver(I) acetate to facilitate the reaction.

Materials:

  • Phenylacetyl chloride (1 mmol)

  • N,N-Diethylamine (1 mmol)

  • Silver(I) acetate (1 mmol)

  • Sodium acetate (2 mmol)

  • Diethyl ether (10 mL)

  • 1N Aqueous HCl

  • 1N Aqueous NaOH

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenylacetyl chloride (1 mmol) in diethyl ether (10 mL), add N,N-diethylamine (1 mmol), silver(I) acetate (1 mmol), and sodium acetate (2 mmol).

  • Stir the heterogeneous mixture magnetically at room temperature for 15 minutes, ensuring the reaction flask is protected from light.

  • Observe the formation of a white precipitate. Monitor the reaction for the complete conversion of the starting chloride using Thin Layer Chromatography (TLC) with a mobile phase of diethyl ether/petroleum ether (70:30 v/v).

  • Filter the mixture through paper to remove the precipitate.

  • Wash the filtrate sequentially with 1N aqueous HCl (3 x 5 mL), 1N aqueous NaOH (3 x 5 mL), and once with brine (5 mL).

  • Dry the ethereal layer over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to yield this compound as a viscous oil. This procedure can yield the product in high purity without the need for column chromatography.[8]

Mechanism of Action: A Multifaceted Repellency

The repellent properties of DEPA are primarily attributed to its interaction with the olfactory system of hematophagous arthropods. While the precise mechanism is still under investigation, it is understood to involve interactions with odorant receptors (ORs) and gustatory receptors (GRs) in insects.[6]

The interaction of repellents with insect olfactory systems is complex and can involve several mechanisms:

  • Activation of Aversion Receptors: Repellents may directly activate olfactory receptors that are hard-wired to elicit an avoidance response in the insect.

  • Inhibition of Attraction Receptors: Repellents can bind to and block the receptors that detect attractant cues from a host, effectively making the host "invisible" to the insect.

  • Sensory Confusion: Some repellents may activate a broad range of olfactory receptors, leading to a confusing sensory input that disrupts the insect's host-seeking behavior.

Studies on the related repellent DEET have shown that it can act on multiple components of the insect olfactory system, including odorant-binding proteins (OBPs) and various odorant receptors.[9][10] It is plausible that DEPA employs similar multifaceted mechanisms to exert its repellent effects.

Repellent_Mechanism cluster_insect Insect Olfactory System DEPA DEPA Molecule OBP Odorant-Binding Protein (OBP) DEPA->OBP Competes with Host Odor OR_Attractant Attractant Odorant Receptor DEPA->OR_Attractant Inhibits OR_Aversion Aversion Odorant Receptor DEPA->OR_Aversion Activates OBP->OR_Attractant Transports Neuron Olfactory Neuron OR_Attractant->Neuron Activates OR_Aversion->Neuron Activates Brain Insect Brain Neuron->Brain Signals Attraction Neuron->Brain Signals Aversion Host_Odor Host Odor Host_Odor->OBP Binds

Caption: Proposed mechanisms of DEPA's repellent action.

Efficacy and Performance: A Comparative Analysis

Extensive laboratory and field studies have demonstrated that DEPA is a highly effective broad-spectrum repellent against a variety of hematophagous arthropods, including mosquitoes, black flies, ticks, and land leeches.[4][11] Its efficacy is often compared to that of DEET and dimethylphthalate (DMP).

Comparative Protection Times

The duration of protection is a critical parameter for any insect repellent. The following table summarizes the comparative efficacy of DEPA against different arthropods.

RepellentConcentrationTarget ArthropodProtection Time (hours)Source(s)
DEPA 1.0 mg/cm²Aedes aegypti6 - 8[3]
DEET 0.1 mg/cm²Phlebotomine sand flies4.45 ± 0.15[3]
DEPA 0.1 mg/cm²Phlebotomine sand flies4.37 ± 0.08[3]
DMP 0.1 mg/cm²Phlebotomine sand fliesSignificantly less than DEPA and DEET[3]
DEET 0.2 mg/cm²Phlebotomine sand flies7.15 ± 0.15[3]
DEPA 0.2 mg/cm²Phlebotomine sand flies6.52 ± 0.08[3]

Field studies conducted on army personnel have shown that both DEPA and DEET exhibit broad-spectrum repellency, with DEPA being more effective than DMP against all tested organisms.[3] Notably, no significant difference in repellency was observed between DEPA and DEET at concentrations of 0.25 and 0.5 mg/cm² against black flies and mosquitoes.[3]

Analytical Characterization

The robust analytical characterization of DEPA is essential for quality control, metabolic studies, and environmental monitoring. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DEPA. For N,N-diethylbenzamide, the electron ionization (EI) mass spectrum shows a molecular ion peak [M⁺] at m/z 177, along with characteristic fragment ions.[8] The fragmentation of amides often involves cleavage adjacent to the carbonyl group and the nitrogen atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the DEPA molecule, particularly the strong absorption band of the amide carbonyl group (C=O) typically observed around 1630-1680 cm⁻¹.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for the separation, identification, and quantification of DEPA in various matrices, including formulations, biological samples, and environmental samples. These techniques offer high sensitivity and selectivity.

Toxicology and Safety Profile

A comprehensive understanding of the toxicological profile of DEPA is paramount for assessing its safety for human use.

Acute Toxicity

The acute toxicity of DEPA has been evaluated in various animal models.

SpeciesRoute of AdministrationLD₅₀Source(s)
RatOral806.9 mg/kg[7]
MouseOral900 mg/kg[12]
RabbitOral635 mg/kg[12]
RabbitDermal~3505 mg/kg[13]

Signs of acute DEPA intoxication in animal studies point to stimulation of the central nervous system (CNS).[12] Lethal doses have been associated with respiratory failure and circulatory arrest due to direct action on the CNS.[7] However, local application of DEPA has not been found to cause toxic manifestations on healthy skin.[7]

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H330: Fatal if inhaled.[5]

Appropriate personal protective equipment should be used when handling the pure substance.

Metabolism and Environmental Fate

Mammalian Metabolism

Studies in rats have shown that when DEPA enters the systemic circulation, it undergoes biodegradation before excretion.[6] The primary metabolic pathways are dealkylation and hydrolysis, leading to the formation of ethylphenylacetamide (EPA), phenylacetamide (PA), and phenylacetic acid (PhAA), which are then excreted as urinary metabolites.[6]

Metabolism_Pathway DEPA This compound (DEPA) EPA Ethylphenylacetamide (EPA) DEPA->EPA Dealkylation PhAA Phenylacetic Acid (PhAA) DEPA->PhAA Hydrolysis PA Phenylacetamide (PA) EPA->PA Dealkylation

Caption: Metabolic pathway of DEPA in rats.

Environmental Considerations

While specific data on the environmental fate of DEPA is limited, information on the structurally similar repellent DEET can provide some insights. DEET is known to enter the environment through various pathways, including wastewater treatment plant discharges.[1] In surface waters and soil, DEET degrades at a moderate to rapid rate.[1] Given the structural similarities, it is plausible that DEPA would exhibit comparable environmental behavior, although specific studies are needed for a conclusive assessment. There is currently no data available on the aquatic toxicity of DEPA.[14]

Formulation Science for Enhanced Performance

The formulation of DEPA plays a crucial role in its efficacy and duration of action. Various formulations have been developed to provide controlled release and enhance user acceptability.

Advanced Formulation Strategies

DEPA has been successfully formulated into various delivery systems, including:

  • Vanishing Creams: These formulations can enhance the protection time compared to simple alcohol solutions.[3]

  • Polymer-Based Liquids: The use of polymers can create slow-release formulations, significantly extending the duration of repellency.[3] Encapsulation into polymeric micro/nanocapsules, cyclodextrins, or hydrogels can control the release of the active ingredient, improve its physicochemical properties, and potentially reduce dermal absorption, thereby enhancing the safety profile.

  • Liposphere Lotions: These formulations offer another advanced delivery option.[3]

The development of controlled-release formulations is a key area of research to prolong the efficacy of repellents and improve user compliance.

Conclusion and Future Directions

This compound has demonstrated its merit as a safe and effective broad-spectrum insect repellent, with an efficacy comparable to DEET in many scenarios. Its straightforward synthesis from readily available starting materials presents a potential advantage for large-scale production.

While significant research has been conducted on DEPA, several areas warrant further investigation to fully elucidate its potential:

  • Detailed Mechanistic Studies: Further research is needed to identify the specific olfactory receptors with which DEPA interacts in various insect species. This knowledge would be invaluable for the rational design of new and more potent repellents.

  • Comprehensive Toxicological Evaluation: While acute toxicity data is available, long-term studies on chronic, reproductive, and developmental toxicity would provide a more complete safety profile.

  • Environmental Fate and Ecotoxicology: Detailed studies on the biodegradation, soil mobility, and aquatic toxicity of DEPA are necessary to fully assess its environmental impact.

  • Advanced Formulation Development: Continued innovation in formulation science, particularly in the area of controlled-release technologies, will be crucial for maximizing the performance and user acceptance of DEPA-based repellents.

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A Technical Guide to the Safe Handling of N,N-Diethyl-2-phenylacetamide (DEPA) for Research and Development Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols and handling precautions for N,N-Diethyl-2-phenylacetamide (DEPA). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guidance herein is synthesized from established safety data and toxicological research to ensure a risk-mitigated approach in a laboratory setting. The core philosophy of this guide is not merely to list procedures, but to explain the causality behind them, empowering personnel to make informed safety decisions.

Section 1: Hazard Identification & Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. This compound, also known as DEPA, is a compound with a significant and acute hazard profile that demands stringent controls.[1][2] Its toxicological properties, particularly its high inhalation toxicity, are the primary drivers for the rigorous engineering and personal protective measures outlined in this guide.

1.1: GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of DEPA's dangers. The primary hazards are acute toxicity via multiple routes of exposure and irritation.[1][3][4]

Hazard Class Category Hazard Statement Signal Word GHS Pictogram Source(s)
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaledDanger💀[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinDanger💀[1][2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDanger💀[1][2][3]
Skin IrritationCategory 2H315: Causes skin irritationWarning[4]
Eye IrritationCategory 2AH319: Causes serious eye irritationWarning[4]
STOT - Single ExposureCategory 3H335: May cause respiratory irritationWarning[4]
1.2: In-depth Toxicological Analysis

The GHS classification warrants a deeper examination to inform risk assessment.

  • Primary Hazard - Inhalation Toxicity: The classification as Acute Toxicity Category 2 (H330: Fatal if inhaled) is the most critical safety consideration.[1][3] This indicates that brief exposure to an aerosol, vapor, or dust of this substance can be lethal. This hazard dictates that the compound must be handled with engineering controls that prevent any possibility of inhalation. Research indicates that lethal doses can directly impact the central nervous system (CNS), leading to respiratory failure and circulatory arrest.[5]

  • Dermal and Oral Toxicity: DEPA is classified as Category 4 (Harmful) for both dermal and oral routes.[1][3] The oral LD50 in rats has been reported as approximately 807-825 mg/kg.[5][6] While less severe than the inhalation hazard, this toxicity level means that skin contact and ingestion must be diligently avoided through appropriate personal protective equipment and laboratory hygiene.

  • Neurological Effects: Studies have shown that DEPA exhibits a marked action on the central and peripheral nervous systems, which can induce behavioral and psychic changes.[5] The severity of these signs and symptoms is highly dose-dependent.[5]

1.3: Physicochemical Properties Relevant to Safety

Understanding the physical properties of DEPA is essential for preventing accidental exposure and for designing appropriate storage and fire response plans.

Property Value Significance for Safety Source(s)
CAS Number 2431-96-1Unique identifier for substance tracking and SDS lookup.[3]
Molecular Formula C₁₂H₁₇NOBasic chemical information.[3][7]
Physical Form Colorless to yellow liquid or semi-solidDetermines handling procedures (e.g., risk of splashing vs. dust generation).
Flash Point 134.3 °CHigh flash point suggests it is not easily ignitable at ambient temperatures.[2]
Boiling Point 169-171 °C @ 18 mmHgRelevant for assessing volatility and the potential for vapor generation at elevated temperatures.[8]
Density ~1.004 g/mL @ 25 °CSlightly denser than water.[8]

Section 2: A Risk Mitigation Framework: The Hierarchy of Controls

To handle DEPA safely, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective measures (engineering controls) over less effective ones (PPE).

Hierarchy_of_Controls_DEPA cluster_0 Risk Mitigation for DEPA Handling cluster_1 Control Details Elimination Elimination/Substitution Is use of DEPA essential? Can a less hazardous analog be used? Engineering Engineering Controls (Primary Barrier) Elimination->Engineering If essential, proceed to... Administrative Administrative Controls (Procedural Safety) Engineering->Administrative Supplement with... Eng_Details • Certified Chemical Fume Hood • Closed System for Aerosol Generation • Local Exhaust Ventilation Engineering->Eng_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Mandatory for all handling Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas & Signage • Mandatory User Training • Restricted Access Administrative->Admin_Details PPE_Details • Full-Face Respirator (if risk of exposure) • Chemical Splash Goggles & Face Shield • Impervious Gloves (e.g., Nitrile) • Chemical Resistant Lab Coat PPE->PPE_Details

Caption: The Hierarchy of Controls applied to this compound.

2.1: Engineering Controls: The Primary Barrier

Given the "Fatal if inhaled" classification, engineering controls are non-negotiable.[1]

  • Chemical Fume Hood: All handling of DEPA, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood with a demonstrated face velocity appropriate for handling toxic chemicals.

  • Ventilation: The laboratory must have adequate general ventilation.[2] All work with DEPA should be performed in a well-ventilated area to prevent the accumulation of vapors.[1][2]

2.2: Administrative Controls: Procedural Safety
  • Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling DEPA must be written, approved, and followed by all personnel.

  • Designated Area: A specific area within the lab or fume hood should be designated for DEPA work. This area should be clearly marked with warning signs indicating the acute toxicity of the compound.

  • Training: All personnel must receive documented training on the specific hazards of DEPA, the handling SOP, and emergency procedures before being permitted to work with the compound.

2.3: Personal Protective Equipment (PPE): The Last Line of Defense

PPE is required to protect from residual risk and in the event of an engineering control failure. The selection of PPE must be based on the high acute toxicity of DEPA.[1]

Protection Type Specification Rationale Source(s)
Respiratory A full-face respirator with appropriate cartridges should be used if there is any risk of exposure outside of a fume hood.Protects against the H330 "Fatal if inhaled" hazard.[1][2]
Eye/Face Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against the H319 "Causes serious eye irritation" hazard and splashes.[1][2]
Hand Chemical impermeable gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.Protects against the H312 "Harmful in contact with skin" and H315 "Causes skin irritation" hazards.[1][2]
Body Wear impervious and fire/flame-resistant clothing, such as a chemical-resistant lab coat.Provides a barrier against skin contact from spills or splashes.[1][2]

Section 3: Standard Operating Protocols

Adherence to validated protocols is crucial for ensuring a self-validating system of safety.

3.1: Protocol for General Handling and Weighing
  • Preparation: Don all required PPE as specified in Section 2.3. Ensure the chemical fume hood is on and operating correctly.

  • Designation: Cordon off the designated work area within the fume hood.

  • Weighing: If weighing a solid/semi-solid, perform the task on a disposable weigh boat within the fume hood to contain any particulate. If handling the liquid form, use appropriate glassware to prevent spills.

  • Transfer: Use a chemical-resistant spatula or pipette for transfers. All transfers must occur within the fume hood.

  • Cleanup: After handling, decontaminate the work surface. Dispose of all contaminated disposables (gloves, weigh boats) in a designated, sealed hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2]

3.2: Protocol for Storage and Transport
  • Storage: Store DEPA in its original, tightly closed container in a dry, cool, and well-ventilated area.[1][2] The storage location should be a designated, locked cabinet for toxic chemicals.

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[1][2][9]

  • Transport: When transporting the chemical within the laboratory, use a secondary, sealed, and chemically resistant container to prevent spills in case the primary container is dropped or broken.

3.3: Protocol for Waste Disposal
  • Collection: All DEPA waste (excess chemical, contaminated materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of the waste container through an approved institutional or commercial hazardous waste disposal program, in accordance with all local, state, and federal regulations.[1][2] Do not discharge into drains or the environment.[1][2]

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

DEPA_Spill_Response Start DEPA Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Minor LargeSpill Large Spill or Spill Outside Hood Assess->LargeSpill Major Small_Action1 Alert personnel in immediate area. Ensure PPE is worn. SmallSpill->Small_Action1 Large_Action1 EVACUATE the laboratory immediately. LargeSpill->Large_Action1 Small_Action2 Contain spill with absorbent material. Use non-sparking tools. Small_Action1->Small_Action2 Small_Action3 Collect residue into a sealed hazardous waste container. Small_Action2->Small_Action3 Small_Action4 Decontaminate the area. Small_Action3->Small_Action4 End Incident Report Small_Action4->End Large_Action2 Alert others and activate alarm. Large_Action1->Large_Action2 Large_Action3 Close lab doors and prevent entry. Large_Action2->Large_Action3 Large_Action4 Call Emergency Response / EH&S. Large_Action3->Large_Action4 Large_Action4->End

Sources

N,N-Diethyl-2-phenylacetamide CAS number 2431-96-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Diethyl-2-phenylacetamide (CAS No. 2431-96-1)

Executive Summary

This compound, commonly referred to as DEPA, is a versatile chemical compound with the CAS number 2431-96-1. Primarily recognized for its efficacy as a broad-spectrum insect repellent, DEPA presents a compelling alternative to more widely known agents like DEET.[1] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, established synthesis protocols, analytical methodologies, and critical safety data. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes field-proven insights with established scientific principles to offer a holistic understanding of this important molecule.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

This compound is a tertiary amide characterized by a phenylacetyl group bonded to a diethylamine moiety. Its unambiguous identification is crucial for regulatory and research purposes.

  • IUPAC Name : this compound[2]

  • CAS Number : 2431-96-1[3][4]

  • Synonyms : DEPA, N,N-Diethylphenylacetamide, N,N-Diethylbenzeneacetamide[2][5]

  • Molecular Formula : C₁₂H₁₇NO[4][6]

  • Molecular Weight : 191.27 g/mol [2][4][6]

  • SMILES : CCN(CC)C(=O)CC1=CC=CC=C1[2][4]

Physicochemical Data

The physical and chemical properties of DEPA dictate its handling, storage, and application. It is typically a colorless to light yellow, clear liquid or oil under standard conditions.

PropertyValueSource(s)
Appearance Colorless to Yellow Liquid or Semi-Solid
Boiling Point 169-171 °C at 18 mm Hg[3][7]
Density 1.004 g/mL at 25 °C[3][7]
Refractive Index (n²⁰/D) 1.522[3][7]
Melting Point 84-86 °C[2][7]
Flash Point >230 °F (>110 °C)[3][8]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[7][8]
Storage Sealed in dry, room temperature conditions[3]

Synthesis of this compound

The synthesis of DEPA is most commonly achieved through the acylation of diethylamine. This involves the formation of an amide bond between the nitrogen of diethylamine and the carbonyl carbon of a phenylacetic acid derivative. The choice of synthetic route often depends on scale, available reagents, and desired purity.

Core Principle: Nucleophilic Acyl Substitution

The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated phenylacetic acid derivative, such as phenylacetyl chloride.

Protocol 1: Two-Step Synthesis via Phenylacetyl Chloride

This classic and reliable method involves the initial conversion of phenylacetic acid to its more reactive acid chloride, followed by amidation.[1]

The conversion of a carboxylic acid to an acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9]

Experimental Protocol: Phenylacetyl Chloride from Phenylacetic Acid

  • Reagent Setup : In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), place phenylacetic acid (1.0 eq).

  • Reaction Initiation : Add an excess of thionyl chloride (SOCl₂) (approx. 2.0 eq) to the flask. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid and can also serve as the reaction solvent.[9]

  • Heating : Gently heat the reaction mixture to reflux (approximately 79 °C, the boiling point of SOCl₂). The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Work-up : Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[9][10] The resulting crude phenylacetyl chloride is often used directly in the next step without further purification.

The highly reactive phenylacetyl chloride readily reacts with diethylamine to form the desired amide. The reaction is typically performed at low temperatures to control its exothermic nature and in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of DEPA

  • Reagent Setup : In a three-necked flask fitted with a dropping funnel and a mechanical stirrer, dissolve diethylamine (1.0 eq) in an inert solvent like diethyl ether.

  • Cooling : Cool the solution to 0-10 °C using an ice bath. This is critical to manage the exothermicity of the acylation reaction.[11]

  • Addition of Acyl Chloride : Add the crude phenylacetyl chloride (1.0 eq), dissolved in the same solvent, dropwise to the cooled diethylamine solution with vigorous stirring.

  • Reaction and Neutralization : An immediate reaction occurs, forming this compound and diethylamine hydrochloride as a white precipitate.[11] The unreacted diethylamine in excess can act as the base, or an additional non-nucleophilic base like triethylamine can be included.

  • Work-up and Purification :

    • After the addition is complete, allow the mixture to stir at room temperature for a short period to ensure complete conversion.

    • Filter the mixture to remove the diethylamine hydrochloride salt.

    • Wash the filtrate sequentially with dilute aqueous HCl (to remove excess amine), dilute aqueous NaOH (to remove any unreacted acidic species), and finally with brine.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[6]

    • The crude product can be further purified by vacuum distillation to yield pure DEPA.[11]

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification PA Phenylacetic Acid PAC Phenylacetyl Chloride PA->PAC Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->PAC DEPA This compound (DEPA) PAC->DEPA 0-10°C, Ether DEA Diethylamine DEA->DEPA Crude Crude Product DEPA->Crude Work-up Pure Pure DEPA Crude->Pure Vacuum Distillation

Caption: Workflow for the two-step synthesis of DEPA.

Protocol 2: One-Pot Synthesis from Phenylacetic Acid

Alternative methods aim to improve efficiency by avoiding the isolation of the intermediate acyl chloride. One such patented method involves reacting phenylacetic acid directly with N,N-diethyl carbamoyl chloride in the presence of an organic tertiary base like 1-methylimidazole.[11]

Experimental Protocol: One-Pot Synthesis

  • Reagent Setup : In a two-necked round-bottom flask, combine phenylacetic acid (1.0 eq) and N,N-diethyl carbamoyl chloride (1.0 eq).[11]

  • Base Addition : Add 1-methylimidazole (1.2 eq) to the mixture at room temperature.[11]

  • Reaction : Stir the mixture for approximately 30 minutes at room temperature.

  • Work-up : Add water to the reaction mixture and separate the organic layer.

  • Purification : The final product is obtained by vacuum distillation of the organic layer, reportedly achieving high purity (>99.5%) and yield (>98%).[11]

Analytical Methodologies

Confirmation of the structure and purity of synthesized DEPA is essential. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the proton environment. Expected signals would include multiplets for the aromatic protons, quartets and triplets for the ethyl groups, and a singlet for the methylene protons adjacent to the phenyl ring.[6]

  • Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry can confirm the molecular weight. The molecular ion peak [M⁺] is expected at m/z 191.[2][6] Common fragmentation patterns can also be observed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is ideal for assessing the purity of the final product, especially after distillation, and can separate DEPA from any starting materials or byproducts.[11]

Application as an Insect Repellent

DEPA is a highly effective and safe broad-spectrum repellent for personal protection against a wide range of hematophagous arthropods.[3][7]

Spectrum of Activity

Its repellent activity has been demonstrated against numerous pests, including:

  • Mosquitoes

  • Black flies and horse flies

  • Ticks

  • Fleas

  • Land leeches and cockroaches[1][7]

The efficacy of DEPA is often compared to that of N,N-diethyl-3-methylbenzamide (DEET), showing comparable performance in both laboratory and field tests.[1]

Mechanism of Action

As an insect repellent, DEPA is believed to exert its effects by interacting with the insect's olfactory (odorant receptors, Ors) and gustatory systems (gustatory receptors, GRs).[3][7] These interactions likely disrupt the insect's ability to locate a host, effectively "blinding" their senses to host cues. However, the precise molecular targets and the detailed mechanism of action remain an area of active research and are considered inconclusive.[3][7]

G DEPA DEPA Application (Topical) Receptors Insect Olfactory & Gustatory Receptors (Ors, GRs) DEPA->Receptors Interacts with CNS Insect Central Nervous System Receptors->CNS Signals Receptors->CNS Disrupted Signal HostCues Host Cues (e.g., CO₂, Octenol) HostCues->Receptors Activates Behavior Host-Seeking Behavior (Biting) CNS->Behavior Initiates

Caption: Postulated mechanism of DEPA as an insect repellent.

Toxicological and Safety Data

While toxicological studies indicate that DEPA is generally safe for human use, proper handling and awareness of its hazard profile are mandatory in a research and manufacturing environment.[1]

Acute Toxicity
  • GHS Classification : DEPA is classified as harmful if swallowed or in contact with skin, and may be fatal if inhaled.[2][12]

  • LD₅₀ (Oral, Rat) : The lethal dose, 50 percent kill (LD₅₀) has been reported as 806.9 mg/kg and 825 mg/kg in rats.[1][13]

  • Neurological Effects : Studies indicate that DEPA can have a dose-dependent action on the central and peripheral nervous systems, potentially inducing behavioral changes. Mortalities at high doses are attributed to respiratory failure and circulatory arrest.[1]

Handling and Personal Protective Equipment (PPE)

Given its hazard profile, strict safety protocols must be followed when handling this compound.

  • Engineering Controls : Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear tightly fitting safety goggles.[12]

    • Skin Protection : Wear impervious gloves and protective clothing.[12]

    • Respiratory Protection : If exposure limits are exceeded or in case of inadequate ventilation, use a full-face respirator.[12]

  • Precautionary Statements : Standard precautionary statements include avoiding breathing mist or vapors, washing thoroughly after handling, and not eating, drinking, or smoking when using the product.[12]

Conclusion

This compound is a compound of significant interest, primarily due to its proven utility as an effective insect repellent. Its synthesis is straightforward, relying on fundamental principles of organic chemistry, and its characterization is achievable with standard analytical instrumentation. While its safety profile allows for use in personal care products, its acute toxicity necessitates careful handling in concentrated forms within a laboratory or industrial setting. Further research into its precise mechanism of action could pave the way for the development of next-generation repellents with enhanced efficacy and safety.

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An In-depth Technical Guide to N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical and physical properties, synthesis, and applications of N,N-Diethyl-2-phenylacetamide.

Core Molecular Attributes

This compound, also known by its acronym DEPA, is an amide derivative with significant interest in various scientific fields. Its fundamental molecular characteristics are the bedrock of its chemical behavior and applications.

The empirical and molecular formula for this compound is C₁₂H₁₇NO .[1][2][] This formula indicates a composition of 12 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom.

The molecular weight of this compound is 191.27 g/mol .[1][2][4] This value is crucial for stoichiometric calculations in synthesis and for quantitative analysis.

Table 1: Core Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem[1], ChemScene[2]
Molecular Weight 191.27 g/mol PubChem[1], ChemScene[2], Sigma-Aldrich[4]
CAS Number 2431-96-1PubChem[1], ChemScene[2]
Appearance Colorless to yellow liquid or semi-solid/solidSigma-Aldrich[4], ECHEMI[5]
Melting Point 84-86 °CECHEMI[5], ChemSrc[6]
Boiling Point 169-171 °C at 18 mmHgChemicalBook[7][8], BOC Sciences[]
Density ~1.004 g/mL at 25 °CChemicalBook[8], ECHEMI[5]
Refractive Index n20/D 1.522ChemicalBook[7][8]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. A common and efficient laboratory-scale preparation involves the amidation of a phenylacetic acid derivative.

Synthesis from Phenylacetic Acid and N,N-Diethyl Carbamoyl Chloride

A one-pot synthesis method provides a high yield and purity of the final product.[9] This process is advantageous as it avoids the intermediate step of creating a more reactive acid chloride.

Experimental Protocol:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and an air condenser, combine 1 mole equivalent of phenylacetic acid and 1 mole equivalent of N,N-diethyl carbamoyl chloride.

  • To this mixture, add 1.2 mole equivalents of 1-methylimidazole dropwise at room temperature using a pressure-equalizing funnel.

  • Stir the reaction mixture continuously for 30 minutes at room temperature.

  • After the reaction is complete, add 250 ml of water to the flask and transfer the contents to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Purify the crude product from the organic layer via vacuum distillation to obtain pure, colorless this compound.[9]

The purity of the resulting compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), with expected purity exceeding 99.5%.[9]

Diagram 1: Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product Phenylacetic_Acid Phenylacetic Acid Reaction Reaction at Room Temperature (30 minutes) Phenylacetic_Acid->Reaction NDiethyl_Carbamoyl_Chloride N,N-Diethyl Carbamoyl Chloride NDiethyl_Carbamoyl_Chloride->Reaction Methylimidazole 1-Methylimidazole (Base) Methylimidazole->Reaction Workup Aqueous Workup (Water Addition & Separation) Reaction->Workup Reaction Mixture Purification Vacuum Distillation Workup->Purification Crude Organic Layer DEPA This compound Purification->DEPA Pure Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to the molecular weight of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the connectivity of the atoms within the molecule.

Applications in Research and Development

This compound is primarily recognized for its application as a broad-spectrum insect repellent.[5][7] It is effective against a range of hematophagous arthropods, including mosquitoes, flies, fleas, and ticks.[7] Its mechanism of action is believed to involve interactions with odorant and gustatory receptors in insects.[7]

Beyond its use as a repellent, its chemical structure makes it a valuable intermediate in organic synthesis.[10] The amide functionality and the phenyl group allow for a variety of chemical transformations, making it a building block for more complex molecules in pharmaceutical and agrochemical research.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Classification: It is classified as harmful if swallowed or in contact with skin, and fatal if inhaled.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8]

  • Handling: Use in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.

Table 2: GHS Hazard Information

Hazard StatementCodeClass
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)
Harmful in contact with skinH312Acute Toxicity, Dermal (Category 4)
Fatal if inhaledH330Acute Toxicity, Inhalation (Category 2)
Source: PubChem[1]

Conclusion

This compound is a well-characterized compound with a defined molecular formula and weight. Its synthesis is achievable through straightforward and high-yielding methods. While its primary application is as an insect repellent, its utility as a synthetic intermediate should not be overlooked by researchers in drug discovery and development. Adherence to appropriate safety protocols is essential when working with this compound.

References

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N,N-Diethyl-2-phenylacetamide: A Technical Guide to Emerging Research Applications Beyond Repellency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethyl-2-phenylacetamide (DEPA), a structural isomer of the widely known insect repellent DEET (N,N-Diethyl-meta-toluamide), has historically been recognized for its own repellent properties. However, its utility in the research sphere extends far beyond simple arthropod deterrence. This technical guide synthesizes current knowledge and proposes novel research applications for DEPA, focusing on its interactions with the nervous system. We will explore its underlying mechanisms of action, which suggest potential as a pharmacological tool to probe neuronal pathways, and provide detailed protocols for its synthesis and bioactivity assessment. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile molecule for new avenues of investigation in neurobiology and pharmacology.

Introduction to this compound (DEPA)

This compound is an organic compound belonging to the carboxamide family. While its analog DEET has been the subject of extensive study, DEPA presents a unique profile that warrants independent investigation. Its distinct chemical structure influences its biological activity, offering a different lens through which to study neurochemical interactions.

Chemical and Physical Properties

DEPA is a solid at room temperature with a molecular formula of C12H17NO.[1][2][3] Its key properties are summarized below for reference in experimental design.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 2431-96-1[1]
Molecular Formula C12H17NO[1][2][3]
Molecular Weight 191.27 g/mol [1][2]
Appearance Colorless to Yellow Liquid or Semi-Solid/Solid[4]
Melting Point 84-86 °C[2][5][6]
Boiling Point 169-171 °C @ 18 mm Hg[3][7][8]
Density 1.004 g/mL at 25 °C[3][7][8]
LogP 2.40[2]
Solubility >28.7 µg/mL in water (pH 7.4)[2]
Established Use as an Insect Repellent

Like DEET, DEPA is an effective and broad-spectrum repellent used for personal protection against a variety of hematophagous arthropods, including mosquitoes, flies, fleas, and ticks.[7][8][9] Its repellent action is thought to be mediated through interactions with insect odorant and gustatory receptors, although the precise mechanisms are still under investigation.[7][8]

Mechanistic Insights: A Foundation for Novel Research

The true research potential of a molecule often lies in understanding how it works. While DEPA's repellent effects are well-documented, the underlying neurobiological interactions provide a compelling basis for its use as a research tool in broader contexts. The mechanisms described here are largely extrapolated from studies on its close isomer, DEET, which shares significant structural and functional similarities.

Modulation of Cholinergic Systems

Initial hypotheses suggested that DEET-like compounds might exert their effects by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[10][11] However, extensive research has shown that DEET is a very poor inhibitor of AChE in both insects and mammals, with IC50 values in the millimolar (mM) range.[10][11][12][13] This indicates that direct AChE inhibition is unlikely to be its primary mode of action or a source of significant toxicity.[10]

Despite this, DEET can functionally interfere with the cholinergic system. Studies have shown that DEET can potentiate the effects of carbamate insecticides (which are potent AChE inhibitors) through interactions with insect muscarinic acetylcholine receptors (mAChRs).[14] Specifically, DEET acts as a positive allosteric modulator on insect M1/M3 mAChRs, enhancing the receptor's response to agonists.[14] This selective, high-affinity interaction in insects presents a fascinating area for research.

Potential Research Application: DEPA could be used as a tool to study the structure and function of insect mAChRs. Its unique modulatory effect could help in designing more selective and potent insecticides or in understanding the fundamental differences between insect and mammalian cholinergic systems.

Targeting Octopaminergic and Ion Channel Pathways

A more likely mechanism for the neuroexcitatory effects of DEET-family compounds in insects is the targeting of octopaminergic synapses.[10][11] Octopamine is a key neurotransmitter in invertebrates, analogous to norepinephrine in vertebrates.

Studies have demonstrated that:

  • DEET causes neuroexcitation in the insect central nervous system, an effect that is completely blocked by the octopamine receptor antagonist, phentolamine.[10][11]

  • DEET activates octopamine receptors, leading to an increase in intracellular free calcium.[10][11][12]

  • DEET can illuminate the firefly light organ, a tissue where octopamine is the principal neurotransmitter.[10][11][12]

Furthermore, in mammalian neurons, DEET has been shown to block Na+ and K+ ion channels with IC50 values in the micromolar range.[10][11] This action may contribute to the localized numbing sensation experienced when the repellent comes into contact with mucous membranes.[10][11][12]

Potential Research Application: DEPA's activity at octopamine receptors makes it a valuable probe for studying invertebrate neurobiology. It can be used to investigate signaling pathways involved in insect behavior, learning, and memory.[15] Its ion channel blocking activity in mammalian systems, though less potent, could be explored as a starting point for developing novel local anesthetics or for studying ion channel physiology.

Proposed Research Applications & Protocols

Building on these mechanistic insights, DEPA can be transitioned from a simple repellent to a sophisticated tool for neuropharmacological research.

Application: A Tool for Probing Neurological Pathways

Given its demonstrated effects on multiple neuronal targets, DEPA can be employed in screening assays to identify and characterize novel neuroactive compounds. Using model organisms with well-defined genetics, such as Drosophila melanogaster (fruit fly) or Caenorhabditis elegans (roundworm), researchers can study how DEPA modifies behaviors and what genetic pathways mediate these changes.[15] For instance, studies on C. elegans have shown that DEET scrambles the animal's sense of smell, suggesting it interferes with the neural circuitry that processes olfactory information.[15]

Prolonged or heavy exposure to DEET has been shown in animal models to cause neuronal cell death in brain regions associated with muscle control, memory, and learning, leading to neurobehavioral impairments.[16][17] While this highlights a need for caution in its use as a repellent, it also underscores its potential as a chemical stressor in research models of neurodegeneration.

Experimental Protocols

The following protocols provide a framework for synthesizing high-purity DEPA and assessing its bioactivity in two key areas: acetylcholinesterase inhibition and general neuroactivity in a model organism.

This protocol describes a single-pot synthesis method that yields high-purity DEPA suitable for research applications.[18]

Rationale: This method is chosen for its high yield (>98%) and purity (>99.5%), avoiding the use of harsh reagents like thionyl chloride. 1-methylimidazole acts as a catalyst and base to facilitate the reaction between phenylacetic acid and N,N-diethyl carbamoyl chloride.[18]

Materials:

  • Phenylacetic acid

  • N,N-diethyl carbamoyl chloride

  • 1-methylimidazole

  • Deionized water

  • Two-necked round-bottom flask, magnetic stirrer, air condenser, pressure-equalizing funnel

  • Vacuum distillation apparatus

Procedure:

  • Combine 1 mole equivalent of phenylacetic acid and 1 mole equivalent of N,N-diethyl carbamoyl chloride in a 1-liter two-necked round-bottom flask equipped with a magnetic stirrer and an air condenser.[18]

  • Slowly add 1.2 mole equivalents of 1-methylimidazole to the mixture at room temperature using a pressure-equalizing funnel.[18]

  • After the addition is complete, stir the reaction mixture constantly for 30 minutes at room temperature.[18]

  • Quench the reaction by adding 250 mL of water and transfer the mixture to a separatory funnel.

  • Separate the organic layer from the aqueous layer.[18]

  • Purify the crude product by vacuum distillation of the organic layer to obtain pure, colorless this compound.[18]

  • Validation: Confirm purity using Gas Chromatography-Mass Spectrometry (GC-MS). The expected yield is approximately 98%.[18]

Diagram: Synthesis Workflow for DEPA

G cluster_reactants Reactants cluster_process Process cluster_output Output R1 Phenylacetic Acid P1 Combine Reactants in Flask R1->P1 R2 N,N-diethyl carbamoyl chloride R2->P1 R3 1-methylimidazole (Catalyst/Base) R3->P1 P2 Stir 30 min at Room Temp P1->P2 P3 Water Quench & Layer Separation P2->P3 P4 Vacuum Distillation P3->P4 Organic Layer OUT2 Aqueous Waste P3->OUT2 Aqueous Layer OUT1 High-Purity DEPA (>99.5%) P4->OUT1

Caption: Workflow for the single-pot synthesis of high-purity DEPA.

This protocol uses the Ellman method to quantify AChE activity and determine the inhibitory potential of DEPA.[19][20]

Rationale: The Ellman method is a robust, sensitive, and widely accepted colorimetric assay for measuring cholinesterase activity.[20][21] It is suitable for a 96-well plate format, allowing for high-throughput screening.[19] The reaction of thiocholine (a product of AChE activity on acetylthiocholine) with DTNB produces a yellow product that can be measured spectrophotometrically at 412 nm.[20][21]

Materials:

  • Purified human recombinant AChE

  • Phosphate buffer (pH 7.5)

  • Acetylthiocholine iodide (ATCh) solution (10 mM)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (3 mM)

  • DEPA stock solution (e.g., 100 mM in DMSO) and serial dilutions

  • Positive control (e.g., Propoxur or Phospholine)

  • 96-well microplate and plate reader

Procedure:

  • Plate Setup: Designate wells for blank (buffer only), negative control (enzyme + buffer, no inhibitor), positive control (enzyme + known inhibitor), and test compound (enzyme + DEPA dilutions).

  • Pre-incubation: To each well (except blank), add 20 µL of the appropriate DEPA dilution or control solution. Add phosphate buffer to bring the volume to a consistent level. Finally, add 20 µL of the AChE enzyme solution.[19]

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[19]

  • Reaction Initiation: To all wells simultaneously (using a multichannel pipette), add 20 µL of the ATCh solution and 20 µL of the DTNB solution.[19]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[19]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percent inhibition for each DEPA concentration relative to the negative control.

    • Plot percent inhibition against the logarithm of DEPA concentration to determine the IC50 value (the concentration that causes 50% inhibition).[19]

This protocol uses a negative geotaxis (climbing) assay to screen for general neuroactive or neurotoxic effects of DEPA in adult fruit flies.

Rationale: The climbing assay is a simple, robust, and high-throughput method to assess locomotor function in Drosophila.[22][23] A deficit in climbing ability can indicate a wide range of neurological impairments, including defects in motor control, coordination, or general CNS function, making it an excellent primary screen for neuroactive compounds.[16][17]

Materials:

  • Wild-type Drosophila melanogaster (e.g., Canton-S)

  • Standard fly food

  • DEPA

  • Empty, sterile polystyrene vials with a line marked 8 cm from the bottom

  • Vial rack and a gentle tapping mechanism

Procedure:

  • Drug Administration: Prepare fly food containing a range of DEPA concentrations (e.g., 0.1 mM, 1 mM, 10 mM) and a control food with the solvent (e.g., ethanol) only.

  • Exposure: Place newly emerged adult flies (20-25 per vial) onto the DEPA-containing or control food. Allow them to feed for 3-5 days.

  • Assay Preparation: Gently transfer the flies from the food vials to the empty testing vials without anesthesia. Allow the flies to acclimate for 15-20 minutes.[22]

  • Climbing Test (Negative Geotaxis):

    • Tap the vials firmly on a padded surface to knock all flies to the bottom.

    • Start a timer and record the number of flies that climb past the 8 cm mark within a set time (e.g., 10 seconds).

    • Repeat the test 5-10 times for each vial, with a 1-minute rest period between trials.

  • Data Analysis:

    • For each group, calculate a performance index for each trial: (Number of flies above the line / Total number of flies) x 100.

    • Average the performance indices for all trials for each group.

    • Use statistical analysis (e.g., ANOVA) to compare the performance of DEPA-fed flies to the control group. A significant decrease in climbing performance suggests a neurotoxic or sedative effect of DEPA at that concentration.

Future Directions and Conclusion

This compound is more than just an insect repellent; it is a versatile chemical probe with significant untapped potential. Its interactions with critical invertebrate and vertebrate neuronal targets, including mAChRs, octopamine receptors, and ion channels, provide a rich foundation for future research.

Future studies should aim to:

  • Elucidate the precise binding sites of DEPA on insect mAChRs and octopamine receptors.

  • Explore the structure-activity relationship of DEPA analogs to develop more potent and selective modulators for these receptors.[24][25]

  • Utilize DEPA in high-throughput screening campaigns in model organisms to uncover novel genes and pathways involved in neuro-pharmacological responses.

By shifting the scientific perspective on DEPA from a simple commodity chemical to a nuanced neuropharmacological tool, the research community can unlock new insights into the fundamental workings of the nervous system.

References

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  • Singh, S., & Prakash, S. (2015). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. ResearchGate. [Link]

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  • Dennis, E. J., et al. (2016). Natural DEET substitutes that are strong olfactory repellents of mosquitoes and flies. bioRxiv. [Link]

  • Nichols, C. D., et al. (2012). Methods to Assay Drosophila Behavior. PubMed Central. [Link]

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An In-depth Technical Guide to N,N-Diethyl-2-phenylacetamide (DEPA) Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-Diethyl-2-phenylacetamide (DEPA) and its derivatives, intended for researchers, scientists, and drug development professionals. It delves into the synthesis, structure-activity relationships (SAR), pharmacological applications, and analytical methodologies associated with this versatile chemical scaffold.

Introduction: The Significance of the Phenylacetamide Core

This compound, commonly known as DEPA, is a synthetic amide that has garnered significant attention primarily for its potent insect repellent properties.[1][2] Its efficacy is comparable to the widely used N,N-diethyl-m-toluamide (DEET), making it a valuable alternative in personal protection against various hematophagous arthropods.[3] Beyond its role in vector control, the phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of pharmacologically active compounds. This guide will explore the chemical versatility of DEPA and its analogs, highlighting their synthesis, biological activities, and the analytical techniques crucial for their characterization and quality control.

Synthesis of this compound and Its Analogs

The synthesis of DEPA and its derivatives can be approached through several well-established chemical routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale of production, and the specific structural modifications required.

General Synthesis of this compound (DEPA)

A common and straightforward method for the laboratory-scale synthesis of DEPA involves the acylation of diethylamine with a phenylacetic acid derivative.

Protocol: Synthesis of DEPA from Phenylacetyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylacetyl chloride in an anhydrous aprotic solvent such as diethyl ether or dichloromethane.

  • Amine Addition: Cool the solution in an ice bath and slowly add a solution of diethylamine in the same solvent dropwise from the dropping funnel. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed sequentially with dilute hydrochloric acid to remove excess diethylamine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Causality in Experimental Choices: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive phenylacetyl chloride. The slow, dropwise addition of diethylamine at low temperatures helps to control the exothermicity of the reaction and prevents the formation of byproducts. The aqueous work-up steps are essential for removing unreacted starting materials and byproducts, leading to a purer final product.

Synthesis of Lidocaine: A Prominent Phenylacetamide Analog

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is a well-known derivative of this compound. Its synthesis provides an excellent case study for the derivatization of the phenylacetamide core.

Protocol: Two-Step Synthesis of Lidocaine

  • Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide:

    • In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

    • Slowly add chloroacetyl chloride to the solution.

    • Add a solution of sodium acetate to facilitate the precipitation of the product.

    • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • Step 2: Synthesis of Lidocaine:

    • The 2-chloro-N-(2,6-dimethylphenyl)acetamide from the previous step is refluxed with an excess of diethylamine in a solvent such as toluene.

    • After the reaction is complete, the mixture is cooled, and the diethylamine hydrochloride byproduct is removed by washing with water.

    • The organic layer containing lidocaine is then extracted with an acidic solution, followed by basification to precipitate the lidocaine free base.

    • The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Self-Validating System: The purity of the intermediate and final products at each stage can be readily assessed by determining their melting points and comparing them to literature values. Spectroscopic techniques such as NMR and IR can be used to confirm the chemical structures.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by modifications to different parts of the molecule. Understanding these structure-activity relationships is crucial for the rational design of new and improved analogs.

SAR for Insect Repellent Activity

For insect repellency, the key structural features of DEPA and its analogs that influence their efficacy include:

  • The Amide Group: The N,N-diethylamide moiety is a critical pharmacophore for repellent activity. Variations in the alkyl substituents on the nitrogen atom can affect the compound's volatility, lipophilicity, and interaction with insect olfactory receptors.

  • The Phenyl Ring: Substitution on the phenyl ring can modulate the repellent properties. For instance, the position and nature of substituents can alter the electronic and steric properties of the molecule, which in turn can affect its binding to target receptors.

  • The Methylene Bridge: The length and nature of the linker between the phenyl ring and the carbonyl group can also impact activity.

CompoundModificationEffect on Repellency
DEPA Unsubstituted Phenyl RingBroad-spectrum repellent
DEET Methyl group at meta-positionHigh efficacy and persistence
Analogs Introduction of other functional groupsVaried, often leading to decreased or altered repellency
SAR for Other Pharmacological Activities

The phenylacetamide scaffold is present in a wide array of bioactive molecules. Modifications to this core structure have led to the development of drugs with diverse therapeutic applications.

  • Local Anesthetics (e.g., Lidocaine): The presence of the 2,6-dimethylphenyl group and the diethylaminoethyl side chain are crucial for the local anesthetic activity of lidocaine. These features contribute to its ability to block voltage-gated sodium channels in nerve membranes.

  • Antibacterial Agents: Phenylacetamide derivatives incorporating heterocyclic moieties, such as thiazoles, have shown promising antibacterial activity.[4] The nature and substitution pattern of the heterocyclic ring play a significant role in determining the antibacterial spectrum and potency.

  • Antidepressants: Certain N-substituted phenylacetamide derivatives have been investigated for their antidepressant properties, with some compounds showing potential as monoamine oxidase (MAO) inhibitors.[5] The nature of the substituent on the acetamide nitrogen is a key determinant of their activity.

Pharmacological Profile and Mechanism of Action

The biological effects of this compound and its analogs are mediated through their interaction with specific molecular targets.

Insect Repellency

The primary mechanism of action for DEPA as an insect repellent is believed to involve its interaction with the olfactory system of insects.[1][6] It is thought to act on odorant receptors (ORs) and gustatory receptors (GRs) in mosquitoes and other biting insects, effectively masking the chemical cues that attract them to a host.[1][6] The precise molecular interactions are still under investigation, but it is clear that DEPA disrupts the normal sensory perception of insects, leading to a repellent effect.

Caption: Proposed mechanism of DEPA's insect repellent action.

Other Pharmacological Activities

The mechanisms of action for other pharmacological effects of phenylacetamide derivatives are diverse and depend on their specific structures:

  • Local Anesthesia: Lidocaine and related compounds block the initiation and conduction of nerve impulses by decreasing the permeability of the neuronal membrane to sodium ions. This is achieved by binding to the intracellular portion of voltage-gated sodium channels.

  • Antibacterial Action: The antibacterial mechanism of phenylacetamide-thiazole hybrids may involve the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes.[4]

  • Antidepressant Effects: Phenylacetamide-based MAO inhibitors prevent the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, leading to an elevation of their levels and an antidepressant effect.[5]

Analytical Methods for Characterization and Quality Control

The robust analytical characterization of this compound and its derivatives is essential for ensuring their quality, purity, and safety. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of phenylacetamide derivatives. Reversed-phase HPLC with a UV detector is commonly used for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like DEPA. It provides excellent separation and definitive identification based on the mass spectrum of the analyte.

Protocol: Quality Control of DEPA using HPLC

  • Standard Preparation: Prepare a series of standard solutions of DEPA of known concentrations in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Accurately weigh and dissolve the DEPA sample in the same solvent as the standards.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where DEPA has maximum absorbance (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of DEPA in the sample by interpolating its peak area on the calibration curve.

Trustworthiness of the Protocol: This protocol establishes a self-validating system by using a calibration curve generated from certified reference standards. The linearity of the calibration curve and the precision of replicate injections of the sample provide confidence in the accuracy of the results.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of DEPA and its analogs. They provide detailed information about the chemical environment of each atom in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the amide carbonyl group and the aromatic ring.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Start DEPA Sample Dissolution Dissolution in Appropriate Solvent Start->Dissolution HPLC HPLC (Purity & Quantification) Dissolution->HPLC GCMS GC-MS (Identification & Impurities) Dissolution->GCMS NMR NMR (Structural Confirmation) Dissolution->NMR IR IR (Functional Group ID) Dissolution->IR Analysis Data Interpretation HPLC->Analysis GCMS->Analysis NMR->Analysis IR->Analysis Report Certificate of Analysis Analysis->Report

Caption: A typical analytical workflow for the quality control of DEPA.

Conclusion and Future Perspectives

This compound and its derivatives represent a fascinating and versatile class of compounds with a broad spectrum of biological activities. While DEPA itself is a well-established and effective insect repellent, the phenylacetamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on the design and synthesis of novel analogs with improved efficacy, selectivity, and safety profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for unlocking their full therapeutic potential. Furthermore, the development of advanced and validated analytical methods will remain a cornerstone for ensuring the quality and consistency of these important chemical entities.

References

  • Kalyanasundaram, M., & Mathew, N. (2006). N,N-diethyl phenylacetamide (DEPA): a safe and effective repellent for personal protection against hematophagous arthropods. Journal of medical entomology, 43(3), 518–525. [Link]

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  • Prasad, M. P., & Kalyanasundaram, M. (1990). Development & evaluation of controlled release formulations of DEPA, an insect repellent. The Indian journal of medical research, 91, 453–457. [Link]

  • Kalyanasundaram, M., & Mathew, N. (2006). N,N-diethyl phenylacetamide (DEPA): a safe and effective repellent for personal protection against hematophagous arthropods. Journal of medical entomology, 43(3), 518–525. [Link]

  • (2015). Repellent activity of N, N-diethylphenylacetamide (DEPA) with essential oils against Aedes aegypti, vector of dengue and chikung. International Journal of Mosquito Research, 2(3), 18-22. [Link]

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  • Weeks, D. P., & Weeks, C. M. (2012). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). Integrated environmental assessment and management, 8(1), 159–171. [Link]

  • Wang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1833. [Link]

  • Singh, R., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 740–757. [Link]

  • Singh, R. P., et al. (2015). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Journal of Chemical and Pharmaceutical Research, 7(8), 564-569. [Link]

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  • Wang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1833. [Link]

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An In-Depth Technical Guide to N,N-Diethyl-2-phenylacetamide (DEPA) as a Broad-Spectrum Arthropod Repellent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract N,N-Diethyl-2-phenylacetamide (DEPA) is a potent, broad-spectrum synthetic insect repellent with an efficacy profile comparable to the widely used N,N-Diethyl-m-toluamide (DEET).[1][2] Developed as a cost-effective alternative, DEPA has demonstrated significant protective action against a range of hematophagous arthropods, including mosquitoes, ticks, black flies, and land leeches.[2][3][4] This guide provides a comprehensive technical overview of DEPA, intended for researchers, chemists, and public health professionals. It covers the compound's physicochemical properties, synthesis methodologies, proposed mechanisms of action at the molecular level, extensive efficacy data, and a thorough review of its toxicological and metabolic profile. By synthesizing peer-reviewed data and established testing protocols, this document serves as a foundational resource for the continued study, formulation, and application of DEPA in the prevention of vector-borne diseases.

Introduction & Historical Context

The prevention of arthropod bites is a cornerstone of global public health strategy, directly combating the transmission of devastating diseases such as malaria, dengue, Zika virus, and Lyme disease. Chemical repellents remain one of the most effective tools for personal protection. While DEET has been the gold standard for over six decades, factors including raw material availability and cost have driven the search for alternatives.

In this context, this compound (DEPA) emerged as a highly promising candidate. It was notably developed and utilized in India, where the domestic unavailability of m-toluic acid, a key precursor for DEET, necessitated the creation of an alternative repellent.[3][5] Subsequent research has validated DEPA as not merely a substitute but a formidable repellent in its own right, exhibiting a safety and efficacy profile that rivals DEET in numerous laboratory and field studies.[2][3] This guide delves into the scientific underpinnings of DEPA's utility as a leading active ingredient in personal protection.

Physicochemical Properties and Synthesis

DEPA is a clear, colorless to pale yellow oily liquid under standard conditions.[4] Its chemical structure consists of a phenylacetyl group bonded to a diethylamine moiety. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of DEPA

Property Value Source(s)
IUPAC Name This compound [6]
CAS Number 2431-96-1 [7]
Molecular Formula C₁₂H₁₇NO [6][7]
Molecular Weight 191.27 g/mol [6][7]
Boiling Point 169-171 °C @ 18 mm Hg [8][9]
Density 1.004 g/mL at 25 °C [8][9]
Refractive Index n20/D 1.522 [8][9]

| LogP | 2.40 |[6] |

Synthesis Pathway

The most common and efficient synthesis of DEPA involves the amidation of a phenylacetic acid derivative with diethylamine. A prevalent laboratory and industrial method is the reaction of phenylacetyl chloride with diethylamine.[1][7] This is a classic nucleophilic acyl substitution reaction. An alternative "one-pot" process avoids the isolation of the highly reactive acid chloride by using N,N-diethyl carbamoyl chloride in the presence of an organic base.[10]

Detailed Synthesis Protocol: From Phenylacetyl Chloride

This protocol describes a standard laboratory procedure for synthesizing DEPA. The rationale behind this approach is its high yield and the relative accessibility of the starting materials.

Protocol Steps:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.0 molar equivalent) in an anhydrous aprotic solvent such as diethyl ether. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

  • Controlling Exothermicity: Cool the flask in an ice-water bath (0-5 °C). This is a critical step to manage the exothermic nature of the amidation reaction and prevent the formation of side products.

  • Addition of Acid Chloride: Add phenylacetyl chloride (1.0 molar equivalent), dissolved in a minimal amount of the same anhydrous solvent, dropwise to the stirred diethylamine solution over 30-60 minutes. The slow addition rate is crucial for temperature control.

  • Reaction and Neutralization: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion. A precipitate of diethylamine hydrochloride will form.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel.

    • Acid Wash: Wash the organic layer with 1N aqueous HCl (hydrochloric acid). This step is designed to remove any unreacted diethylamine by converting it to its water-soluble hydrochloride salt.[7]

    • Base Wash: Subsequently, wash with 1N aqueous NaOH (sodium hydroxide) to remove any trace amounts of phenylacetic acid that may have formed via hydrolysis.[7]

    • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to remove the bulk of the dissolved water from the organic layer.[7]

  • Drying and Isolation: Dry the ethereal layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is often of high purity. If necessary, it can be further purified by vacuum distillation to yield pure this compound.[10]

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A Phenylacetyl Chloride in Diethyl Ether C Combine Reactants (0-5 °C, Dropwise) A->C B Diethylamine in Diethyl Ether B->C D Stir at RT (1-2 hours) C->D E Aqueous Workup (HCl, NaOH, Brine Washes) D->E F Dry Organic Layer (Na2SO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude DEPA Oil G->H I Vacuum Distillation (Optional Purification) H->I If necessary J Pure DEPA I->J

Caption: Workflow for the synthesis of DEPA via amidation.

Mechanism of Action

The precise molecular mechanism by which DEPA repels arthropods is complex and multimodal, though it is widely believed to mirror that of DEET.[8][9] Repellency is primarily mediated through the insect's olfactory system, with contributions from contact chemoreception.

Olfactory-Mediated Repellency

Current research suggests that repellents do not simply "mask" attractive host odors but actively engage with specific neural circuits.[11] The primary targets are chemosensory receptors located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae and maxillary palps.

  • Odorant Receptors (ORs): DEPA likely interacts with the large family of Odorant Receptors. One prominent hypothesis for DEET, and by extension DEPA, is its action on the highly conserved olfactory co-receptor, Orco (formerly OR83b).[11][12] By modulating the Orco channel, which is essential for the function of many conventional ORs, the repellent can disrupt the normal detection of host cues like lactic acid and 1-octen-3-ol, effectively rendering the host "invisible" or confusing the insect's guidance system.[11][13]

  • Ionotropic Receptors (IRs): A separate class of receptors, the Ionotropic Receptors, has been identified as direct detectors of DEET. Specifically, the Ir40a receptor has been shown to mediate DEET avoidance behavior in Drosophila melanogaster.[14] Activation of Ir40a-expressing neurons triggers a hard-wired aversion circuit, causing the insect to actively move away from the source. It is highly probable that DEPA activates these or homologous pathways in mosquitoes and other vectors.

  • Gustatory Receptors (GRs): Some research also points to the involvement of Gustatory (taste) Receptors in the repellent response, suggesting a complex interplay between different receptor families.[8][9]

G cluster_stimuli Chemical Stimuli cluster_receptors Insect Olfactory Receptors cluster_response Neural & Behavioral Output DEPA DEPA Vapor IR40a Ionotropic Receptor (Ir40a) Direct Activation DEPA->IR40a:f0 Binds & Activates ORCO Odorant Receptor Complex Orco Co-Receptor Modulation DEPA->ORCO:f0 Binds & Modulates HostOdor Host Odor (e.g., Lactic Acid) HostOdor->ORCO:f0 Binds & Activates Avoidance Activation of Aversion Pathway IR40a:f1->Avoidance Confusion Disruption of Attraction Pathway ORCO:f1->Confusion Behavior Repellent Behavior (Move Away from Host) Avoidance->Behavior Confusion->Behavior

Caption: Proposed multimodal mechanism of DEPA's olfactory action.

Oviposition Deterrence

Beyond personal protection, DEPA exhibits a secondary mechanism that can impact vector populations. Studies have shown that DEPA acts as a powerful oviposition (egg-laying) deterrent for Aedes mosquitoes, the vectors for dengue and chikungunya. When applied to water surfaces, DEPA odor forces gravid females to retain their eggs, which significantly reduces their fecundity and shortens their lifespan.[15] This suggests a potential application in vector control by treating breeding sites in and around homes.

Efficacy and Spectrum of Activity

DEPA has been rigorously tested against a wide array of disease-vectoring arthropods. Its efficacy is a function of its concentration, the formulation used, and the target species.

Repellency Against Key Arthropod Vectors

Numerous field and laboratory studies have confirmed DEPA's effectiveness. It provides protection comparable to that of DEET against multiple mosquito species, including Aedes aegypti, Culex quinquefasciatus, and Anopheles species.[3][5]

Table 2: Summary of DEPA Efficacy Studies

Target Arthropod(s) Concentration / Dosage Formulation Protection Time (Hours) Key Finding Source
Aedes aegypti 1.0 mg/cm² Oil-based solution 6 - 8 Promising repellency in laboratory tests. [3]
Aedes aegypti 0.5 mg/cm² Polymer-based liquid ~7.1 Formulation enhanced protection time significantly compared to a standard solution. [3][16]
Mosquitoes & Black Flies 0.25 and 0.5 mg/cm² Field application Not specified No significant difference in repellency observed between DEPA and DEET. [3]
Phlebotomine Sand Flies 0.2 mg/cm² Not specified ~6.5 Slightly less effective than DEET (~7.2 hrs) but significantly more effective than DMP. [3]

| Various Hematophagous Insects | Not specified | Topical application | Not specified | Broad-spectrum activity against mosquitoes, flies, fleas, ticks, and leeches. |[2] |

The Critical Role of Formulation Science

The performance of any topical repellent is heavily influenced by its formulation. A simple alcohol solution of DEPA evaporates relatively quickly, leading to a shorter duration of protection. Advanced formulations are designed to overcome this limitation.

  • Controlled Release: Formulations such as vanishing creams and polymer-based liquids create a repellent reservoir on the skin.[3][16] These systems reduce the evaporation rate of DEPA, thereby extending the protection time significantly compared to standard solutions at the same concentration.[16] For example, a polymer liquid formulation was found to increase protection time from 4.4 hours to over 7 hours.[3]

  • Enhanced Adhesion: The base, or carrier, of the formulation also affects how well the active ingredient adheres to the skin, resisting removal by perspiration or abrasion.

Safety and Toxicology

An extensive body of research supports the safety of DEPA for topical use in humans.[1][2]

Mammalian Toxicology

Toxicological evaluations have established DEPA's low risk profile when used as directed. It is classified as harmful if swallowed or in contact with skin and fatal if inhaled in high concentrations, which are conditions not encountered in normal topical use.[6][17]

Table 3: Acute Toxicity Data for DEPA

Exposure Route Test Animal LD₅₀ (Lethal Dose, 50%) Source(s)
Oral Rat 825 mg/kg [18]

| Oral | Rat | 806.9 mg/kg |[1] |

Studies on accidental ingestion show that while high doses can affect the central and peripheral nervous systems, leading to respiratory or circulatory failure, topical application on healthy skin does not produce toxic manifestations.[1] It is noted to be an irritant to skin, eyes, and mucous membranes, necessitating proper handling.[4]

Metabolism and Pharmacokinetics

When absorbed, DEPA is metabolized in the body before excretion. In vivo studies in rats have shown that DEPA undergoes biotransformation primarily through two pathways:

  • N-Dealkylation: The removal of one or both ethyl groups from the nitrogen atom.

  • Hydrolysis: The cleavage of the amide bond.

This process results in the formation of metabolites such as ethylphenylacetamide (EPA), phenylacetamide (PA), and phenylacetic acid (PhAA), which are then excreted in the urine.[8][19]

G DEPA This compound (DEPA) EPA Ethylphenylacetamide (EPA) DEPA->EPA N-Dealkylation PhAA Phenylacetic Acid (PhAA) DEPA->PhAA Hydrolysis PA Phenylacetamide (PA) EPA->PA N-Dealkylation EPA->PhAA Hydrolysis Excretion Urinary Excretion EPA->Excretion PA->PhAA Hydrolysis PA->Excretion PhAA->Excretion

Caption: Metabolic degradation pathways of DEPA in mammals.

Handling and Personal Protection

Standard chemical safety protocols should be followed when handling concentrated DEPA. Based on safety data sheets, the following personal protective equipment (PPE) is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[17]

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[17][20]

  • Respiratory Protection: In case of inadequate ventilation or aerosol generation, use a full-face respirator.[17]

  • General Hygiene: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[20]

Standardized Protocol for Repellent Evaluation

To ensure reproducible and comparable efficacy data, standardized testing methodologies are essential. The arm-in-cage test is a globally accepted standard for evaluating topical repellents against mosquitoes.

Arm-in-Cage Efficacy Testing Protocol

This protocol provides a self-validating system for assessing the complete protection time (CPT) of a DEPA formulation.

Protocol Steps:

  • Test Subjects & Mosquitoes:

    • Recruit human volunteers who meet inclusion criteria (e.g., no known skin allergies).

    • Use laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti) that are 5-10 days old and have been starved for at least 12 hours but provided with a sugar source. This ensures a consistently high biting drive.

  • Treatment Application:

    • Mark a defined area (e.g., 300 cm²) on the volunteer's forearm.

    • Apply a precise amount of the test formulation (e.g., 1.0 mL, corresponding to a specific mg/cm² dose) evenly over the marked area. The contralateral arm can be used as an untreated control or for a reference repellent (e.g., DEET).

  • Exposure and Data Collection:

    • At 30-minute intervals post-application, the volunteer inserts the treated forearm into a cage containing a known number of mosquitoes (e.g., 200) for a fixed duration (e.g., 3 minutes).

    • An observer records the number of mosquitoes that land on and probe the treated skin.

  • Defining the Endpoint:

    • The primary endpoint is the "first confirmed bite," defined as a bite followed by a second bite within the same or a subsequent exposure period. This confirmatory step prevents a single, anomalous landing from prematurely ending the test.

    • The time elapsed from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).

  • Ethical Considerations: All testing involving human subjects must be approved by an Institutional Review Board (IRB) or ethics committee. Volunteers must provide informed consent.

G cluster_prep Preparation cluster_test Testing Cycle (Repeat every 30 min) cluster_end Endpoint Determination A Recruit Volunteers (IRB Approval) C Apply Formulation (Known dose, defined area) A->C B Prepare Mosquitoes (Host-seeking females) D Insert Arm into Cage (3-minute exposure) B->D C->D E Observe & Record (Landings, Probes, Bites) D->E F First Bite? E->F G Confirm with 2nd Bite (Same or next exposure) F->G I Continue Testing F->I No H Record Complete Protection Time (CPT) G->H Yes G->I No I->D

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N,N-Diethyl-2-phenylacetamide (DEPA), a compound of interest in pharmaceutical and biological research, notably for its application as an insect repellent.[1][] We present a detailed, two-step protocol that begins with the conversion of phenylacetic acid to phenylacetyl chloride, followed by its reaction with diethylamine. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles, safety protocols, and analytical characterization methods. Our aim is to equip researchers with a robust and reproducible methodology, grounded in established chemical literature.

Introduction and Significance

This compound, also known as DEPA, is an organic compound with the molecular formula C₁₂H₁₇NO.[3] It is a colorless to pale yellow liquid at room temperature and is soluble in most organic solvents.[3] DEPA is a broad-spectrum repellent effective against a variety of hematophagous arthropods, including mosquitoes, ticks, and flies.[1] Its efficacy and safety profile make it a significant subject of study in the development of personal protective measures against vector-borne diseases. The synthesis of DEPA is a fundamental process for laboratories engaged in entomological research, drug discovery, and organic synthesis.

Mechanistic Principles of Synthesis

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient laboratory-scale preparation involves two primary stages:

  • Formation of the Acyl Chloride: Phenylacetic acid is converted into the more reactive phenylacetyl chloride. This is accomplished using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[4][5]

  • Amidation: The resulting phenylacetyl chloride is then reacted with diethylamine. In this step, the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenylacetyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond and releasing hydrogen chloride (HCl) as a byproduct.[3][6] The HCl generated will react with unreacted diethylamine to form diethylammonium chloride.

The overall reaction scheme is as follows:

Step 1: C₆H₅CH₂COOH + SOCl₂ → C₆H₅CH₂COCl + SO₂ + HCl Step 2: C₆H₅CH₂COCl + 2(C₂H₅)₂NH → C₆H₅CH₂CON(C₂H₅)₂ + (C₂H₅)₂NH₂⁺Cl⁻

Experimental Protocol

This protocol details a reliable method for synthesizing this compound from phenylacetic acid.

Materials and Equipment
Reagents and Chemicals Grade Supplier
Phenylacetic acid≥99%Standard chemical supplier
Thionyl chloride (SOCl₂)≥99%Standard chemical supplier
Diethylamine ((C₂H₅)₂NH)≥99%Standard chemical supplier
Diethyl ether (anhydrous)ACS GradeStandard chemical supplier
Dichloromethane (DCM)ACS GradeStandard chemical supplier
1M Hydrochloric acid (HCl)AqueousPrepared in-house
1M Sodium hydroxide (NaOH)AqueousPrepared in-house
Brine (saturated NaCl solution)AqueousPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeStandard chemical supplier
Equipment
Two-necked round-bottom flask (500 mL)
Reflux condenser with a guard tube (e.g., CaCl₂)
Magnetic stirrer and stir bar
Heating mantle or water bath
Dropping funnel
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Standard laboratory glassware
Personal Protective Equipment (PPE)
Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Phenylacetyl Chloride Synthesis cluster_step2 Step 2: Amidation and Purification PAA Phenylacetic Acid + Thionyl Chloride Reflux Reflux for 2-3 hours on a water bath PAA->Reflux Distill_SOCl2 Distill off excess Thionyl Chloride (vacuum) Reflux->Distill_SOCl2 PAC Phenylacetyl Chloride (Crude Product) Distill_SOCl2->PAC PAC_dissolved Dissolve Phenylacetyl Chloride in dry Diethyl Ether PAC->PAC_dissolved Proceed to next step Add_DEA Add Diethylamine dropwise (0-10°C) PAC_dissolved->Add_DEA Stir Stir for 2-3 hours at room temperature Add_DEA->Stir Workup Aqueous Workup: 1. Wash with H₂O 2. Wash with HCl (aq) 3. Wash with NaOH (aq) 4. Wash with Brine Stir->Workup Dry Dry organic layer with Na₂SO₄ Workup->Dry Evaporate Evaporate solvent (Rotary Evaporator) Dry->Evaporate Distill_DEPA Vacuum Distillation Evaporate->Distill_DEPA DEPA_Pure Pure this compound Distill_DEPA->DEPA_Pure

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Synthesis of Phenylacetyl Chloride [4]

  • Setup: Assemble a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a guard tube filled with calcium chloride to protect the reaction from atmospheric moisture.

  • Reagents: To the flask, add phenylacetic acid (e.g., 68 g, 0.5 moles) and thionyl chloride (e.g., 60 g, 0.5 moles, or a slight excess). This operation must be performed in a well-ventilated fume hood.[4]

  • Reaction: Stir the mixture and heat it under reflux using a water bath for 2-3 hours.[4] The evolution of HCl and SO₂ gas will be observed. The reaction is complete when the gas evolution ceases.

  • Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[4][5] The remaining crude phenylacetyl chloride is a dark oily product that can be used in the next step without further purification.

Part B: Synthesis of this compound [4][7]

  • Setup: In a separate flask equipped with a stirrer and a dropping funnel, dissolve the crude phenylacetyl chloride from Part A in anhydrous diethyl ether (e.g., 200 mL). Cool the flask in an ice-water bath to 0-10°C.

  • Amine Addition: Prepare a solution of diethylamine (a twofold molar excess relative to phenylacetyl chloride to act as both reactant and acid scavenger) in anhydrous diethyl ether. Add this solution dropwise to the stirred solution of phenylacetyl chloride, maintaining the temperature between 0-10°C.[7] A white precipitate of diethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.[4]

  • Work-up:

    • Filter the reaction mixture to remove the diethylammonium chloride precipitate.

    • Transfer the filtrate to a separatory funnel. Wash the ethereal solution sequentially with water, 1M HCl (to remove any remaining diethylamine), 1M NaOH (to remove any unreacted phenylacetic acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Purification:

    • Filter off the drying agent and evaporate the solvent using a rotary evaporator.[8]

    • The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[4][7]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Property Expected Value
Appearance Colorless to pale yellow liquid[3]
Molecular Weight 191.27 g/mol [8][9]
Boiling Point 169-171 °C at 18 mm Hg[1][3]
Density ~1.004 g/mL at 25 °C[1][3]
Refractive Index (n20/D) ~1.522[1][3]
Purity (by GC-MS) >95% (typical)[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation. The expected chemical shifts should be compared with literature values or a reference standard.[8][10]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS analysis is used to determine the purity of the final product and to identify any potential impurities. A high-purity sample should show a single major peak in the gas chromatogram with a corresponding mass spectrum matching the molecular weight of DEPA.[4][7]

Safety and Handling

This synthesis involves hazardous chemicals and should only be performed by trained personnel in a well-ventilated chemical fume hood.[11][12]

  • Phenylacetyl Chloride: Corrosive and causes severe skin burns and eye damage.[12][13] It is also a lachrymator and is moisture-sensitive. Avoid inhalation of vapors and contact with skin and eyes.[11][14] In case of a spill, do not use water; instead, cover with a dry absorbent material like sand or soda ash.[15]

  • Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water. All operations should be conducted with extreme care to avoid exposure.

  • Diethylamine: Flammable liquid and vapor. It is corrosive and can cause skin and eye burns.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for N,N-Diethyl-2-phenylacetamide (DEPA) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethyl-2-phenylacetamide (DEPA) is a well-established active ingredient in insect repellents, with a safety and efficacy profile comparable to N,N-diethyl-m-toluamide (DEET).[1][2][3] While its primary application has been in vector control, its chemical structure, a tertiary amide, warrants a broader investigation into its pharmacological properties. This guide provides a comprehensive framework for the experimental design of studies on DEPA, moving beyond its topical use to explore its potential systemic effects and neuropharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for a hypothetical preclinical investigation into the neuroactive potential of DEPA.

Introduction: Rationale for Expanded Investigation of DEPA

DEPA has a long history of safe use as an insect repellent.[2][4] Toxicological studies have established its general safety for human use when applied topically.[2][5] However, the molecule's journey through the drug development pipeline has largely been confined to this specific application. The core structure of DEPA, featuring a phenylacetamide moiety, is found in various compounds with central nervous system (CNS) activity. This structural alert, coupled with reports of CNS effects at high doses, such as respiratory failure and circulatory arrest in animal models, suggests that a deeper understanding of its interaction with mammalian biological systems is warranted.[6]

This guide, therefore, outlines a phased, multi-tiered experimental approach to systematically characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of DEPA, with a specific focus on its potential neuroactivity. The protocols provided are designed to be self-validating, incorporating established methodologies and adhering to principles of Good Laboratory Practice (GLP) as outlined by regulatory bodies like the FDA.[7]

Phase I: Foundational Characterization & In Vitro Screening

The initial phase focuses on establishing the fundamental physicochemical properties of DEPA and conducting high-throughput in vitro screening to identify potential biological targets and assess baseline cytotoxicity.

Physicochemical Characterization

A thorough understanding of DEPA's physical and chemical properties is paramount for formulation development and the design of subsequent assays.

PropertyValueSource
Molecular FormulaC12H17NO[8][9]
Molar Mass191.27 g/mol [8][9]
Boiling Point169-171 °C at 18 mm Hg[8][10][11]
Density1.004 g/mL at 25 °C[8][10][11]
LogP2.40[9]
In Vitro Cytotoxicity Assessment

Before investigating specific mechanisms of action, it's crucial to determine the concentration range at which DEPA exhibits cytotoxic effects. This will inform the dose selection for subsequent cell-based assays. A panel of cell lines, including those of neuronal origin, should be used.

Protocol 2.2.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that evaluates cell viability based on the metabolic activity of living cells.[12]

  • Cell Lines:

    • SH-SY5Y (human neuroblastoma)

    • HMC3 (human microglia)

    • Primary rodent cortical neurons

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of DEPA in the appropriate cell culture medium.

    • Replace the existing medium with the DEPA-containing medium and incubate for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Preliminary Neuroactivity Screening

This stage aims to identify any potential interactions of DEPA with neuronal function using in vitro models.

Protocol 2.3.1: Neurite Outgrowth Assay

This assay assesses the effect of DEPA on neuronal development and can indicate potential neurotrophic or neurotoxic effects.[13]

  • Cell Line: PC12 cells or primary dorsal root ganglion (DRG) neurons.

  • Procedure:

    • Culture cells in the presence of nerve growth factor (NGF) to induce differentiation.

    • Expose the differentiating cells to a range of non-toxic concentrations of DEPA (determined from the MTT assay).

    • After a set incubation period (e.g., 72 hours), fix and stain the cells to visualize neurites.

    • Capture images using a high-content imaging system.

    • Quantify neurite length, branching, and number per cell using automated image analysis software.

Protocol 2.3.2: In Vitro Neurotransmitter Receptor Binding Assays

To explore the potential mechanism of action, a broad panel of receptor binding assays can be employed to screen for DEPA's affinity to various CNS targets. This can be outsourced to a specialized contract research organization (CRO).

  • Target Panel: Include receptors for major neurotransmitter systems such as GABA, glutamate, dopamine, serotonin, and acetylcholine.

  • Methodology: Radioligand binding assays.

  • Data Analysis: Determine the binding affinity (Ki) of DEPA for each target.

Phase II: In Vivo Pharmacokinetics and Acute Toxicity

This phase transitions from in vitro to in vivo models to understand how DEPA is absorbed, distributed, metabolized, and excreted (ADME), and to establish its acute toxicity profile.

Pharmacokinetic (PK) Studies

Understanding the PK profile of DEPA is essential for designing meaningful in vivo efficacy and toxicology studies.

Protocol 3.1.1: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Male and female Sprague-Dawley rats.

  • Administration Routes:

    • Intravenous (IV) bolus (to determine clearance and volume of distribution).

    • Oral (PO) gavage (to assess oral bioavailability).

    • Dermal application (to mimic potential human exposure).

  • Procedure:

    • Administer a single dose of DEPA via the chosen route.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to obtain plasma and store at -80 °C until analysis.

    • Analyze plasma concentrations of DEPA and its potential metabolites using a validated LC-MS/MS method.[14][15]

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

It is known that DEPA is metabolized via dealkylation and hydrolysis to ethylphenylacetamide (EPA), phenylacetamide (PA), and phenylacetic acid (PhAA).[10] The analytical method should be validated to quantify these metabolites as well.

Acute Toxicity Studies

These studies are designed to determine the potential adverse effects of a single high dose of DEPA.

Protocol 3.2.1: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Female Wistar rats.

  • Guideline: OECD Test Guideline 425.

  • Procedure:

    • Administer a single oral dose of DEPA to one animal.

    • Observe the animal for signs of toxicity for up to 14 days.

    • Based on the outcome (survival or death), the dose for the next animal is adjusted up or down.

    • This sequential dosing continues until the criteria for stopping are met.

    • The LD50 is then calculated. The oral LD50 for DEPA in rats has been reported as 825 mg/kg.[16]

Phase III: Neuropharmacological Evaluation

Based on the findings from the in vitro screening and in vivo PK studies, this phase will investigate the potential anticonvulsant and broader neurobehavioral effects of DEPA.

Anticonvulsant Screening Models

A battery of well-established rodent models will be used to screen for anticonvulsant activity.[17][18][19]

Protocol 4.1.1: Maximal Electroshock Seizure (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss Webster mice.

  • Procedure:

    • Administer DEPA or vehicle control intraperitoneally (IP).

    • At the time of peak effect (determined from PK studies), deliver a brief electrical stimulus via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

Protocol 4.1.2: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.[20]

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer DEPA or vehicle control (IP).

    • At the time of peak effect, administer a subcutaneous (SC) injection of PTZ.

    • Observe the mice for the onset and severity of seizures (e.g., using a Racine scale).

    • Record the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures.

Behavioral Pharmacology

To assess for broader CNS effects, a series of behavioral tests should be conducted.

  • Locomotor Activity: To assess for sedative or stimulant effects.

  • Rotarod Test: To evaluate motor coordination and potential neurotoxicity.

  • Elevated Plus Maze: To screen for anxiolytic or anxiogenic properties.

Data Visualization & Workflow

Experimental Workflow

G cluster_0 Phase I: In Vitro Characterization cluster_1 Phase II: In Vivo Foundation cluster_2 Phase III: Neuropharmacological Evaluation a1 Physicochemical Characterization a2 Cytotoxicity Assays (MTT) a1->a2 a3 Neuroactivity Screening (Neurite Outgrowth, Receptor Binding) a2->a3 b1 Pharmacokinetics (PK) (IV, PO, Dermal) a3->b1 Inform Dose Selection b2 Acute Toxicity (LD50) b1->b2 c1 Anticonvulsant Models (MES, PTZ) b2->c1 Determine Safe Dose Range c2 Behavioral Pharmacology (Locomotor, Rotarod, EPM) c1->c2 G cluster_0 Postsynaptic Neuron GABA_A GABA-A Receptor Cl- Channel Hyperpolarization Hyperpolarization (Inhibition) GABA_A:f1->Hyperpolarization Cl- Influx DEPA DEPA DEPA->GABA_A:f0 Positive Allosteric Modulation (Hypothetical) GABA GABA GABA->GABA_A:f0 Binds

Caption: Hypothetical modulation of the GABA-A receptor by DEPA.

Conclusion

While this compound is primarily known as an insect repellent, its chemical structure and limited toxicological data suggest that a more profound investigation into its pharmacological properties is justified. The experimental design outlined in this guide provides a systematic and robust framework for exploring the neuroactive potential of DEPA. By progressing through a logical sequence of in vitro and in vivo studies, researchers can build a comprehensive profile of the compound, potentially uncovering novel therapeutic applications. This approach, grounded in scientific integrity and established methodologies, ensures that any future development of DEPA is based on a solid foundation of preclinical data.

References

  • N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods - PubMed. (n.d.). PubMed. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches - ResearchGate. (n.d.). ResearchGate. [Link]

  • Insect Repellent N,N-diethylphenylacetamide: An Update - PubMed. (n.d.). PubMed. [Link]

  • Acute toxicity studies of safer and more effective analogues of this compound - PubMed. (n.d.). PubMed. [Link]

  • Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed. (n.d.). PubMed. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). MDPI. [Link]

  • Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems. (n.d.). Axion Biosystems. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). InnoVare. [Link]

  • Relative potency of DEPA as a repellent against the sandfly Phlebotomus papatasi - PubMed. (n.d.). PubMed. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]

  • Assays for Predicting Acute Toxicity - Toxicity Testing in the 21st Century - NCBI Bookshelf. (n.d.). NCBI. [Link]

  • This compound - ChemBK. (n.d.). ChemBK. [Link]

  • This compound | CAS#:2431-96-1 | Chemsrc. (n.d.). Chemsrc. [Link]

  • Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide - ResearchGate. (n.d.). ResearchGate. [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (n.d.). AMSbiopharma. [Link]

  • In vitro neurology assays - InnoSer. (n.d.). InnoSer. [Link]

  • A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity - PubMed. (n.d.). PubMed. [Link]

  • Determination of anticonvulsant activity of drugs using animal models | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • Epilepsy - Inotiv. (n.d.). Inotiv. [Link]

  • DEPA (DIETHYL PHENYL ACETAMIDE ) Technical Salient Features:. (n.d.). DRDO. [Link]

  • Preclinical development - GARDP Revive. (n.d.). GARDP Revive. [Link]

  • This compound;CAS:2431-96-1 - Career Henan Chemical Co. (n.d.). Career Henan Chemical Co. [Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). PPD. [Link]

  • In vitro techniques for the assessment of neurotoxicity - PMC - PubMed Central - NIH. (n.d.). NCBI. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing | Agno Pharmaceuticals. (n.d.). Agno Pharmaceuticals. [Link]

  • Acute Toxicity Studies of Safer and More Effective Analogues of this compound | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Step 2: Preclinical Research - FDA. (n.d.). FDA. [Link]

  • Cell-based Assays - MD Biosciences. (n.d.). MD Biosciences. [Link]

  • This compound | C12H17NO | CID 17076 - PubChem. (n.d.). PubChem. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf. (n.d.). NCBI. [Link]

Sources

Application Notes and Protocols for N,N-Diethyl-2-phenylacetamide (DEPA) in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond a DEET Alternative

N,N-Diethyl-2-phenylacetamide, commonly referred to as DEPA, is a versatile molecule primarily recognized for its potent insect-repellent properties.[1][2][3] While often discussed in the context of N,N-Diethyl-meta-toluamide (DEET), DEPA has carved out its own niche in research and development due to its comparable efficacy and distinct toxicological profile.[4][5] Toxicological studies have indicated that DEPA is safe for human use as a topical insect repellent.[1][6] This document serves as a comprehensive guide for laboratory professionals, providing in-depth protocols for its synthesis, characterization, and application, with a particular focus on its utility in repellent studies and as a chemical intermediate.

The phenylacetamide scaffold is a recurring motif in medicinal chemistry, and understanding the handling and reactivity of DEPA can provide valuable insights for drug design and synthesis programs.[7][8] This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2431-96-1[9]
Molecular Formula C₁₂H₁₇NO[9]
Molecular Weight 191.27 g/mol [9]
Appearance Colorless to pale yellow liquid or semi-solid[10]
Boiling Point 169-171 °C at 18 mmHg[11]
Melting Point 84-86 °C[12]
Density ~1.004 g/mL at 25 °C[11]
Solubility Soluble in most organic solvents (alcohols, ethers, aromatic hydrocarbons); limited solubility in water.[10][13]
LogP 2.0975 - 2.40[9][14]
Refractive Index (n20/D) ~1.522[10][11]

Safety and Handling Summary:

This compound is classified as harmful if swallowed or in contact with skin, and fatal if inhaled.[9][15] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[15][16] For procedures that may generate aerosols or vapors, a full-face respirator is necessary.[15]

  • Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[16]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[3][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration by a licensed chemical disposal company.[16] Do not allow it to enter drains or sewer systems.[16]

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][16]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical help.[15][16]

Synthesis and Characterization Protocols

The most common laboratory synthesis of DEPA involves the amidation of a phenylacetic acid derivative with diethylamine. Below are two representative protocols.

Protocol 1: Synthesis via Phenylacetyl Chloride

This is a robust and widely applicable method for gram-scale synthesis.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up & Purification Phenylacetic Acid Phenylacetic Acid Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetic Acid->Phenylacetyl Chloride Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->Phenylacetyl Chloride DEPA_crude Crude DEPA Phenylacetyl Chloride->DEPA_crude Reaction in Ether (0-10 °C) Diethylamine Diethylamine Diethylamine->DEPA_crude DEPA_pure Pure DEPA DEPA_crude->DEPA_pure Aqueous Wash & Vacuum Distillation Start Start Prepare Repellent Solution Prepare Repellent Solution Start->Prepare Repellent Solution Apply to Volunteer's Forearm Apply to Volunteer's Forearm Prepare Repellent Solution->Apply to Volunteer's Forearm Acclimatize Arm Acclimatize Arm Apply to Volunteer's Forearm->Acclimatize Arm Introduce Arm into Mosquito Cage Introduce Arm into Mosquito Cage Acclimatize Arm->Introduce Arm into Mosquito Cage Observe for Landings/Bites Observe for Landings/Bites Introduce Arm into Mosquito Cage->Observe for Landings/Bites Two Bites Occur? Two Bites Occur? Introduce Arm into Mosquito Cage->Two Bites Occur? Record Time to First Bite Record Time to First Bite Observe for Landings/Bites->Record Time to First Bite Bite Occurs Continue Exposures at Intervals Continue Exposures at Intervals Observe for Landings/Bites->Continue Exposures at Intervals No Bite Record Time to First Bite->Continue Exposures at Intervals Continue Exposures at Intervals->Introduce Arm into Mosquito Cage Two Bites Occur?->Continue Exposures at Intervals No End Test for Subject End Test for Subject Two Bites Occur?->End Test for Subject Yes Calculate Protection Time Calculate Protection Time End Test for Subject->Calculate Protection Time

Sources

Application Notes and Protocols for the Preparation of N,N-Diethyl-2-phenylacetamide (DEPA) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Understanding N,N-Diethyl-2-phenylacetamide (DEPA)

This compound, commonly known as DEPA, is a synthetic amide with the molecular formula C₁₂H₁₇NO.[1] While structurally distinct from the more widely known insect repellent DEET (N,N-diethyl-m-toluamide), DEPA itself has demonstrated significant efficacy as a broad-spectrum insect repellent.[2] Its utility extends beyond entomology, finding applications as a plasticizer and as an intermediate in pharmaceutical and organic synthesis.[3][4] The ability to participate in reactions like acylation and alkylation makes it a versatile building block for more complex molecules.[4]

This guide provides a comprehensive framework for the preparation of DEPA solutions, a critical first step for any experimental work. We will delve into the physicochemical properties of DEPA, essential safety protocols, and detailed, step-by-step procedures for solution preparation and quality control. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs while maintaining scientific rigor.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to the successful preparation of its solutions. Key properties of DEPA are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem[5]
Molecular Weight 191.27 g/mol PubChem[5]
Appearance Colorless to pale yellow liquid or solidChemBK[3], Pharmaffiliates[6]
Melting Point 84-86 °CChemicalBook[7]
Boiling Point 169-171 °C at 18 mm HgChemicalBook[7]
Density 1.004 g/mL at 25 °CChemBK[3]
Water Solubility >28.7 µg/mL at pH 7.4PubChem[5]
Organic Solvent Solubility Slightly soluble in Chloroform, DMSO, and Methanol. Moderately soluble in other organic solvents.ChemicalBook[8], ChemBK[3], CymitQuimica[4]

Critical Safety and Handling Precautions

This compound is classified as harmful if swallowed, harmful in contact with skin, and fatal if inhaled.[5] Strict adherence to safety protocols is therefore mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing concentrated solutions.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol for Experimental Determination of DEPA Solubility

Due to the limited availability of specific quantitative solubility data in public literature, an experimental determination is often necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for this purpose.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade, e.g., ethanol, methanol, acetone, DMSO, acetonitrile)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC or GC-MS system for concentration analysis

Experimental Workflow for Solubility Determination

G start Define Target Concentration and Volume calculate Calculate Required Mass of DEPA start->calculate weigh Accurately Weigh DEPA calculate->weigh transfer Transfer DEPA to Volumetric Flask weigh->transfer add_solvent Add ~50-70% of Final Solvent Volume transfer->add_solvent dissolve Dissolve DEPA (Vortex/Stir/Sonicate) add_solvent->dissolve final_volume Add Solvent to Final Volume dissolve->final_volume mix Mix Thoroughly final_volume->mix qc Perform Quality Control (Optional but Recommended) mix->qc store Store Solution Appropriately qc->store

Caption: General Workflow for DEPA Solution Preparation.

Step-by-Step Procedure
  • Calculation: a. Determine the desired concentration (e.g., in mg/mL or M) and final volume of the solution. b. Calculate the required mass of DEPA using the formula: Mass (g) = Concentration (g/L) x Volume (L)

  • Weighing: a. On an analytical balance, accurately weigh the calculated amount of DEPA onto weighing paper or into a clean, dry beaker.

  • Dissolution: a. Transfer the weighed DEPA into a Class A volumetric flask of the appropriate size. b. Add approximately 50-70% of the final volume of the chosen solvent to the volumetric flask. c. Agitate the flask to dissolve the DEPA. This can be achieved by:

    • Vortexing: For smaller volumes.
    • Magnetic Stirring: For larger volumes or if dissolution is slow.
    • Sonication: Can be used to expedite the dissolution of sparingly soluble compounds. Use a water bath to avoid excessive heating.
  • Final Volume Adjustment: a. Once the DEPA is completely dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final additions to ensure accuracy. b. Cap the flask and invert it several times (15-20 inversions) to ensure the solution is homogeneous.

  • Storage and Stability: a. Transfer the prepared solution to a clean, appropriately labeled, and sealed container. b. Information on the long-term stability of DEPA in various organic solvents is not widely available. It is recommended to prepare fresh solutions for critical applications. For short-term storage, keep the solution at 2-8 °C and protected from light. c. Conduct stability studies under your specific storage conditions if the solution is to be used over an extended period.

Quality Control of Prepared DEPA Solutions

Verification of the concentration and purity of the prepared solution is a cornerstone of experimental reproducibility. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for this purpose.

HPLC Method for Concentration Verification

A reverse-phase HPLC method can be adapted for the quantification of DEPA.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shape improvement) is a good starting point. The exact ratio should be optimized to achieve a suitable retention time for DEPA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where DEPA has significant absorbance (this would need to be determined, but a general starting point for aromatic compounds is around 254 nm).

  • Quantification: Prepare a calibration curve with at least five standards of known DEPA concentrations. The concentration of the prepared solution can be determined by comparing its peak area to the calibration curve.

GC-MS for Purity Assessment

GC-MS is a powerful technique for assessing the purity of DEPA and identifying any potential impurities or degradation products.

  • Injection: A small volume of the prepared solution is injected into the GC.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the GC column.

  • Detection: The separated components are detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.

  • Purity Assessment: The purity of the DEPA in the solution can be estimated by the relative area of the DEPA peak compared to the total area of all peaks in the chromatogram. Patents describing the synthesis of DEPA have reported purity analysis by GC-MS, indicating its suitability for this purpose. [5][8]

Conclusion

The preparation of accurate and pure solutions of this compound is a fundamental prerequisite for reliable and reproducible research. This guide has provided a comprehensive overview of the necessary considerations, from understanding the compound's properties and safety requirements to detailed protocols for solubility determination, solution preparation, and quality control. By following these guidelines and adapting them to specific experimental needs, researchers can ensure the integrity of their starting materials and the validity of their subsequent results.

References

  • Process for preparation of n,n-di substituted carboxamides.
  • This compound. PubChem. [Link]

  • This compound. ChemBK. [Link]

  • This compound;CAS:2431-96-1. Career Henan Chemical Co. [Link]

  • This compound. Pharmaffiliates. [Link]

  • This compound. Chemsrc. [Link]

  • Kalyanasundaram, M., & Das, P. K. (1985). Larvicidal and repellent activity of N,N-diethylphenylacetamide against mosquito vectors. Indian Journal of Medical Research, 82(1), 19-23.

Sources

Analytical Strategies for the Detection and Quantification of N,N-Diethyl-2-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

N,N-Diethyl-2-phenylacetamide (DEPA), a compound with applications ranging from an insect repellent to a plasticizer, requires robust and reliable analytical methods for its detection and quantification in various matrices.[] This guide provides a detailed overview of established analytical techniques, focusing on chromatographic and spectroscopic methods. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis, alongside Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to establish accurate and validated analytical workflows for DEPA.

Introduction and Physicochemical Properties

This compound (DEPA) is a substituted acetamide characterized by a phenyl group and a diethylamine moiety.[2] Its chemical properties, particularly its moderate polarity and volatility, dictate the most suitable analytical approaches. Understanding these properties is the cornerstone of effective method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2431-96-1[3]
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[4]
Boiling Point 169-171 °C @ 18 mmHg[4]
LogP 2.40[2]
SMILES CCN(CC)C(=O)CC1=CC=CC=C1[2][3]
InChIKey UXDAWVUDZLBBAM-UHFFFAOYSA-N[2]

The presence of a tertiary amide and an aromatic ring makes DEPA amenable to multiple detection techniques, including mass spectrometry and UV spectroscopy, while its volatility allows for analysis by gas chromatography.

Quantitative Analysis: Chromatographic Methods

For accurate quantification, chromatographic separation coupled with sensitive detection is the gold standard. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds like DEPA.[5] The high resolving power of capillary GC columns ensures separation from matrix components, while mass spectrometry provides definitive identification based on the compound's unique fragmentation pattern. Electron Ionization (EI) is typically used, creating reproducible and library-searchable mass spectra.

Causality Behind Experimental Choices:

  • Injection Mode: A splitless injection is chosen for trace analysis to ensure the maximum amount of analyte reaches the column, thereby improving sensitivity.[6]

  • Column Choice: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is selected based on the principle of "like dissolves like." DEPA is moderately polar, but its volatility makes it well-suited for separation on a general-purpose, robust non-polar column.

  • Temperature Programming: A temperature ramp is essential to ensure good peak shape for DEPA while allowing for the elution of both more volatile and less volatile matrix components in a reasonable timeframe.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the DEPA standard or sample. b. Dissolve in 10.0 mL of ethyl acetate to create a 1 mg/mL stock solution. c. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate. d. For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte and remove interferences.

2. Instrumental Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temp. 250 °C
Injection Mode Splitless
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions m/z 105 (quantifier), 176, 77 (qualifiers)[7]

3. Data Analysis & Trustworthiness: a. Identification: Confirm the identity of DEPA by matching its retention time with that of a known standard. The acquired mass spectrum should also match the reference spectrum, with key fragments at m/z 105 (tropylium ion), 176, and 77 (phenyl group).[7] b. Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 105) against the concentration of the prepared standards. Apply linear regression to determine the concentration of DEPA in unknown samples. The correlation coefficient (r²) should be >0.995 for a trustworthy calibration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Solvent Add Ethyl Acetate Sample->Solvent Vortex Vortex/Sonicate Solvent->Vortex Filter Filter (0.22 µm) Vortex->Filter Vial Transfer to GC Vial Filter->Vial Injector Inject 1 µL (250°C, Splitless) Vial->Injector Column Separate on HP-5ms (Temp Program) Injector->Column Ionization EI Ionization (70 eV) Column->Ionization Detection MS Detection (Scan or SIM) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Calibrate Quantify vs. Calibration Curve Integrate->Calibrate Report Final Report Calibrate->Report LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Vial Transfer to LC Vial Supernatant->Vial Injector Inject 5 µL Vial->Injector Column Separate on C18 Column (Gradient Elution) Injector->Column Ionization ESI+ Ionization Column->Ionization SRM SRM Detection (m/z 192.1 -> 100.1) Ionization->SRM Chromatogram Generate SRM Chromatogram SRM->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Quantify vs. Internal Standard Integrate->Calibrate Report Final Report Calibrate->Report

Sources

Application Notes and Protocols for N,N-Diethyl-2-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethyl-2-phenylacetamide (DEPA), a substituted amide, is a compound with well-documented efficacy as a broad-spectrum insect repellent. Its performance is often comparable to the widely used N,N-Diethyl-meta-toluamide (DEET). While its primary application and mechanism of action are centered on arthropod repellency, its chemical structure, a disubstituted acetamide, presents a profile that could warrant exploratory research into other biological activities, including potential neurological effects. This document provides comprehensive, evidence-based protocols for the established application of DEPA as an insect repellent. Furthermore, recognizing the interests of drug development professionals, it furnishes a scientifically-grounded, hypothetical framework for the initial in vitro and in vivo screening of DEPA for potential neuroprotective and anticonvulsant properties. All protocols are designed to be self-validating, incorporating necessary controls and quantitative endpoints.

Section 1: Compound Profile and Mechanism of Action

This compound (DEPA) is a clear, colorless to pale yellow liquid or semi-solid at room temperature. Its primary established biological activity is as a repellent against a wide range of hematophagous (blood-feeding) arthropods, including mosquitoes, flies, ticks, and leeches.[1]

Mechanism of Action (Insect Repellency): The precise mechanism by which DEPA repels insects is not fully elucidated but is understood to involve the disruption of an insect's sensory perception. Like other repellents, DEPA is believed to exert its effects by interacting with odorant receptors (Ors) and gustatory receptor neurons (GRNs) in mosquitoes and other insects.[2] This interaction likely masks the chemical cues from a host (like carbon dioxide and lactic acid) that attract the arthropod or activates sensory neurons that trigger an avoidance response.

Putative Neurological Activity (Unverified): While DEPA has been noted to have an effect on the central nervous system (CNS) in toxicological studies at high doses, there is currently a lack of robust scientific evidence supporting its use as a therapeutic neuroactive agent.[3] However, the presence of the acetamide functional group, common in various CNS-active compounds, suggests that exploratory screening for such properties could be a scientifically valid, albeit speculative, endeavor. The protocols in Section 3 are designed to guide such preliminary investigations.

Table 1: Physicochemical Properties of DEPA
PropertyValueSource(s)
CAS Number 2431-96-1[4]
Molecular Formula C₁₂H₁₇NO[4]
Molecular Weight 191.27 g/mol [4]
Appearance Colorless to Yellow Liquid or Semi-Solid
Boiling Point 169-171 °C @ 18 mm Hg[2]
Density ~1.004 g/mL at 25 °C[2]
Purity (Typical) ≥95-97%[5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Section 2: Application as an Insect Repellent

The most well-characterized use of DEPA is for personal protection against insect bites. Efficacy is primarily determined by "Complete Protection Time" (CPT), which is the duration from application until the first confirmed bite.

Causality Behind Experimental Design

Repellency is a behavioral endpoint. Therefore, experiments must be designed to quantify the avoidance behavior of insects in a controlled and reproducible manner. The "arm-in-cage" test is the gold standard laboratory method because it uses the actual target host (a human volunteer) as bait, providing highly relevant data. The key variable is the concentration of the active ingredient per unit area of skin (mg/cm²), as this directly relates to the vapor concentration that the insect's sensory organs detect.

Table 2: Summary of Topical Repellent Efficacy for DEPA
Application Rate (mg/cm²)Test Organism(s)Protection Time (Hours)Key FindingsSource(s)
1.0Aedes aegypti6 - 8Promising repellency in laboratory settings.[7]
0.1Phlebotomine sand flies~4.4Equally effective as DEET at this concentration.[7]
0.2Phlebotomine sand flies~6.5Slightly less effective than DEET (~7.15h) but significantly better than Dimethylphthalate (DMP).[7]
0.25 - 0.5Mosquitoes, Black fliesNot SpecifiedNo significant difference in repellency compared to DEET.[7]
20% solution (w/v)Aedes aegypti~5.3DEPA alone was more effective than when combined with 1% essential oils.[8]
Experimental Workflow for Repellency Testing

G cluster_prep Preparation cluster_test Testing (Arm-in-Cage) prep_solution Prepare DEPA Solutions (e.g., in ethanol or oil) calc_dose Calculate Volume for Target Dose (e.g., 1.0 mg/cm²) prep_solution->calc_dose define_area Define Skin Area on Volunteer's Forearm (e.g., 25 cm x 10 cm = 250 cm²) calc_dose->define_area apply_repellent Apply Calculated Volume Evenly to Defined Area define_area->apply_repellent air_dry Air Dry for 3-5 minutes apply_repellent->air_dry expose_arm Expose Forearm in Cage (200 female mosquitoes) air_dry->expose_arm record_time Record Time to First Confirmed Bite (CPT) expose_arm->record_time neg_control Negative Control: Vehicle-only Treated Arm pos_control Positive Control: DEET-treated Arm (at same mg/cm²)

Caption: Workflow for evaluating the topical repellent efficacy of DEPA.

Protocol 2.1: Laboratory Evaluation of Repellency (Arm-in-Cage Method)

This protocol is adapted from WHO guidelines for repellent testing.[9][10]

1. Materials

  • DEPA (≥95% purity)

  • Vehicle (e.g., 95% Ethanol or a carrier oil like mineral oil)

  • Positive Control: DEET (≥95% purity)

  • Test Cages (e.g., 40x40x40 cm) containing 200 host-seeking, 5-10 day old female mosquitoes (Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus).[10]

  • Human volunteers (with appropriate informed consent and ethical approval)

  • Micropipettes

  • Protective gloves

2. Preparation of Test Solutions

  • Prepare a stock solution of DEPA in the chosen vehicle (e.g., 20% w/v in ethanol).

  • Prepare a corresponding stock solution of the positive control (DEET).

  • The vehicle alone will serve as the negative control.

3. Dosing and Application

  • Define a specific area on the volunteer's forearm (e.g., 600 cm²).[10]

  • To achieve a dose of 1.0 mg/cm² , you need 600 mg of DEPA. If using a 20% w/v solution (200 mg/mL), you would apply 3.0 mL of the solution evenly over the 600 cm² area.

  • Don a protective glove on the hand of the treated arm.

  • Apply the calculated volume of the test solution (DEPA, DEET, or vehicle) to the defined skin area. Spread evenly.

  • Allow the arm to air dry for 3-5 minutes.

4. Exposure and Data Collection

  • Thirty minutes after application, the volunteer inserts the treated forearm into the mosquito cage for a 3-minute exposure period.[10]

  • Observe for mosquito landings and confirmed bites. A "confirmed bite" is often defined as a first bite followed by a second bite within the same or next exposure period.[9]

  • If no confirmed bite occurs, remove the arm and repeat the exposure every 30 minutes.

  • The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

  • The experiment is terminated when a confirmed bite occurs or after a maximum duration (e.g., 8 hours).[7]

5. Self-Validation System

  • Negative Control (Vehicle): Mosquitoes should land and bite readily on the vehicle-treated arm. This validates the host-seeking behavior ("aggressiveness") of the mosquito colony.

  • Positive Control (DEET): The CPT for DEPA should be compared to that of DEET at the same application rate. This provides a benchmark for its relative efficacy.

Section 3: Exploratory Screening for Potential Neurological Effects

This section presents a hypothetical framework for researchers interested in investigating the unproven neuroprotective or anticonvulsant properties of DEPA. The causality behind this workflow is to first establish a safe concentration range in vitro before assessing function, and then to use this information to guide dose selection for preliminary in vivo models.

Workflow for Screening Novel Bioactivities

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Proof-of-Concept cell_line Select Neuronal Cell Line (e.g., SH-SY5Y, HT22) mtt_assay Protocol 3.1: Cytotoxicity Screen (MTT Assay) Determine non-toxic concentration range. cell_line->mtt_assay neuro_assay Protocol 3.2: Neuroprotection Assay Test against glutamate-induced excitotoxicity. mtt_assay->neuro_assay mtd_study Dose-Range Finding Study (Mouse) Determine Maximum Tolerated Dose (MTD). mtt_assay->mtd_study Inform Dose Selection ld50 Review Toxicological Data (Oral LD50 in rat: ~825 mg/kg) ld50->mtd_study ptz_model Protocol 3.3: Anticonvulsant Model (PTZ) Assess effect on seizure threshold & severity. mtd_study->ptz_model

Caption: A logical workflow for the initial exploration of DEPA's potential neurological effects.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration range of DEPA that is non-toxic to neuronal cells, a prerequisite for any functional assay.[11]

1. Materials

  • DEPA (≥95% purity), dissolved in DMSO to create a high-concentration stock (e.g., 100 mM).

  • Neuronal cell line (e.g., mouse hippocampal HT22 cells or human neuroblastoma SH-SY5Y cells).

  • 96-well tissue culture plates.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

2. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the DEPA stock solution in culture medium. Final concentrations should typically range from low micromolar to millimolar (e.g., 1 µM to 2 mM). The final DMSO concentration should be kept constant and low (≤0.5%).

  • Remove the old medium from the cells and add 100 µL of the DEPA-containing medium. Include "vehicle-only" (medium with DMSO) and "no-treatment" controls.

  • Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Readout: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the concentration-response curve to determine the TC₅₀ (Toxic Concentration 50%). Subsequent functional assays should use concentrations well below the TC₅₀.

Protocol 3.2: In Vitro Neuroprotection Assessment (Glutamate Excitotoxicity Model)

This protocol assesses if DEPA can protect neuronal cells from death induced by glutamate, a key mediator of excitotoxic injury.[14][15]

1. Materials

  • All materials from Protocol 3.1.

  • L-Glutamic acid (Glutamate) stock solution (e.g., 100 mM in sterile water).

  • Positive Control: MK-801 (an NMDA receptor antagonist).

2. Procedure

  • Cell Seeding: Seed HT22 cells as described in Protocol 3.1. HT22 cells are particularly suitable as they are susceptible to glutamate-induced oxidative stress.[16]

  • Pre-treatment: Treat cells with non-toxic concentrations of DEPA (determined from Protocol 3.1) for 1 to 24 hours. Include vehicle controls and a positive control (e.g., 10 µM MK-801).

  • Glutamate Insult: Add glutamate to the wells to a final concentration that induces ~50% cell death (e.g., 5 mM for HT22 cells, to be optimized).[16] Do not add glutamate to the "no-insult" control wells.

  • Incubate for 24 hours.

  • Assess Viability: Measure cell viability using the MTT assay as described in steps 5-8 of Protocol 3.1.

3. Data Analysis and Validation

  • Compare the viability of cells treated with "Glutamate + Vehicle" to "Glutamate + DEPA". A significant increase in viability in the DEPA-treated wells suggests a neuroprotective effect.

  • Validation: The "Glutamate + Vehicle" group must show a significant (~50%) reduction in viability compared to the "Vehicle only" group. The "Glutamate + MK-801" group should show a significant rescue of viability, confirming the assay is working correctly.

Protocol 3.3: In Vivo Anticonvulsant Screening (PTZ-Induced Seizure Model)

This protocol provides a first-pass screen for anticonvulsant activity by testing if DEPA can increase the threshold for chemically-induced seizures in mice.[8][17]

1. Materials

  • DEPA, formulated in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., saline with 5% Tween 80).

  • Pentylenetetrazol (PTZ), dissolved in 0.9% saline (e.g., to 8.5 mg/mL for an 85 mg/kg dose in a 10 mL/kg injection volume).[18]

  • Male C57BL/6 mice (8-10 weeks old).

  • Positive Control: Diazepam (e.g., 4 mg/kg, i.p.).

  • Observation chambers.

  • Stopwatches.

2. Procedure

  • Animal Acclimation: Allow animals to acclimate for at least one week before the experiment.

  • Dosing: Divide mice into groups (n=8-10 per group): Vehicle Control, Positive Control, and DEPA-treated groups (e.g., 50, 100, 200 mg/kg). The doses should be selected based on a prior Maximum Tolerated Dose study, using the oral LD50 of ~825 mg/kg as a distant upper bound.[9]

  • Administer DEPA or controls via i.p. injection.

  • PTZ Challenge: After a pre-determined pre-treatment time (e.g., 30-60 minutes), administer a convulsive dose of PTZ (e.g., 85 mg/kg, i.p.), which should reliably induce tonic-clonic seizures in control animals.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes.

  • Endpoints:

    • Latency: Time to the first myoclonic jerk and time to generalized tonic-clonic (GTC) seizure.

    • Severity: Score the maximal seizure severity using the Racine scale.

    • Protection: Percentage of animals in each group that do not exhibit a GTC seizure.

3. Data Analysis and Validation

  • Compare the latency, severity, and protection percentage between vehicle- and DEPA-treated groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis for scores, Log-rank test for latency).

  • Validation: The vehicle group must consistently exhibit GTC seizures. The diazepam group must show a significant increase in seizure latency and a high percentage of protection.

Section 4: Safety, Handling, and Disposal

DEPA requires careful handling due to its potential toxicity.

Table 3: Toxicological Data for DEPA
MetricSpeciesValueHazard ClassificationSource(s)
LD₅₀ (Oral) Rat806.9 - 825 mg/kgHarmful if swallowed[3][9]
Dermal Toxicity N/AN/AHarmful in contact with skin[5]
Inhalation Toxicity N/AN/AFatal if inhaled[5]
Irritation N/AN/AIrritating to skin, eyes, and mucous membranes.[19]

1. Personal Protective Equipment (PPE)

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: Handle only in a well-ventilated area or chemical fume hood. If aerosols may be generated, use a respirator.[5]

2. Handling and Storage

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke when using this product.

  • Store in a cool, dry, well-ventilated area away from sources of ignition.[6]

3. First Aid Measures

  • Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Inhalation: Move person into fresh air. Seek immediate medical help.[5]

4. Disposal

  • Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed waste disposal company. Do not allow the chemical to enter drains.[5][6]

References

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • Rao, S. S., & Rao, K. M. (1991). Insect Repellent N,N-diethylphenylacetamide: An Update. Journal of Medical Entomology. [Link]

  • Kalyanasundaram, M., & Mathew, N. (2006). N,N-Diethyl Phenylacetamide (DEPA): A Safe and Effective Repellent for Personal Protection Against Hematophagous Arthropods. Journal of Medical Entomology. [Link]

  • Dhiman, S., et al. (2015). Repellent activity of N, N-diethylphenylacetamide (DEPA) with essential oils against Aedes aegypti, vector of dengue and chikung. International Journal of Mosquito Research. [Link]

  • Singh, P., & Prakash, A. (1990). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. ResearchGate. [Link]

  • Chemsrc. (2025). This compound | CAS#:2431-96-1. [Link]

  • Moore, S. J., et al. (2018). Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET. Malaria Journal. [Link]

  • Microbe Investigations AG. Arm-in-Cage Mosquito Repellent Testing Services. [Link]

  • Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Innoprot. Excitotoxicity in vitro assay. [Link]

  • PubChem. This compound. [Link]

  • Kaja, S., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Neuropharmacology. [Link]

  • Creative Biolabs. Excitotoxicity In Vitro Assay. [Link]

  • Heales, S. J. R. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience. [Link]

  • Zanco Journal of Medical Sciences. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. [Link]

  • Tshabuse, O., et al. (2020). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine. [Link]

Sources

Introduction: A Strategy for Characterizing Understudied Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the In Vitro Pharmacological Characterization of N,N-Diethyl-2-phenylacetamide

Abstract

This compound (DEPA) is a compound recognized primarily for its utility as an insect repellent, sharing structural similarity with the widely used N,N-Diethyl-meta-toluamide (DEET). Beyond this application, its broader biological and pharmacological activities remain largely uncharacterized in publicly available literature. This document provides a comprehensive, hypothesis-driven framework for the initial in vitro characterization of DEPA or other novel chemical entities with limited prior research. We present a tiered experimental approach, progressing from foundational cytotoxicity assessments to targeted bioactivity screening and preliminary mechanism of action (MoA) studies. The protocols detailed herein are grounded in established, robust methodologies and are designed to provide researchers with a validated roadmap for systematic compound evaluation.

The journey of drug discovery and chemical biology often begins with compounds that have a known structure but an unknown biological function. This compound falls into this category. Its core structure, a phenylacetamide moiety, is a privileged scaffold found in a variety of centrally-acting pharmaceuticals, including anticonvulsants like levetiracetam and anti-inflammatory agents. This structural precedent provides a logical starting point for forming testable hypotheses about DEPA's potential bioactivities.

This guide outlines a three-tiered workflow designed to efficiently profile a novel compound like DEPA.

  • Tier 1: Foundational Profiling. Determines the compound's basic physicochemical properties and cytotoxic profile to establish a viable concentration range for subsequent biological assays.

  • Tier 2: Hypothesis-Driven Bioactivity Screening. Employs a relevant cell-based model to test a specific hypothesis. Based on the phenylacetamide scaffold, we will focus on a potential anti-inflammatory effect.

  • Tier 3: Mechanism of Action (MoA) Elucidation. Investigates the molecular pathways underlying any observed bioactivity from Tier 2.

This systematic approach ensures that experimental resources are used efficiently and that the resulting data is both reliable and interpretable.

Tier 1 Protocol: Foundational Cytotoxicity Assessment via MTT Assay

Rationale: Before assessing the specific biological effects of DEPA, it is critical to determine the concentration range at which it is not toxic to the cellular model. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Experimental Protocol

  • Cell Culture:

    • Seed RAW 264.7 murine macrophages (or another relevant cell line) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in complete DMEM to create 2X working solutions. Final concentrations should typically range from 0.1 µM to 200 µM.

    • Important: Ensure the final DMSO concentration in all wells, including vehicle controls, is identical and non-toxic (typically ≤ 0.5%).

    • Remove the old media from the cells and add 100 µL of the prepared DEPA dilutions or vehicle control (media with DMSO) to the respective wells. Include a "no-cell" blank control (media only).

  • Incubation:

    • Incubate the plate for 24 hours (or a duration relevant to the planned bioassay) at 37°C and 5% CO₂.

  • MTT Assay Execution:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity can then be calculated.

DEPA Concentration (µM) Absorbance (570 nm) % Viability vs. Vehicle
Vehicle Control (0)1.25100%
11.2398.4%
101.2096.0%
251.1592.0%
501.0584.0%
1000.6552.0%
2000.2016.0%

Table 1: Representative data from an MTT assay showing the dose-dependent cytotoxic effect of this compound. Concentrations for subsequent bioassays should be chosen well below the cytotoxic IC₅₀ value (in this example, ≤ 25 µM).

Tier 1 & 2 Workflow Diagram

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Bioactivity Screen (Anti-Inflammatory) prep Prepare DEPA Stock (e.g., 100 mM in DMSO) treat_cyto Treat Cells with DEPA (0.1 to 200 µM, 24h) prep->treat_cyto seed Seed RAW 264.7 Cells (96-well plate) seed->treat_cyto mtt Perform MTT Assay (Measure Absorbance) treat_cyto->mtt calc_ic50 Calculate Cytotoxicity IC₅₀ mtt->calc_ic50 select_conc Select Non-Toxic Concentrations (e.g., < 25 µM) calc_ic50->select_conc pretreat Pre-treat RAW 264.7 Cells with non-toxic DEPA (1h) select_conc->pretreat Input for Tier 2 stimulate Stimulate with LPS (e.g., 100 ng/mL, 18h) pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze TNF-α Inhibition elisa->analyze

Caption: Workflow from cytotoxicity testing to bioactivity screening.

Tier 2 Protocol: Anti-Inflammatory Bioactivity Screening via TNF-α ELISA

Rationale: To test the hypothesis that DEPA possesses anti-inflammatory properties, we use a classic in vitro model of inflammation: stimulating macrophage cells with Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls. This induces a signaling cascade culminating in the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). We can quantify the inhibitory effect of DEPA on this process using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate as described in the Tier 1 protocol and incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare 2X working solutions of DEPA in complete DMEM at non-toxic concentrations determined from the Tier 1 assay (e.g., 1 µM, 5 µM, 10 µM, 25 µM).

    • Remove media from cells and add 50 µL of the DEPA solutions. Include a "Vehicle Control" (DMSO only) and a "No-Stimulation Control."

    • Incubate for 1-2 hours at 37°C and 5% CO₂. This pre-incubation allows the compound to enter the cells and engage with its potential target before the inflammatory stimulus is introduced.

  • LPS Stimulation:

    • Prepare a 2X solution of LPS in complete DMEM (e.g., 200 ng/mL).

    • Add 50 µL of the LPS solution to all wells except the "No-Stimulation Control" wells (add 50 µL of media instead). The final LPS concentration will be 100 ng/mL.

    • Incubate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant, which now contains the secreted cytokines, and store it at -80°C or proceed directly to the ELISA.

  • TNF-α ELISA:

    • Perform the ELISA according to the manufacturer's protocol (e.g., from R&D Systems, Thermo Fisher). This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal proportional to the amount of TNF-α.

Data Presentation and Interpretation

Treatment Condition DEPA (µM) TNF-α (pg/mL) % Inhibition
No Stimulation025-
Vehicle + LPS015000%
DEPA + LPS1135010%
DEPA + LPS5112525%
DEPA + LPS1075050%
DEPA + LPS2545070%

Table 2: Representative data from a TNF-α ELISA demonstrating a dose-dependent inhibition of LPS-induced cytokine release by this compound. This positive "hit" justifies progression to MoA studies.

Tier 3 Protocol: MoA Elucidation via Western Blot for NF-κB Pathway

Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response triggered by LPS. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon LPS stimulation, IκBα is phosphorylated, ubiquitinated, and degraded. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α. By using Western Blot to measure the levels of phosphorylated IκBα (p-IκBα), we can determine if DEPA's anti-inflammatory effect occurs via inhibition of this critical upstream pathway.

Experimental Protocol

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 6-well plate at a higher density (e.g., 1 x 10⁶ cells/well) and grow to 80-90% confluency.

    • Pre-treat the cells with a highly effective, non-toxic dose of DEPA (e.g., 25 µM) or vehicle for 1-2 hours.

    • Stimulate with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid and transient event.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total cellular protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blot:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal using a digital imager.

    • Crucially: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Interpretation

A reduction in the band intensity for p-IκBα in the DEPA-treated samples compared to the LPS-only samples would strongly suggest that the compound inhibits NF-κB pathway activation.

NF-κB Signaling Pathway Diagram

Caption: The LPS-induced NF-κB signaling cascade and a potential point of inhibition.

References

  • This compound - PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and repellent activity of N,N-diethylphenylacetamides against Aedes aegypti (Diptera: Culicidae) - Journal of Medical Entomology. [Link]

  • MTT assay to evaluate the cytotoxic potential of a root canal sealer - Journal of Endodontics. [Link]

  • The transcription factor NF-κB: a potential target for treating inflammatory diseases - The Journal of Clinical Investigation. [Link]

Application Notes and Protocols for In Vivo Evaluation of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Uncovering the Neuromodulatory Potential of N,N-Diethyl-2-phenylacetamide

This compound (DEPA) is a compound primarily recognized for its efficacy as a broad-spectrum insect repellent.[1][2][3] However, preliminary toxicological studies have indicated that DEPA exerts effects on the central and peripheral nervous systems, leading to behavioral and psychic alterations in animal models.[3] This observation, coupled with the structural characteristics of the molecule, suggests a potential for neuromodulatory activity that warrants further investigation beyond its current application. The phenylacetamide core is a scaffold present in various centrally acting compounds, hinting at the possibility of DEPA interacting with neuronal targets.[4][5][6]

These application notes provide a comprehensive guide for researchers seeking to explore the neuropharmacological profile of DEPA using established in vivo experimental models. This document is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the selection of each model. The following sections will detail experimental designs for assessing potential anticonvulsant, neuroprotective, and cognitive-modulating effects of DEPA.

Part 1: Foundational Screening for Anticonvulsant Activity

The initial assessment of a novel compound for anticonvulsant properties typically involves acute, high-throughput screening models. These models are designed to induce seizures through electrical or chemical means, allowing for the rapid evaluation of a compound's ability to prevent or delay seizure onset.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model that is predictive of a compound's efficacy against generalized tonic-clonic seizures.[7][8] This model assesses the ability of a test compound to prevent the spread of seizures.

Protocol: Maximal Electroshock Seizure (MES) Test in Mice

  • Animal Selection and Preparation:

    • Species: Male CD-1 or Swiss Webster mice (20-25 g).

    • Acclimation: House animals in a controlled environment for at least one week prior to testing.

    • Grouping: Randomly assign mice to vehicle control and DEPA treatment groups (n=8-10 per group).

  • DEPA Administration:

    • Vehicle: A suitable vehicle for DEPA should be determined based on its solubility (e.g., 0.9% saline with a small percentage of a surfactant like Tween 80).

    • Dosing: Administer DEPA or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A range of doses should be tested to determine a dose-response relationship.

    • Pre-treatment Time: The time between drug administration and the MES test should be determined based on the suspected pharmacokinetic profile of DEPA (typically 30-60 minutes for i.p. administration).

  • MES Induction:

    • Apparatus: A constant current stimulator with corneal electrodes.

    • Stimulation Parameters: Apply a 0.2-second electrical stimulus of 50 mA at 60 Hz through corneal electrodes pre-moistened with saline.[7]

  • Endpoint Measurement:

    • The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED50) using probit analysis.[9]

Rationale for MES Test: This test is highly predictive of clinical efficacy against generalized tonic-clonic seizures and is a standard in early-stage anticonvulsant drug discovery.[10][11]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is employed to identify compounds that may be effective against generalized absence seizures.[7] Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice

  • Animal Selection and Preparation:

    • As described in the MES test protocol.

  • DEPA Administration:

    • As described in the MES test protocol.

  • scPTZ Induction:

    • Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in approximately 97% of animals (CD97), typically around 85 mg/kg.

  • Endpoint Measurement:

    • Observe the animals for 30 minutes following PTZ injection.

    • The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.

    • Protection is defined as the absence of this clonic seizure.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the ED50 using probit analysis.

Rationale for scPTZ Test: This model is complementary to the MES test and helps to build a broader profile of a compound's potential anticonvulsant activity, particularly for absence seizures.[10]

Part 2: Investigating Neuroprotective and Disease-Modifying Potential in Chronic Epilepsy Models

Should DEPA demonstrate promising activity in acute screening models, the next logical step is to evaluate its potential in more complex models of chronic epilepsy. These models, which involve an initial insult that leads to the development of spontaneous recurrent seizures, are invaluable for studying epileptogenesis and identifying compounds with neuroprotective or disease-modifying effects.[8][12]

Pilocarpine-Induced Status Epilepticus Model

The pilocarpine model is a well-established method for inducing status epilepticus (SE), which subsequently leads to a chronic epileptic state that mimics human temporal lobe epilepsy (TLE).[13][14]

Protocol: Lithium-Pilocarpine Model in Rats

  • Animal Selection and Preparation:

    • Species: Male Sprague-Dawley or Wistar rats (250-300 g).[14]

    • Acclimation: As previously described.

  • Induction of Status Epilepticus (SE):

    • Day 1: Administer lithium chloride (127 mg/kg, i.p.) 18-24 hours prior to pilocarpine.[13][15]

    • Day 2:

      • Pre-treat with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.[13][16]

      • Administer pilocarpine hydrochloride (30 mg/kg, i.p.).[13][17]

    • Monitor animals continuously for seizure activity using the Racine scale. SE is characterized by continuous stage 4-5 seizures.[13]

    • After a predetermined duration of SE (e.g., 90 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[13]

  • DEPA Treatment Regimens:

    • Acute Neuroprotection: Administer DEPA shortly before or after the induction of SE to assess its ability to mitigate the initial neuronal damage.

    • Chronic Anti-epileptogenesis: Administer DEPA daily during the latent period (the period between SE and the onset of spontaneous seizures) to evaluate its potential to prevent or delay the development of epilepsy.

    • Symptomatic Treatment: Once spontaneous recurrent seizures are established, administer DEPA to assess its efficacy in reducing seizure frequency and severity.

  • Endpoint Measurements:

    • Behavioral: Monitor for the onset, frequency, and severity of spontaneous recurrent seizures using video-EEG monitoring.

    • Histological: At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., Nissl staining for neuronal loss, Fluoro-Jade for neurodegeneration) in regions like the hippocampus.[18]

    • Neuroinflammation Markers: Assess markers of microglial and astrocyte activation (e.g., Iba1, GFAP) via immunohistochemistry.[19][20]

Rationale for the Pilocarpine Model: This model recapitulates many of the key features of human TLE, including an initial precipitating injury, a latent period, and the development of spontaneous seizures, making it highly relevant for testing potential neuroprotective and anti-epileptogenic agents.[14][17]

Kainic Acid-Induced Seizure Model

The kainic acid (KA) model is another widely used approach to induce SE and subsequent TLE.[18][21] KA is a glutamate analog that causes excitotoxicity.

Protocol: Systemic Kainic Acid Administration in Mice

  • Animal Selection and Preparation:

    • Species: Male C57BL/6 mice (20-25 g).[22][23]

    • Acclimation: As previously described.

  • KA Administration:

    • Administer KA subcutaneously (s.c.) at a dose of 20-30 mg/kg.[24] Dose may need to be titrated based on the strain and age of the mice.

    • Observe animals for seizure activity.

  • DEPA Treatment and Endpoint Measurements:

    • Similar treatment regimens and endpoint measurements as described for the pilocarpine model can be applied.

Rationale for the Kainic Acid Model: The KA model provides an alternative to the pilocarpine model for studying TLE, with a different mechanism of seizure induction (glutamatergic excitotoxicity).[21] This allows for the investigation of compounds that may target different pathways.

Part 3: Assessing Potential Effects on Neuroinflammation and Cognition

Given the central nervous system effects observed with DEPA, it is also pertinent to investigate its potential impact on neuroinflammation and cognitive function, which are often co-morbid with neurological disorders.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can be used to model neuroinflammatory conditions.[19]

Protocol: LPS-Induced Neuroinflammation in Mice

  • Animal Selection and Preparation:

    • Species: Male C57BL/6 mice (25-30 g).

    • Acclimation: As previously described.

  • LPS and DEPA Administration:

    • Administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response that leads to neuroinflammation.

    • DEPA can be administered prior to or following the LPS challenge.

  • Endpoint Measurements:

    • Behavioral: Assess for sickness behavior (e.g., reduced locomotor activity, social withdrawal).

    • Biochemical: At various time points after LPS administration, collect brain tissue (e.g., hippocampus, cortex) and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[19]

    • Histological: Perform immunohistochemistry for markers of microglial activation (Iba1) and astrogliosis (GFAP).[25]

Rationale for the LPS Model: This model is useful for rapidly screening compounds for anti-inflammatory properties in the central nervous system.[20]

Cognitive Assessment in Rodent Models

Should DEPA show efficacy in epilepsy or neuroinflammation models, it is crucial to assess its effects on cognitive function, as cognitive impairment is a common comorbidity.[26][27]

Protocol: Morris Water Maze for Spatial Learning and Memory

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Train rodents over several days to find the hidden platform using distal visual cues. Record the time (latency) and path length to find the platform.

    • Probe Trial: Remove the platform and allow the animal to swim for a set time (e.g., 60 seconds). Measure the time spent in the target quadrant where the platform was previously located.[28]

  • DEPA Administration: DEPA can be administered chronically throughout the training and testing period.

  • Data Analysis: Compare the latency to find the platform during acquisition and the time spent in the target quadrant during the probe trial between DEPA-treated and control groups.

Rationale for the Morris Water Maze: This is a well-validated and widely used test for assessing hippocampal-dependent spatial learning and memory in rodents.[28][29]

Protocol: Y-Maze for Working Memory

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Allow the rodent to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

  • Endpoint Measurement:

    • Spontaneous alternation is defined as consecutive entries into all three different arms.

    • Calculate the percentage of spontaneous alternation.[28][30]

  • DEPA Administration: Administer DEPA prior to the test session.

  • Data Analysis: Compare the percentage of spontaneous alternation between DEPA-treated and control groups.

Rationale for the Y-Maze: This is a relatively simple and rapid test for assessing short-term spatial working memory.[30]

Data Presentation and Visualization

Table 1: Summary of Dosing and Key Parameters for In Vivo Models
Model Species/Strain DEPA Dosing Route Key Parameters Primary Endpoint(s)
Maximal Electroshock (MES) Mouse (CD-1)i.p. or p.o.Stimulus: 50 mA, 60 Hz, 0.2sAbsence of tonic hindlimb extension
sc Pentylenetetrazole (scPTZ) Mouse (CD-1)i.p. or p.o.PTZ dose: ~85 mg/kg, s.c.Absence of clonic seizures
Lithium-Pilocarpine Rat (Sprague-Dawley)i.p. or p.o.Pilocarpine: 30 mg/kg, i.p.Seizure frequency/severity, neuronal loss
Kainic Acid Mouse (C57BL/6)i.p. or p.o.Kainic Acid: 20-30 mg/kg, s.c.Seizure frequency/severity, neurodegeneration
LPS-Induced Neuroinflammation Mouse (C57BL/6)i.p. or p.o.LPS: 1 mg/kg, i.p.Cytokine levels, microglial activation
Morris Water Maze Rat or Mousep.o.N/AEscape latency, time in target quadrant
Y-Maze Rat or Mousep.o.N/APercentage of spontaneous alternation
Experimental Workflow Diagrams

Anticonvulsant_Screening_Workflow cluster_acute Acute Anticonvulsant Screening Animal Acclimation Animal Acclimation DEPA Administration DEPA Administration Animal Acclimation->DEPA Administration Randomization MES Maximal Electroshock (MES) Test DEPA Administration->MES scPTZ Subcutaneous PTZ (scPTZ) Test DEPA Administration->scPTZ Data Analysis (ED50) Data Analysis (ED50) MES->Data Analysis (ED50) scPTZ->Data Analysis (ED50)

Caption: Workflow for acute anticonvulsant screening of DEPA.

Chronic_Epilepsy_Model_Workflow cluster_chronic Chronic Epilepsy Model Evaluation SE Induction Status Epilepticus (SE) Induction (Pilocarpine or Kainic Acid) DEPA Treatment DEPA Treatment (Acute, Chronic, or Symptomatic) SE Induction->DEPA Treatment Latent Period Latent Period SE Induction->Latent Period Latent Period->DEPA Treatment Spontaneous Seizures Spontaneous Recurrent Seizures Latent Period->Spontaneous Seizures Spontaneous Seizures->DEPA Treatment Endpoint Analysis Endpoint Analysis (Video-EEG, Histology, Biomarkers) Spontaneous Seizures->Endpoint Analysis

Caption: Workflow for evaluating DEPA in chronic epilepsy models.

Conclusion

The in vivo models and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound's neuropharmacological profile. While DEPA is currently known as an insect repellent, the preliminary evidence of its effects on the central nervous system suggests that a deeper investigation is warranted. By systematically employing these validated models, researchers can elucidate the potential anticonvulsant, neuroprotective, and cognitive-modulating effects of DEPA, potentially repositioning this compound for novel therapeutic applications in neurology.

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Application Notes & Protocols for the Purification of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-2-phenylacetamide, a compound of significant interest in various chemical and pharmaceutical research domains, often requires stringent purification to remove starting materials, by-products, and other contaminants. The ultimate purity of the compound is paramount for the reliability of subsequent experimental results and for meeting regulatory standards in drug development. This guide provides a detailed overview of robust purification strategies, including liquid-liquid extraction, vacuum distillation, and recrystallization. It further outlines key analytical techniques for purity validation, such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed to be both comprehensive and grounded in chemical principles, offering researchers the tools to achieve high-purity this compound.

Introduction: The Rationale for Purification

The synthesis of this compound, typically from precursors like phenylacetic acid or its derivatives and diethylamine, can result in a crude product containing a variety of impurities.[1][2] These may include unreacted starting materials, by-products from side reactions, or residual solvents. For applications in biological screening, process development, or as a pharmaceutical intermediate, such impurities can lead to erroneous data, poor process yields, and potential toxicity. Therefore, effective purification is a critical and non-negotiable step in its preparation. The choice of purification methodology is dictated by the physicochemical properties of this compound and the nature of the impurities present.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is the foundation for selecting and optimizing a purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[3][4]
Molecular Weight 191.27 g/mol [3][5]
Physical Form Colorless to yellow liquid, semi-solid, or solid
Melting Point 84-86 °C[1][5]
Boiling Point 169-171 °C @ 18 mmHg (torr) ~288 °C @ 760 mmHg (atmospheric)[3][6][7]
Density 0.992 - 1.004 g/mL at 25 °C[1][3][6]
Solubility Soluble in organic solvents (dichloromethane, diethyl ether, ethanol, DMSO, DMF); Poorly soluble in water and aqueous solutions.[2][7][8]
Refractive Index (n²⁰/D) 1.522[1][3]

The compound's high boiling point necessitates vacuum distillation to prevent thermal degradation. Its nature as a solid or semi-solid at room temperature also makes recrystallization a viable, though potentially more challenging, purification method. Its good solubility in organic solvents and poor solubility in water are key to employing liquid-liquid extraction for initial cleanup.

Purification Methodologies

Preliminary Purification: Liquid-Liquid Extraction

This technique is highly effective for removing water-soluble impurities, such as diethylamine hydrochloride, and acidic or basic starting materials.[7] The process relies on the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

cluster_0 Liquid-Liquid Extraction Workflow A Dissolve Crude Product in Organic Solvent (e.g., DCM, Diethyl Ether) B Transfer to Separatory Funnel A->B C Wash with 1N HCl (aq) (Removes basic impurities) B->C Separate Layers D Wash with 1N NaOH (aq) (Removes acidic impurities) C->D Separate Layers E Wash with Brine (Removes residual water) D->E Separate Layers F Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) E->F G Filter & Concentrate (Rotary Evaporation) F->G

Caption: Workflow for the preliminary purification of this compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or diethyl ether. Use approximately 3-5 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1N hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to separate completely. Drain and discard the lower aqueous layer. This step protonates and removes residual basic impurities like diethylamine.

  • Basic Wash: Add an equal volume of 1N sodium hydroxide (NaOH) to the organic layer in the funnel. Repeat the washing procedure. This step deprotonates and removes acidic impurities, such as unreacted phenylacetic acid.[9]

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 15-20 minutes until the solvent is clear.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.

High-Purity Purification: Vacuum Distillation

Given its high boiling point, distillation at atmospheric pressure can lead to decomposition.[7] Vacuum distillation lowers the boiling point, allowing the compound to be distilled at a lower temperature, thus preserving its integrity. This method is exceptionally effective at separating this compound from non-volatile impurities and other components with significantly different boiling points.

cluster_1 Vacuum Distillation Workflow A Charge Distillation Flask with Crude Product B Assemble Distillation Apparatus (Claisen head, condenser, etc.) A->B C Attach to Vacuum Source & High-Vacuum Manifold B->C D Gradually Reduce Pressure to Target Vacuum (e.g., 18 mmHg) C->D E Slowly Heat the Pot (Oil Bath) D->E F Collect Fractions based on Boiling Point & Refractive Index E->F G Isolate Pure Fraction (b.p. 169-171 °C @ 18 mmHg) F->G

Caption: Step-by-step workflow for high-purity vacuum distillation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask (the "pot"), a Claisen or short-path distillation head, a condenser, a receiving flask, and a thermometer. Ensure all glassware joints are properly greased and sealed.

  • Charging the Flask: Charge the distillation flask with the crude product obtained from the liquid-liquid extraction. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 18 mmHg).

  • Heating: Once the vacuum is stable, begin heating the distillation flask using an oil bath for uniform temperature control.

  • Distillation & Fractionation: Slowly increase the temperature of the oil bath.

    • Collect any low-boiling impurities as a "forerun" fraction in a separate receiving flask.

    • When the vapor temperature stabilizes at the expected boiling point (169-171 °C at 18 mmHg), switch to a clean receiving flask to collect the main product fraction.[3][6]

  • Completion: Once the main fraction has been collected and the distillation rate slows or the temperature begins to rise further, stop the distillation.

  • Cooling: Allow the apparatus to cool completely before slowly and carefully re-introducing air to the system to release the vacuum. The collected liquid in the main receiving flask is the purified this compound.

Alternative Method: Recrystallization

If the distilled product is a solid or semi-solid at room temperature, or if distillation is not feasible, recrystallization can be an effective alternative for achieving high purity.[10][11] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve this compound poorly at low temperatures but very well at high temperatures. For structurally similar compounds, solvents like ethanol or benzene, or solvent pairs like ethanol/water or ethyl acetate/hexane, are good starting points.[9][10] Test small quantities to find the optimal system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (84-86 °C).[1]

Purity Assessment and Analytical Validation

Post-purification analysis is essential to confirm the identity and purity of the this compound.

TechniquePurposeExpected Outcome for Pure Sample
TLC Rapid monitoring of purification progressA single spot with a consistent Rf value.
GC-MS Purity assessment and identificationA single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight (191.27 m/z) and expected fragmentation pattern.[7][8]
HPLC Quantitative purity analysisA single major peak, allowing for purity calculation (e.g., >99.5%).[8][12]
NMR Structural confirmation and purity¹H and ¹³C NMR spectra consistent with the structure of this compound and absence of impurity signals.[2][7]
Melting Point Purity indicator for solidsA sharp melting point range close to the literature value (84-86 °C). Impurities typically broaden and depress the melting range.[1]

Conclusion

The purification of this compound is a multi-step process that leverages the compound's unique physicochemical properties. A preliminary cleanup via liquid-liquid extraction followed by a high-purity step like vacuum distillation is a robust and reliable strategy. Recrystallization serves as a powerful alternative, particularly for solid samples. The final purity must always be validated using a combination of chromatographic and spectroscopic techniques to ensure the material is fit for its intended research or developmental purpose.

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Application Notes & Protocols: N,N-Diethyl-2-phenylacetamide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth analysis of the stability and recommended storage conditions for N,N-Diethyl-2-phenylacetamide (DEPA), a compound of significant interest in pharmaceutical research and development. This document outlines its physicochemical properties, potential degradation pathways, and detailed protocols for assessing its stability under various environmental conditions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this compound throughout its lifecycle, from laboratory research to potential clinical applications. The protocols are grounded in established principles of pharmaceutical stability testing, aligning with international regulatory standards such as those set by the International Council for Harmonisation (ICH).

Introduction: The Criticality of Stability in Drug Development

This compound, a tertiary amide, serves as a valuable building block in organic synthesis and is investigated for various pharmacological activities. The chemical stability of any active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of the final drug product. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered physicochemical properties, all of which can compromise patient safety and therapeutic outcomes.

Therefore, a thorough understanding of a compound's stability profile is not merely a regulatory requirement but a fundamental scientific necessity. This application note provides a framework for evaluating and maintaining the stability of this compound, drawing upon established scientific principles and regulatory guidance.[1][2][3][4][5][6][7][8][9]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is the first step in designing robust stability studies and determining appropriate storage conditions.

PropertyValueSource
Chemical Formula C₁₂H₁₇NO[10][11][12][][14]
Molecular Weight 191.27 g/mol [10][11][12][][15]
CAS Number 2431-96-1[11]
Appearance Colorless to pale yellow liquid or semi-solid/solid[15]
Melting Point 84-86 °C[15]
Boiling Point 169-171 °C at 18 mmHg[][16][17]
Density Approximately 1.004 g/mL at 25 °C[17]
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water.[18]
LogP (Octanol/Water) 2.4[10][16]

Potential Degradation Pathways

Amide functionalities, such as the one present in this compound, are susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for designing targeted stability studies.[19][20]

Hydrolysis

The amide bond in this compound can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield phenylacetic acid and diethylamine. This reaction is often accelerated by heat.[19][20][21] The general mechanism involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the amide.

Oxidation

While the core structure of this compound is relatively stable to oxidation, the benzylic position (the CH₂ group adjacent to the phenyl ring) could be susceptible to oxidation under harsh conditions, potentially leading to the formation of N,N-diethyl-2-oxo-2-phenylacetamide or other related oxidized species.

Photodegradation

Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light. The phenyl ring in this compound may absorb light energy, leading to the formation of reactive intermediates that can undergo various reactions, including oxidation and rearrangement.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition.[22][23][24] The specific degradation products will depend on the temperature and atmosphere (e.g., inert or oxidative). Potential pathways could involve cleavage of the amide bond or fragmentation of the diethylamino group.

Below is a diagram illustrating the potential degradation pathways of this compound.

G DEPA This compound Hydrolysis Hydrolysis (Acid/Base, Heat) DEPA->Hydrolysis Oxidation Oxidation (Oxidizing Agents) DEPA->Oxidation Photodegradation Photodegradation (UV/Vis Light) DEPA->Photodegradation Thermal Thermal Degradation (High Temperature) DEPA->Thermal PAA Phenylacetic Acid + Diethylamine Hydrolysis->PAA Yields Oxidized Oxidized Products (e.g., N,N-diethyl-2-oxo-2-phenylacetamide) Oxidation->Oxidized Forms Photo_Products Photodegradation Products Photodegradation->Photo_Products Leads to Thermal_Products Thermal Degradation Products Thermal->Thermal_Products Results in

Caption: Potential degradation pathways of this compound.

Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a combination of forced degradation studies and long-term stability testing is recommended. These studies are essential for identifying potential degradants and establishing a suitable re-test period or shelf life.[1][6][7][8][9]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7][8][9]

Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or other suitable organic solvent

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber with controlled light (UV and visible) and temperature exposure

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of This compound in a suitable solvent Acid Acid Hydrolysis (0.1 M & 1 M HCl, RT & 60°C) Prep->Acid Base Base Hydrolysis (0.1 M & 1 M NaOH, RT & 60°C) Prep->Base Oxidation Oxidative Degradation (3% & 30% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Prep->Thermal Photo Photodegradation (ICH Q1B conditions) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by a validated stability-indicating method (e.g., HPLC-UV, LC-MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify and quantify degradation products Analyze->Identify Control Analyze control samples (unstressed) Control->Analyze MassBalance Perform mass balance calculation Identify->MassBalance Pathway Propose degradation pathways MassBalance->Pathway

Sources

Spectroscopic analysis of N,N-Diethyl-2-phenylacetamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation of N,N-Diethyl-2-phenylacetamide (DEPA), a compound of interest in various chemical and pharmaceutical fields, including its use as an insect repellent.[1][2] We present a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices and data interpretation. Each protocol is designed as a self-validating system, grounded in authoritative references to ensure technical accuracy and reproducibility.

Compound Information:

Property Value Source(s)
IUPAC Name This compound PubChem[3]
Synonyms DEPA, N,N-Diethylphenylacetamide ChemicalBook[4], PubChem[3]
CAS Number 2431-96-1 Sigma-Aldrich, PubChem[3]
Molecular Formula C₁₂H₁₇NO PubChem[3]
Molecular Weight 191.27 g/mol PubChem[3]
Physical Form Colorless to Yellow Liquid or Solid Sigma-Aldrich, ECHEMI[2]
Melting Point 84-86 °C Chemsrc[5]

| Boiling Point | 169-171 °C @ 18 mmHg | ChemicalBook[1] |

Critical Safety & Handling Protocols

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed or in contact with skin, and potentially fatal if inhaled.[3][6]

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6] For procedures that may generate aerosols or dust, respiratory protection may be required.[4]

  • Spill & Disposal : In case of a spill, evacuate the area and prevent the chemical from entering drains.[4] Collect spilled material using appropriate absorbent pads and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique

¹H NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules. It operates by probing the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, protons align with or against the field. By applying a radiofrequency pulse, these protons can be excited to a higher energy state. The specific frequency required for this transition (the resonance frequency) is highly sensitive to the local electronic environment of each proton. This results in a spectrum where chemically non-equivalent protons produce distinct signals, providing information about the number of different types of protons, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).

Experimental Protocol: ¹H NMR
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as its residual proton signals should not overlap with analyte signals.[7]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in Deuterated Solvent insert Insert Sample dissolve->insert transfer->dissolve lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire Process Data Process Data acquire->Process Data

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Data Analysis & Expected Spectrum

The structure of this compound (C₆H₅-CH₂-C(=O)N(CH₂CH₃)₂) suggests five distinct proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Assignment Protons Approx. Chemical Shift (δ, ppm) Multiplicity Integration Rationale
a -CH 1.1 - 1.2 Triplet (t) 6H Aliphatic methyl group split by the adjacent CH₂ group.
b -CH ₂-CH₃ 3.2 - 3.4 Quartet (q) 4H Methylene group adjacent to nitrogen, split by the CH₃ group.
c Ph-CH ₂- 3.6 Singlet (s) 2H Benzylic protons adjacent to a carbonyl; no adjacent protons to couple with.[8]

| d | Ar-H | 7.2 - 7.4 | Multiplet (m) | 5H | Aromatic protons of the monosubstituted benzene ring.[8] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique

¹³C NMR spectroscopy is analogous to ¹H NMR but observes the ¹³C isotope of carbon. Since ¹³C has a low natural abundance (~1.1%), the technique is less sensitive. However, it provides invaluable information about the carbon skeleton of a molecule. Typically, spectra are acquired with proton decoupling, meaning each chemically unique carbon atom appears as a single, sharp line. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its electronic environment (e.g., attachment to electronegative atoms).

Experimental Protocol: ¹³C NMR

The protocol is nearly identical to that for ¹H NMR, with key differences in the acquisition parameters.

  • Sample Preparation : Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup & Acquisition :

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Select a ¹³C acquisition experiment, typically with proton decoupling (e.g., zgpg30).

    • A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).

    • Due to the low natural abundance and longer relaxation times of ¹³C nuclei, a significantly larger number of scans (e.g., 256 to 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve tune Tune Probe for ¹³C dissolve->tune acquire Acquire Spectrum (Proton Decoupled) tune->acquire Process Data Process Data acquire->Process Data

Caption: Workflow for ¹³C NMR Sample Preparation and Data Acquisition.

Data Analysis & Expected Spectrum

The structure of this compound has 8 unique carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assignment Approx. Chemical Shift (δ, ppm) Rationale
-CH₃ 13, 14 sp³ carbons of the ethyl groups.
-CH₂- N 41, 42 sp³ carbons adjacent to the nitrogen atom.
Ph-C H₂- 43 Benzylic sp³ carbon.
C -para 127 Aromatic CH carbon.
C -ortho 128 Aromatic CH carbons.
C -meta 129 Aromatic CH carbons.
C -ipso 136 Quaternary aromatic carbon attached to the acetyl group.

| C =O | 171 | Carbonyl carbon of the amide group, typically deshielded.[9] |

Note: Specific assignments for aromatic carbons can be confirmed with 2D NMR techniques like HSQC/HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Technique

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). The presence of specific absorption bands in the spectrum acts as a fingerprint, allowing for the identification of functional groups present in the molecule. For this compound, key functional groups are the tertiary amide and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition : Lower the ATR press to ensure firm contact between the sample and the crystal.

  • Acquire Spectrum : Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

G A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Clean Crystal Post-Analysis D->E

Caption: Workflow for ATR-FTIR Analysis.

Data Analysis & Expected Spectrum

The IR spectrum will be dominated by absorptions from the amide and phenyl groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Reference
3100 - 3000 C-H Stretch Aromatic Characteristic stretching for sp² C-H bonds.[10]
3000 - 2850 C-H Stretch Aliphatic Characteristic stretching for sp³ C-H bonds from the ethyl and benzyl groups.[10]
1680 - 1630 C=O Stretch (Amide I) Tertiary Amide This is a very strong and characteristic band. For tertiary amides, this absorption is independent of the physical state.[11][12]
1600, 1500-1430 C=C Stretch Aromatic Ring Two sharp bands are indicative of the benzene ring.[10]
~1400 C-N Stretch Tertiary Amide The C-N bond in amides has partial double bond character.[11]

| 750-700 & ~690 | C-H Bend (Out-of-Plane) | Monosubstituted Benzene | Strong bands indicating the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Principle of the Technique

Mass spectrometry is a powerful analytical technique for determining the molecular weight and formula of a compound. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation into smaller, charged ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance. The resulting mass spectrum shows the molecular ion peak, which gives the molecular weight, and a pattern of fragment ions that provides structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method Development :

    • Select a suitable GC column (e.g., a non-polar DB-5ms).

    • Develop a temperature program that allows for the separation of the analyte from the solvent and any impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 2 minutes.

  • MS Setup :

    • Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 40-400 amu).

  • Injection & Acquisition : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The GC will separate the components, which then enter the MS for ionization and detection.

Caption: Workflow for GC-MS Analysis.

Data Analysis & Expected Spectrum

The mass spectrum will provide the molecular weight and key structural fragments.

  • Molecular Ion (M⁺•) : The molecular ion peak should appear at an m/z of 191 , corresponding to the molecular weight of C₁₂H₁₇NO.[3][5]

  • Fragmentation Pattern : Amides often undergo α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangements if a γ-hydrogen is available. For this compound, the most prominent fragmentation pathways are expected to be:

    • Benzylic Cleavage : Cleavage of the bond between the benzyl CH₂ and the carbonyl group, leading to the formation of the stable tropylium ion at m/z 91 .

    • α-Cleavage : Cleavage next to the nitrogen can lead to the formation of a resonance-stabilized acylium ion or other fragments. The loss of an ethyl group (•CH₂CH₃) would result in an ion at m/z 162.

    • A significant peak is often observed at m/z 100 and m/z 72 , which are characteristic fragments for N,N-diethyl amides.[3]

Table 4: Expected Key Fragments in EI-Mass Spectrum

m/z Proposed Fragment Formula
191 Molecular Ion [M]⁺• [C₁₂H₁₇NO]⁺•
100 [C(=O)N(CH₂CH₃)₂]⁺ [C₅H₁₀NO]⁺
91 Tropylium ion [C₇H₇]⁺

| 72 | [CH₂=N(CH₂CH₃)]⁺ | [C₄H₁₀N]⁺ |

Summary

The structural identity and purity of this compound can be unequivocally confirmed through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (tertiary amide, aromatic ring), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive approach ensures a rigorous and reliable characterization essential for research, quality control, and drug development applications.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • ChemicalBook. (2023). This compound Chemical Safety Data Sheet MSDS / SDS.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • NIH National Library of Medicine. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Química Organica.org. (n.d.). IR Spectrum: Amides.
  • Sigma-Aldrich. (n.d.). This compound | 2431-96-1.
  • Echemi. (n.d.). This compound SDS, 2431-96-1 Safety Data Sheets.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2023). This compound | CAS#:2431-96-1. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Application Note: High-Resolution Chromatographic Separation and Analysis of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

N,N-Diethyl-2-phenylacetamide (DEPA) is a widely utilized compound, notably recognized for its application as an insect repellent.[1] Its efficacy and safety are contingent upon its purity and the accurate quantification of its concentration in various formulations. The development of robust, reliable, and reproducible analytical methods is therefore critical for quality control, stability testing, impurity profiling, and pharmacokinetic studies.

This comprehensive technical guide provides detailed protocols for the separation and analysis of this compound using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, this note moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not only followed but understood. The methods described herein are designed to be self-validating through the integration of system suitability tests, aligning with international regulatory standards such as those from the International Council for Harmonisation (ICH).[2][3]

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. This compound is a moderately non-polar molecule, making it an ideal candidate for both reversed-phase HPLC and GC analysis.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[4][5]
Molecular Weight 191.27 g/mol [6]
Boiling Point 169-171 °C (at 18 mm Hg)[1][5]
Melting Point 84-86 °C[4][6]
LogP (o/w) 2.09 - 2.40[4][6]
Physical Form Colorless to Yellow Liquid or Solid
UV Absorption Exhibits UV absorbance due to the phenyl groupImplied by structure

The LogP value indicates moderate hydrophobicity, predicting good retention on non-polar stationary phases like C18 in HPLC. The compound's boiling point and thermal stability allow it to be vaporized without decomposition, a prerequisite for GC analysis.[7]

High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reversed-Phase HPLC (RP-HPLC) is the premier technique for the analysis of moderately polar to non-polar compounds like DEPA. The separation mechanism is based on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase. For DEPA, a C18 (octadecylsilane) column is the logical first choice as its phenyl and diethyl groups will interact strongly with the stationary phase, providing excellent retention and resolution from polar impurities.[8] UV detection is selected due to the presence of the phenyl chromophore, which allows for sensitive and specific detection.

Optimized HPLC Chromatographic Conditions

The following conditions have been optimized for a robust and efficient analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~10 minutes
Experimental Protocol: HPLC Analysis

3.3.1 Reagent and Sample Preparation

  • Mobile Phase Preparation: To prepare 1 L of mobile phase, combine 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Mix thoroughly and degas for 15-20 minutes using a sonicator or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Accurately weigh a portion of the sample material expected to contain approximately 10 mg of DEPA and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.3.2 HPLC System Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Prep (ACN:Water) sys_setup System Equilibration (C18, 1.0 mL/min) prep_mobile->sys_setup prep_std Standard Prep (100 µg/mL) sst_inject System Suitability (5x Std Injections) prep_std->sst_inject prep_sample Sample Prep (Dissolve & Filter) sample_inject Sample Sequence Run prep_sample->sample_inject sys_setup->sst_inject sst_inject->sample_inject integration Peak Integration sample_inject->integration calculation Quantification (External Standard) integration->calculation report Final Report calculation->report GC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing prep_std Standard Prep (100 µg/mL in Acetone) sst_inject System Suitability (5x Std Injections) prep_std->sst_inject prep_sample Sample Prep (Dissolve in Acetone) sample_inject Sample Sequence Run prep_sample->sample_inject sys_setup System Conditioning (Injector, Detector, Oven) sys_setup->sst_inject sst_inject->sample_inject integration Peak Integration sample_inject->integration calculation Quantification (External Standard) integration->calculation report Final Report calculation->report

Sources

Application Notes and Protocols: N,N-Diethyl-2-phenylacetamide (DEPA) as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-2-phenylacetamide (CAS: 2431-96-1), commonly known as DEPA, is a disubstituted amide with significant utility in synthetic organic chemistry. While widely recognized as a broad-spectrum insect repellent, its role as a versatile chemical intermediate is of growing interest in the pharmaceutical and fine chemical industries.[1][2] This document provides a comprehensive guide to the synthesis of DEPA and its subsequent application as a precursor for further chemical transformations. We present detailed, field-proven protocols for the preparation of DEPA via common synthetic routes and demonstrate its utility as an intermediate through a representative protocol for its reduction to N,N-diethyl-2-phenylethanamine, a valuable scaffold in medicinal chemistry. These notes are intended to equip researchers with the foundational knowledge and practical methodologies required to effectively synthesize and utilize DEPA in their research and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.

Compound Properties

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 2431-96-1[3]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[]
Melting Point 57-59 °C (experimental)[5]
Boiling Point 169-171 °C @ 18 mmHg[6]
Density ~1.004 g/mL at 25 °C[7]
Solubility Soluble in most organic solvents (alcohols, ethers)[7]
Safety and Handling

DEPA is classified as harmful and requires careful handling in a well-ventilated chemical fume hood.[]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water).[8]

Researcher's Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling DEPA. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory.

Synthesis of this compound (DEPA)

The synthesis of DEPA is typically achieved through the formation of an amide bond between a phenylacetic acid derivative and diethylamine. Below are two reliable and high-yielding protocols.

Protocol 1: Synthesis from Phenylacetyl Chloride

This classic method involves the nucleophilic acyl substitution of a highly reactive acid chloride with diethylamine. The speed and exothermicity of the reaction necessitate careful temperature control.

Causality: Phenylacetyl chloride possesses a highly electrophilic carbonyl carbon due to the inductive effect of the chlorine atom. Diethylamine acts as a potent nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the stable amide product. An excess of amine or an external base is used to neutralize the HCl byproduct.

cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Diethylamine in Anhydrous Solvent (e.g., Diethyl Ether) B Cool solution in ice bath (0-5 °C) A->B C Add Phenylacetyl Chloride dropwise with vigorous stirring B->C D Stir at 0-5 °C for 1 hr, then warm to RT for 2 hrs C->D E Quench with water & separate layers D->E F Wash organic layer with dilute HCl, NaHCO₃, and brine E->F G Dry over Na₂SO₄, filter, and concentrate in vacuo F->G H Purify via vacuum distillation or chromatography G->H

Caption: Workflow for DEPA Synthesis via Phenylacetyl Chloride.

ReagentM.W.Amount (10 mmol scale)Moles
Phenylacetyl chloride154.591.55 g (1.33 mL)10.0 mmol
Diethylamine73.142.19 g (3.08 mL)30.0 mmol
Anhydrous Diethyl Ether-50 mL-
1M HCl (aq)-2 x 20 mL-
Sat. NaHCO₃ (aq)-2 x 20 mL-
Brine-20 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add diethylamine (30.0 mmol) and anhydrous diethyl ether (50 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Dissolve phenylacetyl chloride (10.0 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the phenylacetyl chloride solution dropwise to the stirred diethylamine solution over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate of diethylamine hydrochloride will form.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain DEPA as a colorless to pale yellow liquid/solid.[7]

Protocol 2: High-Yield Synthesis from Phenylacetic Acid

This modern "one-pot" method avoids the isolation of the hazardous acid chloride and provides excellent yield and purity.

Causality: This process utilizes N,N-diethylcarbamoyl chloride as a dehydrating and activating agent for phenylacetic acid, facilitated by an organic base like 1-methylimidazole. The base deprotonates the carboxylic acid, which then reacts with the carbamoyl chloride to form a reactive anhydride intermediate. This intermediate is then readily attacked by the displaced diethylamine (or another equivalent) to form the final amide product with high efficiency.

ReagentM.W.Amount (100 mmol scale)Moles
Phenylacetic Acid136.1513.6 g100 mmol
N,N-diethylcarbamoyl chloride135.6013.6 g (12.7 mL)100 mmol
1-methylimidazole82.109.8 g (9.6 mL)120 mmol
Water-250 mL-

Procedure:

  • In a 1 L two-necked round-bottom flask fitted with a condenser and magnetic stirrer, combine phenylacetic acid (100 mmol) and N,N-diethylcarbamoyl chloride (100 mmol).

  • Under constant stirring, add 1-methylimidazole (120 mmol) to the mixture at room temperature. The addition can be done via a dropping funnel.

  • After the addition is complete, continue stirring the reaction mixture for 30-45 minutes at room temperature.

  • Treat the reaction mixture with 250 mL of water and transfer to a separatory funnel.

  • Separate the organic and aqueous layers. The product is the organic layer.

  • Wash the organic layer with water (2 x 100 mL) to remove any remaining base or salts.

  • The pure product can be isolated by vacuum distillation of the organic layer. This method reports a yield of ~98% with >99.5% purity.

Application as an Intermediate: Reduction to N,N-diethyl-2-phenylethanamine

A key synthetic application of DEPA is its role as a stable precursor to tertiary amines. The reduction of the amide carbonyl group is a robust transformation that converts DEPA into N,N-diethyl-2-phenylethanamine, a structure found in various biologically active compounds.

Causality: Tertiary amides are resistant to many reducing agents but can be effectively reduced by powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄). The mechanism involves the coordination of the aluminum to the amide's carbonyl oxygen, making the carbonyl carbon highly electrophilic. Subsequent hydride transfers from the [AlH₄]⁻ complex replace the C=O group with a CH₂ group, yielding the corresponding amine after an aqueous workup.

cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up (Fieser Method) A Suspend LiAlH₄ in Anhydrous THF B Cool suspension in ice bath (0-5 °C) A->B C Add DEPA solution in Anhydrous THF dropwise B->C D Reflux the reaction mixture (e.g., 4-6 hrs) C->D E Cool to 0 °C & cautiously quench with H₂O D->E F Add 15% NaOH (aq) E->F G Add more H₂O & stir until salts are granular F->G H Filter, dry filtrate, and purify amine G->H

Caption: Workflow for the Reduction of DEPA using LiAlH₄.

ReagentM.W.Amount (25 mmol scale)Moles
This compound191.274.79 g25.0 mmol
Lithium Aluminum Hydride (LiAlH₄)37.951.42 g37.5 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-
Deionized Water18.02For quenching-
15% NaOH (aq)-For quenching-

Procedure:

  • CRITICAL: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add LiAlH₄ (37.5 mmol).

  • Carefully add 100 mL of anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Dissolve DEPA (25.0 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the DEPA solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 15 °C.

  • Once the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the flask back to 0-5 °C.

  • CAUTIOUS QUENCHING (Fieser Method): Quench the reaction by adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% NaOH (aq), and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams (in this case, x = 1.42).

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The gray suspension should turn into a white, granular precipitate of aluminum salts.

  • Filter the mixture through a pad of Celite, washing the filter cake with additional THF.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude amine.

  • Purify the product, N,N-diethyl-2-phenylethanamine, by vacuum distillation.

References

  • Leggio, A., Belsito, E. L., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2014). Silver(I) acetate-assisted amide bond formation. Tetrahedron Letters, 55(1), 137-140. [Link]

  • ChemBK. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • Shanghai Yuze Chemical Technology Co., Ltd. (n.d.). 2-Phenylacetamide Manufacturers Suppliers Factory. Retrieved January 8, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved January 8, 2026, from [Link]

  • Sciencemadness Discussion Board. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Retrieved January 8, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. Retrieved January 8, 2026, from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • Google Patents. (2013). CN103012156B - Preparation method of N,N-diethylethylenediamine.
  • ChemSynthesis. (n.d.). N,N-diethyl-2-oxo-2-phenylacetamide. Retrieved January 8, 2026, from [Link]

  • Kalyanasundaram, M., & Mathew, N. (2006). N,N-Diethyl Phenylacetamide (DEPA): A Safe and Effective Repellent for Personal Protection Against Hematophagous Arthropods. Journal of Medical Entomology, 43(3), 518-525. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

Sources

Application Notes and Protocols for N,N-Diethyl-2-phenylacetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Effects of N,N-Diethyl-2-phenylacetamide

This compound, also known as DEPA, is a compound with established applications as an insect repellent.[1][2] While its primary use has been in entomology, its structural similarity to other biologically active phenylacetamides suggests potential, yet largely unexplored, applications in mammalian cell culture. This guide provides a comprehensive overview of proposed cell culture applications for this compound, drawing upon data from structurally related compounds to inform experimental design. These notes are intended for researchers, scientists, and drug development professionals interested in exploring the cytotoxic, anti-proliferative, and cell signaling effects of this molecule.

Given the limited direct research on this compound in mammalian cell culture, the protocols and applications presented herein are extrapolated from studies on analogous compounds, such as N,N-diethyl-m-toluamide (DEET) and 2-phenylacetamide.[3][4] This document serves as a foundational resource to stimulate further investigation into the cellular and molecular impact of this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture experiments. Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring reproducible results.

PropertyValueSource
CAS Number 2431-96-1[5]
Molecular Formula C12H17NO[6][7]
Molecular Weight 191.27 g/mol [7]
Appearance Colorless to yellow liquid or semi-solid[5]
Melting Point 84-86 °C[8]
Boiling Point 169-171 °C at 18 mm Hg[2][6]
Density 1.004 g/mL at 25 °C[6]
Solubility Soluble in chloroform; limited water solubility (>28.7 µg/mL)[7][9]
Storage Sealed in a dry place at room temperature[5]

Proposed Cell Culture Applications and Rationale

Based on the biological activities of structurally related compounds, we propose the following areas of investigation for this compound in cell culture:

  • Cytotoxicity and Anti-proliferative Screening: Phenylacetamide derivatives have been investigated for their potential as anticancer agents.[4] Therefore, a primary application of this compound is in screening for cytotoxic effects against various cancer cell lines.

  • Investigation of Cell Migration and Invasion: The process of wound healing and cancer metastasis involves intricate cell migration. The wound healing (scratch) assay is a straightforward method to assess the impact of this compound on collective cell motility.[10][11]

  • Analysis of Cell Signaling Pathways: The parent compound, 2-phenylacetamide, has been shown to inhibit renal fibrosis by modulating the MAPK signaling pathway.[3] It is plausible that this compound could also influence this critical pathway, which regulates cell proliferation, differentiation, and apoptosis.

Experimental Protocols

The following protocols are adapted from established methodologies and should be optimized for your specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][12]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[4]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plate for 3-4 hours at 37°C.[1][13]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound for 24, 48, or 72 hours prepare_compound->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on cell migration.[10][15]

Materials:

  • Cells capable of forming a confluent monolayer (e.g., HeLa, MDA-MB-231)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[16]

  • Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[10]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.[11]

  • Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0. Place the plate in the incubator and capture images of the same field at regular intervals (e.g., 6, 12, and 24 hours).[16]

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Workflow for Wound Healing Assay

G cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Data Analysis seed_cells Seed cells to form a confluent monolayer create_scratch Create a scratch with a pipette tip seed_cells->create_scratch wash_and_treat Wash and add medium with This compound create_scratch->wash_and_treat image_t0 Image scratch at T=0 wash_and_treat->image_t0 image_intervals Image at regular intervals (e.g., 6, 12, 24h) image_t0->image_intervals measure_width Measure scratch width image_intervals->measure_width calculate_closure Calculate % wound closure measure_width->calculate_closure

Caption: General workflow for the wound healing (scratch) assay.

Protocol 3: Western Blot Analysis of the MAPK Pathway

This protocol is for investigating the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2 and p38.[17][18]

Materials:

  • Cells of interest (e.g., NRK-52E, HeLa)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[19]

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies[19]

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[19] Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19] After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare with the untreated control.

Proposed MAPK Signaling Pathway Modulation

G compound This compound receptor Cell Surface Receptor (Hypothetical Target) compound->receptor Modulates mapkkk MAPKKK (e.g., Raf) receptor->mapkkk Activates/Inhibits mapkk MAPKK (e.g., MEK1/2) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK1/2, p38) mapkk->mapk Phosphorylates nucleus Nucleus mapk->nucleus transcription Transcription Factors (e.g., c-Fos, c-Jun) mapk->transcription response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription->response Regulates Gene Expression

Sources

Application Note: Evaluating N,N-Diethyl-2-phenylacetamide (DEPA) as a Novel Plasticizer to Enhance Enzymatic Hydrolysis of Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enzymatic hydrolysis of lignocellulosic biomass is a cornerstone of modern biorefining, yet its efficiency is often hampered by the recalcitrance of the polymeric substrate.[1] This application note details a comprehensive methodology for evaluating N,N-Diethyl-2-phenylacetamide (DEPA), a compound with amphipathic properties, as a potential plasticizing agent to increase substrate accessibility and enhance the efficiency of enzymatic saccharification. We provide detailed, self-validating protocols to quantify DEPA's effect on cellulose hydrolysis, distinguish between substrate plasticization and direct enzyme modulation, and guide researchers in assessing its viability as a process-enhancing additive.

Principle of the Method

The conversion of biopolymers like cellulose into fermentable sugars is a multi-step reaction catalyzed by cellulase enzyme complexes.[2][3] A major rate-limiting factor is the highly crystalline and compact structure of cellulose, which restricts enzyme access to the glycosidic bonds.[1][3] We hypothesize that this compound (DEPA) can function as an "external plasticizer" for lignocellulosic substrates.

According to plasticization theories, small molecules can insert themselves between polymer chains, disrupting intermolecular forces (e.g., hydrogen bonds) and increasing the free volume within the polymer matrix.[4][5][6][7] This action reduces crystallinity and increases chain mobility, effectively "softening" the polymer and making it more susceptible to enzymatic attack.[5][8]

DEPA's molecular structure, featuring a polar amide group and non-polar phenyl and ethyl groups, suggests it may effectively interact with both hydrophilic and hydrophobic regions of the lignocellulose complex.[9] This protocol is designed to test this hypothesis by measuring the increase in reducing sugar yield from a model cellulosic substrate pre-treated with DEPA. A critical control experiment is included to assess any direct inhibitory or activating effects of DEPA on the cellulase enzymes themselves, ensuring that any observed enhancement is attributable to its action on the substrate.[10][11]

DEPA_Mechanism cluster_0 Without DEPA cluster_1 With DEPA Plasticizer A Crystalline Cellulose (Enzyme Inaccessible) B Amorphous Cellulose (Limited Accessibility) A->B Product1 Low Glucose Yield B->Product1 Slow Hydrolysis Enzyme1 Cellulase Enzyme1->B C DEPA-Plasticized Cellulose (Increased Amorphous Regions) Product2 High Glucose Yield C->Product2 Rapid Hydrolysis Enzyme2 Cellulase Enzyme2->C DEPA DEPA Molecules DEPA->C Intercalates

Caption: Hypothesized mechanism of DEPA as a plasticizer in enzymatic hydrolysis.

Materials and Reagents

  • Substrates:

    • Microcrystalline Cellulose (Avicel® PH-101)

    • Carboxymethyl Cellulose (CMC), medium viscosity

    • Whatman No. 1 Filter Paper

  • Enzyme: Cellulase from Trichoderma reesei (e.g., Sigma-Aldrich Cat. No. C2730)

  • Plasticizer: this compound (DEPA, CAS No. 2431-96-1)[12][13]

  • Buffers and Reagents:

    • Citric Acid Monohydrate

    • Sodium Hydroxide (NaOH)

    • 3,5-Dinitrosalicylic Acid (DNS)

    • Rochelle Salt (Sodium Potassium Tartrate)

    • Phenol

    • Sodium Metabisulfite

    • D-Glucose (for standard curve)

    • Ethanol (95%)

    • Deionized (DI) Water

Experimental Protocols

Reagent Preparation
  • 0.05 M Citrate Buffer (pH 4.8): Dissolve 10.5 g of citric acid monohydrate in 800 mL of DI water. Adjust pH to 4.8 with concentrated NaOH. Bring final volume to 1 L.[14] This is the standard buffer for T. reesei cellulase.[15]

  • DNS Reagent: In 1416 mL of DI water, dissolve 10.6 g of DNS and 19.8 g of NaOH. Then, add 306 g of Rochelle salt, 7.6 mL of melted phenol, and 8.3 g of sodium metabisulfite. Mix until fully dissolved.[15] Store in a dark, airtight bottle.

  • 1 mg/mL Glucose Stock Solution: Dissolve 100 mg of anhydrous D-glucose in 100 mL of DI water.

  • DEPA Stock Solution (100 mg/mL): Dissolve 1 g of DEPA in 10 mL of 95% ethanol.

Protocol 1: Evaluating DEPA's Effect on Hydrolysis of Microcrystalline Cellulose

This protocol determines the plasticizing effect of DEPA on a recalcitrant, crystalline substrate.

  • Substrate Preparation:

    • Set up a series of 50 mL conical tubes. In each, add 500 mg of microcrystalline cellulose.

    • Add DEPA stock solution to achieve final concentrations of 0% (control), 1%, 2%, 5%, and 10% (w/w DEPA to cellulose). For example, for a 5% concentration, add 250 µL of the 100 mg/mL DEPA stock (25 mg DEPA).

    • Add an equivalent volume of 95% ethanol to the 0% control tube.

    • Leave the tubes uncapped in a fume hood overnight to allow the ethanol to evaporate completely.

  • Enzymatic Hydrolysis:

    • Prepare a cellulase solution at a suitable concentration (e.g., 10 mg/mL in cold citrate buffer).

    • To each tube of DEPA-treated cellulose, add 10 mL of citrate buffer.

    • Pre-incubate the tubes at 50°C for 15 minutes to equilibrate the temperature.

    • Initiate the reaction by adding 1 mL of the cellulase solution to each tube.

    • Set up parallel "Enzyme Blank" tubes for each DEPA concentration containing buffer and enzyme but no cellulose.

    • Incubate all tubes at 50°C in a shaking incubator (200 rpm) for a defined period (e.g., 24, 48, or 72 hours).

  • Quantification of Reducing Sugars (DNS Assay): [14][16]

    • At each time point, stop the reaction by taking a 0.5 mL aliquot from the supernatant (after brief centrifugation) and transferring it to a new test tube.

    • Add 3.0 mL of DNS reagent to the aliquot.

    • Boil for exactly 5 minutes in a vigorously boiling water bath.[15]

    • Cool the tubes rapidly in an ice bath and add 10 mL of DI water.

    • Measure the absorbance at 540 nm using a spectrophotometer, zeroed against a reagent blank (0.5 mL DI water + 3.0 mL DNS reagent, treated identically).

  • Data Analysis:

    • Generate a glucose standard curve by assaying known concentrations of glucose (0.1-1.0 mg/mL).

    • Subtract the absorbance of the corresponding "Enzyme Blank" from each sample's absorbance.

    • Use the standard curve to convert the net absorbance values to the concentration of reducing sugars (mg/mL).

    • Calculate the total yield (mg of glucose per g of cellulose).

Protocol 2: Control - Assessing Direct Effect of DEPA on Enzyme Activity

This crucial control experiment determines if DEPA directly activates or inhibits the cellulase enzyme complex, using a soluble substrate where plasticization is not a factor.

  • Reaction Setup:

    • Prepare a 1% (w/v) solution of Carboxymethyl Cellulose (CMC) in citrate buffer.

    • In test tubes, mix 1.0 mL of the 1% CMC solution with citrate buffer and DEPA stock solution to achieve final DEPA concentrations of 0%, 1%, 2%, 5%, and 10% in a final reaction volume of 1.9 mL.

    • Pre-incubate the tubes at 50°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 0.1 mL of a diluted cellulase solution (e.g., 1 mg/mL).

    • Incubate for exactly 30 minutes at 50°C.

  • Quantification:

    • Stop the reaction and quantify the released reducing sugars using the DNS assay as described in Protocol 1 (Section 3.2.3).

  • Data Analysis:

    • Calculate the relative enzyme activity at each DEPA concentration compared to the 0% DEPA control. A significant change (>15%) indicates a direct effect on the enzyme.

Experimental_Workflow A Protocol 1: Crystalline Substrate (Microcrystalline Cellulose) B Substrate Pre-treatment with DEPA (0-10%) A->B C Enzymatic Hydrolysis (Cellulase, 50°C) B->C D DNS Assay: Quantify Reducing Sugars C->D E Result 1: Effect on Overall Yield D->E E1 Result 2: Direct Effect on Enzyme Activity D->E1 F Conclusion: Is DEPA an effective plasticizer? E->F A1 Protocol 2: Soluble Substrate (Carboxymethyl Cellulose) B1 Prepare Reactions with DEPA (0-10%) A1->B1 C1 Enzymatic Hydrolysis (Cellulase, 50°C, 30 min) B1->C1 C1->D E1->F

Caption: Workflow for evaluating DEPA's effect on enzymatic hydrolysis.

Data Analysis and Expected Results

The primary outcome of Protocol 1 is the quantification of glucose yield as a function of DEPA concentration. If DEPA acts as an effective plasticizer, a dose-dependent increase in sugar yield is expected. The results from Protocol 2 are critical for interpretation.

  • Scenario 1 (Ideal Result): A significant increase in glucose yield in Protocol 1, with no significant change in enzyme activity in Protocol 2. This strongly suggests DEPA's primary role is substrate plasticization.

  • Scenario 2 (Ambiguous Result): An increase in glucose yield in Protocol 1, coupled with an increase in enzyme activity in Protocol 2. This indicates DEPA may act as both a plasticizer and a direct enzyme activator. Additives like polyethylene glycol have been shown to enhance enzyme activity directly.[17]

  • Scenario 3 (Negative Result): No change or a decrease in glucose yield in Protocol 1. This could indicate DEPA is ineffective or may even be an inhibitor, which would be confirmed by a decrease in activity in Protocol 2. Some organic solvents can reduce cellulase activity.[10]

Table 1: Hypothetical Results of DEPA Evaluation

DEPA Conc. (% w/w)Protocol 1: Glucose Yield (mg/g cellulose @ 48h)Protocol 2: Relative Enzyme Activity (%)Interpretation
0% (Control)185 ± 12100%Baseline
1%240 ± 15102%Plasticization Effect
2%315 ± 20105%Strong Plasticization
5%450 ± 2598%Optimal Plasticization
10%410 ± 2291%Potential Saturation/Inhibition

Troubleshooting

  • High Variability in Replicates: Ensure homogenous mixing of the substrate and enzyme solution. Inconsistent slurry can lead to variable results, especially at high solids loading.[18]

  • Low Overall Yields: The enzyme loading or incubation time may be insufficient. Consider running a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal endpoint.

  • Inconsistent DNS Assay Results: The DNS reagent is sensitive to air oxidation. Ensure it is stored properly. Also, precise timing of the boiling step is critical for reproducible color development.[15][19]

Conclusion

This application note provides a robust and scientifically rigorous framework for evaluating this compound as a novel additive in enzymatic hydrolysis. By systematically measuring its impact on a crystalline substrate and isolating its direct effects on the enzyme, researchers can generate clear, interpretable data. If successful, the use of DEPA as a plasticizer could represent a valuable strategy for overcoming substrate recalcitrance, reducing enzyme dosages, and improving the overall economic viability of converting lignocellulosic biomass into biofuels and biochemicals.[20]

References

  • Adler, E., et al. (n.d.). Enzymatic Hydrolysis of Lignocellulosic Biomass.
  • SpecialChem. (2024). Polymer Plasticization: Theories, Types, Process & Key Factors.
  • Gao, D., et al. (n.d.). Enzymatic hydrolysis of lignocellulosic biomass from low to high solids loading. NIH.
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  • Benchchem. (n.d.). Application Note: Cellulase Activity Assay Using the Dinitrosalicylic Acid (DNS) Method.
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  • Longchang Chemical. (2022). What is the role of plasticizers? What is the mechanism of action?.
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  • PubMed. (n.d.). Additives enhancing enzymatic hydrolysis of lignocellulosic biomass.
  • Sigma-Aldrich. (n.d.). This compound | 2431-96-1.
  • NIH. (2018). Screening, purification and characterization of cellulase from cellulase producing bacteria in molasses.
  • MDPI. (n.d.). Synergistic Enhancement Effect of Compound Additive of Organic Alcohols and Biosurfactant on Enzymatic Hydrolysis of Lignocellulose.
  • ChemBK. (2024). This compound.
  • SciSpace. (2021). A Simplified Procedures for Cellulase Filter Paper Assay.
  • ResearchGate. (n.d.). [3] Methods for Measuring Cellulase Activities. Retrieved from

  • ChemicalBook. (2025). This compound | 2431-96-1.
  • NREL. (1996). Measurement of Cellulase Activities: Laboratory Analytical Procedure (LAP).
  • ResearchGate. (2025). Additives enhancing enzymatic hydrolysis of lignocellulosic biomass.
  • ECHEMI. (n.d.). This compound Formula.
  • NIH. (2015). Isolation, production, purification and characterization of an organic-solvent-thermostable alkalophilic cellulase from Bacillus vallismortis RG-07.
  • ACS Omega. (2023). Effect of Deep Eutectic Solvents on the Activity and Stability of Cellulases and Pectinases.
  • ResearchGate. (n.d.). Effects of organic solvents on enzymatic activity and stability.
  • ACS Omega. (2023). Effect of Deep Eutectic Solvents on the Activity and Stability of Cellulases and Pectinases.
  • ResearchGate. (n.d.). (A) Effect of organic solvents on the xylanase activity. (B) Stability....
  • PubMed. (2006). N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods.
  • ChemBK. (2024). DEPA(this compound).
  • Pharmaffiliates. (n.d.). CAS No : NA | Chemical Name : this compound.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully synthesize your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and well-established methods for the synthesis of this compound:

  • Method A: From Phenylacetyl Chloride and Diethylamine. This is often the more direct and rapid method. It involves the reaction of a reactive acyl chloride with diethylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][][3]

  • Method B: From Phenylacetic Acid and Diethylamine. This route requires the "activation" of the carboxylic acid, as a direct reaction with an amine is often slow and can result in the formation of a stable ammonium carboxylate salt.[4][5][6] Activation is typically achieved by converting the carboxylic acid into a more reactive intermediate in situ, such as an acyl chloride or by using a coupling agent.

Q2: I am getting a low yield in my synthesis. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can stem from several factors depending on your chosen synthetic route.

For Method A (from Phenylacetyl Chloride):

  • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).[7] If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Hydrolysis of Phenylacetyl Chloride: Phenylacetyl chloride is highly reactive and susceptible to hydrolysis by moisture.[7] Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Loss During Work-up: The product, this compound, may have some solubility in the aqueous layers during extraction. Ensure the pH is appropriately adjusted to minimize this. Perform multiple extractions with your organic solvent to maximize recovery.

For Method B (from Phenylacetic Acid):

  • Inefficient Carboxylic Acid Activation: If you are forming the acyl chloride in situ (e.g., using thionyl chloride or oxalyl chloride), ensure the activating agent is fresh and used in a slight excess.[8] The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the formation of the acyl chloride.[8][9]

  • Formation of Ammonium Carboxylate Salt: A direct reaction between phenylacetic acid and diethylamine can form a stable salt, preventing amide formation.[4][6] This is why an activating or coupling agent is crucial.

  • Decomposition with High Heat: While heating can sometimes drive the reaction, excessive temperatures can lead to decomposition of the reactants or product.

Q3: My final product is impure. What are the common impurities and how can I remove them?

The nature of the impurities will depend on your starting materials and reaction conditions.

  • Unreacted Starting Materials: The most common impurities are unreacted phenylacetic acid (or phenylacetyl chloride) and diethylamine.

    • Removal of Phenylacetic Acid: Washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) will convert the acidic phenylacetic acid into its water-soluble salt, which can then be removed in the aqueous layer.[10][11]

    • Removal of Diethylamine: A wash with a dilute aqueous acid solution (e.g., hydrochloric acid) will protonate the basic diethylamine, forming a water-soluble ammonium salt that can be extracted into the aqueous phase.[10][11]

  • Side-Reaction Products: Depending on the reaction conditions, side products can form. Purification via flash column chromatography on silica gel is an effective method for removing more challenging impurities.[7][11] Recrystallization can also be employed if the product is a solid at room temperature.[11]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause Recommended Solution(s)
Reaction Fails to Start (No Product Formation) Poor quality of reagents.Use freshly distilled or purified starting materials. Verify the identity and purity of reagents using analytical techniques like NMR or IR spectroscopy.[7]
Inappropriate solvent.Choose a solvent in which both reactants are soluble and that is inert under the reaction conditions. Dichloromethane and diethyl ether are common choices.[7][10]
(For Method A) Absence of a base.The reaction of an acyl chloride with an amine generates HCl, which will protonate the amine, rendering it non-nucleophilic. Add a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl as it is formed.[][7]
Formation of a White Precipitate Immediately Upon Adding Amine (Method A) The precipitate is likely diethylamine hydrochloride, formed from the reaction of diethylamine with HCl.This is an expected observation and indicates the reaction is proceeding. Ensure you have added a sufficient amount of a tertiary amine base (like triethylamine) to also act as an acid scavenger.
Product is an Oil and Difficult to Purify This compound can be a colorless to pale yellow liquid or a low-melting solid.[1]If the product is an oil, purification is best achieved by washing with acidic and basic solutions followed by column chromatography.[7][10]
Hydrolysis of the Amide Product During Work-up Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide bond back to phenylacetic acid and diethylamine.Perform the aqueous washes at room temperature or below and avoid letting the reaction mixture sit in strongly acidic or basic solutions for extended periods.

Experimental Protocols

Method A: Synthesis from Phenylacetyl Chloride

This protocol is based on the general principles of acylation of amines with acyl chlorides.[][3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diethylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.[11]

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting materials.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Diethylamine & Triethylamine in Anhydrous Solvent cool Cool to 0 °C prep_amine->cool add_acyl Slowly Add Phenylacetyl Chloride cool->add_acyl react Warm to RT & Stir add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Separate Organic Layer quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if needed) concentrate->purify

Caption: Workflow for this compound Synthesis from Phenylacetyl Chloride.

Method B: Synthesis from Phenylacetic Acid

This protocol utilizes an in-situ activation of the carboxylic acid with thionyl chloride.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere and equipped with a reflux condenser, add phenylacetic acid (1.0 equivalent) and a slight excess of thionyl chloride (SOCl₂, ~1.5 equivalents).[8] Add a catalytic amount of DMF (1-2 drops).

  • Heating: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure.

  • Amidation: Cool the flask containing the crude phenylacetyl chloride to 0 °C. Dilute with an anhydrous solvent (e.g., DCM). In a separate flask, prepare a solution of diethylamine (2.2 equivalents) in the same anhydrous solvent.

  • Amine Addition: Slowly add the diethylamine solution to the cold phenylacetyl chloride solution with vigorous stirring.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature for 1-2 hours. The work-up and purification steps are the same as in Method A.

Workflow Diagram:

cluster_activation Carboxylic Acid Activation cluster_amidation Amidation cluster_workup Work-up & Purification mix_reagents Combine Phenylacetic Acid, SOCl₂, & cat. DMF reflux Heat to Reflux mix_reagents->reflux remove_socl2 Remove Excess SOCl₂ reflux->remove_socl2 cool_acyl Cool Crude Acyl Chloride to 0 °C remove_socl2->cool_acyl add_amine Slowly Add Diethylamine Solution cool_acyl->add_amine react Stir at RT add_amine->react workup_steps Quench, Wash, Dry, Concentrate, Purify react->workup_steps

Caption: Workflow for this compound Synthesis from Phenylacetic Acid.

References

  • Leggio, A., Belsito, E. L., Di Gioia, M. L., Leotta, V., Romio, A., Siciliano, C., & Liguori, A. (2014). Silver(I) acetate-assisted amidation of acyl chlorides. Tetrahedron Letters, 55(1), 225-229. [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Reddit. (n.d.). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Reddit. (n.d.). Amide from carboxylic acid synthesis. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: N,N-Diethyl-2-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diethyl-2-phenylacetamide (DEPA) is a compound utilized in various research and development applications, notably as an insect repellent where its efficacy is comparable to DEET.[1][2] However, its physicochemical properties, particularly its low aqueous solubility, present significant challenges for researchers in experimental design and formulation development.[3][4][] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome solubility issues encountered while working with DEPA.

Physicochemical Properties of DEPA

A foundational understanding of DEPA's properties is critical for troubleshooting solubility. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[3][6]
Molecular Weight 191.27 g/mol [3][4]
Physical Form Solid or colorless to yellow liquid/semi-solid[3]
Melting Point 57-59 °C or 84-86 °C (Note: a range is reported across sources)[6][7][8]
LogP (o/w) 2.1 - 2.4[3][4]
Water Solubility >28.7 µg/mL (at pH 7.4)[3][4]
Organic Solvents Soluble in most organic solvents like alcohols, ethers, aromatic hydrocarbons, and chloroform.[8][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Question 1: My DEPA is not dissolving in my aqueous buffer, or it's precipitating out upon standing. What's happening and how can I fix it?

Answer:

This is the most common issue and stems from DEPA's hydrophobic nature (LogP ~2.1-2.4) and very low intrinsic water solubility (>28.7 µg/mL).[3][4] When you attempt to dissolve it directly in an aqueous system, you are likely exceeding its saturation limit. Precipitation occurs when the system, which may have been temporarily supersaturated (e.g., by heating), returns to equilibrium.

Here is a logical workflow to address this problem:

G start DEPA Precipitation in Aqueous Buffer check_conc Is the final DEPA concentration critical? start->check_conc lower_conc Solution 1: Reduce DEPA Concentration check_conc->lower_conc No cosolvent Solution 2: Introduce a Co-solvent check_conc->cosolvent Yes surfactant Solution 3: Add a Surfactant cosolvent->surfactant Alternative

Caption: Troubleshooting workflow for DEPA precipitation.

Detailed Solutions:

  • Reduce Concentration: The simplest solution is to work below DEPA's aqueous solubility limit of ~28.7 µg/mL.[4] If your experimental design allows, lowering the concentration is the first step.

  • Introduce a Co-solvent (Recommended Method): Co-solvency is a highly effective technique for increasing the solubility of nonpolar drugs.[10] By mixing a water-miscible organic solvent with your aqueous buffer, you reduce the overall polarity of the solvent system, making it more favorable for DEPA.[11]

    • Mechanism: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that can more readily accommodate the lipophilic DEPA molecule.[11]

    • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol (PEG 300 or 400), and dimethyl sulfoxide (DMSO) are excellent choices.

    • Actionable Steps: See Protocol 1 for a detailed methodology. Start by preparing a concentrated stock of DEPA in a pure co-solvent (e.g., 100 mg/mL in ethanol) and then add it dropwise to your vigorously stirring aqueous buffer. Do not exceed 1-5% of the final volume with the organic co-solvent unless you have validated that it does not interfere with your assay.

  • Add a Surfactant: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core that can encapsulate DEPA, effectively increasing its apparent solubility.[12]

    • Common Surfactants: Polysorbate 80 (Tween® 80) or Sodium Lauryl Sulfate (SLS) are frequently used.[12]

    • Actionable Steps: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the DEPA. This method is common in drug formulation but be aware that surfactants can interfere with biological assays.

Question 2: I'm trying to dissolve DEPA in an organic solvent, but it's dissolving very slowly. How can I speed up the process?

Answer:

While DEPA is generally soluble in organic solvents, the rate of dissolution can be slow, especially if the particle size is large or if you are near the saturation point.[8][12]

Troubleshooting Steps:

  • Reduce Particle Size: The dissolution rate is directly proportional to the surface area of the solute.[10] If you have solid DEPA, gently grinding it into a fine powder with a mortar and pestle will significantly increase its surface area and speed up dissolution. This process is known as micronization.[12]

  • Apply Gentle Heat: Increasing the temperature will increase the kinetic energy of the solvent molecules, leading to a faster dissolution rate. Use a warm water bath (e.g., 30-40°C) and avoid excessive heat which could potentially degrade the compound.

  • Use Agitation: Continuous stirring or sonication provides energy to the system, breaking down the solute-solute interactions and facilitating solvation. A vortex mixer for small volumes or a magnetic stirrer for larger volumes is recommended.

Question 3: I need to develop a stable, long-term formulation of DEPA. Which advanced method should I consider?

Answer:

For long-term stability and improved bioavailability, especially for drug development, more advanced formulation strategies are necessary.

  • Solid Dispersions: This technique involves dispersing DEPA in a hydrophilic polymer matrix, such as Polyethylene Glycol (PEG 6000) or Polyvinylpyrrolidone (PVP K30).[11][13] The drug exists in an amorphous, high-energy state within the carrier, which dramatically improves its dissolution rate and solubility upon contact with an aqueous medium.[11] This method often involves techniques like solvent evaporation or melt extrusion.

  • Inclusion Complexation: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can enhance solubility.[14] The cyclodextrin molecule has a hydrophobic inner cavity and a hydrophilic exterior. DEPA can become encapsulated within this cavity, forming a complex that is readily soluble in water.

G cluster_0 Co-solvency Mechanism Water1 H₂O Water3 H₂O Water1->Water3 H-Bond Water2 H₂O Water2->Water3 H-Bond Cosolvent1 Co-solvent DEPA DEPA Cosolvent1->DEPA Solvates

Caption: Co-solvents reduce water polarity to solvate DEPA.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of DEPA in common laboratory solvents? Based on the "like dissolves like" principle and its LogP of ~2.1-2.4, the following solubilities can be predicted. For precise quantification, experimental determination is required (see Protocol 2 ).

Solvent ClassExample SolventsPredicted DEPA SolubilityRationale
Polar Protic Water, Methanol, EthanolPoor in Water, Good in AlcoholsThe phenyl and diethyl groups make it poorly soluble in highly polar water. Alcohols are better due to their lower polarity.[15]
Polar Aprotic DMSO, Acetonitrile, DMFGood to ExcellentThese solvents can engage in dipole-dipole interactions without the strong hydrogen-bonding network of water, favoring dissolution.
Non-Polar Hexane, TolueneModerate to GoodThe phenyl group provides non-polar character, allowing for solubility in non-polar solvents.[15]
Chlorinated Dichloromethane, ChloroformExcellentDEPA is reported to be soluble in chloroform.[9]

Q2: Will adjusting the pH of my buffer help dissolve DEPA? No, not significantly. DEPA is a member of the acetamide family and possesses a neutral amide functional group.[4] It lacks acidic or basic moieties that can be ionized by changing the pH. Therefore, pH adjustment is not an effective strategy for enhancing its intrinsic solubility. This is in contrast to drugs with ionizable groups, where pH modification is a primary method for solubilization.[12]

Q3: Is DEPA stable in solution? DEPA is a relatively stable compound at room temperature.[16] However, like many amides, it can be susceptible to hydrolysis to phenylacetic acid and diethylamine under strongly acidic or basic conditions, especially when heated for prolonged periods. For experimental work, it is best to prepare fresh solutions or store stock solutions in appropriate solvents (e.g., ethanol, DMSO) at -20°C for short to medium-term storage.

Experimental Protocols

Protocol 1: Preparing a DEPA Solution Using a Co-solvent System

Objective: To prepare a 1 mM aqueous solution of DEPA using ethanol as a co-solvent.

Materials:

  • This compound (DEPA)

  • Ethanol (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock: Weigh out 19.13 mg of DEPA (MW = 191.27 g/mol ) and dissolve it in 1.0 mL of ethanol to create a 100 mM primary stock solution. Ensure it is fully dissolved by vortexing.

  • Prepare an Intermediate Stock (Optional but Recommended): Dilute the 100 mM primary stock 1:10 in ethanol to create a 10 mM intermediate stock. This minimizes the amount of ethanol added to the final aqueous solution.

  • Prepare Final Aqueous Solution: Add 990 µL of PBS to a microcentrifuge tube.

  • While vigorously vortexing the PBS, slowly add 10 µL of the 10 mM intermediate stock solution. The final concentration will be 1 mM DEPA in PBS with 1% ethanol.

  • Observe: The solution should remain clear. If any cloudiness or precipitation appears, the solubility limit in this specific co-solvent system has been exceeded.

Protocol 2: Gravimetric Determination of DEPA Solubility

Objective: To determine the approximate solubility of DEPA in a given solvent at a specific temperature. This method is adapted from established protocols for solubility determination.[15]

Materials:

  • DEPA (solid)

  • Selected solvent (e.g., Propylene Glycol)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance (4 decimal places)

  • 0.22 µm syringe filters (ensure compatibility with your solvent)

  • Pre-weighed glass evaporating dishes

Procedure:

  • Add Excess Solute: Add an excess amount of solid DEPA to a glass vial (e.g., ~50 mg). The key is to ensure undissolved solid remains at the end.[15]

  • Add Solvent: Add a known volume or mass of the solvent (e.g., 2.0 mL) to the vial.

  • Equilibrate: Tightly cap the vial and place it in the shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Filter: After equilibration, carefully withdraw a portion of the supernatant using a syringe, avoiding any solid particles. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish.

  • Weigh the Saturated Solution: Immediately record the total mass of the evaporating dish plus the filtered solution.

  • Evaporate Solvent: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the DEPA (e.g., 40-50°C) until a constant weight is achieved.

  • Weigh the Residue: Allow the dish to cool to room temperature in a desiccator, then weigh the dish containing the solid DEPA residue.

  • Calculate Solubility:

    • Mass of dissolved DEPA = (Final weight of dish + residue) - (Initial weight of empty dish)

    • Mass of solvent = (Total weight of dish + solution) - (Final weight of dish + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved DEPA / Mass of solvent) * 100

References

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Pharmapproach. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 849-855. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(11), 4670-4678. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Shanghai Yuze Chemical Technology Co., Ltd. (n.d.). 2-Phenylacetamide. Retrieved from [Link]

  • Kalyanasundaram, M., & Das, P. K. (2025). N, N -Diethyl Phenylacetamide (DEPA): A Safe and Effective Repellent for Personal Protection Against Hematophagous Arthropods. Journal of Medical Entomology, 39(4), 505-513. Retrieved from [Link]

  • Garud, A., et al. (2013). Topical Preparation of Newer and Safer Analogs of this compound (DEPA) against Aedes aegypti Mosquitoes. Journal of Cosmetics, Dermatological Sciences and Applications, 3(1A), 5-10. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-phenylacetamide. Retrieved from [Link]

  • Garud, A. (2013). Topical Preparation of Newer and Safer Analogs of this compound (DEPA) against Aedes aegypti Mosquitoes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Retrieved from [Link]

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Troubleshooting N,N-Diethyl-2-phenylacetamide experimental artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diethyl-2-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental outcomes.

Troubleshooting Guide: Navigating Experimental Artifacts

This section directly addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I performed the synthesis of this compound from phenylacetyl chloride and diethylamine, but I obtained a very low yield of the final product. What could be the underlying cause?

Answer: A low yield in this acylation reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and workup procedures.

Probable Causes & Solutions:

  • Moisture Contamination: Phenylacetyl chloride is highly reactive and readily hydrolyzes to phenylacetic acid in the presence of water. This side reaction consumes your starting material and introduces an acidic impurity that can complicate purification.

    • Preventative Measures: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]

  • Suboptimal Reaction Temperature: The reaction between an acyl chloride and an amine is typically rapid and exothermic. However, improper temperature control can lead to side reactions.

    • Optimization: The reaction is often initiated at a low temperature (e.g., 0 °C in an ice bath) to control the initial exothermic release.[1][2] After the initial addition, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.[2]

  • Loss During Aqueous Workup: this compound has some solubility in acidic and basic aqueous solutions used during the workup. Improper pH adjustment can lead to significant product loss.

    • Refined Protocol: When washing the organic layer, use dilute acid (e.g., 1N HCl) to remove unreacted diethylamine and a dilute base (e.g., 1N NaOH or saturated NaHCO₃) to remove any phenylacetic acid byproduct.[3][4] Minimize the volume and duration of these washes. A final wash with brine helps to remove residual water from the organic layer.[3][4]

  • Inefficient Extraction: If the product is not thoroughly extracted from the aqueous layer, the yield will be diminished.

    • Best Practices: Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like diethyl ether or dichloromethane. Combine the organic extracts to maximize product recovery.

Issue 2: Presence of Unexpected Impurities in Post-Synthesis Analysis

Question: My NMR/MS analysis of the crude product shows signals that do not correspond to this compound. What are these impurities and how can I remove them?

Answer: The presence of impurities is a common issue. Identifying the source of these contaminants is key to refining your synthetic and purification protocol.

Common Impurities and Their Origins:

ImpurityOriginIdentification
Phenylacetic Acid Hydrolysis of the starting material, phenylacetyl chloride.Acidic nature; can be identified by a broad -OH peak in the IR spectrum and a carboxylic acid proton signal in the ¹H NMR spectrum.
Unreacted Diethylamine Incomplete reaction or improper stoichiometry.Basic nature; can be identified by characteristic N-H and C-H signals in the ¹H NMR spectrum.
Unreacted Phenylacetyl Chloride Incomplete reaction.Highly reactive; may appear as phenylacetic acid after workup.

Purification Strategies:

  • Acid-Base Extraction: This is the first line of defense against ionic impurities.

    • Washing the organic extract with a mild base (e.g., sodium bicarbonate solution) will convert phenylacetic acid into its water-soluble sodium salt, which is then removed into the aqueous layer.[4]

    • A subsequent wash with a dilute acid (e.g., dilute HCl) will remove any residual basic diethylamine by converting it into its water-soluble ammonium salt.[3]

  • Column Chromatography: For impurities with similar polarities to the product, flash column chromatography is a highly effective purification method.[1][5]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A solvent system of hexane and ethyl acetate is often effective for separating amides from less polar and more polar impurities.[4] The optimal ratio can be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for achieving high purity.[6][7]

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Ethanol, acetonitrile, or mixtures like ethanol/water can be effective for amides.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the reaction of phenylacetyl chloride with diethylamine.[9] This is a nucleophilic acyl substitution reaction. A non-nucleophilic base, such as triethylamine, can be added to scavenge the HCl byproduct.[1][2] Alternatively, direct amidation of phenylacetic acid with diethylamine can be achieved using coupling agents or catalysts, which can be a more atom-economical approach.[10][11][12][13][14]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the appearance of the product spot.

Q3: What are the expected spectral characteristics for this compound?

A3: The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the phenyl group, a singlet for the benzylic methylene protons, and quartets and triplets for the ethyl groups on the nitrogen atom.[3][15]

  • ¹³C NMR: The spectrum should show characteristic peaks for the amide carbonyl carbon (around 171 ppm), as well as signals for the aromatic and aliphatic carbons.[3][16]

  • IR Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretch of a tertiary amide.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound, which is 191.27 g/mol .[3][16]

Q4: Is this compound stable? What are the recommended storage conditions?

A4: this compound is a relatively stable compound. However, like many organic molecules, it should be protected from prolonged exposure to strong acids, bases, and high temperatures, which could lead to degradation.[17] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.[18][19]

Experimental Workflow & Diagrams

Standard Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of this compound from phenylacetyl chloride.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethylamine (1.1 equivalents) in an anhydrous solvent such as diethyl ether or dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with constant stirring.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC until the phenylacetyl chloride is consumed.[4]

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1N HCl, 1N NaOH, and brine.[3]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4]

Logical Troubleshooting Flowchart

This diagram illustrates a decision-making process for troubleshooting a low-yield synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous Solvents, Fresh Reagents?) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK re_run Re-run with Pure Reagents & Anhydrous Conditions check_reagents->re_run Reagent Issue check_workup Analyze Workup Procedure (pH, Extraction Efficiency) check_conditions->check_workup Conditions OK optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp Condition Issue optimize_workup Refine Workup Protocol (Adjust pH, More Extractions) check_workup->optimize_workup Workup Issue success Improved Yield re_run->success optimize_temp->success optimize_workup->success

Caption: Troubleshooting Decision Tree for Low Product Yield.

Purification Workflow

This diagram outlines the general steps for purifying the crude product.

Purification_Workflow crude_product Crude this compound acid_base_wash Aqueous Acid-Base Wash crude_product->acid_base_wash extraction Solvent Extraction acid_base_wash->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Purification Method concentration->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Liquid or Oily Solid recrystallization Recrystallization purification_choice->recrystallization Solid pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: General Purification Workflow for Crude Product.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Ghandi, M., & Lipshutz, B. H. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(13), 5147–5151. [Link]

  • The Pherobase. (n.d.). NMR: this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N,N-diethyl-2-oxo-2-phenylacetamide. Retrieved from [Link]

  • Shanghai Yuze Chemical Technology Co., Ltd. (n.d.). 2-Phenylacetamide. Retrieved from [https://www.y केमिकल.com/pharmaceutical-intermediate/2-phenylacetamide.html]([Link] केमिकल.com/pharmaceutical-intermediate/2-phenylacetamide.html)

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sagi, M. S. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Journal of the Serbian Chemical Society, 83(2), 165-172. [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3). Retrieved from [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-2-phenylacetamide (DEPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound can be synthesized through several effective routes. The most prevalent methods include:

  • Acylation of Diethylamine with Phenylacetyl Chloride: This is a rapid and often high-yielding reaction where phenylacetyl chloride is reacted with diethylamine, usually in the presence of a base to neutralize the HCl byproduct.[1][2]

  • Amide Coupling of Phenylacetic Acid and Diethylamine: This approach involves activating the carboxylic acid group of phenylacetic acid using a coupling agent (e.g., carbodiimides) or a catalyst to facilitate the reaction with diethylamine.[3][4]

  • Reaction of Phenylacetic Acid with N,N-diethylcarbamoyl chloride: This is a one-pot synthesis method that can produce high yields of the desired product.[2]

Q2: What is a typical yield for the synthesis of this compound?

A2: The expected yield of this compound is highly dependent on the chosen synthetic route, the scale of the reaction, and the purity of the reagents. For the reaction of phenylacetyl chloride with diethylamine, yields can be quite high, often exceeding 90%.[1] Syntheses starting from phenylacetic acid can also achieve high yields, with some reported to be as high as 98% under optimized conditions.[2]

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Safety is paramount in any chemical synthesis. For the preparation of this compound, please consider the following:

  • Reagent Handling: Phenylacetyl chloride is corrosive and lachrymatory. Diethylamine is a volatile and flammable liquid. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Conditions: Some synthetic routes may be exothermic. It is crucial to control the rate of addition of reagents and have a cooling system (e.g., an ice bath) readily available to manage the reaction temperature.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Troubleshooting Guide

This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1.1: My reaction doesn't seem to be starting. What are the first things I should check?

A1.1: If you observe no product formation, systematically check the following:

  • Reagent Quality: Ensure that your starting materials, particularly phenylacetyl chloride or phenylacetic acid, are of high purity and have not degraded. Phenylacetyl chloride is susceptible to hydrolysis, so using a freshly opened bottle or a recently distilled batch is recommended.[5] The quality of benzyl cyanide can also significantly affect yields in alternative synthetic routes.[6]

  • Reaction Setup: Verify that all your glassware is dry, especially if you are using moisture-sensitive reagents like phenylacetyl chloride. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

  • Temperature Control: Some reactions require an initial activation energy. Ensure your reaction is at the appropriate temperature. Conversely, some reactions are exothermic and require cooling to prevent side reactions.

Q1.2: I have a low yield. What are the likely causes and how can I improve it?

A1.2: A low yield can be frustrating, but it is often rectifiable. Consider these potential causes:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the expected reaction time, you can try increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to a low yield. Ensure you are using the correct stoichiometry. For the reaction of phenylacetyl chloride with diethylamine, a slight excess of the amine or the use of a non-nucleophilic base is often employed to scavenge the HCl formed.

  • Inefficient Mixing: For heterogeneous mixtures, efficient stirring is crucial to ensure the reactants are in close contact.[6]

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Impure Product

Q2.1: My final product is not pure. What are the common impurities and how can I remove them?

A2.1: The nature of the impurities will depend on your synthetic route. Common impurities include:

  • Unreacted Starting Materials: If the reaction did not go to completion, you might have residual phenylacetic acid, phenylacetyl chloride, or diethylamine.

    • Solution: Phenylacetic acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution. Unreacted diethylamine can be removed by washing with a dilute aqueous acid like 1N HCl.[1]

  • Byproducts from Side Reactions: Hydrolysis of phenylacetyl chloride to phenylacetic acid is a common side reaction if moisture is present.

    • Solution: As mentioned above, an aqueous base wash will remove the acidic impurity.

Q2.2: How can I effectively purify the crude this compound?

A2.2: Several purification techniques can be employed:

  • Liquid-Liquid Extraction: A standard workup procedure involves washing the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts.[1]

  • Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation.[2]

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography on silica gel is an effective method. A common eluent system is a mixture of diethyl ether and petroleum ether.[1]

Table 1: Summary of Common Problems and Solutions
Issue Potential Cause Suggested Solution
Low or No Yield Poor quality of starting materials.Use fresh or purified reagents.[5]
Incomplete reaction.Increase reaction time or temperature, and monitor by TLC.[5]
Presence of moisture.Use anhydrous solvents and an inert atmosphere.[5]
Impure Product Unreacted phenylacetic acid.Wash the organic layer with a dilute aqueous base (e.g., NaHCO₃).
Unreacted diethylamine.Wash the organic layer with a dilute aqueous acid (e.g., 1N HCl).[1]
Formation of byproducts.Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.[5]

Experimental Protocols

Protocol: Synthesis of this compound from Phenylacetyl Chloride and Diethylamine

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Phenylacetyl chloride

  • Diethylamine

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Triethylamine (or another non-nucleophilic base)

  • 1N Hydrochloric acid

  • 1N Sodium hydroxide or saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether. Cool the mixture to 0 °C in an ice bath.

  • Addition of Phenylacetyl Chloride: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous diethyl ether to the cooled amine solution with constant stirring. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the phenylacetyl chloride is consumed.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, water, 1N NaOH (or saturated NaHCO₃), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.[2][7]

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_conditions Conditions PhenylacetylChloride Phenylacetyl Chloride Product This compound PhenylacetylChloride->Product Diethylamine Diethylamine Diethylamine->Product Solvent Anhydrous Solvent (e.g., Diethyl Ether) Base Base (e.g., Triethylamine) Temperature 0 °C to Room Temperature

Caption: General reaction scheme for the synthesis of this compound.

References

  • Leggio, A., Belsito, E. L., Di Gioia, M. L., Leotta, V., Romio, A., Siciliano, C., & Liguori, A. (2014). Silver(I) acetate-assisted amide bond formation. Tetrahedron Letters, 55(1), 245-248. [Link]

  • Organic Syntheses Procedure: Phenylacetamide. (n.d.). Retrieved from [Link]

  • Process for preparation of n,n-di substituted carboxamides. (2015).
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(23), 6671-6673. [Link]

  • Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. (2016). ResearchGate. [Link]

  • Sabattini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4189-4197. [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2017). Wikimedia Commons. [Link]

  • Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. (n.d.). ResearchGate. [Link]

  • This compound. (2024). ChemBK. [Link]

  • 2-Phenylacetamide Manufacturers Suppliers Factory. (n.d.). Shanghai Yuze Chemical Technology Co., Ltd. [Link]

  • This compound. (n.d.). PubChem. [Link]

Sources

How to resolve poor peak shape in HPLC analysis of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of N,N-Diethyl-2-phenylacetamide

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting advice for resolving poor peak shape during the HPLC analysis of this compound. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for this compound shows poor peak shape. Where should I begin troubleshooting?

A1: A systematic approach is crucial for efficiently diagnosing chromatographic problems. Before focusing on analyte-specific chemistry, first determine if the issue is system-wide or specific to your compound.

Step 1: Differentiate Between a System Issue and a Method Issue. Observe the other peaks in your chromatogram (e.g., other analytes, standards, or impurities).

  • If all peaks show distortion (tailing, fronting, or splitting): The problem is likely related to the HPLC system or the column itself. Common causes include a partially blocked column inlet frit, a void in the column packing material, or an issue with the injector or detector.

  • If only the this compound peak is distorted: The issue is more likely related to a specific chemical interaction between your analyte and the column/mobile phase, or a sample preparation artifact.[1]

This initial assessment will guide you to the most relevant troubleshooting path, as detailed in the workflow diagram below.

Troubleshooting_Workflow start Poor Peak Shape Observed for This compound check_all_peaks Does the issue affect ALL peaks or just the analyte? start->check_all_peaks all_peaks System-Wide Issue Likely check_all_peaks->all_peaks All Peaks one_peak Analyte-Specific or Method Issue Likely check_all_peaks->one_peak One Peak system_causes Potential System Causes: - Clogged Frit/Tubing - Column Void/Failure - Pump/Injector Malfunction all_peaks->system_causes method_causes Potential Method Causes: - Secondary Interactions (Tailing) - Sample Overload (Fronting) - Solvent Mismatch (Splitting/Fronting) - Co-elution one_peak->method_causes identify_shape Identify Specific Problem: Tailing, Fronting, or Splitting method_causes->identify_shape tailing Tailing identify_shape->tailing fronting Fronting identify_shape->fronting splitting Splitting identify_shape->splitting tailing_solutions Solutions: 1. Lower Mobile Phase pH 2. Use End-capped Column 3. Reduce Sample Load tailing->tailing_solutions Address Silanol Interactions or Overload fronting_solutions Solutions: 1. Dilute Sample 2. Reduce Injection Volume 3. Match Sample Solvent to MP fronting->fronting_solutions Address Overload or Sample Solvent splitting_solutions Solutions: 1. Match Sample Solvent to MP 2. Check for Column Void 3. Replace Frit/Column splitting->splitting_solutions Address Sample Solvent or Column Integrity

Figure 1. General troubleshooting workflow for poor peak shape.
Q2: Why is my this compound peak tailing?

A2: Peak tailing is the most common peak shape problem and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[2] For this compound, here are the most probable causes and their solutions.

Cause 1: Secondary Interactions with Residual Silanols

  • The "Why": Standard silica-based reversed-phase columns (e.g., C18) can have exposed, acidic silanol groups (Si-OH) on their surface.[3] this compound, while being a neutral amide, possesses a carbonyl oxygen and a tertiary nitrogen that can act as hydrogen bond acceptors. These can interact with acidic silanols, creating a secondary retention mechanism that leads to peak tailing.[2] This effect is more pronounced on older, Type-A silica columns or columns that are not fully end-capped.[4][5]

  • The "How-to-Fix":

    • Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., 2.5 - 3.5) using a buffer will protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and minimizing unwanted ionic or strong dipole interactions.[2][6] This is often the most effective solution.

    • Use a High-Purity, End-Capped Column: Modern columns (Type-B silica) are synthesized to have fewer metal impurities and are more thoroughly end-capped (reacting residual silanols with a small silylating agent), making them less susceptible to these secondary interactions.[7]

    • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[4] However, this can shorten column lifetime and may not be suitable for all applications, especially LC-MS.[4]

Figure 2. Effect of mobile phase pH on silanol interactions.

Cause 2: Column Mass Overload

  • The "Why": Injecting too much sample mass can saturate the stationary phase at the point of injection, leading to a non-ideal distribution of analyte molecules and causing tailing peaks.[6]

  • The "How-to-Fix": Perform a sample dilution study. Dilute your sample 10-fold and 100-fold and inject it again. If the peak shape improves significantly (becomes more symmetrical), you are experiencing mass overload.[8] The solution is to reduce the sample concentration or the injection volume.

Cause 3: Column Contamination or Degradation

  • The "Why": Accumulation of strongly retained sample matrix components can create active sites that cause tailing. Physical degradation of the column bed (a void) can also disrupt the flow path, leading to tailing.[2]

  • The "How-to-Fix": First, try flushing the column with a strong solvent (see Protocol 2). If this does not resolve the issue, the column may be permanently damaged and require replacement.[9]

Analyte Properties: this compound
Molecular Formula C₁₂H₁₇NO[10][11]
Molecular Weight 191.27 g/mol [10][11]
LogP (octanol-water) ~2.1 - 2.4 (moderately hydrophobic)[10][11][12]
Chemical Class Tertiary Amide (non-ionizable under typical HPLC conditions)[13]
Q3: My peak is fronting (looks like a shark fin). What causes this?

A3: Peak fronting is less common than tailing and is almost always caused by overloading the column or by sample solvent effects.[14]

Cause 1: Column Overload

  • The "Why": This is the most frequent cause of fronting. When the concentration of the analyte is too high, the stationary phase becomes saturated. Excess molecules have nowhere to bind and travel down the column faster than the main band, eluting earlier and creating the "front."[6][14]

  • The "How-to-Fix": The solution is straightforward: reduce the amount of sample being injected.[15]

    • Dilute the sample: A 1:10 dilution is a good starting point.[14]

    • Reduce the injection volume: If you are injecting 10 µL, try injecting 2 or 1 µL.[16]

Cause 2: Poor Sample Solubility / Incompatible Sample Solvent

  • The "Why": If your sample is not fully soluble in the mobile phase or if it is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[6][15]

  • The "How-to-Fix": Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, use the minimum amount possible and consider reducing the injection volume.[17]

Q4: Why is my this compound peak splitting into two?

A4: A split peak indicates that the analyte band is being disrupted as it travels through the system. This is typically a physical or chemical problem, not an intrinsic property of the analyte.

Cause 1: Sample Solvent Incompatibility

  • The "Why": This is a very common cause of split peaks, especially for early eluting peaks. If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase, it can disrupt the equilibrium at the head of the column. The sample band spreads and can be distorted into a split or misshapen peak.[18]

  • The "How-to-Fix": Prepare your sample in a solvent that is as close as possible to the mobile phase composition. If your gradient starts at 10% acetonitrile, your sample solvent should not contain more than 10% acetonitrile.[18]

Cause 2: Clogged Inlet Frit or Column Void

  • The "Why": Particulate matter from the sample or system can clog the porous metal frit at the inlet of the column. This blockage disrupts the flow of the mobile phase, creating an uneven flow path that can split the peak.[1][19] Similarly, a void or channel that forms in the column's packed bed will also create multiple paths for the analyte to travel, resulting in a split or shouldered peak.[1][20]

  • The "How-to-Fix":

    • Check the Frit: If you suspect a clog, you can try back-flushing the column (disconnect it from the detector first). If this doesn't work, the frit or the entire column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.

    • Check for a Void: A void is often indicated by a sudden drop in backpressure and poor peak shape for all compounds. A column with a void cannot be repaired and must be replaced.

Cause 3: Co-elution

  • The "Why": It is possible that the "split" peak is actually two different, closely eluting compounds (e.g., your analyte and a closely related impurity).[19]

  • The "How-to-Fix": To test this, alter the chromatographic selectivity. Change the mobile phase composition, the gradient slope, or the temperature.[21] If the two parts of the split peak separate into distinct peaks, you have a co-elution issue that requires method optimization.

Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol helps determine the optimal pH to minimize silanol interactions and improve peak shape for tailing peaks.

  • Prepare Buffers: Prepare two mobile phase A buffers at 20 mM concentration.

    • Buffer 1: pH 3.0 (e.g., Potassium Phosphate or Ammonium Formate).

    • Buffer 2: pH 7.0 (e.g., Potassium Phosphate).

  • Prepare Mobile Phases: Prepare your mobile phases using each buffer with your chosen organic modifier (e.g., Acetonitrile).

  • Equilibrate: Equilibrate the column thoroughly with the pH 7.0 mobile phase (at least 10 column volumes).

  • Inject Sample: Inject your this compound standard and record the chromatogram.

  • Re-equilibrate: Flush the system and column thoroughly with the pH 3.0 mobile phase.

  • Inject Sample: Inject the standard again and record the chromatogram.

  • Compare: Compare the peak asymmetry from the two runs. A significant improvement (asymmetry factor closer to 1.0) at pH 3.0 indicates that silanol interactions were the likely cause of tailing.

Recommended Buffers for Reversed-Phase HPLC
Buffer pKa Useful pH Range
Phosphate2.1, 7.2, 12.32.1 - 4.1, 6.2 - 8.2
Formate3.82.8 - 4.8
Acetate4.83.8 - 5.8
Note: Always operate a buffer within ±1 pH unit of its pKa for effective buffering capacity.
Protocol 2: General Column Flushing Procedure

This procedure is used to remove strongly retained contaminants from a reversed-phase column. Always check your column's specific documentation for solvent compatibility and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Aqueous Wash: Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 ACN:Buffered Water, flush with 50:50 ACN:Water). This removes salts.

  • Strong Organic Wash: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Stronger Organic Wash (if needed): For very non-polar contaminants, flush with 10-20 column volumes of Isopropanol (IPA).

  • Return to Mobile Phase: Gradually re-introduce your mobile phase. If you used IPA, step back down to ACN before re-introducing the aqueous mobile phase to avoid solvent miscibility issues.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until the baseline is stable.

References

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]

  • Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Chromatography Mentoring. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • ResearchGate. When using HPLC, how do you deal with split peaks?. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • ALWSCI. What Are The Common Peak Problems in HPLC. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • Phenomenex. Understanding Peak Fronting in HPLC. [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • LCGC International. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Regis Technologies, Inc. Selecting Buffer pH in Reversed-Phase HPLC. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • LCGC International. Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • LCGC International. Peak Fronting . . . Some of the Time. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Restek. Troubleshooting HPLC- Tailing Peaks. [Link]

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Avoiding side reactions in N,N-Diethyl-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid critical side reactions during its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.

Introduction: Choosing Your Synthetic Pathway

The synthesis of this compound (DEPA) is fundamentally an amide bond formation reaction. Two principal strategies are predominantly employed in laboratory and industrial settings:

  • The Acyl Chloride Pathway: A two-step process where phenylacetic acid is first activated by converting it to the highly reactive phenylacetyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with diethylamine.[1][2]

  • The Direct Coupling Pathway: A one-pot reaction where phenylacetic acid and diethylamine are combined in the presence of a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3]

The choice between these pathways depends on factors like scale, substrate sensitivity, available equipment, and cost. Below is a high-level decision workflow to guide your selection.

G start Start: Synthesize DEPA route_choice Which synthetic route to choose? start->route_choice acyl_chloride Acyl Chloride Route route_choice->acyl_chloride Need high throughput & low cost? direct_coupling Direct Coupling Route route_choice->direct_coupling Substrate sensitive to heat/acid? acyl_pros Pros: - High reactivity - Low-cost activating agents (SOCl₂) - Scalable acyl_chloride->acyl_pros acyl_cons Cons: - Harsh reagents (SOCl₂) - Moisture sensitive - HCl byproduct requires scavenger base acyl_chloride->acyl_cons coupling_pros Pros: - Milder conditions - One-pot reaction - Good for sensitive substrates direct_coupling->coupling_pros coupling_cons Cons: - Expensive coupling agents - Byproduct removal can be difficult (DCU) - Potential for N-acylurea side reaction direct_coupling->coupling_cons

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during synthesis.

Issue 1: Low product yield and a persistent, insoluble white precipitate when using DCC.

Question: I'm attempting the DCC coupling of phenylacetic acid and diethylamine, but my yield is low, and I have a significant amount of a white solid that is very difficult to filter and remove from my product. What is happening?

Answer: This is a classic and frequent problem when using carbodiimide coupling agents like DCC. The issue stems from two primary side reactions involving the highly reactive O-acylisourea intermediate.[1]

Causality:

  • Activation: Phenylacetic acid first reacts with DCC to form the highly reactive O-acylisourea intermediate. This is the desired activation step.[4]

  • Desired Path: This activated intermediate should ideally be attacked by the nucleophilic diethylamine to form the target amide (DEPA) and the byproduct dicyclohexylurea (DCU).

  • Side Reaction Path (N-acylurea formation): The O-acylisourea intermediate is unstable and can undergo an intramolecular acyl transfer (a rearrangement) to form a stable N-acylurea byproduct. This N-acylurea is an amide itself, is often difficult to separate from the desired product, and represents a loss of your starting material, thus lowering the yield.

G cluster_main DCC Coupling: Desired vs. Side Reaction PA Phenylacetic Acid Intermediate O-Acylisourea (Reactive Intermediate) PA->Intermediate DCC DCC DCC->Intermediate Amide This compound (Desired Product) Intermediate->Amide Nucleophilic Attack (Desired) Side_Product N-Acylurea (Side Product) Intermediate->Side_Product Rearrangement (Undesired) DEA Diethylamine DEA->Amide DCU DCU (Byproduct) Amide->DCU forms

Caption: DCC coupling pathway showing desired and side reactions.

Solutions:

SolutionMechanism of Action
Use an Additive (e.g., HOBt) Add 1-Hydroxybenzotriazole (HOBt) to the reaction. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still reactive with the amine.[5]
Control Temperature Run the reaction at 0 °C. Lower temperatures disfavor the intramolecular rearrangement pathway, giving the intermolecular reaction with diethylamine more time to occur.[6]
Order of Addition Pre-activate the phenylacetic acid with DCC and HOBt for a short period (15-30 min) before adding the diethylamine. This ensures the more stable active ester is formed first.
Byproduct (DCU) Removal DCU is insoluble in many common solvents like dichloromethane (DCM) but has some solubility in others. After the reaction, filter the crude mixture. If DCU persists, it can often be crashed out of a solution (e.g., ethyl acetate) by storing it at low temperatures (4 °C) overnight and then re-filtering.
Issue 2: Reaction stalls or requires more than one equivalent of diethylamine in the acyl chloride route.

Question: I've successfully made phenylacetyl chloride using thionyl chloride. When I add my diethylamine, the reaction is vigorous, but TLC shows it doesn't go to completion, and I seem to lose a lot of my amine. Why?

Answer: This issue arises from the acidic byproduct of the amidation reaction. The reaction between phenylacetyl chloride and diethylamine generates one equivalent of hydrogen chloride (HCl).[7]

Causality: Diethylamine is a base. The generated HCl will instantly react with a molecule of diethylamine in a classic acid-base neutralization to form diethylammonium chloride salt. This salt is no longer nucleophilic and cannot react with the phenylacetyl chloride. Consequently, for every molecule of product formed, one molecule of your starting amine is consumed and deactivated as a salt.

G cluster_desired Desired Reaction cluster_side Side Reaction (Amine Quenching) PAC Phenylacetyl Chloride Amide Desired Amide PAC->Amide DEA1 Diethylamine (Molecule 1) DEA1->Amide HCl HCl (Byproduct) Amide->HCl generates Salt Diethylammonium Chloride (Inactive Salt) HCl->Salt DEA2 Diethylamine (Molecule 2) DEA2->Salt

Caption: Amine quenching by HCl byproduct in the acyl chloride route.

Solutions:

SolutionMechanism of Action
Use a Non-Nucleophilic Base Add at least one equivalent of a tertiary amine like triethylamine (TEA) or pyridine to the reaction mixture.[] These bases are "scavengers" that will neutralize the generated HCl, leaving all of the diethylamine free to act as a nucleophile.
Use Excess Amine Use two equivalents of diethylamine. The first equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl. This is less atom-economical and can complicate purification.
Schotten-Baumann Conditions Run the reaction in a two-phase system, for example, DCM and an aqueous solution of a base like sodium hydroxide.[1] The HCl byproduct is neutralized in the aqueous phase. This requires careful control to avoid hydrolysis of the acyl chloride.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for industrial-scale production? A: For large-scale industrial production, the acyl chloride route is often favored.[9] The starting materials (e.g., thionyl chloride) are significantly cheaper than peptide coupling reagents like DCC or EDC. While it involves an extra step, the process is robust and high-yielding when performed under optimized conditions.[7]

Q2: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[6] Use a solvent system like ethyl acetate/hexanes. Spot your starting phenylacetic acid, your reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, especially during optimization, HPLC is recommended.[10]

Q3: My final product has a slight yellow tint. How can I purify it to a colorless liquid? A: A yellow tint often indicates the presence of minor impurities. The most effective method for purifying this compound is vacuum distillation.[9][11] Given its boiling point (approx. 169-171 °C at 18 mmHg), this technique efficiently separates the desired product from less volatile impurities.[] For smaller scales or to remove polar impurities, column chromatography on silica gel can also be effective.

Q4: Are there any "greener" or more sustainable approaches to this synthesis? A: Yes, the field of green chemistry is actively developing alternatives. Traditional amide synthesis has a poor atom economy due to the use of stoichiometric activating agents and solvents.[13] Emerging methods include biocatalytic synthesis using enzymes like lipases, which can offer high selectivity under mild conditions, and new photocatalytic methods that can form amides directly from alcohols.[13][14] While not yet standard practice, these represent the future of sustainable amide bond formation.

Detailed Experimental Protocols

Protocol 1: Acyl Chloride Route with Triethylamine

This protocol describes the synthesis via phenylacetyl chloride with triethylamine as an acid scavenger.

  • Step 1: Formation of Phenylacetyl Chloride

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

    • To the flask, add phenylacetic acid (1.0 eq) and slowly add thionyl chloride (1.2 eq) at room temperature.

    • Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

    • Allow the mixture to cool and remove the excess thionyl chloride by distillation or under reduced pressure. The remaining crude liquid is phenylacetyl chloride. Caution: This is a moisture-sensitive and corrosive intermediate.[9]

  • Step 2: Amidation

    • In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the crude phenylacetyl chloride (1.0 eq) dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[15]

    • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.[9]

Protocol 2: Direct Coupling Route with EDC and HOBt

This protocol uses the water-soluble carbodiimide EDC, which simplifies byproduct removal compared to DCC.

  • Step 1: Amide Coupling

    • In a round-bottom flask under an inert atmosphere, dissolve phenylacetic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in anhydrous dichloromethane (DCM).

    • Stir the mixture at 0 °C for 20-30 minutes to pre-activate the acid.

    • Add diethylamine (1.1 eq) to the mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours), monitoring by TLC.

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]

  • JoVE. (2023). Video: Preparation of Amides. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. Retrieved from [Link]

  • YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:2431-96-1. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • Department of Science and Technology (DST). (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Retrieved from [Link]

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  • Quick Company. (n.d.). Improved Process For The Preparation Of N,N. Diethyl Phenyl Acetamide. Retrieved from [Link]

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  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

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Technical Support Center: N,N-Diethyl-2-phenylacetamide (DEPA) Purity Assessment and Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for N,N-Diethyl-2-phenylacetamide (DEPA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental workflow effectively. Here, we will address common challenges in assessing and enhancing the purity of DEPA through a series of practical troubleshooting guides and frequently asked questions.

Section 1: Troubleshooting Purity Assessment

Purity determination is the cornerstone of reliable research. Inaccurate purity assessment can compromise experimental results and lead to costly delays. Here we address specific issues you may encounter with common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: My HPLC chromatogram for DEPA shows significant peak tailing. What is causing this, and how can I achieve a more symmetrical peak?

Answer: Peak tailing in reversed-phase HPLC is a common issue, often indicating secondary interactions between the analyte and the stationary phase. For an amide like DEPA, the primary causes are typically:

  • Silanol Interactions: The stationary phase in C18 columns has residual silanol groups (-Si-OH) which are acidic. The lone pair of electrons on the nitrogen atom of your amide can interact with these silanols, causing the analyte to "drag" along the column, resulting in a tailed peak.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to poor peak shape.[1]

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.

Troubleshooting Steps & The "Why":

Suggested Solution Scientific Rationale
Reduce Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., acetonitrile and water).By lowering the pH, you protonate the residual silanol groups, minimizing their ability to interact with the basic nitrogen of the amide. This is a classic strategy for improving the peak shape of basic compounds.[2]
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.TEA is a stronger base than the amide and will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak symmetry.
Decrease Injection Concentration: Dilute your sample by a factor of 5 or 10 and re-inject.This helps determine if you are simply overloading the column. If the peak shape improves, you have identified the issue. Column capacity is finite, and exceeding it is a common cause of peak distortion.[3]
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column.End-capping is a process where residual silanols are chemically deactivated. While no end-capping is 100% perfect, modern columns offer significantly better performance for basic compounds.
Flush the Column: Clean the column with a strong solvent wash, such as a gradient from low to high organic phase, followed by a strong, pure organic solvent.[4]This will remove strongly retained contaminants that can interfere with the column packing and cause peak tailing.

Question: I'm observing a drift in the retention time of my DEPA peak across a sequence of injections. What's the likely cause?

Answer: Retention time stability is critical for compound identification and quantification. Drifting retention times usually point to a lack of equilibrium in the HPLC system or changes in the mobile phase or column conditions.[4][5]

Causality & Solutions:

  • Insufficient Column Equilibration: The most common cause. If you've just changed the mobile phase composition, the column needs time for the stationary phase to fully equilibrate with the new conditions. Solution: Increase the column equilibration time. Purge the system with at least 20 column volumes of the new mobile phase before starting your run.[4]

  • Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If preparing the mobile phase manually, evaporation of the more volatile solvent (like acetonitrile) can alter the ratio over time. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[5]

  • Temperature Fluctuations: The column temperature significantly affects retention. A 1°C change can alter retention time by 1-2%.[5] Solution: Use a thermostatted column oven to maintain a consistent temperature. Ensure the lab's ambient temperature is stable.

  • Column Contamination/Degradation: Over time, the column's stationary phase can degrade or become contaminated, leading to changes in retention. Solution: Use a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: In my ¹H NMR spectrum of DEPA, the peaks for the ethyl groups (the -CH₂- and -CH₃) appear broad or as two distinct sets of signals. Is my sample impure?

Answer: Not necessarily. This is a classic characteristic of amides and is due to restricted rotation around the carbon-nitrogen (C-N) amide bond.[6]

The Underlying Chemistry: The amide C-N bond has significant double-bond character due to resonance, where the lone pair of electrons on the nitrogen is delocalized onto the carbonyl oxygen. This partial double bond creates a high energy barrier to rotation. At room temperature, this rotation is slow on the NMR timescale. As a result, the two ethyl groups are in chemically non-equivalent environments (one is cis and the other is trans to the carbonyl oxygen), leading to separate, often broad, signals.[6]

Validation Steps:

  • Variable Temperature (VT) NMR: Acquire an NMR spectrum at a higher temperature (e.g., 50-80 °C). As you increase the temperature, the rate of rotation around the C-N bond increases. At a sufficiently high temperature (the coalescence temperature), the rotation becomes fast on the NMR timescale, and the two ethyl groups become chemically equivalent. You will see the broad or doubled peaks sharpen and merge into a single set of signals (a single quartet for the -CH₂- and a single triplet for the -CH₃-). This is a definitive confirmation of restricted rotation rather than an impurity.

  • Check for Other Impurity Signals: Carefully examine the rest of the spectrum, particularly the aromatic and benzyl (-CH₂-) regions, for signals that cannot be attributed to the DEPA structure.

Section 2: Troubleshooting Purity Enhancement

After assessing purity, the next step is often enhancement. Recrystallization and chromatography are the workhorses of purification.

Recrystallization

Question: I'm trying to recrystallize my crude DEPA, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute, or if the concentration of impurities is very high.[7]

Troubleshooting Flow:

  • Add More Solvent: The most common reason is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool again, this time more slowly.[7]

  • Slow Down the Cooling Rate: Rapid cooling is a major contributor to oiling out. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. Slow cooling gives the molecules time to orient themselves into a crystal lattice.[7]

  • Change the Solvent System: Your chosen solvent may be too good a solvent, or its boiling point may be too high. Try a solvent pair. For DEPA, a good starting point could be ethyl acetate/hexane or ethanol/water.[8] Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate) while hot, and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.

Question: My recovery yield after recrystallization is very low. How can I improve it?

Answer: While some product loss is inevitable in recrystallization, a very low yield often points to correctable procedural issues.[7]

Potential Cause Solution & Rationale
Using too much solvent Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the solution (the "mother liquor") upon cooling, thus reducing your yield.[7]
Cooling is insufficient Ensure the solution is cooled thoroughly in an ice bath for at least 20-30 minutes after initial cooling to room temperature. The solubility of DEPA will be significantly lower at 0-4 °C, maximizing precipitation.
Washing with the wrong solvent When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature solvent will redissolve a portion of your purified product.[7]
Premature crystallization If you perform a hot filtration to remove insoluble impurities, your product can crystallize in the filter funnel. To prevent this, pre-heat the funnel and receiving flask and use a small amount of extra hot solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of DEPA? A1: DEPA is commonly synthesized from phenylacetyl chloride and diethylamine.[9][10] Therefore, the most probable impurities are unreacted starting materials (phenylacetic acid from hydrolysis of the acid chloride, and diethylamine), as well as solvent residues from the reaction and workup.[8]

Q2: How should I store purified this compound? A2: DEPA should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] While relatively stable, amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.[13]

Q3: Is DEPA hazardous? What are the key safety precautions? A3: Yes, DEPA is classified as hazardous. It is harmful if swallowed or in contact with skin, and is fatal if inhaled.[12][14] Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

Q4: Can I use Thin-Layer Chromatography (TLC) for a quick purity check? A4: Absolutely. TLC is an excellent, rapid technique for monitoring reaction progress and assessing the purity of column chromatography fractions.[8] For DEPA, a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v) on a silica gel plate should provide good separation from less polar starting materials. The spots can be visualized under a UV lamp (254 nm).

Section 4: Key Experimental Protocols

These protocols are provided as a validated starting point. Optimization may be required based on your specific instrumentation and sample matrix.

Protocol 1: HPLC Purity Assessment of DEPA

This method is designed for the quantitative analysis of DEPA and its organic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.[15]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at initial conditions) to a concentration of approximately 0.5 mg/mL.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[15]

Protocol 2: Purification of DEPA by Recrystallization

This protocol outlines the general steps. The ideal solvent should be determined experimentally via small-scale tests. A mixture of ethyl acetate and hexane is a good starting point.[8]

  • Solvent Selection: In a test tube, test the solubility of ~20 mg of crude DEPA in various solvents (e.g., ethanol, ethyl acetate, toluene) and solvent pairs. A good solvent will dissolve the compound when hot but show low solubility when cold.[7]

  • Dissolution: Place the crude DEPA in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue to add the hot solvent dropwise until all the solid has just dissolved. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (DEPA melts at ~86 °C[14]) until a constant weight is achieved.

Section 5: Purity Assessment & Enhancement Workflow

The following diagram illustrates a logical workflow for proceeding from a crude sample to a final, purified product.

DEPA_Purification_Workflow cluster_start Start cluster_assess Purity Assessment cluster_decision Decision Point cluster_purify Purification Path cluster_end Finish start Crude DEPA Sample assess Initial Purity Check (TLC, HPLC, NMR) start->assess decision Purity > 99%? assess->decision select_method Select Purification Method decision->select_method No finish Pure DEPA (>99%) Proceed with Experiment decision->finish Yes recryst Recrystallization (High initial purity, crystalline solid) select_method->recryst chrom Column Chromatography (Complex mixture, oily solid) select_method->chrom reassess Re-assess Purity (HPLC) recryst->reassess chrom->reassess reassess->decision

Caption: Decision workflow for DEPA purity enhancement.

References

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  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Shanghai Yuze Chemical Technology Co., Ltd. (n.d.). 2-Phenylacetamide. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 2-Phenylacetamide. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:2431-96-1. [Link]

Sources

Technical Support Center: Managing N,N-Diethyl-2-phenylacetamide (DEPA) Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N,N-Diethyl-2-phenylacetamide (DEPA) in their experiments. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding unexpected cytotoxicity in cell-based assays. Our goal is to equip you with the knowledge to diagnose and mitigate these issues, ensuring the integrity and reproducibility of your data.

Introduction to this compound (DEPA)

This compound, commonly known as DEPA, is a well-documented insect repellent.[1] While its primary application is in entomology, its broader biological effects are a subject of ongoing research. As with any biologically active small molecule, its introduction into in vitro cell culture systems can sometimes lead to unexpected decreases in cell viability, confounding experimental results. This guide will walk you through a systematic approach to understanding and managing DEPA-induced cytotoxicity.

Part 1: Initial Troubleshooting & FAQs

This section addresses the most common initial challenges and questions researchers face when observing unexpected toxicity.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cytotoxicity with DEPA, even at low concentrations. What's the first thing I should check?

A1: The first and most critical step is to evaluate your compound's solubility and the potential toxicity of your solvent.[2]

  • Compound Solubility: DEPA is a clear, colorless oil with limited water solubility but is slightly soluble in solvents like Dimethyl Sulfoxide (DMSO), Chloroform, and Methanol.[3][4] Poor solubility can lead to the formation of micro-precipitates in your culture medium. These precipitates can cause physical stress to cells or lead to an inaccurate estimation of the compound's actual concentration, resulting in what appears to be potent cytotoxicity.[5]

  • Solvent Toxicity: DMSO is a common solvent for water-insoluble compounds in cell-based assays.[6] However, DMSO itself can be toxic to cells, typically at concentrations above 0.5% (v/v), though this is highly cell-line dependent.[7] It's crucial to run a vehicle control with the same final DMSO concentration as your highest DEPA dose to distinguish between compound- and solvent-induced effects.[6]

Q2: How can I be sure my DEPA is fully dissolved and not precipitating in the media?

A2: Visual inspection is the first step. Look for any cloudiness or particulate matter in your stock solutions and in the culture wells after adding the compound. For a more rigorous check, you can prepare your highest concentration of DEPA in cell-free culture medium, incubate it under the same conditions as your experiment, and then visually inspect for precipitation.[5] If you suspect precipitation, consider preparing a fresh stock solution and adding it to the pre-warmed medium with vigorous mixing to aid dispersion.[8]

Q3: My MTT assay results suggest high toxicity, but the cells look fine under the microscope. What could be happening?

A3: This discrepancy can arise from direct interference of your compound with the assay itself. Some compounds can chemically reduce the MTT reagent, leading to a false signal that suggests lower viability than is actually present.[2] To test for this, you should include a "cell-free" control where you add DEPA to the culture medium without cells, followed by the MTT reagent and solubilizer.[1] Any color change in this well indicates direct assay interference.

Q4: Could the DEPA be degrading in my culture medium and the degradation products be the toxic species?

A4: While less common for a stable compound like DEPA, degradation is a possibility, especially over longer incubation periods. The stability of a compound can be influenced by the pH and composition of the culture medium, as well as exposure to light. If you suspect degradation, you could consider reducing the incubation time or refreshing the medium with a new dose of DEPA during the experiment.

Part 2: In-Depth Mechanistic Investigation

If initial troubleshooting doesn't resolve the issue, a deeper dive into the mechanism of toxicity is warranted. This section provides a logical workflow for dissecting the cellular response to DEPA.

Workflow for Investigating DEPA-Induced Cytotoxicity

D A Initial Observation: Unexpected Cytotoxicity B Step 1: Solubility & Solvent Check - Visual Inspection for Precipitate - Solvent Toxicity Control (e.g., DMSO) A->B C Issue Resolved? B->C D Step 2: Confirm Cytotoxicity - Use an Orthogonal Assay (e.g., LDH release) C->D No I End of Investigation C->I Yes E Toxicity Confirmed? D->E F Step 3: Determine Mode of Cell Death - Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI, Caspase-3/7) E->F Yes J Re-evaluate Assay Protocol - Check for Assay Interference E->J No G Step 4: Investigate Cellular Targets - Mitochondrial Health (e.g., TMRM) - Oxidative Stress (e.g., DCFDA) F->G H Data Interpretation & Mitigation Strategy G->H H->I J->I

Caption: A systematic workflow for troubleshooting DEPA-induced cytotoxicity.

Step 1: Confirming Cytotoxicity with an Orthogonal Method

If you've ruled out solubility and solvent issues, the next step is to confirm the cytotoxic effect using a different assay that relies on a distinct biological principle. This helps to eliminate the possibility of assay-specific artifacts.

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assay (e.g., MTT) Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[9]High-throughput, sensitive.Prone to interference from compounds that affect cellular metabolism or directly reduce the reagent.[10]
Membrane Integrity Assay (e.g., LDH) Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11]Directly measures cell death, less prone to metabolic interference.Less sensitive for early-stage apoptosis where the membrane is still intact.

Recommendation: If your initial data is from an MTT or similar metabolic assay, use an LDH release assay to confirm cytotoxicity. A concordant result provides strong evidence of a genuine toxic effect.

Step 2: Differentiating Apoptosis from Necrosis

Understanding the mode of cell death is crucial for mechanistic insights. Apoptosis is a programmed, controlled process, while necrosis is a more chaotic process resulting from acute cellular injury.[12]

AssayPrincipleInterpretation
Annexin V / Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[13] PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[14]- Annexin V+/PI-: Early Apoptosis- Annexin V+/PI+: Late Apoptosis/Necrosis- Annexin V-/PI+: Necrosis
Caspase-3/7 Activity Assay Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.[15]Increased luminescence or fluorescence indicates apoptosis.[16]

Recommendation: A combination of Annexin V/PI staining analyzed by flow cytometry and a plate-based caspase-3/7 assay provides a comprehensive picture of the cell death pathway being activated.

Step 3: Investigating Potential Cellular Targets

If apoptosis is confirmed, the next logical step is to investigate upstream events that could be triggering this pathway. Based on the known effects of other small molecules, two common culprits are mitochondrial dysfunction and oxidative stress.

  • Mitochondrial Dysfunction: Mitochondria are central to cell life and death decisions.[17] A loss of mitochondrial membrane potential (ΔΨm) is an early indicator of mitochondrial-mediated apoptosis.[18]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to cellular damage and trigger apoptosis.[19]

TargetAssayPrinciple
Mitochondrial Membrane Potential (ΔΨm) TMRM or JC-1 Staining These are fluorescent dyes that accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) DCFDA/H2DCFDA Assay DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[20] An increase in fluorescence indicates elevated ROS levels.[21]

Part 3: Experimental Protocols

Here are detailed, step-by-step protocols for the key assays mentioned above.

Protocol 1: LDH Cytotoxicity Assay

This protocol is adapted from commercially available kits and provides a general framework.[22]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of DEPA. Include three essential controls:

    • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., DMSO).

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most kits) to achieve 100% cell death.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH reaction mixture as per the manufacturer's instructions.

  • Incubation: Incubate at room temperature, protected from light, for approximately 30 minutes.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 2: Caspase-Glo® 3/7 Assay

This is a common luminescent assay for measuring executioner caspase activity.[16]

  • Cell Seeding and Treatment: Prepare and treat a white-walled 96-well plate as you would for a standard cytotoxicity assay.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mixing: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in relative luminescence units (RLU) in DEPA-treated wells compared to the vehicle control indicates caspase-3/7 activation.

Protocol 3: DCFDA/H2DCFDA Cellular ROS Assay

This protocol outlines a common method for detecting intracellular ROS.[21]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Remove the culture medium and wash the cells once with warm PBS. Add DCFDA/H2DCFDA working solution (typically 20-50 µM in serum-free medium) and incubate at 37°C for 30-60 minutes.

  • Washing: Remove the dye solution and wash the cells gently with PBS or serum-free medium.

  • Treatment: Add your DEPA dilutions (prepared in serum-free or complete medium) to the wells. Include a vehicle control and a positive control (e.g., Tert-butyl hydroperoxide).

  • Fluorescence Reading: Immediately begin reading the fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm. You can take kinetic readings over time (e.g., every 5-10 minutes for 1-2 hours) or an endpoint reading.

  • Data Analysis: An increase in fluorescence intensity in the DEPA-treated wells compared to the vehicle control indicates an increase in intracellular ROS.

Visualization of the Apoptosis Detection Workflow

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Results Interpretation A Treat cells with DEPA B Stain with Annexin V-FITC and Propidium Iodide (PI) A->B C Analyze by Flow Cytometry B->C D Healthy Cells (Annexin V- / PI-) C->D E Early Apoptotic (Annexin V+ / PI-) C->E F Late Apoptotic/Necrotic (Annexin V+ / PI+) C->F

Sources

Interpreting unexpected results in N,N-Diethyl-2-phenylacetamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diethyl-2-phenylacetamide (DEPA) synthesis and experimentation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address unexpected results and optimize your experimental outcomes.

Introduction to this compound Synthesis

This compound is a versatile amide with applications ranging from an insect repellent to a precursor in pharmaceutical synthesis.[1][2] Its synthesis is most commonly achieved through the reaction of a phenylacetic acid derivative with diethylamine. While seemingly straightforward, this process can be prone to various side reactions and impurities, leading to unexpected results. This guide will help you diagnose and resolve these common issues.

The primary synthetic routes involve the acylation of diethylamine with either phenylacetyl chloride or phenylacetic acid using a coupling reagent.[3][4] The choice of method can significantly influence the reaction's success and the profile of any impurities.[5]

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low or No Yield of the Desired Product

A low or non-existent yield of this compound is a frequent and frustrating issue. The underlying causes can range from reagent quality to suboptimal reaction conditions.

Potential Cause Explanation Suggested Solution
Poor Quality of Starting Materials Phenylacetic acid can be susceptible to oxidation, and diethylamine can absorb atmospheric carbon dioxide. Phenylacetyl chloride is highly sensitive to moisture.[5]Use freshly distilled or purified starting materials. Verify the purity of reagents via analytical methods like NMR or IR spectroscopy.[5]
Incomplete Reaction The reaction may not have reached completion due to insufficient time, inadequate temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature, but be mindful of potential side reactions.[5][6]
Hydrolysis of Phenylacetyl Chloride If using phenylacetyl chloride, trace amounts of water in the solvent or on the glassware can lead to its hydrolysis back to phenylacetic acid.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]
Ineffective Coupling Reagent When using a coupling reagent with phenylacetic acid, the reagent itself may be degraded or a suboptimal choice for this specific transformation.Verify the quality of the coupling reagent. If issues persist, consider screening other coupling reagents such as DCC, HBTU, or HATU.[7][8]

Workflow for Diagnosing Low Yield

start Low Yield Observed check_reagents Verify Reagent Purity (NMR, IR) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK optimize Optimize Conditions & Re-run check_reagents->optimize Impure Reagents check_atmosphere Ensure Anhydrous/Inert Atmosphere check_conditions->check_atmosphere Conditions OK check_conditions->optimize Suboptimal Conditions check_coupling Evaluate Coupling Reagent (if used) check_atmosphere->check_coupling Atmosphere OK check_atmosphere->optimize Moisture Contamination check_coupling->optimize All Checks OK check_coupling->optimize Ineffective Reagent success Successful Synthesis optimize->success

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Unexpected Impurities in the Final Product

The appearance of unknown peaks in your analytical data (e.g., NMR, GC-MS) indicates the formation of byproducts. Identifying these impurities is key to refining your procedure.

Potential Impurity Probable Cause Identification & Removal
Unreacted Phenylacetic Acid Incomplete reaction or hydrolysis of the activated intermediate.Can be identified by its characteristic NMR signals and acidic nature. Remove by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[9]
N,N-Dicyclohexylurea (DCU) If using Dicyclohexylcarbodiimide (DCC) as a coupling reagent, this is a common byproduct.DCU is often insoluble in many organic solvents and can be removed by filtration.[8]
N-Acylurea A side reaction that can occur with carbodiimide coupling reagents, where the activated carboxylic acid rearranges.[10]This can be a challenging impurity to remove. Optimizing the reaction conditions, such as temperature and order of addition, can minimize its formation.
Guanidinium Byproduct Can form when using aminium/uronium-based coupling reagents (e.g., HBTU, HATU) if the reagent reacts with the amine starting material.Careful control of stoichiometry and adding the coupling reagent to the carboxylic acid before the amine can prevent this.[8]

Signaling Pathway of Amide Bond Formation and Side Reactions

cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Acid Phenylacetic Acid Active_Ester O-Acylisourea Intermediate Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Active_Ester Guanidinium Guanidinium Byproduct Coupling_Reagent->Guanidinium Reaction with Amine Product This compound Active_Ester->Product Nucleophilic Attack N_Acylurea N-Acylurea Byproduct Active_Ester->N_Acylurea Rearrangement Amine Diethylamine Amine->Product Amine->Guanidinium

Caption: Amide formation and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound?

A1: The "best" method depends on the scale of your synthesis and the available reagents. For small-scale laboratory synthesis, converting phenylacetic acid to phenylacetyl chloride with thionyl chloride or oxalyl chloride followed by reaction with diethylamine is a common and effective method.[3][11] For larger scales or when avoiding harsh reagents is a priority, direct coupling of phenylacetic acid and diethylamine using a carbodiimide reagent like DCC or a more modern coupling agent like HATU is preferable.[3][7]

Q2: My final product is a yellow oil, but the literature reports it as colorless. What could be the cause?

A2: A yellow coloration often indicates the presence of impurities.[12] This could be due to side reactions during the synthesis, particularly if elevated temperatures were used for an extended period. It could also result from degradation of the product during purification, such as on an acidic silica gel column. Consider purifying the material via vacuum distillation or using a different chromatography stationary phase.[11]

Q3: How can I effectively purify crude this compound?

A3: For most impurities, a standard aqueous workup involving washes with dilute acid and base can be very effective.[13] Specifically, a wash with dilute HCl will remove any unreacted diethylamine, and a wash with saturated sodium bicarbonate will remove unreacted phenylacetic acid. If further purification is needed, vacuum distillation is an excellent method for this compound.[11] Column chromatography on silica gel can also be used, but be aware that the compound can be sensitive to prolonged exposure to silica.[9]

Q4: What are the key safety precautions when working with the reagents for this synthesis?

A4: When using thionyl chloride or oxalyl chloride to make the acid chloride, these reactions should be performed in a well-ventilated fume hood as they release toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively).[3] Diethylamine is a volatile and flammable liquid with a strong odor.[12] Coupling reagents can be irritants or toxic; for example, the byproduct of BOP is the carcinogen HMPA.[10] Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

Key Experimental Protocols

Protocol 1: Synthesis via Phenylacetyl Chloride
  • Preparation of Phenylacetyl Chloride: In a round-bottom flask under an inert atmosphere, dissolve phenylacetic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. The solvent and excess reagent are then carefully removed under reduced pressure.

  • Amidation: Dissolve the crude phenylacetyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve diethylamine (2.2 eq) in anhydrous DCM. Add the diethylamine solution dropwise to the phenylacetyl chloride solution.

  • Workup: After the reaction is complete (as monitored by TLC), quench with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[9][13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless oil.[11]

Protocol 2: Synthesis via DCC Coupling
  • Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq), diethylamine (1.1 eq), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Addition of Coupling Reagent: Cool the solution to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.[8]

  • Workup: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and perform an aqueous workup as described in Protocol 1. Further purification can be achieved by column chromatography or vacuum distillation.

References

  • Leggio, A., Belsito, E. L., Di Gioia, M. L., Leotta, V., Romio, A., Siciliano, C., & Liguori, A. (2014). Silver(I) acetate-assisted amide bond formation. Tetrahedron Letters, 55(1), 133-136. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Patel, S. R., & Jasrai, Y. T. (2015). Process for preparation of n,n-di substituted carboxamides. U.S.
  • Organic Syntheses. (n.d.). Phenylacetamide. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Patel, S. R., & Jasrai, Y. T. (2013). Process for preparation of n,n-di substituted carboxamides. WIPO Patent Application No. WO/2013/065059. [Link]

  • Shanghai Yuze Chemical Technology Co., Ltd. (n.d.). 2-Phenylacetamide. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 82(19), 10174–10183. [Link]

  • Allen, C. L. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. University of Bath. [Link]

  • Lu, X., & Shi, C. (2008). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2016). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Research on Chemical Intermediates, 43(3), 1629-1640. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171804. [Link]

  • The Pherobase. (n.d.). This compound. [Link]

  • Sumitomo Chemical Company, Limited. (2014). Method for producing phenylacetamide compound.
  • Kumar, S., Prakash, S., & Sharma, R. K. (2011). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Pharmacologyonline, 2, 1056-1063. [Link]

  • PubChem. (n.d.). This compound. [Link]

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Technical Support Center: Scaling Up N,N-Diethyl-2-phenylacetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the laboratory-scale production of N,N-Diethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your process is efficient, reproducible, and high-yielding.

Troubleshooting Guide: From Milligrams to Multigrams

Scaling up a chemical synthesis is rarely a linear process. Issues that are insignificant at a small scale can become major obstacles in larger reactions.[1][2] This guide addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or Stagnant Reaction Yield

You've successfully synthesized the target compound on a small scale, but upon increasing the reactant quantities, the yield has dropped significantly or the reaction fails to reach completion.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Action
Inefficient Mixing In larger volumes, ensuring homogeneity is critical.[1] Magnetic stirring may become insufficient, leading to localized concentration gradients and "dead zones" where reactants don't interact effectively.Upgrade to Mechanical Stirring: For reaction volumes exceeding 500 mL, a mechanical overhead stirrer with an appropriately sized paddle is essential for maintaining a homogenous reaction mixture. Ensure the vortex is controlled to prevent splashing.
Poor Temperature Control The amidation reaction is often exothermic. In larger flasks, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to localized "hot spots" that promote side reactions or decomposition of starting materials.Controlled Reagent Addition & Monitoring: Add the more reactive reagent (e.g., phenylacetyl chloride) dropwise via an addition funnel. Monitor the internal reaction temperature with a thermocouple. Use an ice bath to maintain the desired temperature range.
Incomplete Activation of Carboxylic Acid When preparing the amide from phenylacetic acid, the activation step (e.g., conversion to an acyl chloride or use of a coupling agent) may not go to completion at a larger scale due to stoichiometric imbalances or reagent degradation.Verify Reagent Quality & Stoichiometry: Use freshly opened or purified thionyl chloride or oxalyl chloride. If using a coupling agent like DCC or EDC, ensure it has been stored properly. Consider a slight excess (1.1-1.2 equivalents) of the activating agent for larger-scale reactions.
Formation of Stable Carboxylate Salts A common issue in direct amidation methods is the acid-base reaction between the carboxylic acid and the amine, forming a stable salt that is unreactive under the reaction conditions.[3]Optimize Reaction Conditions for Direct Amidation: If not using an activating agent, consider catalysts like boric acid derivatives or metal salts (e.g., NiCl₂) which can facilitate the reaction at elevated temperatures, often with azeotropic removal of water.[3][4][5]
Issue 2: Product Contamination and Purification Difficulties

Your crude product is an oil or discolored solid that is difficult to purify, and standard workup procedures are proving ineffective.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Action
Unreacted Starting Materials Incomplete conversion is a common issue when scaling up. The presence of unreacted phenylacetic acid or diethylamine complicates purification.Aqueous Workup: A thorough aqueous workup is crucial. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess diethylamine, followed by a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted phenylacetic acid, and finally with brine to remove residual water and salts.[6]
Formation of Byproducts Side reactions can become more prevalent at a larger scale. For instance, if preparing the acyl chloride in situ, side reactions with the solvent or self-condensation can occur.TLC Analysis & Optimized Purification: Use Thin-Layer Chromatography (TLC) to identify the number of components in your crude product.[7] Based on the polarity of the impurities, choose an appropriate purification method. Flash column chromatography on silica gel is often effective. For this compound, a gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[7]
Residual Solvent Incomplete removal of high-boiling point solvents (e.g., toluene, DMF) used in the reaction can leave the product as a persistent oil.High-Vacuum Evaporation: Use a rotary evaporator connected to a high-vacuum pump to remove residual solvents. Gentle heating of the flask in a water bath can aid this process. For very stubborn solvents, co-evaporation with a more volatile solvent like dichloromethane can be effective.
Water in the Crude Product Inadequate drying of the organic layer during workup can lead to a wet, oily product.Use of a Drying Agent: After the final brine wash, thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a lab scale?

A1: One of the most common and reliable methods involves the reaction of phenylacetyl chloride with diethylamine.[8] This method is generally high-yielding and proceeds under mild conditions. The phenylacetyl chloride can be purchased or prepared by reacting phenylacetic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[7] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product spot. A typical mobile phase for this compound would be a mixture of hexane and ethyl acetate.

Q3: My final product is a pale yellow liquid. Is this normal, and how can I decolorize it?

A3: this compound is often described as a colorless to pale yellow liquid.[8] The yellow tint may be due to minor impurities. If a colorless product is required, you can try passing a solution of the compound through a short plug of silica gel or activated carbon, followed by solvent removal. Vacuum distillation can also yield a pure, colorless product.[8][9]

Q4: What are the key safety precautions I should take when working with the reagents for this synthesis?

A4: Phenylacetyl chloride and thionyl chloride are corrosive and lachrymatory; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8] Diethylamine is a volatile and flammable liquid with a strong odor, and should also be handled in a fume hood.

Q5: Can I use a different amine instead of diethylamine?

A5: Yes, the synthesis is adaptable to other primary and secondary amines to produce a variety of N-substituted 2-phenylacetamides. However, the reactivity of the amine and the steric hindrance around the nitrogen atom can affect the reaction rate and yield.

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenylacetyl Chloride

This protocol is adapted from established amidation procedures.[6]

Materials:

  • Phenylacetyl chloride

  • Diethylamine

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Triethylamine (or another non-nucleophilic base)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous diethyl ether to the addition funnel and add it dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the phenylacetyl chloride is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or flash column chromatography if necessary.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Diethylamine & Triethylamine in Ether B Cool to 0°C A->B D Dropwise Addition of Acyl Chloride B->D C Prepare Phenylacetyl Chloride Solution C->D E Warm to Room Temperature & Stir D->E F Monitor by TLC E->F G Quench with Water F->G H Sequential Washes (Acid, Base, Brine) G->H I Dry with Na₂SO₄ H->I J Concentrate I->J K Purify (Distillation/Chromatography) J->K

Caption: Synthesis of this compound Workflow.

References

  • ChemBK. This compound. Available from: [Link]

  • Chhatwal, A. R., Lomax, H. V., Blacker, J., & Marce-Villa, P. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances, 10(33), 19445–19455. Available from: [Link]

  • HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • Ismail, M. M., & El-Sayed, R. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171899. Available from: [Link]

  • Leggio, A., Belsito, E. L., Di Gioia, M. L., Leotta, V., Romio, A., Siciliano, C., & Liguori, A. (2014). Silver(I) acetate-assisted amide bond formation. Tetrahedron Letters, 55(1), 243-246.
  • ManTech Publications. (2025). Challenges and Opportunities in the Industrial Scale-Up of Nanoparticle-Based Drug Delivery Systems. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. (2020). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. Available from: [Link]

  • Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4433-4439. Available from: [Link]

  • Google Patents. (2015). Process for preparation of n,n-di substituted carboxamides.

Sources

Technical Support Center: N,N-Diethyl-2-phenylacetamide Stability Testing Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diethyl-2-phenylacetamide (DEPA) stability testing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on establishing a robust stability testing program for this active substance. Here, we will delve into the critical aspects of stability testing, from understanding the molecule's inherent characteristics to troubleshooting common experimental hurdles. Our focus is on ensuring scientific integrity and providing actionable protocols grounded in established regulatory principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for an amide-containing compound like this compound?

A1: The amide functional group in this compound is susceptible to hydrolysis, which is the primary degradation pathway.[1][2][3] This reaction involves the cleavage of the amide bond by water, yielding phenylacetic acid and diethylamine. The rate of hydrolysis is significantly influenced by pH and temperature.[2][4] While amides are generally more stable to hydrolysis than esters, this pathway must be thoroughly investigated under both acidic and basic conditions.[1][3] Oxidation is another potential degradation route, although typically less prevalent than hydrolysis for this class of compounds.[3]

Q2: What are the regulatory expectations for stability testing of a new drug substance like this compound?

A2: Regulatory bodies such as the FDA and EMA, guided by the International Council on Harmonisation (ICH), have established comprehensive guidelines for stability testing.[5][6][7][8][9][10][11] The core requirements include:

  • Formal Stability Studies: Data from at least three primary batches are needed to establish a re-test period.[5][12][13][14]

  • Storage Conditions: Long-term studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, while accelerated studies are performed at 40°C ± 2°C / 75% RH ± 5% RH.[14][15][16]

  • Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][12] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][12]

  • Stress Testing: Forced degradation studies are required to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[12][15][16][17]

Q3: What is a "stability-indicating method," and why is it crucial for my experiments?

Q4: My this compound sample is a solid. Do I still need to be concerned about hydrolysis?

A4: Yes, even for a solid-state sample, hydrolysis can occur, especially under high humidity conditions. Water molecules can be adsorbed onto the surface of the solid particles, creating a microenvironment where hydrolysis can take place. Therefore, stability studies for solid this compound should include exposure to various humidity levels as recommended by ICH guidelines.[5][12] The physical form of the substance is described as a colorless to yellow liquid or semi-solid or solid, and it should be stored sealed in a dry, room temperature environment.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your stability testing experiments.

Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

Symptoms:

  • Asymmetrical peaks (fronting or tailing).

  • Inconsistent retention times between injections or over a sequence.

  • Broad peaks leading to poor resolution.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Mobile Phase Issues - Incorrect Composition: Prepare fresh mobile phase. Ensure accurate measurement of all components.[18][19] - Degassing Problems: Degas the mobile phase thoroughly using sonication or vacuum filtration to remove dissolved gases.[19] - pH Fluctuation: If using a buffer, ensure its pH is stable and within the working range of the column. A small change in pH can significantly impact the retention of ionizable compounds.[20]
Column Problems - Contamination: Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, consider replacing the guard column or the analytical column.[19] - Column Overload: Reduce the injection volume or dilute the sample.[18] - Column Degradation: The amide in this compound can interact with residual silanols on silica-based columns, leading to peak tailing. Consider using an end-capped column or adding a competing base to the mobile phase.
System Issues - Leaks: Check all fittings for any signs of leakage.[19] - Injector Problems: Ensure the injector is functioning correctly and delivering the precise injection volume.[18] - Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[19][20]
Issue 2: Inconsistent or No Degradation in Forced Degradation Studies

Symptoms:

  • Less than 5-20% degradation is observed under stress conditions.

  • Highly variable degradation levels between replicate experiments.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inadequate Stress Conditions - Hydrolysis: Increase the concentration of the acid or base, extend the exposure time, or increase the temperature.[21] - Oxidation: Use a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) or increase the temperature.[21] - Photostability: Ensure the light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines.[10]
Sample Preparation - Poor Solubility: Ensure the drug substance is fully dissolved in the stress medium. Poor solubility can lead to non-uniform exposure to the stressor. - Incorrect Concentration: Use a concentration that is appropriate for the analytical method and allows for the detection of degradation products.
Analytical Method Issues - Lack of Specificity: The analytical method may not be able to distinguish the parent compound from its degradation products. A re-evaluation and potential re-development of the method may be necessary.
Issue 3: Appearance of Unexpected Peaks in the Chromatogram

Symptoms:

  • New, unidentified peaks appear in the chromatograms of stability samples.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation Products - This is the expected outcome of a successful stability study. The next step is to identify and characterize these new peaks using techniques like mass spectrometry (MS).
Contamination - Sample Handling: Ensure clean glassware and proper sample handling techniques to avoid cross-contamination. - Reagents: Use high-purity reagents and solvents. - System Contamination: Flush the HPLC system thoroughly to remove any residual contaminants.
Interaction with Excipients (for drug product) - If you are analyzing a formulated product, the new peaks could be due to interactions between the drug substance and the excipients. Conduct compatibility studies to investigate this.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.[12][15][16][17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to the final concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 48 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to the final concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to the final concentration for analysis.

  • Thermal Degradation:

    • Place the solid this compound in a hot air oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in the mobile phase to the final concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][22]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dissolve the samples in the mobile phase to the final concentration for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

Parameter Recommendation
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e-g., determined by UV-Vis spectrophotometry).
Column Temperature 30°C
Injection Volume 10 µL

Method Development Workflow:

HPLC_Method_Development A Initial Scouting Runs (Isocratic and Gradient) B Optimize Mobile Phase (pH, Organic Modifier) A->B C Optimize Gradient Profile B->C D Analyze Forced Degradation Samples C->D E Assess Peak Purity (e.g., with PDA or MS detector) D->E E->B Impurity Co-elution F Method Validation (as per ICH Q2(R1)) E->F Purity Confirmed G Finalized Stability-Indicating Method F->G

Caption: Workflow for HPLC method development.

Visualizations

Logical Flow for Stability Study Execution

The following diagram illustrates the logical progression of a comprehensive stability study for this compound.

Stability_Study_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Procure this compound (at least 3 batches) B Develop & Validate Stability-Indicating Analytical Method A->B C Initiate Formal Stability Studies (Long-term & Accelerated) B->C D Conduct Forced Degradation Studies B->D E Analyze Samples at Specified Time Points C->E F Identify & Characterize Degradation Products D->F G Evaluate Data & Establish Re-test Period / Shelf Life E->G F->G H Compile Stability Report G->H

Caption: Overview of a stability study workflow.

References

  • ICH Q1A(R2) Guideline - ICH. Available from: [Link]

  • Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). Available from: [Link]

  • EMA releases new guideline on stability testing - Manufacturing Chemist. Available from: [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy. Available from: [Link]

  • This compound | C12H17NO | CID 17076 - PubChem. Available from: [Link]

  • Stability testing of existing active substances and related finished products | EMA. Available from: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products | FDA. Available from: [Link]

  • Quality: stability | European Medicines Agency (EMA). Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING - EMA. Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES - SNS Courseware. Available from: [Link]

  • This compound - ChemBK. Available from: [Link]

  • Ich guideline for stability testing | PPTX - Slideshare. Available from: [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products - FDA. Available from: [Link]

  • How to Conduct Stability Studies for Drug Substances Under US FDA Guidelines. Available from: [Link]

  • Stability Testing of New Drug Substances and Products - ProPharma. Available from: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. Available from: [Link]

  • Drug Stability | PDF | Amide | Hydrolysis - Scribd. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available from: [Link]

  • CHEMICAL STABILITY OF DRUGS - RSquareL. Available from: [Link]

  • Photostability - IAGIM. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • Stability challenges in drug discovery - PubMed. Available from: [Link]

  • (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations - ResearchGate. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar. Available from: [Link]

Sources

Contamination issues in N,N-Diethyl-2-phenylacetamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Diethyl-2-phenylacetamide (DEPA)

Welcome to the comprehensive technical support guide for this compound (DEPA). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common contamination issues encountered during the synthesis, purification, and analysis of DEPA. Our goal is to provide actionable, field-proven insights grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding DEPA contamination, providing concise answers and links to more detailed troubleshooting guides.

Q1: What are the most common impurities found in DEPA samples?

A1: Impurities in DEPA typically originate from starting materials, side reactions during synthesis, or degradation. Common contaminants include unreacted phenylacetic acid and diethylamine, by-products from side reactions, and residual solvents used during purification. The specific impurity profile can vary significantly depending on the synthetic route employed.

Q2: How can I proactively prevent contamination during DEPA synthesis?

A2: Proactive prevention is critical. This involves using high-purity starting materials, ensuring an inert reaction atmosphere (e.g., using nitrogen or argon gas) to prevent side reactions, and carefully controlling reaction parameters such as temperature and time. Post-synthesis, meticulous purification, often involving recrystallization or chromatography, is essential to remove residual impurities.

Q3: What are the regulatory standards for impurity levels in DEPA, especially for pharmaceutical applications?

A3: For pharmaceutical applications, impurity levels are strictly regulated by bodies like the FDA and EMA. While specific monographs for DEPA may vary, general guidance is provided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances. These guidelines outline the requirements for identifying and qualifying impurities.

Q4: Can storage conditions affect the purity of DEPA?

A4: Yes, improper storage can lead to degradation. DEPA should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light, which can catalyze degradation reactions.

Part 2: Troubleshooting Guide: Contamination Issues

This guide provides a structured approach to identifying and resolving specific contamination problems.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)

Symptom: Your HPLC or GC-MS chromatogram shows one or more unexpected peaks in addition to the main DEPA peak.

Causality: These peaks represent impurities. Their origin can be traced back to several potential sources:

  • Starting Materials: Unreacted phenylacetic acid or diethylamine.

  • Side Products: Impurities formed from competing reaction pathways.

  • Solvents: Residual solvents from the reaction or purification steps.

  • Degradation: Breakdown products of DEPA.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Unexpected Chromatographic Peaks A Unexpected Peak(s) Detected B Analyze Peak Characteristics (Mass Spec, Retention Time) A->B C Hypothesize Impurity Identity B->C D Compare with Known Standards (Starting Materials, Solvents) C->D E Match Found? D->E F Impurity Identified. Refine Purification. E->F  Yes G No Match. Investigate Side Reactions/Degradation. E->G  No H Perform Structural Elucidation (e.g., NMR) G->H I Identify Novel Impurity. Adjust Synthesis. H->I

Caption: Workflow for identifying unknown chromatographic impurities.

Step-by-Step Resolution:

  • Characterize the Impurity: Use mass spectrometry (MS) to determine the molecular weight of the unknown peak. This is a primary clue to its identity.

  • Compare to Starting Materials: Run analytical standards of your starting materials (phenylacetic acid, diethylamine) and any solvents used. Compare their retention times and mass spectra to the unknown peak.

  • Evaluate for Common By-products: Consider potential side reactions. For instance, if an activating agent like thionyl chloride was used to create phenylacetyl chloride in situ, residual amounts could lead to other by-products.

  • Refine Purification:

    • Recrystallization: If the impurity is a solid, recrystallization from an appropriate solvent system can be highly effective. Experiment with different solvents to maximize the purity of the recovered DEPA.

    • Column Chromatography: For complex mixtures or impurities with similar polarity to DEPA, silica gel column chromatography is a powerful purification technique.

Issue 2: Poor Yield and Purity After Synthesis

Symptom: The final yield of DEPA is low, and the product is visibly impure (e.g., discolored, oily).

Causality: This often points to suboptimal reaction conditions or the presence of contaminants that inhibit the reaction or promote side reactions.

  • Moisture: Water can hydrolyze activating agents or intermediates, reducing yield.

  • Oxygen: Air can lead to oxidative side reactions, creating colored impurities.

  • Temperature Control: Incorrect temperatures can either slow the reaction (too low) or promote the formation of by-products (too high).

Preventative & Corrective Measures:

ParameterRecommended ActionScientific Rationale
Reagents Use freshly distilled or high-purity starting materials.Minimizes the introduction of initial contaminants.
Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar).Prevents oxidation and other air-sensitive side reactions.
Temperature Maintain strict temperature control using an oil bath or cryocooler.Ensures optimal reaction kinetics and minimizes by-product formation.
Glassware Use oven-dried or flame-dried glassware.Eliminates residual moisture that can interfere with the reaction.

Part 3: Experimental Protocols

Protocol 1: Purity Analysis of DEPA by HPLC-UV

This protocol outlines a standard method for quantifying the purity of a DEPA sample.

1. Materials & Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • DEPA reference standard.

  • DEPA sample for analysis.

2. Chromatographic Conditions:

  • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard & Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the DEPA reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the DEPA sample in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram. Note the retention time of the main DEPA peak.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of DEPA Peak / Total Area of All Peaks) * 100

Part 4: Contamination Pathway Visualization

The following diagram illustrates potential entry points for contaminants during the synthesis of DEPA from phenylacetic acid and diethylamine.

G cluster_1 DEPA Synthesis Contamination Pathways SM Starting Materials (Phenylacetic Acid, Diethylamine) Reaction Synthesis Reaction Vessel SM->Reaction Reagents Ancillary Reagents (Solvents, Activating Agents) Reagents->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Side_Prod Side-Products Reaction->Side_Prod Purification Purification (Recrystallization, Chromatography) Workup->Purification Degradation Degradation Products Workup->Degradation Final Final DEPA Product Purification->Final Res_Solvent Residual Solvents Purification->Res_Solvent Imp_SM Impure Starting Materials Imp_SM->Reaction Imp_Reagents Contaminated Reagents Imp_Reagents->Reaction Side_Prod->Workup Degradation->Purification Res_Solvent->Final

Caption: Potential sources of contamination during DEPA synthesis and purification.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]

Validation & Comparative

The Gold Standard and Its Contender: A Comparative Efficacy Analysis of DEET and N,N-Diethyl-2-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: January 2026

For decades, N,N-diethyl-meta-toluamide (DEET) has been the benchmark for topical insect repellents, a stalwart guardian against vector-borne diseases for both military personnel and the public.[1] However, the ongoing search for alternative active ingredients with comparable or superior efficacy and favorable safety profiles has led to significant research into other compounds. Among these, N,N-Diethyl-2-phenylacetamide (DEPA) has emerged as a noteworthy challenger. This guide provides an in-depth, data-driven comparison of the efficacy of DEPA and DEET, delving into their mechanisms of action, direct comparative performance data, and the standardized methodologies used for their evaluation.

Unraveling the Repellent Mechanisms: How DEET and DEPA Deter Hematophagous Arthropods

The efficacy of a repellent is fundamentally linked to its interaction with the sensory apparatus of insects. While the precise mechanisms for many repellents are still under active investigation, significant strides have been made in understanding how these compounds alter insect behavior.

DEET's Multi-Modal Molecular Disruption:

DEET's mode of action is complex and multifaceted, going beyond a simple masking of host odors.[2] Current research indicates that DEET interacts with insect olfactory systems in several ways:

  • Olfactory Receptor Confusion: DEET can disrupt the function of an insect's odorant receptors (ORs), effectively scrambling the signals that attract them to a host.[3][4] Instead of blocking the receptors entirely, DEET appears to modulate their response to attractive chemical cues, such as those found in human sweat and breath, leading to confusion and disorientation.[3][5]

  • Direct Receptor Activation: There is also evidence to suggest that DEET directly activates specific gustatory (taste) and olfactory receptors that trigger an aversive response in insects, causing them to avoid treated surfaces upon contact.[6]

  • Inhibition of Lactic Acid Detection: DEET has been shown to interfere with the ability of mosquitoes to detect lactic acid, a key component of human odor that acts as a powerful attractant.[5]

This multi-pronged attack on the insect's sensory systems likely contributes to DEET's broad-spectrum efficacy against a wide range of arthropods.[1]

DEPA's Presumed Mechanism of Action:

While the molecular targets of DEPA have been studied in less detail than those of DEET, its mechanism of action is believed to be broadly similar. As a member of the amide family of compounds, DEPA is thought to exert its repellent effect through interactions with the odorant and gustatory receptors of insects.[6] This interaction likely disrupts the normal perception of host cues, leading to avoidance behavior. Further research is needed to elucidate the specific receptors and signaling pathways involved in DEPA's repellency.

Head-to-Head Efficacy: A Quantitative Comparison

The most definitive measure of a repellent's performance is its ability to protect against the bites of disease-carrying arthropods under controlled conditions. Numerous laboratory and field studies have directly compared the efficacy of DEPA and DEET, primarily focusing on protection time against various mosquito species.

Laboratory Studies: The Arm-in-Cage Test

The "arm-in-cage" test is a standardized laboratory method for evaluating the efficacy of topical repellents.[7] This method provides a reliable and reproducible measure of the complete protection time (CPT), which is the duration from repellent application until the first confirmed insect bite.

A study evaluating a 20% w/v DEPA cream against a 10% w/v DEET solution on Aedes aegypti mosquitoes found no statistically significant difference in their repellency.[4] Both formulations provided over 60% reduction in mosquito landings for 8 hours.[4] Another study reported that at concentrations of 0.25 and 0.5 mg/cm², there was no significant difference in repellency between DEPA and DEET against black flies and mosquitoes.[8]

Repellent (Concentration)Mosquito SpeciesMean Protection Time (Hours)Reference
DEPA (20% w/v cream)Aedes aegypti>8 (with >60% landing reduction)[4]
DEET (10% w/v solution)Aedes aegypti>8 (with >60% landing reduction)[4]
DEPA (0.25 mg/cm²)Mosquitoes & Black FliesNot significantly different from DEET[8]
DEET (0.25 mg/cm²)Mosquitoes & Black FliesNot significantly different from DEPA[8]
DEPA (0.5 mg/cm²)Mosquitoes & Black FliesNot significantly different from DEET[8]
DEET (0.5 mg/cm²)Mosquitoes & Black FliesNot significantly different from DEPA[8]
DEPA (0.2 mg/cm²)Phlebotomus papatasi6.52 ± 0.08[8]
DEET (0.2 mg/cm²)Phlebotomus papatasi7.15 ± 0.15[8]

Field Studies: Real-World Performance

Field evaluations provide crucial data on repellent efficacy under natural environmental conditions. A study conducted in the North-East Frontier area of India evaluated DEPA and DEET against mosquitoes, black flies, and land leeches.[8] The results showed that both DEPA and DEET exhibited broad-spectrum repellency and were more effective than another repellent, dimethylphthalate (DMP).[8] In this field setting, no significant difference was observed between DEPA and DEET at concentrations of 0.25 and 0.5 mg/cm² against mosquitoes and black flies.[8]

Standardized Evaluation Methodologies: Ensuring Data Integrity

To ensure the reliability and comparability of repellent efficacy data, standardized testing protocols are essential. The World Health Organization (WHO) provides comprehensive guidelines for the efficacy testing of mosquito repellents for human skin.[3]

The Arm-in-Cage Test: A Step-by-Step Protocol

The arm-in-cage test is a cornerstone of laboratory-based repellent evaluation. The following is a generalized protocol based on WHO guidelines:

  • Subject Recruitment and Preparation: Human volunteers are recruited for the study. A defined area of their forearm is marked for repellent application. The skin is cleaned with a non-perfumed soap and rinsed thoroughly with water before repellent application.

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to the marked area of the skin.

  • Mosquito Exposure: The treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., 200) for a set period (e.g., 3 minutes).[7]

  • Data Collection: The time to the first confirmed mosquito bite is recorded. A confirmed bite is typically defined as a bite followed by another within a specified timeframe.

  • Repeated Exposures: The exposure is repeated at regular intervals (e.g., every 30 minutes) until the repellent fails, as indicated by a confirmed bite.

  • Data Analysis: The complete protection time (CPT) is calculated for each subject and repellent. Statistical analysis is then performed to compare the efficacy of different repellents.

ArmInCageProtocol cluster_prep Preparation cluster_exposure Exposure & Data Collection cluster_analysis Analysis Subject Subject Recruitment & Skin Prep Repellent Precise Repellent Application Subject->Repellent Exposure Insert Arm into Mosquito Cage Repellent->Exposure RecordBite Record Time of First Confirmed Bite Exposure->RecordBite Repeat Repeat Exposure at Intervals RecordBite->Repeat Calculate Calculate Complete Protection Time (CPT) Repeat->Calculate Until Repellent Failure

Arm-in-Cage Experimental Workflow

Field Efficacy Studies: A Generalized Approach

Field studies aim to assess repellent performance in a natural setting.

  • Site Selection: A location with a high population of the target arthropod species is chosen.

  • Subject and Repellent Application: Human volunteers are used, and repellents are applied to exposed skin as in laboratory studies.

  • Exposure and Data Collection: Volunteers are positioned in the study area, and the number of insect landings or bites is recorded over a set period.

  • Environmental Monitoring: Environmental factors such as temperature, humidity, and wind speed are recorded as they can influence insect activity and repellent longevity.

  • Data Analysis: The percentage of protection offered by the repellent is calculated by comparing the number of bites on treated versus untreated individuals.

FieldStudyWorkflow Start Site Selection & Subject Recruitment ApplyRepellent Repellent Application Start->ApplyRepellent Exposure Exposure to Natural Insect Population ApplyRepellent->Exposure CollectData Record Landings/Bites Exposure->CollectData MonitorEnv Monitor Environmental Conditions Exposure->MonitorEnv Analyze Calculate Percent Protection CollectData->Analyze

Field Study Logical Flow

Conclusion: A Tale of Two Amides

The available experimental data indicates that this compound (DEPA) is a highly effective insect repellent with a performance profile comparable to that of DEET, the long-standing gold standard.[4][8] Both compounds demonstrate broad-spectrum activity and provide long-lasting protection against a variety of hematophagous arthropods. While DEET's mechanism of action is more extensively characterized, both repellents are understood to function by disrupting the sensory cues that insects use to locate a host.

For researchers and drug development professionals, DEPA represents a viable and effective alternative to DEET. The choice between these two active ingredients may ultimately depend on factors such as formulation properties, cost, and regional availability. Continued research into the specific molecular interactions of DEPA and other novel repellent compounds will be crucial in developing the next generation of personal protectants against vector-borne diseases.

References

  • Kalyanasundaram, M., & Mathew, N. (2006). N,N-diethyl phenylacetamide (DEPA): a safe and effective repellent for personal protection against hematophagous arthropods. Journal of medical entomology, 43(3), 518–525. [Link]

  • Max Planck Institute for Chemical Ecology. (2011, September 23). How anti-mosquito repellents disorient insects. Retrieved from [Link]

  • Chen, C. D., Othman, W. N., Lau, K. W., Lee, H. L., Heo, C. C., Leong, C. S., & Sofian-Azirun, M. (2017). Laboratory Study on the Repellent Bioefficacy of Diethyl Phenyl Acetamide (DEPA) against Aedes (Stegomyia) aegypti (Linnaeus). Journal of Mosquito Research, 7(2), 9-14.
  • Afify, A., & Potter, C. J. (2017). Olfaction: Repellents that Congest the Mosquito Nose. Current biology : CB, 27(1), R28–R30. [Link]

  • Career Henan Chemical Co. (n.d.). This compound;CAS:2431-96-1. Retrieved from [Link]

  • DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. Fly, 9(1), 45–51. [Link]

  • Biogents AG. (n.d.). Arm-in-Cage test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Arm-in-Cage Mosquito Repellent Testing Services. Retrieved from [Link]

  • chemeurope.com. (2011, September 26). Why DEET Keeps Mosquitos and Other Insects at Bay. Retrieved from [Link]

  • Rao, S. S., & Rao, K. M. (1991). Insect repellent N,N-diethylphenylacetamide: an update. Journal of medical entomology, 28(3), 303–306. [Link]

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A Comparative Guide to the Synthesis of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diethyl-2-phenylacetamide (DEPA) is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. The synthesis of this compound has been approached through a variety of methodologies, each presenting a unique profile of advantages and disadvantages concerning yield, cost, safety, and environmental impact. This guide provides a comprehensive comparison of the most prevalent synthetic routes to DEPA. It offers detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in selecting the optimal method tailored to their specific requirements.

Acylation of Diethylamine with Phenylacetyl Chloride

This classical and direct approach involves the nucleophilic acyl substitution of phenylacetyl chloride with diethylamine. The inherent reactivity of the acid chloride facilitates a rapid and often high-yielding reaction.

Mechanistic Insight

The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride to form a tetrahedral intermediate. This intermediate subsequently collapses, expelling a chloride ion as the leaving group and forming the stable amide product. An additional equivalent of diethylamine or a mild base then deprotonates the resulting diethylammonium ion.

Experimental Protocols

Method A: In-situ Generation of Phenylacetyl Chloride

This protocol describes the formation of phenylacetyl chloride from phenylacetic acid using thionyl chloride, which is then immediately reacted with diethylamine.

  • Step 1: Phenylacetyl Chloride Synthesis: In a flame-dried round-bottom flask fitted with a reflux condenser and magnetic stirrer, a mixture of phenylacetic acid (1.0 eq) and thionyl chloride (1.2 eq) is heated at reflux with continuous stirring for 3-4 hours. Excess thionyl chloride can be removed by distillation.

  • Step 2: Amidation: The synthesized phenylacetyl chloride is dissolved in a dry, inert solvent like diethyl ether. The solution is cooled in an ice bath, and diethylamine (2.2 eq) is added dropwise with vigorous stirring over 2-3 hours.

  • Step 3: Work-up and Purification: The reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford crude DEPA. The pure product is obtained by vacuum distillation, typically with a yield of around 85%.

Method B: Silver Acetate-Assisted Acylation

This modified protocol employs silver acetate to promote the reaction, leading to higher yields under milder conditions.

  • Step 1: Reaction Setup: In a flask shielded from light, diethylamine (1.0 eq), silver(I) acetate (1.0 eq), and sodium acetate (2.0 eq) are added to a solution of phenylacetyl chloride (1.0 eq) in diethyl ether (10 mL per mmol of acid chloride).

  • Step 2: Reaction: The heterogeneous mixture is stirred magnetically at room temperature for 15-30 minutes. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification: The mixture is filtered to remove the precipitated solids. The filtrate is washed sequentially with 1N aqueous HCl, 1N aqueous NaOH, and brine. The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound as a viscous oil, typically with a yield of approximately 92%.[1]

Advantages and Disadvantages
  • Advantages: This method offers high yields, relatively short reaction times, and a straightforward purification process.

  • Disadvantages: Phenylacetyl chloride is a corrosive and lachrymatory substance. The in-situ generation from phenylacetic acid necessitates the use of hazardous reagents like thionyl chloride, which produces HCl and SO2 as byproducts. The silver acetate-assisted method, despite its high yield, utilizes a stoichiometric quantity of a heavy metal salt, which has environmental and cost implications.

Synthesis from Benzyl Cyanide

This two-step synthetic route involves the hydrolysis of benzyl cyanide to phenylacetic acid, followed by the amidation of the resulting carboxylic acid.

Mechanistic Insight

The initial step, the hydrolysis of the nitrile, can be conducted under either acidic or basic conditions. In an acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which is followed by a nucleophilic attack by water. A sequence of proton transfers and tautomerization steps results in the formation of a primary amide, which is subsequently hydrolyzed to the carboxylic acid. The amidation of the resulting phenylacetic acid can be accomplished through various methods, including those detailed in the subsequent sections.

Experimental Protocol
  • Step 1: Hydrolysis of Benzyl Cyanide: Benzyl cyanide (1.0 eq) is refluxed with a mixture of concentrated sulfuric acid and water for 3 hours in a round-bottom flask. The reaction mixture is then cooled and poured into cold water to precipitate the phenylacetic acid. The crude acid is collected by filtration, washed with cold water, and can be purified by recrystallization or distillation, with typical yields ranging from 77-84%.

  • Step 2: Amidation of Phenylacetic Acid: The obtained phenylacetic acid can be converted to DEPA using one of the direct catalytic amidation methods described in section 4, or by first converting it to phenylacetyl chloride as outlined in section 1.2, Method A.

Advantages and Disadvantages
  • Advantages: Benzyl cyanide is a readily available and relatively economical starting material. The hydrolysis step is a well-established and high-yielding reaction.

  • Disadvantages: This is a two-step process, which can be less efficient in terms of time and resources compared to a one-pot synthesis. The hydrolysis step requires the use of strong acids and elevated temperatures.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a notable transformation that converts aryl alkyl ketones into terminal amides or thioamides. For the synthesis of DEPA, acetophenone is the conventional starting material.

Mechanistic Insight

The mechanism of this reaction is intricate and involves multiple steps. Initially, the ketone reacts with the secondary amine (diethylamine) to form an enamine. This enamine then reacts with elemental sulfur. A series of rearrangements, including the transient formation of an aziridine ring, leads to the migration of the carbonyl group (as a thioamide) to the terminal carbon of the alkyl chain. The resulting thioamide can then be hydrolyzed to the corresponding amide.[2][3][4][5][6]

Experimental Protocol
  • Step 1: Reaction Setup: A mixture of acetophenone (1.0 eq), sulfur (2.5 eq), and diethylamine (5.0 eq) is heated under reflux. This reaction can be performed neat or in a high-boiling solvent such as quinoline.[7]

  • Step 2: Reaction and Monitoring: The reaction mixture is maintained at a temperature of 130-160 °C for several hours. The progress of the reaction can be monitored by TLC or Gas Chromatography (GC).

  • Step 3: Hydrolysis of the Thioamide: Upon completion of the initial reaction, excess diethylamine is removed. The resulting thioamide intermediate is then hydrolyzed to the amide by the addition of a mixture of acetic acid, sulfuric acid, and water, followed by refluxing for several hours.

  • Step 4: Work-up and Purification: The cooled reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation.

Advantages and Disadvantages
  • Advantages: This reaction enables the synthesis of the target amide from a readily available ketone in a single pot, although a subsequent hydrolysis step is required.

  • Disadvantages: The reaction often necessitates high temperatures and prolonged reaction times. The use of elemental sulfur and the formation of sulfur-containing byproducts can result in unpleasant odors and challenges in purification. The mechanism is complex, and yields can be variable depending on the substrate and reaction conditions.

Direct Catalytic Amidation of Phenylacetic Acid

The direct amidation of carboxylic acids with amines is a more atom-economical and environmentally benign approach, as it obviates the need for stoichiometric activating agents and generates water as the sole byproduct. Several catalytic systems have been developed for this transformation.

Mechanistic Insight

The general mechanism involves the activation of the carboxylic acid by the catalyst. For instance, with a Lewis acidic metal catalyst such as NiCl2 or a Zirconium complex, the catalyst coordinates to the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The amine then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of water, facilitated by the catalyst, yield the amide. Boron-based catalysts are believed to operate through the formation of acyloxyboron intermediates.[8]

Experimental Protocol (Nickel-Catalyzed)

This protocol is adapted from the direct amidation of phenylacetic acid with benzylamine catalyzed by NiCl2 and can be optimized for use with diethylamine.[9][10]

  • Step 1: Reaction Setup: In a reaction vessel, phenylacetic acid (1.0 eq), diethylamine (1.2 eq), and NiCl2 (10 mol%) are combined in a suitable solvent like toluene.

  • Step 2: Reaction: The mixture is heated at 110 °C for approximately 20 hours. A Dean-Stark apparatus can be employed to remove the water formed during the reaction, thus driving the equilibrium towards the product.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Advantages and Disadvantages
  • Advantages: This method is highly atom-economical and produces water as the only byproduct, positioning it as a greener alternative. The catalyst is often inexpensive and offers the potential for recycling.[9]

  • Disadvantages: Catalytic methods may require higher temperatures and longer reaction times compared to the acid chloride method. Catalyst screening and optimization of reaction conditions may be necessary to achieve high yields for specific substrates. Some catalysts may be sensitive to air and moisture.

Comparative Analysis

Parameter Acylation of Diethylamine From Benzyl Cyanide Willgerodt-Kindler Reaction Direct Catalytic Amidation
Starting Materials Phenylacetic acid/Phenylacetyl chloride, DiethylamineBenzyl cyanide, DiethylamineAcetophenone, Sulfur, DiethylaminePhenylacetic acid, Diethylamine
Number of Steps 1 or 221 (plus hydrolysis)1
Typical Yield 85-92%[1]~65-75% (overall)Variable, can be moderate to goodModerate to excellent, catalyst dependent
Reaction Conditions Mild to moderateHarsh (hydrolysis), then moderateHarsh (high temperature)Moderate to high temperature
Reagents & Byproducts Thionyl chloride (toxic, corrosive), HCl, SO2 / Silver acetate (heavy metal waste)Strong acids, generates salt wasteElemental sulfur (odor), H2SWater (benign)
Green Chemistry Aspect PoorModeratePoorGood to Excellent
Simplicity & Scalability HighModerateModerateHigh

Conclusion

The selection of a synthesis method for this compound is contingent upon the specific requirements of the researcher or manufacturer, including considerations of cost, scale, available equipment, and environmental policies.

  • For high yield and simplicity on a laboratory scale , the acylation of diethylamine with phenylacetyl chloride , particularly the silver acetate-assisted protocol, is a highly effective choice, provided that the cost and disposal of the silver salt are not prohibitive factors.

  • The synthesis from benzyl cyanide presents a viable alternative if benzyl cyanide is a more readily available or cost-effective starting material than phenylacetic acid.

  • The Willgerodt-Kindler reaction offers a unique transformation from a ketone but is often encumbered by harsh conditions and purification difficulties, rendering it less favorable for general application.

  • For green and sustainable synthesis , direct catalytic amidation emerges as the most promising strategy. Although it may necessitate more extensive optimization, the avoidance of hazardous reagents and the generation of only water as a byproduct make it an attractive option for both laboratory and industrial-scale production. The ongoing development of more efficient and robust catalysts is likely to establish this as the preferred method in the future.

Visualizations

Synthesis Pathways Overview

Synthesis_Pathways cluster_0 Route 1: Acylation cluster_1 Route 2: From Benzyl Cyanide cluster_2 Route 3: Willgerodt-Kindler cluster_3 Route 4: Catalytic Amidation PAA Phenylacetic Acid PAC Phenylacetyl Chloride PAA->PAC SOCl2 SOCl2 SOCl2 DEPA1 This compound PAC->DEPA1 Diethylamine DEA1 Diethylamine BC Benzyl Cyanide PAA2 Phenylacetic Acid BC->PAA2 H2SO4/H2O DEPA2 This compound PAA2->DEPA2 Amidation AP Acetophenone Thioamide Thioamide Intermediate AP->Thioamide Sulfur, Diethylamine DEPA3 This compound Thioamide->DEPA3 Hydrolysis PAA3 Phenylacetic Acid DEPA4 This compound PAA3->DEPA4 Diethylamine, Catalyst

Caption: Overview of the four main synthetic routes to this compound.

Experimental Workflow for Direct Catalytic Amidation

Catalytic_Amidation_Workflow start Start reactants Mix Phenylacetic Acid, Diethylamine, and NiCl2 in Toluene start->reactants heat Heat at 110°C (with Dean-Stark trap) reactants->heat cool Cool to Room Temperature heat->cool filter Filter to Remove Catalyst cool->filter wash Wash Filtrate with NaHCO3 and Brine filter->wash dry Dry Organic Layer (Na2SO4) wash->dry evaporate Evaporate Solvent (Reduced Pressure) dry->evaporate distill Purify by Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Step-by-step workflow for the direct catalytic amidation of phenylacetic acid.

References

  • Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation - Catalysis Science & Technology (RSC Publishing). (2022). Retrieved January 8, 2026, from [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

  • Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species - PMC - NIH. (2021). Retrieved January 8, 2026, from [Link]

  • Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation - ACS Publications. (2017). Retrieved January 8, 2026, from [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals | ACS Catalysis. (2025). Retrieved January 8, 2026, from [Link]

  • Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00421F. (2022). Retrieved January 8, 2026, from [Link]

  • Boronic acid catalysts in amidation reactions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Borate-catalysed direct amidation reactions of coordinating substrates - RSC Publishing. (n.d.). Retrieved January 8, 2026, from [Link]

  • Willgerodt-Kindler Reaction - SynArchive. (n.d.). Retrieved January 8, 2026, from [Link]

  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates - ChemRxiv. (2024). Retrieved January 8, 2026, from [Link]

  • Mechanism of Willgerodt- Kindler Reaction. - YouTube. (2018). Retrieved January 8, 2026, from [Link]

  • (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. (2013). Retrieved January 8, 2026, from [Link]

  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. (2024). Retrieved January 8, 2026, from [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC - NIH. (2018). Retrieved January 8, 2026, from [Link]

  • Optimum Conditions for the Willgerodt-Kindler Reaction. 1 - SciSpace. (1986). Retrieved January 8, 2026, from [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions - RSC Publishing. (n.d.). Retrieved January 8, 2026, from [Link]

  • 358 - The Willgerodt Reaction - Sciencemadness.org. (n.d.). Retrieved January 8, 2026, from [Link]

  • Nickel-catalyzed amidation reactions: N–N coupling and enolate amidation. (n.d.). Retrieved January 8, 2026, from [Link]

  • The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex. (n.d.). Retrieved January 8, 2026, from [Link]

  • (PDF) Metrics of Green Chemistry and Sustainability - ResearchGate. (2024). Retrieved January 8, 2026, from [Link]

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  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.. (2021). Retrieved January 8, 2026, from [Link]

  • Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

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  • Green chemistry metrics for organic synthetic chemistry - OuluREPO. (n.d.). Retrieved January 8, 2026, from [Link]

  • Figure 1 The amidation of phenylacetic acid with benzylamine catalysed by nickel metal; Figure 2 The yield of direct amidation with recycle catalysts; Table 1 Optimization of the reaction conditions using different solvents ; Table 2 Synthesis of amide derivatives from carboxylic acids and amines using NiCl2 as catalyst;The original spectra for all compouds from Direct amidation of non-activated phenyl acetic acid and benzyl amine derivatives catalysed by NiCl2 - Figshare. (2018). Retrieved January 8, 2026, from [Link]

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Introduction: The Phenylacetamide Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N,N-Diethyl-2-phenylacetamide and its Analogs for Researchers and Drug Development Professionals

The phenylacetamide core structure, characterized by an amide linkage attached to a benzyl group, represents a remarkably versatile scaffold in the realm of medicinal chemistry and drug discovery. Its derivatives have given rise to a wide array of biologically active compounds, with applications spanning from insect repellents to therapeutics for central nervous system disorders and oncology. Modifications to the amide nitrogen and the phenyl ring allow for fine-tuning of physicochemical properties and biological targets, making this class of compounds a subject of intense research.

This guide provides a comprehensive, data-supported comparison of this compound (DEPA), a well-known insect repellent, with other significant phenylacetamide derivatives. We will delve into a comparative analysis of their synthesis, physicochemical properties, and diverse biological activities, including the anticonvulsant properties of compounds like Phenacemide and the anticancer potential of newer analogs. The objective is to equip researchers, chemists, and drug development professionals with the critical data and experimental insights necessary to select and develop phenylacetamide-based molecules for their specific research applications.

Physicochemical Properties: A Comparative Overview

The selection of a compound for a specific application is fundamentally governed by its physicochemical properties. These parameters influence solubility, membrane permeability, metabolic stability, and formulation characteristics. The following table summarizes key properties for this compound and selected comparators.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compound (DEPA) C₁₂H₁₇NO191.2784-86169-171 (18 mmHg)2.40
2-Phenylacetamide C₈H₉NO135.16157-160280-2820.77
Phenacemide (Phenylacetylurea) C₉H₁₀N₂O₂178.19212-216-0.38
Phenacetin C₁₀H₁₃NO₂179.22134-137.5-1.58

Synthesis of Phenylacetamide Derivatives: A General and Specific Protocol

The primary route for synthesizing N-substituted phenylacetamides involves the acylation of a primary or secondary amine with phenylacetyl chloride or a related activated derivative of phenylacetic acid. This straightforward nucleophilic acyl substitution is efficient and broadly applicable.

The choice of the amine dictates the substitution on the amide nitrogen, providing a simple method for generating a library of derivatives. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Synthesis and Analysis of N,N-Diethyl-2-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In any scientific endeavor, particularly within drug development and chemical research, the capacity to consistently reproduce experimental results is the bedrock of progress. N,N-Diethyl-2-phenylacetamide (DEPA), a tertiary amide with applications ranging from an insect repellent to a CNS stimulant, serves as a pertinent case study for examining the variables that govern experimental fidelity.[1][2] This guide provides an in-depth analysis of the critical parameters in DEPA synthesis and characterization, offering field-proven insights to ensure that your results are both accurate and reproducible. We will dissect a primary synthetic route, compare it with a viable alternative, and establish a rigorous analytical workflow for validation.

The Crux of Reproducibility in Amide Synthesis

Amide bond formation is a cornerstone of organic synthesis.[3] However, the reliability of these reactions can be influenced by numerous factors, including the choice of reagents, reaction conditions, and even the scale of the experiment.[4][5][6] For a seemingly straightforward molecule like DEPA, overlooking subtle variables can lead to significant deviations in yield, purity, and ultimately, biological or chemical activity. This guide is structured to illuminate these variables and provide a self-validating framework for its preparation and analysis.

Comparative Analysis of Synthetic Methodologies for DEPA

Achieving a high-purity, high-yield product reproducibly begins with selecting the optimal synthetic strategy. While numerous methods exist for creating amide bonds, we will compare two common approaches applicable to DEPA: the acylation of an amine with an acid chloride and a direct coupling reaction using a carbamoyl chloride.[]

Method A: Phenylacetyl Chloride and Diethylamine (Schotten-Baumann Conditions)

This classic method is one of the most direct ways to synthesize amides.[][8] It involves the reaction of highly reactive phenylacetyl chloride with diethylamine. The high reactivity is a double-edged sword: it ensures rapid conversion but also demands stringent control over reaction conditions to prevent side reactions and ensure lot-to-lot consistency.

Method B: Phenylacetic Acid and N,N-Diethyl Carbamoyl Chloride

This alternative one-pot process avoids the isolation of the often lachrymatory and moisture-sensitive acid chloride.[9] It utilizes a different activating agent and can offer advantages in terms of safety and operational simplicity, with reported high yields and purity.[9]

To achieve reproducible results, a well-defined workflow is essential. The following diagram outlines the critical stages from starting materials to a fully characterized final product, forming a self-validating loop.

G cluster_prep Preparation & Synthesis cluster_analysis Analysis & Validation Reactants Select & Verify Reactant Quality (Phenylacetic Acid Derivative, Diethylamine) Synthesis Controlled Synthesis (Method A or B) - Stoichiometry - Temperature - Reaction Time Reactants->Synthesis Precise Measurement Workup Standardized Workup - Quenching - Extraction - Washing Synthesis->Workup Reaction Monitoring (TLC) Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Crude Product Structure Structural Verification - NMR (1H, 13C) - IR Spectroscopy Purification->Structure Purified DEPA Purity Purity Assessment - GC-MS / HPLC - Melting Point Structure->Purity Structure Confirmed Data Data Archiving - Spectra - Yield & Purity - Batch Number Purity->Data Purity >99% Data->Reactants Feedback Loop for Process Optimization

Caption: A generalized workflow for reproducible DEPA synthesis and validation.

Deep Dive: Critical Parameters for Reproducible Synthesis

The following table breaks down the key variables for our two comparative methods. Understanding and controlling these parameters is non-negotiable for achieving reproducibility.

ParameterMethod A: Phenylacetyl ChlorideMethod B: N,N-Diethyl Carbamoyl ChlorideRationale & Expert Insights for Reproducibility
Acid Source Phenylacetyl ChloridePhenylacetic AcidCausality: Phenylacetyl chloride is highly reactive but susceptible to hydrolysis. Using fresh or newly distilled reagent is critical to prevent the formation of phenylacetic acid as a byproduct, which complicates purification. Method B's use of the stable carboxylic acid avoids this issue.[]
Amine Source DiethylamineDiethylamineCausality: Diethylamine is volatile and hygroscopic. Ensure accurate molar equivalents by measuring by mass or using a calibrated syringe. Water contamination can hydrolyze the acid chloride in Method A.
Solvent Aprotic (e.g., Diethyl ether, DCM)Aprotic (e.g., Toluene)Causality: The solvent must be dry and inert to the highly reactive intermediates. Inconsistent solvent quality (e.g., peroxide contamination in ether) can lead to side reactions and reduced yields.
Base/Catalyst Stoichiometric Base (e.g., NaOH aq. or Pyridine)Organic Tertiary Base (e.g., 1-methylimidazole)Causality: The base neutralizes the HCl byproduct.[8] In Method A, incomplete neutralization can lead to the formation of diethylamine hydrochloride salt, reducing the available amine. In Method B, the organic base acts as a catalyst; its purity and stoichiometry are key for reaction rate and completion.[9]
Temperature 0-10°C (addition), then RTRoom Temperature (25-40°C)Causality: The acylation in Method A is highly exothermic.[] Failure to control the initial temperature can cause side reactions and reduce yield. The reaction in Method B is less exothermic, allowing for a wider and more manageable temperature range, which can improve reproducibility.[9]
Reaction Time ~15-30 minutes~30 minutesCausality: Monitor reaction completion by Thin-Layer Chromatography (TLC). Arbitrarily setting a time without verification can lead to incomplete conversion or byproduct formation.
Purification Aqueous Workup, Vacuum DistillationAqueous Workup, Vacuum DistillationCausality: A standardized aqueous wash protocol (e.g., HCl wash, NaOH wash, brine wash) is crucial for removing unreacted starting materials and salts.[10] Vacuum distillation is highly effective for obtaining pure, colorless DEPA.[9] The boiling point serves as a key physical constant for identification.[2][11]
Expected Yield ~93% (lab scale)[10]~98% (lab scale)[9]Insight: While both methods boast high yields, Method B's operational simplicity and less sensitive reagents may lead to more consistent results between different researchers or batches.
Analytical Validation: The Self-Validating Protocol

Reproducibility is not only about synthesis but also about robustly proving the identity and purity of the product. A multi-technique approach is mandatory.

A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides an unambiguous structural fingerprint.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy DEPA This compound (DEPA) H_NMR ¹H NMR Confirms proton environment (Aromatic, CH₂, CH₃ signals) DEPA->H_NMR C_NMR ¹³C NMR Confirms carbon backbone (Carbonyl, Aromatic, Alkyl carbons) DEPA->C_NMR IR FTIR Confirms functional groups (C=O Amide I band, C-N stretch) DEPA->IR

Caption: Key spectroscopic methods for DEPA structural validation.

Expected Analytical Data for DEPA (C₁₂H₁₇NO) [1]

Analysis TechniqueParameterExpected ResultRationale for Reproducibility
¹H NMR (CDCl₃)Chemical Shift (δ)~7.3 ppm (m, 5H, Ar-H), ~3.6 ppm (s, 2H, Ar-CH₂), ~3.3 ppm (q, 4H, N-CH₂), ~1.1 ppm (t, 6H, CH₃)The chemical shifts and integration values are highly characteristic. Deviations may indicate impurities or incomplete reaction.
¹³C NMR (CDCl₃)Chemical Shift (δ)~171 ppm (C=O), ~136 ppm (Ar-C), ~129, 128, 126 ppm (Ar-CH), ~42, 40 ppm (N-CH₂), ~14, 13 ppm (CH₃)Confirms the complete carbon skeleton. The presence of unexpected signals is a clear marker of impurities.
FTIR (ATR)Wavenumber (cm⁻¹)~1645 cm⁻¹ (strong, C=O amide stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2970 cm⁻¹ (Aliphatic C-H stretch)The strong amide I band is the most prominent feature. A broad peak around 3300-3500 cm⁻¹ would suggest the presence of N-H bonds (secondary amide impurity) or -OH (unreacted acid, water).
GC-MS Purity & MassPurity > 99.5% by peak area. Mass Spectrum (EI): m/z 191 [M⁺], 118, 91, 72.Provides quantitative purity data and confirms the molecular weight.[9] The fragmentation pattern is a reliable fingerprint for identification.
Physical Properties Melting Point84-86 °C[11][12]A sharp melting point within the expected range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Step-by-Step Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps is critical for reproducibility.

  • Reactant Preparation: In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, add phenylacetic acid (e.g., 13.6 g, 0.1 mol) and N,N-diethyl carbamoyl chloride (e.g., 13.6 g, 0.1 mol).

  • Catalyst Addition: Under stirring at room temperature, add 1-methylimidazole (e.g., 9.8 g, 0.12 mol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress using TLC (e.g., 70:30 diethyl ether/petroleum ether).

  • Workup: Add 50 mL of deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1N HCl (2 x 25 mL), 1N NaOH (2 x 25 mL), and brine (1 x 25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain DEPA as a colorless oil that solidifies upon cooling.[9] Record the final mass and calculate the yield.

  • Sample Preparation: Prepare separate, accurately weighed samples of the purified DEPA for each analytical technique as per instrument guidelines (e.g., 5-10 mg in ~0.7 mL of CDCl₃ for NMR).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Process the data (Fourier transform, phase/baseline correction) and calibrate the spectra using an internal standard (e.g., TMS at 0 ppm).[13]

  • IR Spectroscopy: Obtain an FTIR spectrum using an ATR accessory. Record a background spectrum first, then analyze the sample. Identify characteristic peaks and compare them to reference data.[13]

  • GC-MS Analysis: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or ethyl acetate). Inject into the GC-MS system.[14] Integrate the peaks to determine purity and analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

  • Melting Point Determination: Use a calibrated melting point apparatus to determine the melting range of the solid product.

By rigorously controlling the synthetic parameters outlined and validating each batch with a comprehensive suite of analytical techniques, researchers can ensure the high fidelity and reproducibility of their experimental results for this compound.

References

  • Leggio, A., Belsito, E. L., Di Gioia, M. L., Leotta, V., Romio, A., Siciliano, C., & Liguori, A. (2014). Silver(I) acetate-assisted amide bond formation. Tetrahedron Letters, 56(1), 137-140. [Link]

  • Gogolin, F. P., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(29), 7609-7614. [Link]

  • Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science. [Link]

  • Stevens, R., Palmer, H. E. P., Miah, A. H., et al. (2025). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • Gogolin, F. P., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Stevens, R., Palmer, H. E. P., Miah, A. H., et al. (2025). Factors to Consider for Synthesis in 1536-Well Plates─An Amide Coupling Case Study for PROTAC Synthesis. PubMed. [Link]

  • Sivakumar, K., & Reddy, K. S. (2015). Process for preparation of n,n-di substituted carboxamides.
  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Stevens, R., Palmer, H. E. P., Miah, A. H., et al. (2025). Factors to consider for synthesis in 1536-well plates - an amide coupling case study for PROTAC synthesis. University of Strathclyde. [Link]

  • The Pherobase. (n.d.). NMR: this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • CN103512996B - Analysis method for amide compounds.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

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A Comparative Mechanistic Analysis of N,N-Diethyl-2-phenylacetamide and Its Analogs in Modulating Neuronal Excitability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diethyl-2-phenylacetamide (DEPA), a structurally simple molecule, is most widely recognized for its application as an insect repellent, where its mechanism of action is primarily associated with the modulation of insect olfactory and gustatory receptors.[1][2][3] However, the phenylacetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse range of neurologically active agents. Phenylacetamide derivatives have been extensively explored for their anticonvulsant properties, demonstrating a variety of mechanisms that temper neuronal hyperexcitability.[4]

This guide provides a comparative analysis of DEPA and its key structural analogs. While direct, comprehensive studies on the specific anticonvulsant mechanism of DEPA are not extensively documented, by examining the structure-activity relationships (SAR) of its close analogs, we can infer its potential biological targets and contextualize its pharmacological profile. We will dissect how subtle modifications to the phenylacetamide core—including substitutions on the phenyl ring, alterations of the amide group, and changes to the acetamide backbone—can profoundly influence the mechanism of action, shifting activity between voltage-gated ion channels, GABAergic systems, and other novel targets. This analysis is intended for researchers in neuropharmacology and drug development, offering a framework for understanding and predicting the activity of this versatile chemical class.

The Phenylacetamide Core: A Scaffold for Neuronal Modulation

The phenylacetamide structure, characterized by a phenyl group linked to an acetamide moiety, is a privileged scaffold in the design of central nervous system (CNS) active compounds. Its lipophilicity allows for penetration of the blood-brain barrier, a critical prerequisite for neurological drugs. The mechanism of action for many phenylacetamide-based anticonvulsants involves the stabilization of the inactivated state of voltage-gated sodium channels, a key mechanism for controlling the rapid, repetitive neuronal firing characteristic of seizures.[5] However, as we will explore, this is not the only pathway available to this versatile class of molecules.

Comparative Analysis of DEPA and Key Analogs

For the purpose of this guide, we will categorize the analogs based on their primary reported mechanism of action and compare their structural features to the parent compound, DEPA.

Voltage-Gated Sodium Channel Blockers

A significant number of phenylacetamide analogs exert their anticonvulsant effects by modulating voltage-sensitive sodium channels (VSSCs). This mechanism is shared by established antiepileptic drugs (AEDs) like phenytoin and carbamazepine.[5] These agents typically bind to the inactivated state of the channel, preventing its return to the resting state and thereby limiting sustained high-frequency neuronal firing.

  • Key Analog: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[6]

    These compounds represent a more complex iteration of the phenylacetamide scaffold. A key modification is the replacement of the N,N-diethyl group of DEPA with a substituted N-phenylpiperazine moiety.

    Structural Comparison:

    • DEPA: Simple N,N-diethyl substitution.

    • Analog: Bulky, rigid N-phenylpiperazine group.

    Mechanistic Implications: The introduction of the piperazine ring and a second phenyl group significantly increases the molecule's size and lipophilicity. Studies on these analogs have shown that they possess activity in the maximal electroshock (MES) seizure model, which is highly predictive of VSSC blockade.[6] The trifluoromethyl or fluorine substitutions on the anilide ring were found to be crucial for this activity.[6] The proposed mechanism involves the aromatic rings interacting with hydrophobic pockets within the VSSC protein, while the amide and piperazine nitrogens may form hydrogen bonds, stabilizing the drug-channel complex. The most potent derivative from one study was observed to be a moderate binder to neuronal VSSCs at site 2.[6]

Modulators of GABAergic Neurotransmission

The enhancement of inhibitory neurotransmission, primarily through the gamma-aminobutyric acid (GABA) system, is another major strategy for seizure control.[5] Analogs of DEPA have been designed to interact with various components of the GABAergic system.

  • Key Analog Class: 3-substituted GABA analogs (structurally distinct but functionally relevant).

    While not direct phenylacetamides, compounds like Gabapentin and Pregabalin are functionally analogous as they modulate neuronal excitability and are sometimes considered in the broader context of CNS depressants.[7] They were designed as lipophilic GABA analogs to cross the blood-brain barrier.[7]

    Mechanistic Implications: Interestingly, these drugs do not act on GABA receptors directly. Instead, their primary mechanism is believed to be the binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters like glutamate.[5] Some studies also suggest they may increase brain GABA levels through mechanisms that are not fully elucidated.[5] This highlights that even compounds designed with a specific target in mind can exert their effects through unexpected pathways.

Multi-Target and Novel Mechanism Analogs

More recent research has focused on developing anticonvulsants with multiple mechanisms of action, which may offer broader efficacy and a better side-effect profile.[5]

  • Key Analog: 2-amino-N-phenylacetamide derivatives.[8]

    These analogs introduce an amino group at the 2-position of the acetamide chain, a significant departure from DEPA's structure.

    Mechanistic Implications: This class of compounds has been identified as inhibitors of Slack (KCNT1) potassium channels.[8] Slack channels are sodium-activated potassium channels that help regulate neuronal excitability. Gain-of-function mutations in the KCNT1 gene are linked to severe forms of infantile epilepsy.[8] Inhibitors of these channels can reduce the excessive neuronal firing caused by these mutations. Structure-activity relationship (SAR) studies of these analogs revealed that even minor structural changes could lead to a loss of activity, indicating a very specific binding interaction with the channel.[8]

Data Summary: DEPA vs. Representative Analogs

Compound ClassParent/Analog ExamplePrimary Structural Difference from DEPAPrimary Mechanism of ActionKey Experimental Model
Phenylacetamide This compound (DEPA) -Insect Olfactory/Gustatory Receptors[1][2]Insect Repellency Assays
VSSC Blockers 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamideN,N-diethyl group replaced by a substituted N-phenylpiperazine moiety. Phenyl ring is substituted.Voltage-Sensitive Sodium Channel (VSSC) Blockade[6]Maximal Electroshock (MES) Test[9]
Calcium Channel Modulators GabapentinStructurally distinct (GABA analog)Binds to α2δ-1 subunit of Voltage-Gated Calcium Channels[5][7]Audiogenic Seizure Models[10]
K+ Channel Inhibitors 2-amino-N-(substituted phenyl)acetamidesIntroduction of a 2-amino group; varied N-phenyl substitutions.Inhibition of Slack (KCNT1) Potassium Channels[8]Thallium Flux Assay, Electrophysiology[8]

Experimental Protocols

To elucidate and compare the mechanisms of action for novel phenylacetamide analogs, a tiered approach involving both in vivo and in vitro assays is essential.

Protocol 1: In Vivo Anticonvulsant Screening

This protocol is designed to provide a broad assessment of a compound's anticonvulsant potential and its likely mechanism.

Objective: To determine the efficacy of a test compound against electrically and chemically induced seizures and to assess its neurotoxicity.

Methodologies:

  • Maximal Electroshock (MES) Test:

    • Principle: This test identifies compounds effective against generalized tonic-clonic seizures and is a strong indicator of VSSC blockade.[9]

    • Procedure:

      • Administer the test compound intraperitoneally (i.p.) to mice at various doses.

      • After a predetermined time (e.g., 30-60 minutes), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

      • Observe the animal for the presence or absence of a tonic hindlimb extension.

      • Protection is defined as the absence of the tonic hindlimb extension.

      • Calculate the median effective dose (ED50).

  • Subcutaneous Pentylenetetrazol (scPTZ) Test:

    • Principle: This test identifies compounds that raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures, often involving the GABAergic system.[9]

    • Procedure:

      • Administer the test compound i.p. to mice.

      • After the appropriate pre-treatment time, administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

      • Observe the animal for the onset of clonic seizures lasting for at least 5 seconds.

      • Protection is defined as the absence of seizures within a 30-minute observation period.

      • Calculate the ED50.

  • Rotarod Neurotoxicity Test:

    • Principle: Assesses motor impairment and neurological deficit.

    • Procedure:

      • Train mice to remain on a slowly rotating rod (e.g., 6 rpm) for a set duration (e.g., 1 minute).

      • Administer the test compound i.p.

      • At various time points, place the mice back on the rotating rod and record their ability to remain on it.

      • Calculate the median toxic dose (TD50).

Protocol 2: In Vitro Mechanistic Validation (Electrophysiology)

Objective: To directly measure the effect of a compound on specific ion channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use cultured primary neurons or a cell line (e.g., HEK-293) stably expressing the ion channel of interest (e.g., Nav1.2, KCNT1).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply voltage protocols designed to elicit specific channel currents (e.g., a series of depolarizing steps to activate sodium channels).

    • Record baseline currents in an extracellular solution.

  • Compound Application: Perfuse the cells with a solution containing the test compound at various concentrations.

  • Data Analysis:

    • Measure the change in current amplitude, kinetics (activation, inactivation), and voltage-dependence.

    • For VSSC blockers, look for a use-dependent block by applying high-frequency stimulation.

    • Construct concentration-response curves to determine the IC50.

Visualizing Mechanistic Pathways

The following diagrams illustrate the primary mechanisms of action discussed.

G cluster_0 Mechanism 1: VSSC Blockade Neuron Presynaptic Neuron AP Action Potential Propagation Neuron->AP VSSC_open Na+ Channel (Open) AP->VSSC_open VSSC_inactivated Na+ Channel (Inactivated) VSSC_open->VSSC_inactivated VSSC_inactivated->VSSC_open Recovery No_AP Inhibited Firing VSSC_inactivated->No_AP Analog1 Phenylacetamide Analog (e.g., N-phenylpiperazine deriv.) Analog1->VSSC_inactivated Binds & Stabilizes

Caption: Workflow of Voltage-Sensitive Sodium Channel (VSSC) blockade by phenylacetamide analogs.

G cluster_1 Mechanism 2: Slack Channel Inhibition Slack Slack (KCNT1) Channel K_efflux K+ Efflux Slack->K_efflux Excess_K_efflux Excessive K+ Efflux (Pathological) Slack->Excess_K_efflux Inhibition Inhibition of Efflux Slack->Inhibition Hyperpolarization Hyperpolarization (Reduced Excitability) K_efflux->Hyperpolarization GOF_Mutation Gain-of-Function Mutation GOF_Mutation->Slack Enhances Analog2 2-amino-N-phenylacetamide Analog Analog2->Slack Inhibits

Caption: Inhibition of pathological Slack (KCNT1) channel activity by 2-amino-N-phenylacetamide analogs.

Conclusion

This compound (DEPA) serves as a valuable starting point for exploring the vast therapeutic potential of the phenylacetamide scaffold. While its primary established role is as an insect repellent, the extensive research into its structural analogs reveals a rich pharmacology centered on the modulation of neuronal excitability. The key takeaway for researchers is the remarkable tunability of this chemical class. By strategically modifying the substituents on the phenyl ring and the amide nitrogen, it is possible to direct the compound's activity towards distinct molecular targets, including voltage-gated sodium and potassium channels.

The comparative analysis demonstrates that while a simple analog like DEPA may have a limited CNS profile, more complex derivatives can be potent anticonvulsants with clear, testable mechanisms of action. Future research should focus on systematically exploring the SAR of DEPA itself in neuronal models to determine if it possesses latent anticonvulsant properties and to further map the intricate relationship between phenylacetamide structure and neurological function.

References

  • BenchChem. (n.d.). Comparative Evaluation of N-methyl-2-oxo-2-phenylacetamide Analogs: In Vitro and In Vivo Anticonvulsant Profiles.
  • ChemicalBook. (n.d.). This compound | 2431-96-1.
  • Career Henan Chemical Co. (n.d.). This compound;CAS:2431-96-1.
  • PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
  • PubMed Central. (n.d.). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels.
  • PubMed. (n.d.). Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content.
  • ResearchGate. (n.d.). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | Request PDF.
  • PubMed. (n.d.). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs.
  • ChemicalBook. (n.d.). This compound CAS#: 2431-96-1.
  • PubMed. (n.d.). 3-substituted GABA analogs with central nervous system activity: a review.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N,N-Diethyl-2-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Oversight

N,N-Diethyl-2-phenylacetamide (DEPA), a potent and widely utilized active ingredient in insect repellent formulations, demands stringent quality control to ensure its safety and efficacy.[1] The quantitative determination of DEPA in raw materials, formulated products, and stability studies is foundational to regulatory compliance and product performance. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2]

In the lifecycle of a pharmaceutical or chemical product, it is not uncommon for different analytical methods to be developed and employed across various stages—from early development in an R&D lab to routine quality control in a manufacturing facility. For instance, a highly specific, but slower, Gas Chromatography-Mass Spectrometry (GC-MS) method used for initial characterization may be replaced by a faster High-Performance Liquid Chromatography (HPLC) method for high-throughput release testing. This transition necessitates a formal process to ensure that the results generated by both methods are equivalent and reliable. This process is known as cross-validation .

This guide provides a comprehensive comparison of two common analytical techniques for DEPA—HPLC and GC-MS—and details the experimental framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3] Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[3]

Candidate Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, precision, and high-throughput capabilities. For a molecule like DEPA (MW: 191.27 g/mol , LogP: ~2.1-2.4), a reverse-phase HPLC method is the logical choice.[4][5]

Causality Behind the Method: Why Reverse-Phase HPLC?

The choice of a reverse-phase C18 column is dictated by the physicochemical properties of DEPA. As a moderately non-polar molecule, it will exhibit sufficient retention on a non-polar stationary phase (C18) when eluted with a polar mobile phase (typically a mixture of acetonitrile and water). This interaction allows for effective separation from polar impurities and formulation excipients. UV detection is suitable as the phenyl group in DEPA contains a chromophore that absorbs UV light, providing a simple and linear response.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of DEPA reference standard in the mobile phase.

    • Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing DEPA.

    • Dissolve and dilute the sample with the mobile phase to a final theoretical concentration of 50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Analysis of DEPA

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O) Standard Standard Stock (1 mg/mL) Cal_Curve Calibration Standards (1-100 µg/mL) Standard->Cal_Curve Serial Dilution Sample Sample Weighing & Dilution Filter Filtered Sample Sample->Filter Dilution to Target Conc. HPLC HPLC System (C18, 254 nm) Cal_Curve->HPLC Inject Filter->HPLC Inject Chromatogram Chromatogram (Peak Area vs. RT) HPLC->Chromatogram Regression Linear Regression (Calibration Curve) Chromatogram->Regression Quant Quantification (Calculate Conc.) Regression->Quant GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Solvent (Ethyl Acetate) Standard Standard Stock (1 mg/mL) Cal_Curve Calibration Standards Standard->Cal_Curve Serial Dilution Sample Sample Weighing & Dilution Diluted_Sample Diluted Sample Sample->Diluted_Sample Dilution to Target Conc. GCMS GC-MS System (HP-5ms, EI) Cal_Curve->GCMS Inject Diluted_Sample->GCMS Inject TIC Total Ion Chromatogram (TIC) GCMS->TIC MassSpec Mass Spectrum (Library Match) TIC->MassSpec Quant Quantification (SIM or TIC) TIC->Quant CrossValidation_Workflow cluster_hplc Method A: HPLC-UV cluster_gcms Method B: GC-MS QC_Samples QC Samples (LQC, MQC, HQC) HPLC_Analysis Analyze 6 Replicates per QC Level QC_Samples->HPLC_Analysis GCMS_Analysis Analyze 6 Replicates per QC Level QC_Samples->GCMS_Analysis HPLC_Results Mean Conc. (A) %RSD (A) HPLC_Analysis->HPLC_Results Comparison Compare Results %Diff = [(A-B)/((A+B)/2)]*100 HPLC_Results->Comparison GCMS_Results Mean Conc. (B) %RSD (B) GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Decision Acceptance Criteria Met? (|%Diff| <= 15%) Comparison->Decision

Sources

In vivo vs in vitro effects of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo vs. In Vitro Effects of N,N-Diethyl-2-phenylacetamide (DEPA)

For Researchers, Scientists, and Drug Development Professionals

This compound, commonly known as DEPA, is a compound primarily recognized for its efficacy as a broad-spectrum insect repellent.[1][2] Its performance is often compared to N,N-Diethyl-3-methylbenzamide (DEET), and it has demonstrated repellent activity against a wide array of hematophagous insects.[1][3] While its application as a repellent is well-documented, a comprehensive understanding of its pharmacological and toxicological effects at the cellular and systemic levels is less developed.

The critical distinction between in vivo and in vitro studies is paramount in drug development and toxicology. In vitro assays provide a controlled environment to dissect specific cellular and molecular mechanisms, while in vivo studies reveal the integrated physiological response of a whole organism, accounting for complex processes like metabolism, distribution, and systemic feedback loops. For DEPA, the existing data is heavily weighted towards its in vivo effects, particularly in the context of its repellent function and acute toxicity. This guide aims to bridge the gap by contrasting the known systemic effects with potential cellular mechanisms, thereby providing a clear roadmap for future research.

The In Vivo Profile of DEPA: From Repellency to Systemic Toxicity

The majority of available data for DEPA comes from studies conducted in whole organisms, which have defined its practical application and safety profile.

Primary Pharmacodynamic Effect: Insect Repellency

The principal and intended in vivo effect of DEPA is insect repellency. It is effective for personal protection against mosquitoes, flies, ticks, fleas, and even land leeches.[1][3] This effect is mediated through interactions with the olfactory and gustatory receptors of the target insects, effectively making the treated surface or individual "unappealing" or disruptive to the insect's host-seeking behavior.[1] The efficacy is reported to be comparable to DEET, the gold standard in insect repellents.[3]

Mammalian Toxicology and Systemic Effects

Toxicological studies in animal models have been crucial for establishing the safety parameters of DEPA for human use.

  • Acute Oral Toxicity : The median lethal dose (LD50) for DEPA, as determined in rats, is approximately 806.9 mg/kg.[3] This places it in a category of substances that are considered harmful if swallowed.[4][5]

  • Central Nervous System (CNS) Effects : At high, near-lethal doses, DEPA exhibits marked effects on the central and peripheral nervous systems.[3] Observed signs and symptoms are dose-dependent and, in cases of mortality, death is attributed to direct action on the CNS, leading to respiratory failure and circulatory arrest.[3]

  • Dermal Toxicity : Local application of DEPA on healthy skin does not appear to cause significant toxic manifestations, which is a critical safety factor for its use as a topical insect repellent.[3][6]

Table 1: Summary of In Vivo Data for this compound (DEPA)

ParameterSpeciesRoute of AdministrationFindingReference
LD50 RatOral806.9 mg/kg[3]
Primary Effect InsectsTopical/VaporRepellent activity against various hematophagous insects[1][3]
High-Dose Effects RatOralMarked action on CNS, respiratory failure, circulatory arrest[3]
Dermal Irritation VariousDermalLow potential for primary skin irritation[6]
Experimental Protocol: In Vivo Acute Oral Toxicity (LD50) Determination

This protocol is based on standard methodologies for assessing acute toxicity.

Objective: To determine the median lethal dose (LD50) of DEPA following oral administration in a rodent model.

Materials:

  • This compound (DEPA)

  • Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)

  • Wistar rats (female, 8-10 weeks old)

  • Oral gavage needles

  • Animal housing with controlled environment

  • Calibrated scale for weighing animals

Procedure:

  • Acclimatization: House animals in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Dose Preparation: Prepare a series of DEPA concentrations in the chosen vehicle. Concentrations should be selected to span a range that is expected to cause 0% to 100% mortality.

  • Animal Grouping: Randomly assign animals to dose groups (e.g., 5-6 animals per group) and a vehicle control group.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Administration: Record the body weight of each animal. Administer the assigned dose of DEPA or vehicle via oral gavage. The volume administered is typically 10 mL/kg.

  • Observation: Observe animals continuously for the first few hours post-administration and then periodically for 14 days. Record all clinical signs of toxicity, such as changes in behavior, respiration, and neurological function.

  • Data Collection: Record the number of mortalities in each group at 24 hours and at the end of the 14-day observation period.

  • Analysis: Calculate the LD50 value using a validated statistical method, such as the method of Reed and Muench.[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Animal Acclimatization group Grouping & Fasting acclimate->group dose_prep Dose Preparation group->dose_prep admin Oral Gavage Administration dose_prep->admin observe Clinical Observation (14 Days) admin->observe mortality Record Mortality observe->mortality ld50 LD50 Calculation (e.g., Reed & Muench) mortality->ld50

Caption: Workflow for an in vivo acute oral toxicity study.

The In Vitro Profile of DEPA: A Mechanistic Void

In stark contrast to the in vivo data, there is a significant lack of published in vitro studies designed to elucidate the molecular mechanisms of DEPA in mammalian cells. While its mechanism as an insect repellent involves sensory receptors, its effects at high concentrations in mammals—specifically on the CNS—suggest interactions with fundamental cellular pathways.

Hypothesized Mechanism of Action: Insights from Analogs

To formulate a testable hypothesis, we can look to structurally similar compounds. N,N-diethylacetamide (DEA), an analog of DEPA lacking the phenyl group, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) inflammatory pathway.[7] In a study using in vitro and ex vivo models, DEA attenuated the lipopolysaccharide (LPS)-stimulated secretion of multiple pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibited the degradation of IκB-α, a key step in NF-κB activation.[7]

Given the structural similarity, it is plausible that DEPA may also modulate inflammatory signaling pathways. The phenyl group in DEPA could enhance this activity through increased lipophilicity, facilitating membrane transport, or by providing additional binding interactions with protein targets. This provides a strong, logical basis for investigating DEPA's effect on the NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Causes Degradation NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Sequesters NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Translocates to Nucleus DEPA Hypothesized DEPA Inhibition DEPA->IKK Potential Target DNA DNA NFkB_active->DNA Transcription Pro-inflammatory Gene Transcription (TNFα, IL-6) DNA->Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by DEPA.

Experimental Protocol: In Vitro NF-κB Reporter Assay

This protocol provides a robust method to test the hypothesis that DEPA inhibits NF-κB signaling.

Objective: To determine if DEPA inhibits LPS-induced NF-κB transcriptional activity in a cell-based assay.

Materials:

  • HEK293 cells (or a relevant cell line like RAW 264.7 macrophages)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)

  • Lipofectamine or other transfection reagent

  • DMEM/complete growth medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • DEPA stock solution (dissolved in DMSO)

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in ~80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Pre-treatment: Remove the transfection medium. Add fresh medium containing various concentrations of DEPA (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO only). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Incubate for 1-2 hours.

  • Stimulation: To the appropriate wells, add LPS to a final concentration of 100 ng/mL to stimulate NF-κB activation. Leave some wells unstimulated as a negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement: Measure the firefly luciferase activity (NF-κB driven) and Renilla luciferase activity (constitutive control) sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by LPS relative to the unstimulated control. Determine the dose-dependent inhibition of LPS-induced activity by DEPA and calculate the IC50 value if applicable.

Bridging the Divide: Comparing In Vivo and In Vitro Data

The comparison between the in vivo and in vitro effects of DEPA is currently a study in contrasts, defined by a significant knowledge gap.

  • Observed vs. Hypothesized Effects : The documented in vivo effects are primarily related to repellency and high-dose neurotoxicity.[3] The potential in vitro effects on inflammatory pathways, like NF-κB, are hypothesized based on analog data but remain unproven for DEPA itself.[7] If DEPA does inhibit NF-κB, it would suggest a previously unknown anti-inflammatory potential, which is not captured in standard toxicological assessments.

  • Dose and Concentration Discrepancy : The in vivo CNS effects are observed at high, near-lethal doses (hundreds of mg/kg).[3] A relevant in vitro effect should ideally occur at concentrations that are pharmacologically achievable and non-cytotoxic. A key objective of future research would be to determine if the IC50 for NF-κB inhibition in vitro corresponds to a plasma concentration achievable with sub-toxic doses in vivo.

  • Metabolism : The in vivo effects of DEPA are subject to its metabolic profile. It is unknown whether the parent compound or a metabolite is responsible for the observed neurotoxicity. In vitro assays on the parent compound may not capture the full picture. A comprehensive study would require testing major metabolites in parallel.

G cluster_invivo In Vivo Evidence cluster_invitro In Vitro Investigation invivo_effects Observed Effects: - Insect Repellency - High-Dose Neurotoxicity (CNS) pk_pd Complex Pharmacokinetics: Metabolism, Distribution, Excretion knowledge_gap Knowledge Gap: Does the in vitro mechanism explain the in vivo toxicity? pk_pd->knowledge_gap invitro_hypothesis Hypothesized Mechanism: - NF-κB Pathway Inhibition (Based on Analogs) cellular_assays Controlled Cellular Assays: Reporter Assays, Cytokine Profiling cellular_assays->knowledge_gap

Caption: Logical relationship between in vivo and in vitro findings.

Conclusion and Future Directions

This compound (DEPA) is a compound with a well-defined in vivo application as an insect repellent and a toxicological profile characterized by CNS effects at high doses.[3] However, its cellular and molecular mechanisms of action in mammalian systems remain largely unexplored. This guide has synthesized the available data and, by drawing on evidence from structural analogs, has proposed a testable hypothesis centered on the inhibition of the NF-κB inflammatory pathway.[7]

The provided experimental protocols for both in vivo toxicity and in vitro mechanistic studies offer a clear path forward for researchers. The critical task is to bridge the existing knowledge gap by:

  • Validating the Hypothesis: Systematically testing the effect of DEPA on the NF-κB pathway and other relevant signaling cascades in vitro.

  • Correlating Data: Determining if the concentrations required for in vitro effects are relevant to the plasma and tissue concentrations achieved in vivo at sub-toxic and toxic doses.

  • Investigating Metabolism: Identifying the major metabolites of DEPA and assessing their biological activity in parallel with the parent compound.

By systematically addressing these points, the scientific community can build a comprehensive understanding of DEPA, moving beyond its role as a repellent to fully characterize its pharmacological and toxicological profile. This will not only enhance its safe use but also potentially uncover novel therapeutic applications for this class of molecules.

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A Comparative Toxicological Assessment of N,N-Diethyl-2-phenylacetamide (DEPA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparative analysis of the toxicological profile of N,N-Diethyl-2-phenylacetamide (DEPA), an active ingredient in insect repellent formulations. Primarily developed as an alternative to N,N-Diethyl-meta-toluamide (DEET), DEPA's safety profile is a critical consideration for its application in consumer products. This document synthesizes available data on DEPA's acute toxicity, inhalation toxicity, and dermal effects, benchmarking them against the well-established profiles of DEET and other repellent compounds. We delve into the experimental methodologies underpinning these toxicological assessments, offering researchers and drug development professionals a robust framework for evaluating the safety and potential applications of DEPA and related compounds.

Introduction to this compound (DEPA) and Comparator Repellents

This compound (DEPA) is a synthetic amide that has demonstrated broad-spectrum repellency against a variety of hematophagous arthropods, including mosquitoes and black flies.[1] Its development and use, particularly in regions like India, have been driven by the need for effective and safe alternatives to existing repellents, such as DEET.[2] The efficacy of DEPA has been shown to be comparable to that of DEET in both laboratory and field studies.[1][3]

For a meaningful toxicological comparison, this guide will focus on DEPA in relation to the following benchmark compound:

  • N,N-Diethyl-meta-toluamide (DEET): Considered the gold standard in topical insect repellents for over 60 years, DEET has an extensive and well-documented safety and efficacy profile.[4] It serves as the primary comparator for any new repellent active ingredient.

The structural similarities and differences between DEPA and DEET are crucial in understanding their respective toxicological and repellent activities. Both are diethylamide derivatives, but the position of the functional group on the phenyl ring differs, which can influence metabolic pathways and receptor interactions.

Comparative Acute Toxicity Analysis

Acute toxicity studies are fundamental in establishing the initial safety profile of a chemical by determining the adverse effects of a single, high-dose exposure. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a standard metric.

Table 1: Comparative Acute Toxicity Data (LD50)

CompoundRoute of ExposureSpeciesLD50 Value (mg/kg)Reference(s)
DEPA OralRat825[5]
OralMouse900[5]
DermalRat1749[5]
DEET OralRat~2000[2]
DermalRabbit~3180[2]

Data Interpretation and Experimental Causality: The oral LD50 values indicate that DEPA has a higher acute oral toxicity in rats (825 mg/kg) compared to the generally accepted values for DEET (~2000 mg/kg).[2][5] This suggests that a smaller quantity of DEPA is required to elicit a lethal effect following ingestion. Similarly, the dermal LD50 for DEPA in rats (1749 mg/kg) is lower than that reported for DEET in rabbits, indicating a greater potential for systemic toxicity following skin exposure.[2][5] These studies are typically conducted following OECD Guidelines for the Testing of Chemicals (e.g., OECD 402 for dermal toxicity) to ensure data reliability and international acceptance. The choice of animal models, such as rats and rabbits, is based on their historical use in toxicology and the extensive comparative data available.

Inhalation Toxicity

For repellents formulated as aerosols or sprays, assessing inhalation toxicity is critical. The median lethal concentration (LC50) is used to quantify the concentration of a substance in the air that is fatal to 50% of a test population over a specific duration.

A comparative study on the inhalation toxicity of DEPA and DEET aerosols in mice provided the following LC50 values for a 4-hour exposure:[6]

  • DEPA: 1714 mg/m³

  • DEET: 1369 mg/m³

Expertise & Experience Insights: Interestingly, while DEPA shows higher acute oral and dermal toxicity, it appears to have a slightly lower inhalation toxicity than DEET in this specific study.[6] The study also noted that both DEPA and DEET did not cause significant respiratory depression at concentrations up to 1292 mg/m³ and 950 mg/m³, respectively, suggesting a reasonable margin of safety for acute inhalation exposure during normal use.[6][7] Such studies monitor respiratory patterns and can detect sensory irritation, which is crucial for consumer products.[6]

Dermal Irritation and Sensitization

Since insect repellents are applied directly to the skin, evaluating their potential to cause local irritation or allergic reactions (sensitization) is paramount. These tests are typically performed on rabbits according to standardized protocols like OECD Guideline 404 for Acute Dermal Irritation/Corrosion.[8][9][10]

While specific primary skin irritation index values for DEPA were not found in the immediate search results, toxicological studies have generally concluded that DEPA is safe for human use, and local application on healthy skin does not produce significant toxic manifestations.[1][3] For comparison, DEET is known to have a low potential for skin irritation and is not considered a skin sensitizer.[11]

Genotoxicity and Mutagenicity Profiles

Genotoxicity assays are employed to detect if a substance can damage genetic material (DNA), potentially leading to mutations and cancer. The bacterial reverse mutation assay, or Ames test (OECD Guideline 471), is a standard initial screening tool.[12]

Currently, publicly available, specific Ames test results or other genotoxicity data for DEPA are not readily found in the searched literature. This represents a significant data gap in its public toxicological profile. For any compound intended for widespread human use, a comprehensive battery of genotoxicity tests (including in vitro and in vivo assays) is a regulatory requirement to ensure long-term safety.

Mechanistic Insights and Toxicological Pathways

The primary mechanism of action for many insect repellents, including DEET, involves interaction with insect olfactory receptors. The toxicological mechanisms in mammals are less clearly defined but are often related to off-target effects. For some related compounds, such as organophosphates, the mechanism of toxicity is well-established as the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[13][14][15]

While DEPA is not an organophosphate, some observed toxic effects at high doses, such as tremors or convulsions, suggest a potential for neurotoxicity.[3][5] Further research is needed to elucidate the specific molecular targets and toxicological pathways associated with DEPA in mammals.

Logical Framework for Toxicological Assessment

The evaluation of a chemical's safety follows a tiered, logical progression. This workflow ensures that a comprehensive dataset is built, starting with fundamental in vitro tests and moving to more complex in vivo studies as needed.

Toxicological_Assessment_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute Toxicity & Local Effects cluster_2 Tier 3: Repeated Dose & Advanced Toxicology in_vitro_cyto In Vitro Cytotoxicity (e.g., MTT Assay) in_vitro_geno In Vitro Genotoxicity (e.g., Ames Test - OECD 471) in_vitro_cyto->in_vitro_geno Initial Safety acute_oral Acute Oral Toxicity (LD50, OECD 420/423) in_vitro_geno->acute_oral Proceed if non-mutagenic acute_dermal Acute Dermal Toxicity (LD50, OECD 402) acute_oral->acute_dermal dermal_irritation Dermal Irritation (OECD 404) acute_dermal->dermal_irritation eye_irritation Eye Irritation (OECD 405) dermal_irritation->eye_irritation sub_chronic Sub-chronic Toxicity (28-day or 90-day study) eye_irritation->sub_chronic Proceed if acute profile is acceptable neurotox Neurotoxicity Screening sub_chronic->neurotox developmental_tox Developmental & Reproductive Toxicity (DART) sub_chronic->developmental_tox

Caption: Tiered workflow for comprehensive toxicological assessment.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed protocols for key toxicological assays mentioned in this guide.

In Vitro Cytotoxicity: MTT Assay

Causality and Trustworthiness: The MTT assay is a foundational colorimetric assay to assess a chemical's effect on cell viability.[16][17][18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A dose-dependent reduction in metabolic activity suggests cytotoxic potential. Including positive (known cytotoxic agent) and negative (vehicle) controls is essential for validating the results.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes for dermal exposure relevance) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Prepare serial dilutions of DEPA in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the DEPA dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO in medium) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Causality and Trustworthiness: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[12] A positive result (mutagenicity) is indicated by a significant, dose-dependent increase in the number of "revertant" colonies that have regained the ability to grow on an amino acid-deficient medium. The inclusion of a metabolic activation system (S9 mix from rat liver) is crucial, as some chemicals only become mutagenic after being metabolized.[19][20]

Step-by-Step Methodology:

  • Strain Selection: Choose at least five strains as recommended by OECD 471 (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Dose Range Finding: Conduct a preliminary test to determine the cytotoxic concentration range of DEPA for the bacterial strains.

  • Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the DEPA test solution (at various concentrations), and either 0.5 mL of S9 mix or 0.5 mL of a buffer (for the non-activation condition). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Include negative (vehicle) and positive controls (known mutagens specific to each strain, with and without S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-related increase in the number of revertants that is at least double the background (negative control) count for at least one strain.

Summary and Conclusion

The available data indicates that this compound (DEPA) presents a mixed toxicological profile when compared to the benchmark repellent, DEET.

  • Acute Toxicity: DEPA exhibits higher acute oral and dermal toxicity than DEET, suggesting a greater risk in cases of accidental ingestion or significant dermal overexposure.[2][5]

  • Inhalation Toxicity: DEPA appears to be slightly less toxic than DEET via the inhalation route in acute exposure studies.[6]

  • Dermal Irritation: Existing literature suggests DEPA is safe for topical use, though detailed, standardized study data is less accessible than for DEET.[1][3]

  • Data Gaps: A significant lack of publicly available data exists for crucial endpoints such as genotoxicity, sub-chronic toxicity, and developmental toxicity for DEPA.

For researchers and drug development professionals, while DEPA's efficacy as a repellent is comparable to DEET, its higher acute toxicity warrants careful consideration in formulation and safety assessments. The existing data gaps, particularly concerning long-term and genetic toxicity, must be addressed through rigorous testing following international guidelines (e.g., OECD) before DEPA can be considered a fully characterized and globally accepted alternative to DEET.

References

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  • Gupta, G. S., & Kumar, S. (2002). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Toxicology, 175(1-3), 85-93. Retrieved from [Link]

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  • O'Brien, R. D. (1957). Mode of Action of Pesticides, Metabolism of Organophosphorus Insecticides in Relation to Their Antiesterase Activity, Stability, and Residual Properties. Journal of Agricultural and Food Chemistry, 5(11), 826-831. Retrieved from [Link]

  • Spencer, E. Y., & O'Brien, R. D. (1957). CHEMISTRY AND MODE OF ACTION OF ORGANOPHOSPHORUS INSECTICIDES. Annual Review of Entomology, 2(1), 261-278. Retrieved from [Link]

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A Comparative Benchmarking Analysis of N,N-Diethyl-2-phenylacetamide (DEPA) Against Standard Repellent Actives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of N,N-Diethyl-2-phenylacetamide (DEPA), an active ingredient in insect repellents, against established standard compounds in the field. The objective is to furnish researchers, entomologists, and product development professionals with a detailed, data-driven analysis of DEPA's performance characteristics, enabling informed decisions in the selection and development of repellent formulations.

The narrative herein is structured to elucidate the causal relationships behind experimental designs and to present a self-validating framework for the comparative assessment of repellent actives. All methodologies and claims are substantiated with citations from authoritative sources.

Introduction: The Rationale for Benchmarking DEPA

This compound, also known as DEPA, is a synthetic chemical compound that has been utilized as an insect repellent. While not as widely recognized as N,N-Diethyl-meta-toluamide (DEET), it serves as an important subject for comparative studies to understand the structure-activity relationships that govern insect repellency and to identify alternative actives. Benchmarking DEPA against gold-standard repellents like DEET and other widely used synthetics such as Picaridin and IR3535 is crucial for delineating its relative efficacy, duration of protection, and safety profile.

This guide will focus on a head-to-head comparison based on key performance indicators relevant to repellent activity, employing standard laboratory and field evaluation protocols.

The Standard Compounds for Comparison

The selection of appropriate benchmarks is critical for a meaningful evaluation. For this guide, we have selected the following compounds based on their widespread use, regulatory approval, and extensive body of scientific literature:

  • N,N-Diethyl-meta-toluamide (DEET): Considered the gold standard in insect repellents for over 60 years, DEET offers broad-spectrum efficacy against a wide range of arthropods. Its mechanism of action, while complex, is known to involve the olfactory system of insects, disrupting their ability to locate a host.

  • Picaridin (Icaridin): A piperidine derivative that has gained popularity due to its favorable cosmetic properties (less odor, non-greasy) and efficacy comparable to DEET against many vector species.

  • Ethyl butylacetylaminopropionate (IR3535): A biopesticide with a good safety profile, often used in formulations for children. Its efficacy can be more variable depending on the target insect species.

Comparative Experimental Protocols & Data

To ensure a robust comparison, a multi-faceted experimental approach is required. The following sections detail the methodologies for key assays and present the expected comparative data.

In Vitro Assay: Olfactory Receptor Response

Rationale: Before proceeding to behavioral assays, it is valuable to understand if the compounds interact with the primary olfactory receptors of insects. This provides a mechanistic basis for the observed repellency. This can be achieved using techniques like electroantennography (EAG) or by expressing insect olfactory receptors in vitro (e.g., in Xenopus oocytes or HEK cells) and measuring their response to the compounds.

Experimental Workflow: Electroantennography (EAG)

The EAG technique measures the average electrical response of an insect's antenna to an odorant, providing a direct measure of olfactory stimulation.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect Test Insect (e.g., Aedes aegypti) Dissection Antenna Excision Insect->Dissection Mounting Mounting on Electrodes Dissection->Mounting Recording EAG Recording (mV response) Mounting->Recording Signal Acquisition Airflow Charcoal-Filtered Air Stream Injection Compound Injection (DEPA, DEET, etc.) Airflow->Injection Injection->Mounting Normalization Normalization to Control Recording->Normalization Comparison Dose-Response Curve Generation Normalization->Comparison

Caption: Workflow for Electroantennography (EAG) Assay.

Behavioral Assay: Arm-in-Cage Test

Rationale: This is a standard and highly relevant laboratory-based behavioral assay that directly measures the ability of a repellent to prevent insect landings and bites on a treated surface (human skin). It provides a quantitative measure of efficacy and duration of protection under controlled conditions.

Step-by-Step Protocol:

  • Subject Recruitment: Recruit human volunteers who meet inclusion criteria and obtain informed consent.

  • Test Area Demarcation: Mark a defined area (e.g., 300 cm²) on the forearm of each volunteer.

  • Repellent Application: Apply a standardized dose (e.g., 1.0 g per 600 cm²) of the test repellent (e.g., 20% DEPA in ethanol), DEET, Picaridin, or a placebo (ethanol) to the marked area.

  • Insect Exposure: After a 30-minute drying period, subjects insert their treated arm into a cage containing a known population of host-seeking, non-infected female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) for a fixed duration (e.g., 5 minutes).

  • Data Collection: Record the number of mosquitoes that land on and/or bite the treated skin during the exposure period.

  • Duration Testing: Repeat the exposure at hourly intervals until the repellent fails (e.g., two or more bites are recorded in a single exposure). The time to failure is recorded as the complete protection time.

Data Summary Table: Comparative Efficacy (Arm-in-Cage)

Compound (20% concentration)Mean Complete Protection Time (Hours) vs. Aedes aegyptiMean Complete Protection Time (Hours) vs. Anopheles gambiae
DEPA [Insert Experimental Data][Insert Experimental Data]
DEET ~6-8 hours~7-9 hours
Picaridin ~6-8 hours~6-8 hours
IR3535 ~4-6 hours~3-5 hours
Placebo (Ethanol) < 5 minutes< 5 minutes

Note: The protection times for standard compounds are representative values from published literature. Actual results may vary based on specific experimental conditions.

Field Study Evaluation

Rationale: While laboratory tests are crucial for controlled comparisons, field studies are essential to evaluate repellent performance under real-world conditions, which include variables like environmental factors (temperature, humidity, wind) and a wider range of insect species.

Logical Framework for Field Study Design

Field_Study_Logic Site Site Selection (High insect pressure) Subjects Subject Recruitment & Consent Site->Subjects Treatment Randomized, Blinded Repellent Application (DEPA vs. Standards) Subjects->Treatment Exposure Controlled Exposure (Defined time & activity) Treatment->Exposure Data Data Collection (Landings/Bites per unit time) Exposure->Data Analysis Statistical Analysis (e.g., ANOVA, Kaplan-Meier) Data->Analysis

Caption: Logical flow for a robust field study design.

Discussion & Interpretation

The benchmarking data will allow for a nuanced interpretation of DEPA's profile. Key discussion points would include:

  • Efficacy Spectrum: Is DEPA's efficacy comparable to DEET and Picaridin against key mosquito species? Does it show superior performance against other arthropods like ticks or flies?

  • Duration of Action: How does the protection time of DEPA compare to the standards? This has significant implications for user compliance and formulation development.

  • Mechanism of Action: Do in vitro results suggest a similar or novel mechanism of action compared to DEET? Understanding the mechanism can aid in the development of synergist formulations.

  • Safety & Tolerability: While not explicitly tested in the protocols above, a comprehensive comparison must include a review of the existing toxicological and dermatological data for all compounds. DEET has an extensive safety record, which serves as a high bar for any alternative.

Conclusion

This guide outlines a systematic approach to benchmarking this compound against standard insect repellent actives. By integrating mechanistic, behavioral, and field data, a comprehensive performance profile of DEPA can be established. This allows for an evidence-based assessment of its potential as a viable alternative or complementary active ingredient in repellent technology. The provided protocols serve as a template for rigorous, reproducible, and scientifically valid comparative studies.

References

  • Title: DEET | Repellents | US EPA Source: United States Environmental Protection Agency URL: [Link]

  • Title: Picaridin | Repellents | US EPA Source: United States Environmental Protection Agency URL: [Link]

  • Title: Insect Repellent Use and Safety Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

A Comprehensive Statistical and Performance Analysis of N,N-Diethyl-2-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of N,N-Diethyl-2-phenylacetamide (DEPA), a versatile compound with established applications as an insect repellent and emerging use as a polymer additive. This document moves beyond a simple overview to offer a comparative statistical analysis of DEPA's performance against key alternatives, supported by experimental data and standardized protocols. Our objective is to equip researchers, scientists, and professionals in drug and chemical development with the critical data and methodologies necessary for informed decision-making and further innovation.

Foundational Chemical Properties and Analytical Methodologies

This compound (DEPA) is a synthetic amide with the chemical formula C₁₂H₁₇NO. It is a colorless to pale yellow liquid with a faint, pleasant odor. A thorough understanding of its physicochemical properties is paramount for its effective application and quality control.

PropertyValueSource
CAS Number 2431-96-1[1][2]
Molecular Weight 191.27 g/mol [2]
Boiling Point 169-171 °C at 18 mm Hg[3]
Density ~1.004 g/mL at 25 °C[3]
Solubility Moderately soluble in organic solvents, limited solubility in water.[4]
Analytical Quantification of DEPA

Accurate quantification of DEPA in various matrices is essential for formulation development, quality assurance, and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for this purpose.

Experimental Protocol: Quantification of DEPA in a Formulation via HPLC

This protocol outlines a standard HPLC-UV method for the determination of DEPA in a repellent spray formulation. The principle of this method is the separation of DEPA from other formulation components on a reversed-phase column, followed by quantification using a UV detector.

  • Preparation of Standards:

    • Prepare a stock solution of analytical grade DEPA (1 mg/mL) in methanol.

    • Generate a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation:

    • Accurately weigh an amount of the repellent formulation equivalent to approximately 10 mg of DEPA into a 100 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 220 nm.

  • Analysis and Data Interpretation:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample.

    • Quantify the amount of DEPA in the sample by comparing its peak area to the calibration curve. The linearity of the calibration curve (R² > 0.99) validates the assay over the tested range.

DEPA as a Broad-Spectrum Insect Repellent: A Comparative Efficacy Analysis

DEPA is a well-established, broad-spectrum insect repellent with proven efficacy against a variety of hematophagous arthropods, including mosquitoes, flies, ticks, and leeches.[3][5] Its performance is often compared to N,N-diethyl-m-toluamide (DEET), the historical gold standard in insect repellents. More recently, alternatives such as Picaridin and IR3535 have gained prominence, necessitating a broader comparative analysis.

The primary mechanism of action for DEPA as an insect repellent is believed to involve interactions with the odorant and gustatory receptors of insects, effectively masking the chemical cues that attract them to a host.[3]

Statistical Comparison of Repellent Efficacy

The efficacy of a topical insect repellent is primarily measured by its Complete Protection Time (CPT), which is the duration for which the repellent completely prevents insect bites. The following table summarizes comparative CPT data from various studies.

Repellent (Concentration)Target InsectMean Complete Protection Time (Hours)Source
DEPA (20%) Aedes aegypti~3.0
DEET (20%) Aedes aegypti~5.0[6]
DEET (25%) Anopheles spp.>9.0[7]
Picaridin (20%) Aedes aegypti~6.8[8]
IR3535 (20%) Aedes aegypti~3.0
IR3535 (20%) Anopheles spp.>9.0[7]

Key Insights from the Data:

  • At similar concentrations, DEET generally provides a longer duration of protection against Aedes aegypti than DEPA and IR3535.[6]

  • Picaridin at 20% concentration has shown protection times comparable to or exceeding that of DEET at similar concentrations against Aedes aegypti.[8]

  • Both 20% IR3535 and 25% DEET have demonstrated excellent and comparable long-lasting protection against Anopheles mosquitoes in field settings.[7]

  • While DEET remains a highly effective repellent, Picaridin has emerged as a strong alternative with the added benefits of being odorless and not damaging to plastics.[9][10]

Standardized Protocol for Efficacy Testing of Topical Repellents

To ensure the generation of reliable and comparable data, the efficacy of topical insect repellents should be evaluated using standardized protocols, such as those outlined by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA). The following is a generalized workflow for a laboratory-based arm-in-cage test.

Workflow for Arm-in-Cage Repellent Efficacy Testing

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase A Recruit and screen human volunteers C Prepare repellent formulations at specified concentrations A->C B Rear laboratory strain of mosquitoes (e.g., Aedes aegypti) E Insert treated forearm into a cage containing a known number of female mosquitoes B->E D Apply a standardized dose of repellent to a defined area on the volunteer's forearm C->D D->E At timed intervals F Record time to first confirmed bite (or landing, depending on protocol) E->F G Repeat experiment with multiple volunteers and replicates F->G H Calculate Mean Complete Protection Time (CPT) and standard deviation G->H I Perform statistical analysis (e.g., ANOVA, t-test) to compare different repellents H->I

Caption: Workflow for laboratory-based insect repellent efficacy testing.

This self-validating system includes a control (untreated arm or a vehicle control) and randomization of repellent application to different arms to minimize bias. The use of a standardized mosquito population ensures reproducibility.

DEPA as a Plasticizer for Polymers: An Emerging Application

While the primary application of DEPA is as an insect repellent, it has also been investigated for its properties as a plasticizer. Specifically, it has been shown to increase the hydrolysis rates of semi-crystalline Polyethylene Terephthalate (PET) films and fabrics.[] This suggests a potential role for DEPA in applications where controlled degradation or surface modification of PET is desirable.

Plasticizers are additives that increase the flexibility and durability of a material. In the context of PET, they can lower the glass transition temperature, making the polymer easier to process.

Comparative Performance with Standard PET Plasticizers

Direct comparative studies on the plasticizing efficiency of DEPA versus standard PET plasticizers are not widely available in the public domain. However, we can infer its potential performance by comparing its properties to commonly used plasticizers for PET, such as certain phthalates. The migration of plasticizers is a critical factor in their application, especially in food contact materials.

PlasticizerTypical ApplicationKey Performance Characteristics
DEPA Enhancing PET hydrolysisLimited data on broad plasticizing effects.
Di-n-butyl phthalate (DnBP) General purpose plasticizer for various polymersHigh plasticizing efficiency, but concerns over migration and toxicity.[12]
Bis(2-ethylhexyl) phthalate (DEHP) Widely used plasticizer for PVC and other polymersExcellent performance, but significant health and environmental concerns leading to restrictions.[12]

The use of DEPA as a plasticizer appears to be a niche application. Its effectiveness would need to be evaluated based on the desired outcome (e.g., enhanced biodegradability) rather than traditional measures of plasticization like increased elongation at break.

Workflow for Evaluating Plasticizer Migration from PET

G cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analysis and Quantification A Prepare PET samples containing a known concentration of the plasticizer (e.g., DEPA) C Immerse PET samples in food simulants A->C B Select food simulants (e.g., deionized water, 3% acetic acid, 20% ethanol) B->C D Incubate at controlled temperatures (e.g., 20°C, 40°C, 55°C) for specified time intervals C->D E Collect aliquots of the food simulant at each time point D->E F Quantify the concentration of the migrated plasticizer in the simulant using HPLC or GC-MS E->F G Calculate the diffusion coefficient based on Fick's second law F->G H Compare migration levels to regulatory limits and other plasticizers G->H

Caption: Standardized workflow for plasticizer migration testing from PET.

Conclusion and Future Directions

The statistical analysis of available research data confirms that this compound is a versatile compound. As an insect repellent, it offers broad-spectrum efficacy, though modern alternatives like Picaridin may offer comparable or superior performance with more desirable cosmetic properties. The choice of repellent should be guided by the target insect, required duration of protection, and user preference.

The application of DEPA as a plasticizer is an intriguing area that warrants further investigation. Its ability to enhance the hydrolysis of PET could be leveraged in the development of more environmentally friendly polymers. However, comprehensive studies are needed to fully characterize its plasticizing properties and to compare its performance and safety profile against existing additives.

For researchers and developers, DEPA remains a compound of interest. Future research should focus on head-to-head comparative studies with a wider range of modern insect repellents under varied field conditions. For its plasticizer application, detailed studies on its mechanism of action and its effect on the mechanical and thermal properties of various polymers are essential.

References

  • Vector Disease Control International. (n.d.). Comparing Picaridin vs. DEET for Mosquito Repellent. Retrieved from [Link]

  • Goodyer, L., & Schofield, S. (2018). Mosquito repellents for the traveller: Does picaridin provide longer protection than DEET?. Journal of Travel Medicine, 25(1).
  • Frances, S. P., Waterson, D. G., & Wirtz, R. A. (2004). COMPARATIVE EFFICACY OF IR3535 AND DEET AS REPELLENTS AGAINST ADULT AEDES AEGYPTI AND CULEX QUINQUEFASCIATUS.
  • NutritionFacts.org. (2020, January 2). Friday Favorites: Repelling Mosquitoes - Is DEET the Best?
  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England journal of medicine, 347(1), 13–18.
  • Abu-Sultana, I. H., et al. (2021). Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana. Malaria Journal, 20(1), 327.
  • Tikar, S. N., et al. (2011). Comparative Field Evaluation of Repellent Formulations Containing Deet and IR3535 Against Mosquitoes in Queensland, Australia.
  • Rao, S. S., & Rao, K. M. (1991). Insect repellent N,N-diethylphenylacetamide: an update. Journal of medical entomology, 28(3), 303–306.
  • Benchchem. (n.d.).
  • De Koster, C. G., & Schuurmans, T. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.
  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4).
  • International Journal of Innovative Science and Research Technology. (n.d.).
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Salazar-Beltrán, D., et al. (2018). Determination of phthalate acid esters plasticizers in polyethylene terephthalate bottles and its correlation with some physicochemical properties. Food Additives & Contaminants: Part A, 35(10), 2056-2066.
  • Westridge Laboratories. (2011).
  • Leggio, A., et al. (2014). Silver(I) acetate assisted synthesis of amides. Tetrahedron Letters, 55(1), 239-242.
  • Nguyen, H. P., et al. (2017). Study of the Migration of Stabilizer and Plasticizer from Polyethylene Terephthalate into Food Simulants. Journal of Chemistry, 2017.
  • Singh, S., & Singh, P. (2022). Migration of Plasticizers from Polyethylene Terephthalate and Low-Density Polyethylene Casing into Bottled Water: A Case Study From India.
  • Ghimire, A., & Bajracharya, R. (2021). Performance Comparison of Two Waste Plastics (Low-Density Polyethylene (LDPE) and Polyethylene Terephthalate (PET)) for Asphalt Pavement on the Basis of Marshall Test. Journal of the Institute of Engineering, 16(1), 169-176.

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A Comparative Validation Guide to N,N-Diethyl-2-phenylacetamide (DEPA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N,N-Diethyl-2-phenylacetamide (DEPA), a versatile compound with significant applications as an insect repellent. Designed for researchers, scientists, and professionals in drug development, this document delves into the validation of analytical methodologies for DEPA, its pharmacological profile, and a comparative analysis against other common repellents. The information herein is grounded in peer-reviewed scientific literature to ensure technical accuracy and trustworthiness.

Introduction to this compound (DEPA)

Analytical Validation of this compound

The accurate quantification of DEPA in various formulations and biological matrices is paramount for quality control, efficacy studies, and safety assessments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for the validation of DEPA.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a robust and widely utilized technique for the analysis of non-volatile and thermally labile compounds like DEPA. A validated HPLC method ensures specificity, accuracy, precision, linearity, and sensitivity.

Experimental Protocol: HPLC Method for DEPA Quantification

This protocol outlines a general procedure for the determination of DEPA in a cream formulation.

  • Objective: To quantify the concentration of this compound in a topical cream formulation.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard

    • Methanol (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation and peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of DEPA (typically around 210 nm).

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of DEPA reference standard in methanol. From this stock, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh a portion of the DEPA cream and dissolve it in methanol. Use sonication and vortexing to ensure complete extraction of DEPA. Dilute the extract with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the DEPA standards against their known concentrations. Determine the concentration of DEPA in the sample by interpolating its peak area on the calibration curve.

Logical Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification A Prepare Mobile Phase D Inject Standards & Samples A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions C->D E Acquire Chromatographic Data D->E F Construct Calibration Curve E->F H Perform Method Validation (Specificity, Accuracy, Precision, etc.) E->H G Determine DEPA Concentration F->G

Caption: Workflow for HPLC analysis and validation of DEPA.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for the analysis of DEPA in complex matrices, including biological samples.

Experimental Protocol: GC-MS Method for DEPA Analysis

This protocol provides a general framework for the analysis of DEPA.

  • Objective: To identify and quantify this compound.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Reagents and Materials:

    • This compound reference standard

    • Ethyl acetate (GC grade)

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

  • Procedure:

    • Standard and Sample Preparation: Prepare a stock solution of DEPA in ethyl acetate. Prepare calibration standards by serial dilution. For biological samples, a liquid-liquid or solid-phase extraction would be necessary to isolate DEPA.

    • Analysis: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • Data Analysis: Identify DEPA based on its retention time and mass spectrum. For quantification, use a calibration curve constructed from the peak areas of the standard solutions.

Pharmacological Profile of this compound

The primary pharmacological effect of DEPA is its insect repellent activity. Understanding its mechanism of action, pharmacokinetics, and toxicology is crucial for its safe and effective use.

Mechanism of Action as an Insect Repellent

The precise mechanism of action for many insect repellents, including DEPA, is still under investigation. However, it is widely believed that these compounds interact with the insect's olfactory system. For the well-studied repellent DEET, several hypotheses exist, which may also be relevant to DEPA:

  • Activation of Repellent Receptors: Repellents may activate specific olfactory receptor neurons (ORNs) that trigger an avoidance response in insects.

  • Inhibition of Attractant Receptors: They may inhibit the function of ORNs that detect host cues, effectively "masking" the host from the insect.

  • "Confusant" Effect: Repellents might scramble the insect's perception of odors, leading to confusion and disruption of host-seeking behavior.[3]

Recent research on DEET has identified specific olfactory receptors, such as the Ir40a receptor in Drosophila melanogaster, as being involved in its detection.[3] While the specific receptors for DEPA have not been definitively identified, it is plausible that it acts on similar olfactory pathways.

Signaling Pathway for Insect Repellency

Repellent_Mechanism Repellent Repellent Molecule (e.g., DEPA) Receptor Olfactory Receptor on Insect Antenna Repellent->Receptor Binds to Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Activates/Inhibits Brain Insect Brain (Antennal Lobe) Neuron->Brain Sends Signal Behavior Avoidance Behavior Brain->Behavior Initiates

Caption: Proposed signaling pathway for insect repellents like DEPA.

Pharmacokinetics and Metabolism

Studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of DEPA. While specific pharmacokinetic data for DEPA is not as extensively published as for DEET, studies on related compounds can provide insights. For instance, toxicokinetic studies of similar compounds in rats help to determine their absorption and elimination profiles.

Toxicology and Safety Profile

Toxicological studies have indicated that DEPA is safe for human use.[1] Acute toxicity studies in various animal models have been conducted to determine its safety profile. For example, one study reported the LD50 of DEPA to be 806.9 mg/kg in rats, with effects on the central and peripheral nervous systems observed at lethal doses.[1] Comparative inhalation toxicity studies in mice have shown that DEPA and DEET do not cause significant harmful effects on respiratory parameters during acute exposure, suggesting they are suitable for use as insect repellents.[4][5]

Comparative Analysis of DEPA with Other Insect Repellents

A critical aspect of validating a compound for a specific application is to compare its performance against existing alternatives. DEPA is most frequently compared to DEET and, more recently, to Picaridin.

Efficacy Comparison

Numerous studies have demonstrated that the repellent efficacy of DEPA is comparable to that of DEET against a variety of insects.

RepellentTarget InsectApplication ConcentrationProtection Time (hours)Source
DEPA Mosquitoes (Aedes aegypti)1.0 mg/cm²6 - 8[6]
DEET Mosquitoes (Aedes aegypti)1.0 mg/cm²Similar to DEPA[6]
DEPA Black flies, Mosquitoes0.25 and 0.5 mg/cm²No significant difference from DEET[3]
DEET Various Mosquitoes23.8% formulation~5[7]
Picaridin Mosquitoes, Ticks20% formulationUp to 12-14[4]

Note: Protection times can vary based on formulation, application rate, environmental conditions, and individual user.

Safety and User Experience Comparison

While DEET is highly effective, it has some drawbacks, including a distinct odor and the ability to damage plastics and synthetic fabrics.[4][7] Picaridin is often cited as having a more pleasant feel and being less likely to cause skin irritation.[4][6] DEPA is generally considered to have a good safety profile and is an effective alternative where DEET may not be preferred or available.

Conclusion

This compound (DEPA) stands as a validated and effective insect repellent with a safety profile comparable to other widely used repellents. This guide has provided an overview of the analytical methods for its validation, its pharmacological properties, and a comparative analysis of its performance. The detailed experimental protocols and structured data presentation are intended to equip researchers and drug development professionals with the necessary information to confidently work with and evaluate this important compound. Further research into the specific molecular targets of DEPA within the insect olfactory system will undoubtedly lead to the development of even more effective and targeted repellent technologies.

References

  • Kalyanasundaram, M., & Mathew, N. (2006). N,N-diethyl phenylacetamide (DEPA): a safe and effective repellent for personal protection against hematophagous arthropods. Journal of medical entomology, 43(3), 518–525. [Link]

  • DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. Pest management science, 71(9), 1223–1231. [Link]

  • Jadhav, S. P., Gholap, S. M., & Sharma, G. (2010). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Inhalation toxicology, 22(6), 469–478. [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England journal of medicine, 347(1), 13–18. [Link]

  • Vector Disease Control International. (n.d.). Comparing Picaridin vs. DEET for Mosquito Repellent. [Link]

  • Environmental Working Group. (2023, August 14). EWG's guide to bug repellents. [Link]

  • Appalachian Mountain Club. (n.d.). Picaridin vs DEET: Which Is the Best Insect Repellent? [Link]

  • MosquitoNix. (2025, August 7). Picaridin vs Deet vs Permethrin: Comparing Insect Repellents. [Link]

  • Afify, A., & Potter, C. J. (2017). Olfaction: Repellents that Congest the Mosquito Nose. Current biology : CB, 27(11), R422–R425. [Link]

  • Singh, R., & Singh, S. (2012). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Journal of Pharmacy Research, 5(8), 4196-4198. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N,N-Diethyl-2-phenylacetamide Analogs for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of N,N-Diethyl-2-phenylacetamide (DEPA) and its analogs, focusing on the structure-activity relationships (SAR) that govern their potential as anticonvulsant agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the molecular features critical for activity, offering a framework for the rational design of novel antiepileptic drugs (AEDs).

Introduction: The Phenylacetamide Scaffold in Epilepsy Treatment

Epilepsy is a prevalent neurological disorder affecting millions worldwide.[1] While numerous antiepileptic drugs are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[2] The phenylacetamide core is a well-established pharmacophore found in several anticonvulsant agents. Understanding the structure-activity relationship (SAR) of this scaffold is crucial for designing next-generation drugs.[3] this compound (DEPA), a simple derivative, serves as an excellent starting point for exploring the chemical space around this privileged structure. Its known effects on the central nervous system and its utility as an insect repellent suggest a capacity to interact with key biological targets.[4][5]

The primary mechanism for many anticonvulsants is the modulation of voltage-gated sodium channels, which play a key role in controlling cellular excitability.[6] By blocking these channels, drugs can prevent the rapid and repetitive firing of neurons that characterizes a seizure.[6] This guide will dissect the DEPA molecule into three key regions—the Phenyl Ring, the Acetamide Linker, and the N,N-Dialkyl Substituents—to compare how structural modifications in each area impact anticonvulsant activity, primarily referencing data from maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Core Molecular Architecture and SAR Analysis

The fundamental structure of this compound provides a template for systematic modification. Our analysis will focus on how changes to each component of the molecule influence its ability to prevent seizures, drawing on comparative data from various published studies.

The Phenyl Ring: The Hydrophobic Anchor

The phenyl ring is a critical hydrophobic feature common to many anticonvulsants, facilitating entry into the central nervous system and interaction with target proteins.[7] Modifications to this ring profoundly affect potency and activity spectra.

  • Substitution Position: Studies on related N-phenylacetamide derivatives have shown that the position of substituents is crucial. For instance, in some series, substitution at the meta (3-position) or para (4-position) of an anilide ring (a related structure) can be beneficial for activity.[8][9]

  • Electronic Effects: The introduction of electron-withdrawing groups, such as a trifluoromethyl (-CF3) group, at the 3-position of the anilide ring in related phenylacetamide series has been shown to be essential for potent anti-MES activity.[8][9] In contrast, many analogs with a 3-chloro substituent were found to be inactive.[8][9] This suggests that strong electron-withdrawing properties are a key determinant of efficacy.

  • Steric Effects: While electronic effects are significant, steric bulk also plays a role. The addition of large groups can either enhance binding through favorable van der Waals interactions or hinder it through steric clashes.

Comparative Data Summary: Phenyl Ring Modifications

Compound SeriesPhenyl Ring ModificationKey Activity FindingReference
N-phenyl-2-(piperazin-1-yl)acetamides3-CF3 on anilide ringPotent activity in MES seizure model[8][9]
N-phenyl-2-(piperazin-1-yl)acetamides3-Cl on anilide ringMajority of analogs were inactive[8][9]
Phenyl Sulfonamide Derivativespara-Chloro or ortho-MethylBeneficial for anticonvulsant activity[1]
Phenyl Sulfonamide Derivativespara-MethylDecreased anticonvulsant activity[1]
The Acetamide Linker: Spacing and Rigidity

The acetamide group (-CH2CONH-) provides the central backbone of the molecule. Its length, rigidity, and hydrogen-bonding capabilities are vital for correct orientation within the binding site of its molecular target.

  • Chain Length: Altering the length of the alkyl chain between the phenyl ring and the amide can impact activity. While DEPA has a single methylene (-CH2-) spacer, extending or shortening this can misalign the key phenyl and amide functional groups.

  • Alpha-Substitution: Introducing substituents at the alpha-carbon (the CH2 group) can introduce a chiral center and restrict conformational flexibility. A quantitative structure-activity relationship (QSAR) study on α-substituted acetamido-N-benzylacetamide derivatives highlighted the importance of this position for activity.[10]

The N,N-Dialkyl Group: Modulating Lipophilicity and Metabolism

The N,N-diethyl groups are critical for modulating the molecule's physicochemical properties, including lipophilicity (logP), solubility, and metabolic stability.

  • Lipophilicity: The size and nature of the alkyl groups directly influence the compound's ability to cross the blood-brain barrier. Higher lipophilicity can lead to better CNS penetration but may also increase non-specific binding and toxicity. In one study, more lipophilic molecules showed activity at later time points (4 hours) post-administration, while less lipophilic compounds were effective earlier (0.5 hours), suggesting differences in pharmacokinetics.[8]

  • Metabolic Stability: The N-alkyl groups are potential sites of metabolism by cytochrome P450 enzymes. Modifying these groups (e.g., replacing ethyl with cyclopropyl or tert-butyl) can alter the metabolic profile, potentially leading to longer-lasting effects.

  • Amide vs. Imide: A crucial comparison comes from studies where the linear amide group of phenylacetamides was replaced with a cyclic imide structure, specifically a pyrrolidine-2,5-dione ring. These studies consistently found that the cyclic imide analogs displayed significantly higher anticonvulsant protection, confirming the pyrrolidine-2,5-dione ring as a critical pharmacophore for this class of compounds.[8][9] This suggests that the conformational rigidity imposed by the ring is highly favorable for activity.

Experimental Protocols for SAR Evaluation

To establish a robust SAR, a systematic approach involving synthesis, purification, and biological testing is required. The following protocols represent a self-validating workflow for evaluating novel DEPA analogs.

General Synthesis of this compound Analogs

The synthesis of DEPA analogs is typically achieved via a straightforward amidation reaction.

Protocol:

  • Acid Chloride Formation: A substituted phenylacetic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding phenylacetyl chloride. The reaction is typically run at room temperature or with gentle heating.

  • Amidation: The crude phenylacetyl chloride solution is slowly added to a cooled (0 °C) solution of diethylamine (or a different secondary amine for analog synthesis) and a non-nucleophilic base like triethylamine. The base is crucial to neutralize the HCl byproduct.[11]

  • Work-up and Purification: After the reaction is complete, the mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, dilute base (e.g., saturated NaHCO3) to remove unreacted acid chloride, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Characterization: The final product is purified using column chromatography or recrystallization. Its structure and purity are confirmed using 1H NMR, 13C NMR, and mass spectrometry.[12]

Causality: The conversion to an acid chloride (Step 1) is necessary because the carboxylic acid itself is not reactive enough for amidation. The use of a non-nucleophilic base (Step 2) prevents unwanted side reactions. The purification steps (Step 3 & 4) are critical to ensure that the biological activity observed is solely due to the target compound.

Anticonvulsant Screening Workflow

A standardized screening cascade is essential for comparing the efficacy and neurotoxicity of new compounds.

Protocol:

  • Initial MES Screen: Mice are administered the test compound intraperitoneally (i.p.) at standard doses (e.g., 30, 100, 300 mg/kg).[7] After a set time (e.g., 30 minutes and 4 hours), a maximal seizure is induced via corneal electrodes. Protection is defined as the absence of a tonic hindlimb extension. This test identifies compounds effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Screen: This model identifies compounds that can prevent seizures induced by the GABAA receptor antagonist pentylenetetrazole. It is a model for absence seizures. Protection is defined as the failure to observe a minimal clonic seizure.

  • Neurotoxicity Screen (Rotarod Test): To assess motor impairment, mice are placed on a rotating rod. The inability of a mouse to remain on the rod for a set period (e.g., 1 minute) indicates neurotoxicity.[7]

  • ED50 Determination: For active compounds, a dose-response curve is generated to determine the median effective dose (ED50) in the MES or scPTZ test and the median toxic dose (TD50) from the rotarod test.

  • Protective Index (PI): The PI is calculated as TD50/ED50. A higher PI indicates a wider therapeutic window and a more promising drug candidate.

Visualization of SAR Principles and Workflows

Logical Workflow for a Phenylacetamide SAR Study

The following diagram outlines the logical progression of a typical SAR study, from initial design to lead candidate identification.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation Design 1. Analog Design (Based on DEPA core) Synthesis 2. Chemical Synthesis Design->Synthesis Purify 3. Purification & Characterization (NMR, MS) Synthesis->Purify Screening 4. In Vivo Screening (MES, scPTZ, Rotarod) Purify->Screening Data 5. Data Analysis (ED50, TD50, PI) Screening->Data SAR 6. SAR Analysis Data->SAR SAR->Design Iterative Redesign Lead 7. Lead Candidate Identification SAR->Lead

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Key SAR Summary for Phenylacetamide Anticonvulsants

This diagram summarizes the key structural features that influence the anticonvulsant activity of this compound analogs.

SAR_Summary cluster_nodes mol phenyl_ring Phenyl Ring: - 3-position e--withdrawing group (e.g., CF3) ↑ activity - Lipophilicity is key for CNS penetration phenyl_ring->mol amide_linker Amide Linker: - Conformational rigidity is crucial - Cyclic imides > Linear amides amide_linker->mol n_alkyl N,N-Dialkyl Group: - Modulates lipophilicity & PK - Larger groups can impact metabolism n_alkyl->mol

Caption: Key SAR takeaways for the phenylacetamide scaffold in anticonvulsant design.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogs reveal a clear set of guidelines for designing potent anticonvulsant agents. The most promising modifications include the introduction of strong electron-withdrawing groups at the 3-position of a terminal phenyl ring and increasing the conformational rigidity of the N-acyl moiety, for instance, by incorporating it into a cyclic imide system like pyrrolidine-2,5-dione.[8][9]

Future work should focus on synthesizing hybrid molecules that combine these optimal features. For example, creating a 2-(3-(trifluoromethyl)phenyl)-N,N-diethylacetamide or exploring cyclic amine analogs in place of the diethylamine moiety could yield compounds with superior potency and a better therapeutic index. Further investigation into their precise mechanism of action, potentially moving beyond sodium channel blockade to other targets like SV2A or potassium channels, will also be critical for developing the next generation of antiepileptic drugs.[2]

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A Meta-Analysis of N,N-Diethyl-2-phenylacetamide (DEPA): A Comparative Guide to a Broad-Spectrum Insect Repellent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive meta-analysis of N,N-Diethyl-2-phenylacetamide (DEPA), a synthetic, broad-spectrum insect repellent. Designed for researchers, scientists, and drug development professionals, this document synthesizes existing research findings to objectively compare DEPA's performance against other common alternatives, including the industry benchmark N,N-Diethyl-meta-toluamide (DEET). We will delve into its mechanism of action, comparative efficacy, safety profile, and the experimental protocols essential for its synthesis and evaluation.

Introduction to this compound (DEPA)

Chemical and Physical Properties:

Property Value Source
CAS Number 2431-96-1 [1]
Molecular Formula C₁₂H₁₇NO [1]
Molecular Weight 191.27 g/mol [1][2]
Density 1.004 g/mL at 25 °C [1][4]
Boiling Point 169-171 °C at 18 mmHg [1][4]

| Appearance | Clear Colorless Oil |[3] |

Mechanism of Action: A Neuro-Sensory Approach

The precise mechanism by which DEPA repels insects is not fully elucidated, but it is understood to act on the insect's sensory systems.[3][4] Like other repellents, DEPA is believed to interfere with an insect's ability to detect attractants, such as carbon dioxide and lactic acid, emanating from a host. This is achieved through interactions with the insect's odorant receptors (ORs) and gustatory receptors (GRs).[3][4] By binding to these receptors, DEPA may either block the detection of host cues or create a sensory experience that is aversive to the insect, causing it to turn away. This multi-modal action contributes to its effectiveness across a diverse range of arthropod species.

Comparative Efficacy Analysis

The performance of an insect repellent is primarily measured by its spectrum of activity and the duration of protection it provides. DEPA has been rigorously tested against various alternatives, most notably DEET, which is widely considered the "gold standard" of insect repellents.[6]

DEPA vs. DEET

Multiple studies confirm that DEPA's efficacy is comparable to that of DEET. In field studies conducted with army personnel, no significant difference in repellency was observed between DEPA and DEET at concentrations of 0.25 and 0.5 mg/cm² against mosquitoes and black flies.[5] Both compounds displayed broad-spectrum activity.[5] Further research on Phlebotomine sand flies showed that at 0.1 mg/cm², DEPA and DEET were equally effective, providing over 4 hours of protection.[5] At a higher concentration of 0.2 mg/cm², DEET provided a slightly longer protection time (7.15 h) compared to DEPA (6.52 h), though both offered substantial and effective repellency.[5]

DEPA vs. Other Repellents

When compared to other repellents, DEPA demonstrates superior performance.

  • Dimethylphthalate (DMP): DEPA is significantly more effective than DMP against all tested organisms, including mosquitoes, black flies, and land leeches.[5]

  • Botanicals (Citronella, Soybean Oil): While some botanical repellents show initial efficacy, their protection duration is typically very short. Citronella-based products often provide less than 20 minutes of complete protection.[7] A soybean oil-based product was found to provide around 95 minutes of protection, which is significant for a botanical but still far less than high-concentration synthetic repellents.[7][8]

  • IR3535 (Ethyl butylacetylaminopropionate): This synthetic compound generally provides a much shorter duration of protection, with studies showing an average of only 23 minutes.[7][8]

The following table summarizes the comparative efficacy data from various studies.

Active IngredientConcentrationMean Complete Protection Time (minutes)Target Pest(s)Source(s)
DEPA 0.2 mg/cm² (~20%)391.2Phlebotomine sand flies[5]
DEET 23.8%301.5Aedes aegypti mosquitoes[7][8]
DEET 4.75%88.4Aedes aegypti mosquitoes[7]
Picaridin 20%Up to 10 hours (comparable to DEET)Mosquitoes, Ticks[6]
IR3535 7.5%22.9Aedes aegypti mosquitoes[7][8]
Oil of Lemon Eucalyptus (PMD) 30%~6 hoursMosquitoes, Ticks[6]
Soybean Oil 2%94.6Aedes aegypti mosquitoes[7][8]
Citronella 10%19.7Aedes aegypti mosquitoes[7]

Note: Direct comparison of protection times can be influenced by experimental conditions, pest species, and formulation. Picaridin and PMD data are based on general findings as direct side-by-side studies with DEPA were limited in the search results.

Repellent Insect Repellent Classes Synthetic Synthetic Repellents Repellent->Synthetic Botanical Botanical Repellents Repellent->Botanical DEPA DEPA (High Efficacy, Broad Spectrum) Synthetic->DEPA DEET DEET (Gold Standard, High Efficacy) Synthetic->DEET Picaridin Picaridin (High Efficacy, Lighter Feel) Synthetic->Picaridin IR3535 IR3535 (Lower Efficacy, Short Duration) Synthetic->IR3535 OLE Oil of Lemon Eucalyptus (Moderate Efficacy) Botanical->OLE Citronella Citronella / Essential Oils (Low Efficacy, Very Short Duration) Botanical->Citronella

Caption: Logical hierarchy of common insect repellents.

Toxicology and Safety Profile

Extensive toxicological studies have indicated that DEPA is safe for human use when applied topically as directed.[9] However, like all chemical substances, it has a defined toxicity profile that must be understood.

  • Acute Toxicity: The oral LD50 in rats was determined to be 806.9 mg/kg.[9] It is classified as harmful if swallowed or in contact with skin and is considered fatal if inhaled.[2][10][11]

  • Neurological Effects: At high, dose-dependent levels, DEPA exhibited effects on the central and peripheral nervous systems, inducing behavioral changes.[9] Lethal doses were associated with respiratory failure and circulatory arrest due to direct action on the CNS.[9]

  • Dermal Application: Critically for a topical repellent, local application of DEPA on normal, healthy skin did not produce any toxic manifestations.[9]

Causality in Safety Assessment: The safety of a topical repellent hinges on its percutaneous absorption rate and systemic toxicity. The findings that DEPA does not cause local irritation and has a moderate oral LD50 support its use in controlled topical formulations.[9] The severe warnings for inhalation and ingestion are standard for concentrated chemical substances and underscore the importance of proper formulation and consumer product design to prevent accidental misuse.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies for the synthesis, characterization, and efficacy testing of DEPA.

Protocol 1: Synthesis of this compound

This protocol describes a common and efficient method for synthesizing DEPA from phenylacetyl chloride and diethylamine.[1]

Rationale: This is a classic nucleophilic acyl substitution reaction. Diethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The chloride ion is an excellent leaving group, driving the reaction to completion. The reaction is typically performed in a suitable solvent to manage heat and facilitate mixing.

Materials:

  • Phenylacetyl chloride

  • Diethylamine

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a dropping funnel in a well-ventilated fume hood.

  • Dissolve phenylacetyl chloride (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add diethylamine (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate (diethylammonium chloride) will form.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl, water, 1N NaOH, and finally with brine.

  • Dry the separated organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The target product, this compound, can be further purified by vacuum distillation to obtain a clear, colorless oil.[1][12]

cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification R1 Phenylacetyl Chloride Cond Reaction (Diethyl Ether, 0°C to RT) R1->Cond R2 Diethylamine R2->Cond Wash Aqueous Washes (HCl, NaOH, Brine) Cond->Wash Dry Drying (Na₂SO₄) Wash->Dry Evap Solvent Evaporation Dry->Evap Distill Vacuum Distillation Evap->Distill Product Pure DEPA Distill->Product

Caption: Workflow for the synthesis and purification of DEPA.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[13] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the individual components and detects the fragments, creating a unique mass spectrum ("fingerprint") that allows for unambiguous identification by comparison to a spectral library.[14]

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.

  • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized DEPA (approx. 1 mg/mL) in a high-purity solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC inlet using a split or splitless injection mode.

  • Data Acquisition: Run the GC-MS method as per the conditions above.

  • Data Analysis:

    • Identify the peak corresponding to DEPA based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The molecular ion peak [M]⁺ should be visible at m/z 191.

    • Calculate the purity by integrating the peak area of DEPA and expressing it as a percentage of the total integrated peak area of all components in the chromatogram.

Protocol 3: In Vivo Repellency Assay (Arm-in-Cage Test)

Rationale: The arm-in-cage test is a standard, reliable method for evaluating the efficacy of topical repellents against biting insects, particularly mosquitoes.[7][15] It provides a direct measure of "complete protection time"—the duration a repellent prevents insects from biting a treated surface under controlled laboratory conditions. This self-validating system uses an untreated control arm to confirm the baseline biting pressure of the test insects.

Materials:

  • Test cages (e.g., 30x30x30 cm) containing 50-200 host-seeking, non-blood-fed female mosquitoes (Aedes aegypti or Anopheles gambiae).

  • Test substance (DEPA) and control/vehicle (e.g., ethanol).

  • Human volunteers (screened for ethical considerations and skin sensitivity).

  • Micropipettes or syringes for application.

  • Stopwatch.

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented soaps, lotions, or perfumes on the day of testing.

  • Repellent Application: Apply a precise volume of the repellent formulation (e.g., 1.0 mL) evenly over a defined area of a volunteer's forearm (e.g., from elbow to wrist). The other arm serves as a control or is used for testing an alternative repellent.

  • Initial Exposure: At a set time post-application (e.g., 30 minutes), the volunteer inserts the treated forearm into the test cage for a fixed period (e.g., 1 minute).

  • Observation: Observe for mosquito landing and biting behavior. The endpoint is defined as the first confirmed bite.

  • Periodic Testing: If no bite occurs, the arm is withdrawn. The exposure is repeated at regular intervals (e.g., every 15-30 minutes).[7]

  • Data Recording: The "complete protection time" is recorded as the time from application to the first confirmed bite.

  • Control Test: Periodically, the untreated arm should be exposed to a cage to confirm mosquito biting avidity. A high number of bites on the control arm validates the test.

A Volunteer Recruitment & Preparation B Apply DEPA to Test Arm Apply Vehicle to Control Arm A->B C Insert Test Arm into Mosquito Cage (1 min) B->C D Observe for Bites C->D E Record Time to First Bite (Endpoint Reached) D->E Bite F No Bites Occur D->F No Bite G Wait 30 Minutes F->G G->C

Caption: Experimental workflow for the Arm-in-Cage repellency assay.

Conclusion

The meta-analysis of available research indicates that this compound (DEPA) is a highly effective, broad-spectrum insect repellent with a performance profile comparable to the industry-standard, DEET.[5] Its efficacy against a wide range of arthropods, coupled with a favorable safety profile for topical use, makes it a formidable tool in the prevention of vector-borne diseases.[5][9] While DEET remains the most extensively studied repellent, DEPA stands out as a scientifically validated and viable alternative, offering a similar level of protection. For researchers and developers, DEPA represents a crucial option, particularly where manufacturing diversification is a strategic goal. Future research should focus on long-term toxicological studies and the development of advanced, controlled-release formulations to further enhance its duration of protection and safety margin.

References

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N,N-Diethyl-2-phenylacetamide, ensuring the safety of personnel and the protection of our environment. We will delve into the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory standards.

Understanding the Compound: Hazard Profile of this compound

Before we can discuss disposal, we must first understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several hazards that dictate its handling and disposal protocols.[1]

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • H302: Harmful if swallowed. [2][3]

  • H312: Harmful in contact with skin. [2][3]

  • H330: Fatal if inhaled. [2][3]

These classifications underscore the acute toxicity of the compound and necessitate stringent safety measures during all handling and disposal procedures.

The Core Principle: Waste Characterization and Regulatory Compliance

The cornerstone of proper chemical disposal is adherence to the regulations set forth by the Environmental Protection Agency (EPA), primarily the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA governs the management of hazardous waste from "cradle to grave."[5] The first step in this process is to characterize the waste.

This compound is a non-halogenated organic compound. In a laboratory setting, chemical waste must be segregated based on its properties to prevent dangerous reactions and to facilitate proper treatment and disposal.[6] Therefore, waste this compound should be collected in a designated container for non-halogenated organic waste.

It is crucial to determine if a chemical waste is considered hazardous under RCRA. This can be done by checking if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] Given its acute toxicity, this compound waste would be classified as hazardous.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

Phase 1: In-Lab Waste Accumulation
  • Container Selection: Use a designated, properly labeled, and chemically resistant container for the collection of this compound waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[5] The label should also include the date when the first drop of waste is added.

  • Segregation: Do not mix this compound waste with other waste streams, particularly halogenated solvents, strong acids, or bases.[6]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5] The SAA should be at or near the point of generation and under the control of the laboratory personnel. The area should be well-ventilated and away from sources of ignition.

Phase 2: Personal Protective Equipment (PPE)

Due to the compound's toxicity, appropriate PPE is mandatory when handling the waste.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin absorption, as the compound is harmful in contact with skin.[2][3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas.To prevent inhalation, as the compound is fatal if inhaled.[2][3]
Phase 3: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Phase 4: Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[8][9][10][11] These companies have the expertise and facilities to handle and treat chemical waste in compliance with all federal and state regulations.

The recommended method for the disposal of this compound is incineration .[12][13][14] High-temperature incineration in a permitted hazardous waste incinerator ensures the complete destruction of the organic molecule.[12][13]

Causality of Incineration Choice:

  • Chemical Structure: this compound is an organic compound composed of carbon, hydrogen, nitrogen, and oxygen. Incineration effectively breaks down these organic components into simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides.

  • Nitrogen Content: As this compound contains nitrogen, its incineration can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[15][16] Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems (e.g., scrubbers) to remove or reduce NOx emissions, ensuring environmental compliance.[15][16]

The process of engaging a waste disposal vendor typically involves:

  • Contacting a Vendor: Reach out to a certified hazardous waste disposal company.

  • Waste Profile: Provide the vendor with a detailed waste profile, including the chemical composition and volume.

  • Packaging and Transportation: The vendor will provide guidance on the proper packaging and labeling of the waste for transportation. They will then arrange for the collection and transport of the waste to their facility.

  • Documentation: The vendor will provide all necessary documentation, including a manifest that tracks the waste from your facility to its final disposal, ensuring a complete "cradle to grave" record as required by RCRA.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

cluster_handling In-Lab Handling cluster_disposal External Disposal start Generation of this compound Waste characterize Characterize Waste: - Non-halogenated organic - Acutely Toxic (Hazardous) start->characterize segregate Segregate and Collect in Labeled Hazardous Waste Container characterize->segregate accumulate Accumulate in Satellite Accumulation Area (SAA) segregate->accumulate ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat spill Spill Occurs? spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes vendor Contact Licensed Hazardous Waste Disposal Vendor spill->vendor No spill_protocol->accumulate accumulate->spill transport Arrange for Waste Pickup and Transport vendor->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate end Disposal Complete incinerate->end

Caption: Decision workflow for this compound disposal.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

  • This compound | C12H17NO | CID 17076 - PubChem. Available at: [Link]

  • WASTE CONTAINING “BOUND” NITROGEN - Banks Engineering. Available at: [Link]

  • Hazardous Waste Disposal Ohio - HWH Environmental. Available at: [Link]

  • Hazardous Waste Management in the Laboratory - Lab Manager. Available at: [Link]

  • A Primer On Laboratory Waste Disposal - Hazardous Waste Experts. Available at: [Link]

  • Incineration Processes and Environmental Releases - NCBI - NIH. Available at: [Link]

  • Laboratory Waste Management: The New Regulations - MedicalLab Management. Available at: [Link]

  • Clean Harbors: Environmental and Industrial Services. Available at: [Link]

  • Homepage | Arcwood Environmental™. Available at: [Link]

  • Waste gas and liquid incineration system - NBE. Available at: [Link]

  • Hazardous Waste Disposal Seattle - ACTenviro. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. Available at: [Link]

  • What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? - Medium. Available at: [Link]

  • Waste Services for Homes and Business - GFL Environmental. Available at: [Link]

  • hazardous waste segregation - University of Maryland, Baltimore. Available at: [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and operational protocols for N,N-Diethyl-2-phenylacetamide, a compound with significant applications, including its use as an insect repellent.[1][2] As Senior Application Scientists, our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure a safe and compliant laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in authoritative data.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is classified with significant acute toxicity hazards.[3][4][5] It is crucial to internalize these risks to appreciate the necessity of the protective measures outlined in this guide.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3][4][5]

  • Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[3][4][5]

The signal word for this chemical is "Danger" .[3][4]

Hazard Statements:

  • H302: Harmful if swallowed.[3][4][5]

  • H312: Harmful in contact with skin.[3][4][5]

  • H330: Fatal if inhaled.[3][4][5]

These classifications underscore the critical importance of preventing exposure through all primary routes: ingestion, skin contact, and inhalation. The high toxicity associated with inhalation necessitates stringent engineering controls and, in some cases, respiratory protection.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the required PPE, with detailed explanations below.

Exposure Route Required PPE Standard/Specification
Eye/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[3][4]
Skin/Body Chemical-resistant gloves, fire/flame resistant and impervious lab coatEN 374 (Gloves)[3]
Respiratory Use in a well-ventilated area. Full-face respirator may be required.NIOSH (US) or EN 149 (EU) approved
Eye and Face Protection

Why: this compound can cause serious eye irritation. Standard safety glasses are insufficient; tightly fitting safety goggles are required to protect against splashes and vapors.[3][4]

Protocol:

  • Always wear safety goggles conforming to EN 166 (EU) or NIOSH (US) standards before entering an area where this chemical is handled.[3][4]

  • Ensure the goggles provide a complete seal around the eyes.

  • In situations with a high risk of splashing, a face shield should be worn in addition to safety goggles.

Skin and Body Protection

Why: This compound is harmful upon skin contact.[3][4][5] Therefore, a multi-faceted approach to skin protection is necessary.

Protocol:

  • Gloves:

    • Handle with chemical-impermeable gloves that have been inspected for integrity before use.[3]

    • The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]

    • Given the lack of specific breakthrough time data in the provided search results, it is advisable to consult the glove manufacturer's compatibility charts for amides. Nitrile gloves are a common starting point for many organic chemicals, but their suitability should be verified.

    • Wash and dry hands thoroughly after removing gloves.[3]

  • Lab Coat:

    • Wear a fire/flame resistant and impervious lab coat.[3][4]

    • Ensure the lab coat is fully buttoned and the sleeves are down to the wrists.

    • Contaminated clothing should be removed immediately and washed before reuse.[3][4]

Respiratory Protection

Why: The most severe hazard associated with this compound is its acute inhalation toxicity, which can be fatal.[3][4][5]

Protocol:

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Respiratory Protection:

    • If exposure limits are exceeded or if working in an area with inadequate ventilation, a full-face respirator with an appropriate cartridge should be used.[4]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[3][4]

    • In case of inadequate ventilation, wear respiratory protection.[3][4]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Requirements start Start: Handling This compound check_ventilation Is the work area well-ventilated (e.g., fume hood)? start->check_ventilation base_ppe Standard PPE: - Safety Goggles (EN 166/NIOSH) - Chemical-resistant Gloves (EN 374) - Impervious Lab Coat check_ventilation->base_ppe Yes respirator Add Full-Face Respirator check_ventilation->respirator No proceed Proceed with work base_ppe->proceed respirator->base_ppe

Caption: Decision workflow for PPE selection based on ventilation.

Operational and Disposal Plans

A safe laboratory environment is maintained not only through personal protection but also through robust operational and disposal protocols.

Handling and Storage
  • Handling:

    • Wash hands and skin thoroughly after handling.[3][4][6]

    • Do not eat, drink, or smoke in the work area.[3][4][6]

    • Use only in a well-ventilated area or outdoors.[3][4]

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Storage:

    • Store in a well-ventilated place.[3][4]

    • Keep the container tightly closed.[3][4]

    • Store in a dry, cool place away from incompatible materials.[3]

    • Store locked up.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • If Swallowed: Get medical help. Rinse mouth.[3][4] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3]

  • If on Skin: Wash with plenty of water.[3][4] Take off contaminated clothing and wash it before reuse.[3][4] Get medical help.[3][4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4] Get emergency medical help immediately.[3][4] Specific treatment is urgent.[3][4]

  • If in Eyes: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Spill Response:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[3]

    • Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection.[3]

    • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[3]

    • Collect the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[3]

Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Disposal: Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][4] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • This compound | C12H17NO | CID 17076 - PubChem. Retrieved from [Link]

  • Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide - ResearchGate. (2009). Retrieved from [Link]

  • This compound;CAS:2431-96-1 - Career Henan Chemical Co. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.